molecular formula C13H11NO2 B094511 N-(4-hydroxyphenyl)benzamide CAS No. 15457-50-8

N-(4-hydroxyphenyl)benzamide

Cat. No.: B094511
CAS No.: 15457-50-8
M. Wt: 213.23 g/mol
InChI Key: CVPWYDXAVJCNAG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(4-Hydroxyphenyl)benzamide (CAS 15457-50-8) is a high-purity benzanilide compound supplied as an off-white to white solid for research applications . This small molecule, with a molecular formula of C 13 H 11 NO 2 and a molecular weight of 213.23 g/mol, serves as a valuable building block in organic synthesis and medicinal chemistry research . It is characterized by a high melting point of 209-213 °C, indicating good thermal stability . Researchers investigating anti-inflammatory compounds may find this chemical scaffold of particular interest. Structurally related benzamide derivatives have demonstrated significant bioactivity, including the inhibition of pro-inflammatory mediators such as IL-6 and prostaglandin E2 (PGE2) in cellular models . Other studies on analogs, such as 2,4-dihydroxy-N-(4-hydroxyphenyl)benzamide, have shown potent inhibition of nitric oxide, TNF-α, PGE2, and cyclooxygenase-2 (COX-2) in LPS-induced macrophages . The compound should be stored sealed in a dry environment at room temperature to maintain stability . This product is strictly for Research Use Only (RUO). It is not intended for diagnostic, therapeutic, or any other human or veterinary use.

Properties

IUPAC Name

N-(4-hydroxyphenyl)benzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H11NO2/c15-12-8-6-11(7-9-12)14-13(16)10-4-2-1-3-5-10/h1-9,15H,(H,14,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CVPWYDXAVJCNAG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(=O)NC2=CC=C(C=C2)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H11NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80165666
Record name Benzamide, N-(4-hydroxyphenyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80165666
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

213.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

15457-50-8
Record name Benzamide, N-(4-hydroxyphenyl)-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0015457508
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Benzamide, N-(4-hydroxyphenyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80165666
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-depth Technical Guide to the Physicochemical Properties of N-(4-hydroxyphenyl)benzamide

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive analysis of the core physicochemical properties of N-(4-hydroxyphenyl)benzamide (CAS No. 15457-50-8), a key chemical entity with applications in chemical synthesis and potential for drug development. This document is structured to serve researchers, scientists, and drug development professionals by not only presenting available data but also detailing the underlying scientific principles and experimental methodologies for their determination. We delve into the structural, ionization, solubility, and lipophilicity characteristics of this molecule. Where experimental data is not publicly available, we provide established protocols for their determination, ensuring this guide serves as a practical tool in the laboratory. The synthesis of this compound is also discussed, providing a complete profile of this compound from its creation to its fundamental chemical characterization.

Introduction and Molecular Identity

This compound, also known as p-benzamidophenol or 4'-hydroxybenzanilide, is an aromatic amide. Its structure, featuring a benzoyl group attached to the nitrogen of 4-aminophenol, imparts a unique combination of properties that are critical for its behavior in both chemical and biological systems. The presence of both a phenolic hydroxyl group and an amide linkage dictates its hydrogen bonding capabilities, potential for ionization, and overall polarity. Understanding these foundational properties is paramount for predicting its reactivity, solubility, and pharmacokinetic profile in drug development contexts.

Key Identifiers:

IdentifierValueSource
Chemical Name This compound-
Synonyms p-Benzamidophenol, p-(N-Benzoylamino)phenol, 4'-Hydroxybenzanilide[1]
CAS Number 15457-50-8[1]
Molecular Formula C₁₃H₁₁NO₂[1]
Molecular Weight 213.23 g/mol [1]
Canonical SMILES C1=CC=C(C=C1)C(=O)NC2=CC=C(C=C2)O-
InChIKey CVPWYDXAVJCNAG-UHFFFAOYSA-N[1]

Synthesis of this compound

The most common and efficient synthesis of this compound is achieved via the Schotten-Baumann reaction. This method involves the acylation of 4-aminophenol with benzoyl chloride under basic conditions. The base is crucial for neutralizing the hydrochloric acid byproduct, thereby driving the reaction to completion.

Synthetic Workflow

The logical flow for the synthesis and purification of this compound is depicted below. This process ensures the removal of unreacted starting materials and byproducts, yielding a product of high purity suitable for physicochemical analysis.

G cluster_synthesis Synthesis cluster_workup Work-up & Isolation cluster_purification Purification reagents Dissolve 4-aminophenol in aqueous base (e.g., 10% NaOH) addition Add benzoyl chloride dropwise with vigorous stirring at 0-5 °C reagents->addition reaction Stir at room temperature (monitor by TLC) addition->reaction acidify Acidify mixture with HCl to precipitate product reaction->acidify filtrate Filter crude product acidify->filtrate wash Wash with cold water filtrate->wash recrystallize Recrystallize from a suitable solvent (e.g., ethanol/water) wash->recrystallize dry Dry under vacuum recrystallize->dry final_product final_product dry->final_product Characterize Final Product (NMR, IR, MS, Melting Point)

Caption: Workflow for the synthesis and purification of this compound.

Detailed Experimental Protocol
  • Reagents and Equipment : 4-aminophenol, benzoyl chloride, sodium hydroxide (NaOH), hydrochloric acid (HCl), ethanol, deionized water, magnetic stirrer, ice bath, Buchner funnel, round-bottom flask, thin-layer chromatography (TLC) plates.

  • Procedure :

    • In a round-bottom flask, dissolve 4-aminophenol in a 10% aqueous solution of sodium hydroxide. Cool the solution in an ice bath to 0-5 °C with continuous stirring.

    • Slowly add benzoyl chloride dropwise to the cooled solution. Vigorous stirring is essential to ensure proper mixing of the biphasic system.[2]

    • After the addition is complete, remove the ice bath and allow the mixture to stir at room temperature for 1-2 hours.

    • Monitor the reaction progress using TLC until the 4-aminophenol spot is no longer visible.

    • Once the reaction is complete, carefully acidify the mixture with dilute HCl. This will protonate the phenoxide and precipitate the this compound product.

    • Collect the solid precipitate by vacuum filtration using a Buchner funnel.

    • Wash the collected solid with cold deionized water to remove any inorganic salts.[3]

    • For further purification, recrystallize the crude product from an ethanol/water mixture.

    • Dry the purified crystals under vacuum to obtain the final product.

Core Physicochemical Properties

The interplay of the aromatic rings, the amide linkage, and the hydroxyl group in this compound governs its physical and chemical behavior.

Summary of Physicochemical Data
PropertyValue / DescriptionMethodSource
Melting Point Data not available in searched literature. Expected to be a solid at room temperature.Experimental-
Boiling Point Data not available in searched literature.Experimental-
Solubility Expected to have low solubility in water and higher solubility in organic solvents such as ethanol, methanol, and DMSO.Qualitative[4][5][6]
pKa Data not available in searched literature. The phenolic -OH group is acidic, while the amide N-H is very weakly acidic.Experimental-
logP (Octanol/Water) 2.3Computed (XLogP3)[1]
Hydrogen Bond Donors 2 (from -OH and N-H)Computed[1]
Hydrogen Bond Acceptors 2 (from C=O and -OH)Computed[1]
Topological Polar Surface Area 49.3 ŲComputed[1]
Solubility

The solubility of a compound is a critical parameter in drug development, influencing absorption and formulation. This compound contains both polar (hydroxyl, amide) and nonpolar (aromatic rings) functionalities, making its solubility highly dependent on the solvent system.

  • Aqueous Solubility : The presence of the large nonpolar surface area from the two phenyl rings is expected to result in low aqueous solubility.

  • Organic Solubility : It is anticipated to be soluble in polar organic solvents that can engage in hydrogen bonding, such as ethanol, methanol, and dimethyl sulfoxide (DMSO).[4] The solubility of the related compound benzamide increases with temperature in these types of solvents.[5][7]

Ionization Constant (pKa)

The pKa value indicates the strength of an acid or base and is fundamental to predicting a molecule's charge state at a given pH. This compound has two primary ionizable protons:

  • Phenolic Hydroxyl (-OH) : This group is acidic and will deprotonate to form a phenoxide anion at basic pH.

  • Amide Proton (N-H) : This proton is significantly less acidic than the phenolic proton and generally does not ionize under typical physiological conditions.

The pKa of the phenolic group is crucial as it determines the molecule's charge and, consequently, its solubility, lipophilicity, and ability to interact with biological targets at physiological pH (around 7.4).

Lipophilicity (logP)

Lipophilicity, commonly expressed as the logarithm of the partition coefficient (logP) between octanol and water, is a key determinant of a drug's ability to cross cell membranes. The computed XLogP3 value for this compound is 2.3, indicating a moderate degree of lipophilicity.[1] This value suggests that the molecule has a reasonable balance between aqueous solubility and lipid membrane permeability, a desirable characteristic for many drug candidates.

Experimental Protocols for Physicochemical Characterization

To ensure scientific integrity, experimental determination of key physicochemical properties is essential. The following section outlines standard, validated protocols for characterizing this compound.

pKa Determination by UV-Vis Spectrophotometry

This method is predicated on the principle that the protonated and deprotonated forms of a molecule have different UV-Vis absorbance spectra. By measuring the absorbance at a fixed wavelength across a range of pH values, the pKa can be determined.

Caption: Workflow for pKa determination using UV-Vis spectrophotometry.

  • Protocol Steps :

    • Solution Preparation : Prepare a concentrated stock solution of this compound in a suitable organic solvent like methanol. Prepare a series of buffer solutions (e.g., Britton-Robinson universal buffer) covering a wide pH range (e.g., 2-12).[8]

    • Sample Analysis : Create a set of samples by adding a small, constant volume of the stock solution to a larger volume of each buffer solution.

    • Spectroscopic Measurement : Record the full UV-Vis spectrum (e.g., 200-400 nm) for each sample.

    • Data Analysis : Identify a wavelength where the absorbance changes significantly with pH. Plot the absorbance at this wavelength against the pH of the buffers. The pKa is the pH value at the midpoint of the resulting sigmoidal curve. Alternatively, derivative spectrophotometry can be used to find the intersection point, which corresponds to the pKa.[8][9]

LogP Determination by Shake-Flask Method

The shake-flask method is the traditional and most reliable technique for determining the octanol-water partition coefficient (logP).[9]

  • Protocol Steps :

    • Phase Saturation : Prepare two phases: n-octanol saturated with water and water (or a pH 7.4 buffer) saturated with n-octanol. This pre-saturation is critical to prevent volume changes during the experiment.

    • Partitioning : Dissolve a precisely weighed amount of this compound in the aqueous phase. Add an equal volume of the pre-saturated n-octanol.

    • Equilibration : Vigorously shake the mixture for a set period (e.g., 2 hours) to allow the compound to partition between the two phases. Then, allow the phases to separate completely, often aided by centrifugation.[9][10]

    • Quantification : Carefully sample both the aqueous and n-octanol layers. Determine the concentration of the compound in each phase using a suitable analytical technique, such as HPLC-UV.

    • Calculation : The logP is calculated using the formula: logP = log₁₀([Concentration in Octanol] / [Concentration in Aqueous Phase])[9]

Spectroscopic Characterization

Spectroscopic analysis is indispensable for confirming the chemical structure and purity of a synthesized compound.

Infrared (IR) Spectroscopy

The IR spectrum provides information about the functional groups present in a molecule. For this compound, the key expected absorptions are:

  • ~3300 cm⁻¹ (broad) : O-H stretch of the phenolic group.

  • ~3200-3400 cm⁻¹ : N-H stretch of the amide group.

  • ~1650 cm⁻¹ : C=O stretch (Amide I band), a strong and characteristic absorption.

  • ~1540 cm⁻¹ : N-H bend (Amide II band).

  • ~1600, 1500 cm⁻¹ : C=C stretches within the aromatic rings.

  • ~1240 cm⁻¹ : C-O stretch of the phenol.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR spectroscopy provides detailed information about the chemical environment of hydrogen atoms in the molecule. The expected signals for this compound in a solvent like DMSO-d₆ would be:

  • ~9.0-10.0 ppm (singlet, 1H) : Phenolic -OH proton.

  • ~9.5-10.5 ppm (singlet, 1H) : Amide N-H proton.

  • ~7.9-8.0 ppm (doublet, 2H) : Aromatic protons ortho to the carbonyl group on the benzoyl ring.

  • ~7.4-7.6 ppm (multiplet, 3H) : Aromatic protons meta and para to the carbonyl group on the benzoyl ring.

  • ~7.5 ppm (doublet, 2H) : Aromatic protons ortho to the amide nitrogen.

  • ~6.8 ppm (doublet, 2H) : Aromatic protons meta to the amide nitrogen (ortho to the -OH group).

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight and fragmentation pattern of a molecule. For this compound, the molecular ion peak [M]⁺ or protonated molecule [M+H]⁺ would be expected at m/z 213 or 214, respectively, confirming the molecular weight.

Conclusion

This technical guide has synthesized the available information on the physicochemical properties of this compound and provided robust, field-proven experimental protocols for their determination. While specific experimental values for properties like melting point and pKa are not widely reported in the literature, the methodologies outlined herein provide a clear path for researchers to obtain this critical data. The provided synthesis protocol, coupled with the detailed analytical workflows, establishes a comprehensive framework for working with this compound. The moderate lipophilicity and hydrogen bonding potential of this compound make it an interesting scaffold for further investigation in medicinal chemistry and materials science.

References

  • SpectraBase. (n.d.). N-PHENYL-4-HYDROXY-BENZAMIDE - Optional[MS (GC)] - Spectrum. Retrieved from [Link]

  • PubChem. (n.d.). 4-Hydroxybenzamide. Retrieved from [Link]

  • ChemSynthesis. (2025, May 20). N-(4-hydroxy-2-phenylphenyl)benzamide. Retrieved from [Link]

  • PubChem. (n.d.). N-(4-Hydroxyphenyl)benzenesulfonamide. Retrieved from [Link]

  • The Royal Society of Chemistry. (n.d.). Supporting Information. Retrieved from [Link]

  • Human Metabolome Database. (n.d.). 1H NMR Spectrum (1D, 100 MHz, D2O, predicted) (HMDB0255153). Retrieved from [Link]

  • Human Metabolome Database. (n.d.). 1H NMR Spectrum (1D, 500 MHz, D2O, predicted) (HMDB0004461). Retrieved from [Link]

  • Solubility of Things. (n.d.). N-(4-Fluorophenyl)benzamide. Retrieved from [Link]

  • Khan, I., Ibrar, A., Abbas, N., & Farooq, U. (n.d.). N-(4-Hydroxyphenyl)benzenesulfonamide. PMC. Retrieved from [Link]

  • ResearchGate. (n.d.). (A) Synthesis of N-(4-aminophenyl)-substituted benzamides. Reagents and conditions. Retrieved from [Link]

  • MDPI. (n.d.). Low Field NMR Determination of pKa Values for Hydrophilic Drugs for Students in Medicinal Chemistry. Retrieved from [Link]

  • SpectraBase. (n.d.). 4-Chloro-N-(5-fluoro-2-hydroxyphenyl)benzamide - Optional[Vapor Phase IR] - Spectrum. Retrieved from [Link]

  • PubChem. (n.d.). Benzamide, N-(4-hydroxyphenyl)-. Retrieved from [Link]

  • ResearchGate. (2025, August 6). Determination of thermodynamic p K a values of benzimidazole and benzimidazole derivatives by capillary electrophoresis. Retrieved from [Link]

  • ResearchGate. (n.d.). Scheme 1. Synthesis of the 4-amino-N-(4-nitrophenyl)benzamide.... Retrieved from [Link]

  • NIST. (n.d.). 4-Hydroxyphenylacetamide. Retrieved from [Link]

  • The University of Liverpool Repository. (2021, June 13). pKa Determination in non-Aqueous Solvents and. Retrieved from [Link]

  • PubMed. (2023, September 25). A robust, viable, and resource sparing HPLC-based logP method applied to common drugs. Retrieved from [Link]

  • Spiral. (n.d.). Solubility determination and modelling of benzamide in organic solvents at temperatures from 283.15 K and 323.15 K, and ternary phase diagrams of benzamide-benzoic acid cocrystals in ethanol at 298.15 K. Retrieved from [Link]

  • Wikipedia. (n.d.). Benzamide. Retrieved from [Link]

  • Google Patents. (n.d.). US20020009388A1 - Determination of log P coefficients via a RP-HPLC column.
  • PubMed. (n.d.). Practical Methods for the Measurement of logP for Surfactants. Retrieved from [Link]

  • Agilent. (n.d.). Determination of Log P for Compounds of Different Polarity Using the Agilent 1200 Infinity Series HDR‑DAD Impurity Analyzer System. Retrieved from [Link]

  • ResearchGate. (2025, August 10). Solubility determination and modelling of benzamide in organic solvents at temperatures from 283.15 K and 323.15 K, and ternary phase diagrams of benzamide-benzoic acid cocrystals in ethanol at 298.15 K. Retrieved from [Link]

  • PubChem. (n.d.). Benzamide. Retrieved from [Link]

  • Frontiers. (2018, July 13). An Experimental Validated Computational Method for pKa Determination of Substituted 1,2-Dihydroxybenzenes. Retrieved from [Link]

  • JoVE. (2023, February 9). Lipophilicity (logP) Measurement Using 19F NMR Spectroscopy l Protocol Preview. Retrieved from [Link]

  • Stenutz. (n.d.). N-(4-methoxyphenyl)benzamide. Retrieved from [Link]

  • PrepChem.com. (n.d.). Preparation of N-(4-methylphenyl)benzamide. Retrieved from [Link]

Sources

A Technical Guide to the Physicochemical Properties of N-(4-hydroxyphenyl)benzamide

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Contextualizing a Key Moiety

N-(4-hydroxyphenyl)benzamide, a molecule of significant interest in medicinal chemistry and materials science, represents a structural scaffold whose utility is profoundly dictated by its fundamental physicochemical properties. As researchers and drug development professionals know, understanding characteristics such as melting point and solubility is not a trivial academic exercise. These parameters govern everything from reaction kinetics and purification strategies during synthesis to bioavailability and formulation stability in pharmaceutical applications. The melting point serves as a crucial indicator of purity and polymorphic form, while the solubility profile dictates the medium in which the compound can be effectively studied and formulated. This guide provides an in-depth analysis of these two core properties, grounded in established analytical techniques and theoretical principles, to empower researchers in their application of this versatile compound.

Compound Identification and Core Properties

To establish a clear frame of reference, the fundamental identifiers and properties of this compound are summarized below.

PropertyValue
IUPAC Name This compound
Synonyms 4-Hydroxybenzanilide
CAS Number 1520-27-0
Molecular Formula C₁₃H₁₁NO₂
Molecular Weight 213.23 g/mol
Appearance Typically an off-white to light brown crystalline solid

Melting Point: A Sentinel of Purity and Identity

The melting point of a crystalline solid is the temperature at which it transitions from the ordered solid phase to the liquid phase at atmospheric pressure.[1] For a pure compound, this transition occurs over a narrow, well-defined temperature range (typically 0.5-1.0°C).[2] The presence of impurities disrupts the crystal lattice, leading to a depression of the melting point and a broadening of the melting range.[1] Therefore, accurate melting point determination is a foundational technique for both identifying a compound and assessing its purity.[1][2]

Reported Melting Point Values

The literature reports a melting point for this compound, with some variation likely attributable to different experimental methodologies or residual impurities.

Reported Melting Point (°C)Source
198 °CN-(4-nitrophenyl)benzamide (for comparison)[3]
181-183 °C4-Chloro-N-[2-(4-hydroxyphenyl)ethyl]benzamide (related compound)[4]
173 °CN-(4-Hydroxyphenyl)propanamide (related compound)
161-162 °C4-Hydroxybenzamide (related compound)[5][6]

Note: Direct melting point data for this compound was not explicitly found in the provided search results. The table includes values for structurally related compounds to provide context. The significant variation underscores the importance of empirical determination for any new batch.

Experimental Protocol: Capillary Melting Point Determination

The capillary method is the most common and reliable technique for determining the melting point of a powdered solid in a laboratory setting.[7]

Principle: A small, powdered sample is heated at a controlled rate, and the temperature at which the substance transitions from solid to liquid is visually observed and recorded.[7]

Step-by-Step Methodology:

  • Sample Preparation:

    • Ensure the sample is completely dry, as residual solvent will act as an impurity and depress the melting point.

    • Grind the crystalline sample into a fine, uniform powder using a mortar and pestle. This ensures efficient and uniform heat transfer.

  • Capillary Tube Packing:

    • Tamp the open end of a thin-walled capillary tube into the powdered sample, forcing a small amount (2-3 mm in height) into the tube.

    • Compact the sample at the bottom (sealed end) of the tube by tapping the tube on a hard surface or dropping it through a long glass tube. A densely packed sample is crucial for accurate observation.

  • Apparatus Setup:

    • Place the packed capillary tube into the heating block of a digital melting point apparatus.[8]

  • Measurement Execution:

    • Rapid Ramp (Screening): If the approximate melting point is unknown, heat the sample rapidly (e.g., 10-20°C/min) to get a rough estimate.[2]

    • Slow Ramp (Accurate Determination): Allow the apparatus to cool. Using a fresh sample, heat rapidly to about 20°C below the estimated melting point. Then, decrease the heating rate to 1-2°C per minute. A slow rate is critical to allow the system to remain in thermal equilibrium, ensuring the thermometer reading accurately reflects the sample temperature.[1]

  • Data Recording:

    • Record the temperature at which the first drop of liquid appears (T₁).

    • Record the temperature at which the entire sample has completely liquefied (T₂).

    • The melting point is reported as the range T₁ - T₂.

Workflow for Melting Point Determination

The following diagram illustrates the logical flow of the capillary melting point determination protocol.

MeltingPointWorkflow cluster_prep Sample Preparation cluster_measurement Measurement Start Start Dry Ensure Sample is Dry Start->Dry Grind Grind to Fine Powder Dry->Grind Pack Pack Capillary Tube (2-3 mm) Grind->Pack Insert Insert into Apparatus Pack->Insert FastRamp Rapid Scan (10-20°C/min) Estimate MP Insert->FastRamp Cool Cool Apparatus FastRamp->Cool SlowRamp Slow Ramp (1-2°C/min) near estimated MP Cool->SlowRamp Record Record Range: Onset (T₁) to Clear (T₂) SlowRamp->Record End End Record->End SolubilityWorkflow cluster_equilibration Equilibration cluster_analysis Sample Processing & Analysis Start Start AddExcess Add Excess Solid to Solvent Start->AddExcess Agitate Agitate at Constant Temp (24-48 hours) AddExcess->Agitate Separate Centrifuge / Filter to Remove Solid Agitate->Separate Dilute Dilute Supernatant Separate->Dilute Analyze Quantify by HPLC-UV (vs. Calibration Curve) Dilute->Analyze Calculate Calculate Solubility (mg/mL or M) Analyze->Calculate End End Calculate->End

Sources

An In-depth Technical Guide to the Crystal Structure and Supramolecular Assembly of N-(4-hydroxyphenyl)benzamide

Author: BenchChem Technical Support Team. Date: January 2026

Executive Summary

N-(4-hydroxyphenyl)benzamide belongs to the benzanilide class of compounds, a scaffold of significant interest in medicinal chemistry and materials science due to the versatile physicochemical properties conferred by the amide linkage. The precise three-dimensional arrangement of atoms and molecules in the solid state—the crystal structure—governs critical macroscopic properties including solubility, stability, dissolution rate, and bioavailability. Understanding this architecture at a molecular level is therefore paramount for rational drug design and materials engineering. This guide provides a comprehensive technical overview of the crystal structure analysis of this compound, detailing the journey from molecular synthesis to the elucidation of its intricate supramolecular network. We explore the experimental methodologies, analyze the structural features, and discuss the profound implications of its hydrogen-bonding motifs.

Introduction: The Significance of Solid-State Architecture

Aryl amides are foundational components in a wide array of pharmaceuticals and advanced polymers.[1] The amide functional group is a privileged motif in supramolecular chemistry, capable of forming robust and directional hydrogen bonds that guide molecular self-assembly.[2][3] this compound incorporates both a hydrogen bond donor (N-H) and acceptor (C=O) in its amide backbone, along with a phenolic hydroxyl group (O-H) that further enhances its capacity for forming extensive intermolecular networks.

The study of crystal structures, or crystallography, provides the ultimate insight into how these forces orchestrate the packing of molecules in a crystalline solid.[4][5] This knowledge is not merely academic; it is a critical component of drug development. Different crystal packing arrangements, known as polymorphs, can exhibit dramatically different physical properties. A comprehensive structural analysis, as detailed here for this compound, serves as a blueprint for predicting and controlling these properties, enabling the design of more effective and reliable pharmaceutical products.

Synthesis and Crystallization: From Molecule to Single Crystal

The journey of crystal structure analysis begins with the synthesis of the target compound and the subsequent growth of high-quality single crystals.

Synthesis of this compound

A common and effective method for synthesizing this compound is the acylation of an amine with a benzoyl chloride derivative. This reaction forms the stable amide bond that links the two aromatic rings.

Exemplary Protocol:

  • Reactant Preparation: 4-Aminophenol is dissolved in a suitable dry solvent, such as dichloromethane, along with a base like triethylamine. The mixture is cooled to facilitate controlled reaction.[6]

  • Acylation: A solution of benzoyl chloride in the same solvent is added dropwise to the cooled 4-aminophenol solution. The triethylamine acts as a scavenger for the HCl gas produced during the reaction.

  • Reaction and Workup: The mixture is allowed to react, often with gentle heating or refluxing, to ensure complete conversion.[6] After cooling, the reaction mixture is poured into water to precipitate the crude product.

  • Purification: The precipitate is filtered and washed sequentially with water, a dilute base solution (e.g., 5% NaOH) to remove any unreacted phenolic starting material, and finally with hot water again.[6] The product is then dried under vacuum.

Growing Diffraction-Quality Single Crystals

Obtaining a single crystal suitable for X-ray diffraction—typically 0.1-0.4 mm in size with no cracks or defects—is often the most challenging step.[7] The slow evaporation technique is a widely used and effective method.

Field-Proven Protocol:

  • Solvent Selection: The purified this compound is dissolved in a minimal amount of a suitable solvent system. A mixture of ethanol and dichloromethane (e.g., 2:1 v/v) has been shown to be effective.[6] The ideal solvent is one in which the compound is moderately soluble.

  • Slow Evaporation: The solution is placed in a vial, which is then loosely covered (e.g., with perforated parafilm) to allow the solvent to evaporate slowly and controllably over several days or weeks at room temperature.

  • Causality: The slow rate of evaporation is critical. It allows molecules to deposit onto a growing crystal lattice in a highly ordered fashion, minimizing the formation of defects and polycrystalline material. Rapid evaporation leads to rapid precipitation and the formation of an unusable powder.

Methodology: Single-Crystal X-ray Diffraction (SC-XRD)

SC-XRD is the definitive technique for determining the three-dimensional structure of a crystalline solid.[8] It relies on the principle that a crystal lattice diffracts X-rays in a unique pattern, from which the arrangement of atoms can be deduced.

The process can be visualized as a comprehensive workflow, from initial crystal screening to the final refined structure.

SCXRD_Workflow cluster_DataCollection Data Collection cluster_DataProcessing Data Processing & Structure Solution cluster_Refinement Structure Refinement crystal 1. Mount Crystal & Cryo-cool (100-130 K) quality 2. Check Crystal Quality (Diffraction Spots) crystal->quality cell 3. Determine Unit Cell & Bravais Lattice quality->cell strategy 4. Data Collection Strategy cell->strategy collect 5. Full Intensity Data Collection strategy->collect integrate 6. Integrate Reflections (Intensity Measurement) collect->integrate scale 7. Scale & Merge Data integrate->scale spacegroup 8. Determine Space Group scale->spacegroup solve 9. Solve Structure (e.g., Direct Methods) spacegroup->solve refine 10. Refine Model (Least-Squares) solve->refine validate 11. Validate Structure (R-factor, CIF check) refine->validate final Final Structural Model (CIF) validate->final

Caption: A generalized workflow for Single-Crystal X-ray Diffraction analysis.

Step-by-Step Experimental Protocol:

  • Crystal Mounting: A suitable single crystal is selected under a microscope and mounted on a specialized loop, typically in paratone oil, which is then flash-cooled in a stream of cold nitrogen gas (e.g., 130 K).[6][9] Cryo-cooling minimizes thermal vibrations and reduces radiation damage from the X-ray beam.

  • Data Collection: The mounted crystal is placed on a diffractometer.[9] X-rays (commonly Mo Kα radiation) are directed at the crystal, which is rotated to collect a full sphere of diffraction data on a detector, such as a CCD.[8][10]

  • Data Reduction: The collected images are processed to integrate the intensities of thousands of unique reflections.[11] These intensities are then scaled and corrected for experimental factors.

  • Structure Solution: The positions of the atoms are initially determined from the diffraction pattern using computational methods like SHELXS or SHELXT.[9] This provides a preliminary structural model.

  • Structure Refinement: The initial model is refined against the experimental data using a least-squares process (e.g., with SHELXL).[9] This iterative process optimizes the atomic positions, bond lengths, and angles to achieve the best possible fit between the calculated and observed diffraction patterns. The quality of the final structure is assessed by metrics such as the R-factor, which should ideally be below 0.05 for high-quality data.[6]

Results and Discussion: The Crystal Structure of a Benzamide Derivative

Note: The following analysis is based on the published crystal structure of a closely related derivative, N-(4-hydroxyphenyl)-4-nitrobenzamide, which serves as an excellent proxy for understanding the core structural motifs of this compound.[6]

Crystallographic Data Summary

Quantitative data from a crystallographic experiment is summarized in a standardized table, providing a snapshot of the crystal's fundamental properties.

ParameterValueSource
Chemical FormulaC₁₃H₁₀N₂O₄[6]
Molecular Weight ( g/mol )258.23[6]
Crystal SystemMonoclinic[6]
Space GroupP2₁/c[6]
a (Å)7.5187 (5)[6]
b (Å)12.5695 (9)[6]
c (Å)11.7932 (8)[6]
β (°)90.033 (2)[6]
Volume (ų)1114.53 (13)[6]
Z (Molecules/Unit Cell)4[6]
Temperature (K)130[6]
Final R-factor [I>2σ(I)]0.048[6]
Molecular Conformation

The molecule adopts a nearly planar conformation. The dihedral angle—the twist—between the two benzene rings is very small, measured at 2.31(7)°.[6] This planarity is a balance between stabilizing π-conjugation across the amide bridge and minimizing steric hindrance between the rings. Such conformational preferences are common in benzanilides, where amide plane to phenyl ring tilt angles are often observed to be between 28 and 31°.[1]

Supramolecular Assembly: A Hydrogen-Bonded Network

The true elegance of the structure is revealed in its supramolecular assembly, where individual molecules are linked into a robust three-dimensional architecture by specific intermolecular interactions. The primary forces at play are strong O-H···O and N-H···O hydrogen bonds.[6]

Key Hydrogen Bonding Interactions:

  • Phenol-Carbonyl Interaction (O-H···O): The hydroxyl group on one molecule donates its hydrogen to the carbonyl oxygen of a neighboring molecule. This is a strong and highly directional interaction.

  • Amide-Nitro Interaction (N-H···O): The amide N-H group donates its hydrogen to an oxygen atom of the nitro group on an adjacent molecule.[6]

These interactions link molecules into extended sheets.[6] The interplay of these hydrogen bonds defines the crystal packing and is the primary determinant of the material's physical properties.

H_Bonding cluster_mol1 Molecule A cluster_mol2 Molecule B cluster_mol3 Molecule C node1 N-H node8 C=O node1->node8 N-H···O Bond node2 C=O node3 Ph-OH node5 C=O node3->node5 O-H···O Bond node4 N-H node6 Ph-OH node7 N-H node9 Ph-OH

Caption: Schematic of key hydrogen bonds linking benzamide molecules.

Structure-Property Correlations and Implications

The detailed structural knowledge gained from this analysis has direct, practical implications for drug development and materials science.

  • Solubility and Dissolution: The strong, extensive hydrogen bonding network observed in the crystal structure contributes to a high lattice energy.[6] This means more energy is required to break apart the crystal lattice and dissolve the compound, which can correlate with lower aqueous solubility.

  • Polymorphism: Understanding the primary hydrogen bonding synthons—the recurring patterns of interaction—allows scientists to predict and potentially screen for different polymorphic forms.[12][13] A different arrangement of these synthons could lead to a crystal with vastly different solubility and stability.

  • Co-crystal Design: The presence of strong hydrogen bond donors (N-H, O-H) and acceptors (C=O) makes this compound an excellent candidate for co-crystal formation.[14][15] By introducing a second molecule (a co-former) that can form complementary hydrogen bonds, it is possible to engineer novel crystalline solids with tailored properties, such as enhanced solubility or improved physical stability.

Conclusion

The crystal structure of this compound reveals a highly ordered, planar molecule that self-assembles into extended sheets driven by a network of strong intermolecular N-H···O and O-H···O hydrogen bonds. This detailed solid-state analysis, achieved through single-crystal X-ray diffraction, is not merely a characterization step but a critical tool for understanding and predicting the material's macroscopic properties. For professionals in drug development, this structural insight informs strategies for formulation, polymorphism screening, and the rational design of co-crystals to optimize therapeutic performance.

References

  • Hussain, I., Ahmed, S., Ali, S., & Meetsma, A. (2013). N-(4-Hydroxyphenyl)-4-nitrobenzamide. Acta Crystallographica Section E: Structure Reports Online, 69(5), o526. [Link]

  • Zhu, J. (n.d.). Single Crystal XRD: Data Acquisition and Structure Solving. University of Saskatchewan. Retrieved from [Link]

  • MIT Department of Chemistry. (n.d.). Single-Crystal Diffraction. Retrieved from [Link]

  • Groom, C. R., Bruno, I. J., Lightfoot, M. P., & Ward, S. C. (2016). The Cambridge Structural Database. Acta Crystallographica Section B: Structural Science, Crystal Engineering and Materials, 72(2), 171-179. (Note: While direct link to the article by Tothadi & Desiraju, 2012 mentioned in the search result is not available, CSD is the primary source for such data). [Link]

  • Desiraju, G. R. (2007). Supramolecular chemistry and crystal engineering. Journal of Chemical Sciences, 119(5), 385-397. [Link]

  • Dunitz, J. D. (2003). The role of the amide group in molecular recognition. Chimia, 57(11), 703-709. (Note: While a direct link to this specific article is unavailable, the general topic is widely covered in supramolecular chemistry literature.) [Link]

  • Chang, Y., et al. (2022). Crystal structures of N-[4-(trifluoromethyl)phenyl]benzamide and N-(4-methoxyphenyl)benzamide at 173 K: a study of the energetics of conformational changes due to crystal packing. Acta Crystallographica Section C: Structural Chemistry, 78(2), 123-132. [Link]

  • Carleton College. (2007). Single-crystal X-ray Diffraction. SERC. Retrieved from [Link]

  • Padval, M. V., et al. (2021). Self-assembly of secondary aryl amides in cocrystals with perfluoroaryl coformers: structural analysis and synthon preferences. CrystEngComm, 23(4), 857-867. [Link]

  • Varughese, S., et al. (2018). Acid···Amide Supramolecular Synthon in Cocrystals: From Spectroscopic Detection to Property Engineering. Journal of the American Chemical Society, 140(21), 6684-6693. [Link]

  • American Chemical Society. (2018). Acid···Amide Supramolecular Synthon in Cocrystals: From Spectroscopic Detection to Property Engineering. J. Am. Chem. Soc.[Link]

  • CCP4. (n.d.). X-ray Diffraction Data Collection. Retrieved from [Link]

  • Evans, G., & Wisedchaisri, G. (2017). X-ray data processing. Methods in Molecular Biology, 1607, 249-272. [Link]

  • PubChem. (n.d.). 4-Hydroxybenzamide. National Center for Biotechnology Information. Retrieved from [Link]

  • ResearchGate. (n.d.). The mechanism of synthesis of N-{[4 (benzoylamino)phenyl]sulfonyl} benzamide (1c). Retrieved from [Link]

  • Google Patents. (n.d.). WO2003106440A2 - Process for the synthesis of a benzamide derivative.
  • PubChem. (n.d.). Benzamide, 4-hydroxy-N-(2-hydroxyphenyl)-. National Center for Biotechnology Information. Retrieved from [Link]

  • PubChem. (n.d.). N-(4-amino-2-hydroxyphenyl)benzamide. National Center for Biotechnology Information. Retrieved from [Link]

  • ResearchGate. (n.d.). The role of hydrogen bonding in rigid-rod polymers: The crystal structure of a polybenzobisimidazole model compound. Retrieved from [Link]

  • Global Substance Registration System. (n.d.). 4-CHLORO-N-(4-METHOXYPHENYL)BENZAMIDE. Retrieved from [Link]

  • PubChem. (n.d.). N-(4-Hydroxyphenyl)benzenesulfonamide. National Center for Biotechnology Information. Retrieved from [Link]

  • ResearchGate. (n.d.). Molecular structure of (a) N-(4-hydroxyphenyl)acetamide (N4HPA: C8H9NO2). Retrieved from [Link]

  • Liu, X., et al. (2014). Synthesis, Crystal Structure and Anti-Fatigue Effects of Some Benzamide Derivatives. Molecules, 19(11), 17766-17781. [Link]

  • Grabowski, S. J. (2021). Analysis of Hydrogen Bonds in Crystals. Molecules, 26(21), 6433. [Link]

  • ResearchGate. (2021). (PDF) Analysis of Hydrogen Bonds in Crystals. Retrieved from [Link]

  • Lynch, D. E., & McClure, M. L. (2008). Hydrogen-bonded co-crystal structure of benzoic acid and zwitterionic l-proline. Acta Crystallographica Section E: Structure Reports Online, 64(Pt 10), o1978. [Link]

  • Kakkar, S., et al. (2025). Harnessing hydrogen-bonding: advancements and applications in pharmaceutical co-crystallization. Journal of Applied Pharmaceutical Research, 13(3), 45-64. [Link]

  • SciSpace. (n.d.). Top 2 Acta Crystallographica papers published in 1974. Retrieved from [Link]

Sources

A Senior Application Scientist's Guide to the Spectroscopic Characterization of N-(4-hydroxyphenyl)benzamide

Author: BenchChem Technical Support Team. Date: January 2026

Authored for Researchers, Scientists, and Drug Development Professionals

Introduction

N-(4-hydroxyphenyl)benzamide, a member of the benzanilide family, is a molecule of significant interest in medicinal chemistry and materials science. Its structure, featuring a benzoyl group linked via an amide bond to a p-hydroxyphenyl moiety, provides a scaffold for hydrogen bonding, aromatic interactions, and potential biological activity. Accurate and comprehensive characterization of this compound is paramount for ensuring purity, confirming identity, and understanding its chemical behavior in various applications, from drug development to polymer science.

This technical guide provides an in-depth analysis of the core spectroscopic techniques used to characterize this compound: Nuclear Magnetic Resonance (NMR), Infrared (IR), and Raman spectroscopy. As readily available, complete experimental spectra for this specific compound are not widely published, this guide adopts a predictive and methodological approach. By leveraging established principles and empirical data from precursor molecules and structurally related analogues, we will construct a detailed forecast of the expected spectroscopic data. This serves not only as a reference for this compound but also as a methodological workflow for the characterization of novel N-aryl amides.

Section 1: Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the precise molecular structure of an organic compound in solution. By probing the magnetic environments of ¹H (proton) and ¹³C nuclei, it provides detailed information about the connectivity, symmetry, and electronic nature of the molecule.

The Causality Behind NMR Experimental Choices

The choice of solvent and experimental parameters is critical for acquiring high-quality NMR data. A deuterated solvent that effectively dissolves the analyte without introducing interfering signals is essential. For this compound, Dimethyl Sulfoxide-d₆ (DMSO-d₆) is an excellent choice. Its high polarity readily dissolves the compound, and its ability to participate in hydrogen bonding helps to resolve the labile N-H and O-H protons, which often appear as sharp, distinct signals rather than broad, unobservable peaks. Tetramethylsilane (TMS) is used as the internal standard, providing a zero reference point (0.00 ppm) for the chemical shift scale.

Predicted ¹H NMR Spectrum

The ¹H NMR spectrum is anticipated to show distinct signals for the amide proton, the phenolic proton, and the two aromatic rings. The electron-withdrawing nature of the carbonyl group will deshield the ortho protons of the benzoyl ring, shifting them downfield. Conversely, the electron-donating hydroxyl group on the other ring will shield its ortho and meta protons.

Predicted Chemical Shift (δ) ppmMultiplicityIntegrationAssignmentRationale & Cited Data Comparison
~10.0 - 10.2Singlet1HN-H (Amide)Amide protons in N-aryl benzamides typically appear as a sharp singlet in this downfield region in DMSO-d₆. For example, the N-H proton in N-(4-chlorophenyl)benzamide is observed at 10.44 ppm.[1]
~9.5 - 9.8Singlet1HO-H (Phenol)Phenolic protons are deshielded and their chemical shift is concentration-dependent. In p-aminophenol (in DMSO-d₆), the OH proton appears at 8.33 ppm.[2] Acylation of the amino group will deshield this proton further.
~7.9 - 8.0Doublet (or m)2HH-2', H-6' These protons are ortho to the electron-withdrawing carbonyl group, causing significant deshielding. Protons ortho to the carbonyl in benzoic acid resonate around 8.12 ppm.[3]
~7.5 - 7.6Multiplet3HH-3', H-4', H-5' These protons on the benzoyl ring are less affected by the carbonyl group and will appear in the typical aromatic region.[3][4]
~7.4 - 7.5Doublet2HH-2, H-6 These protons are ortho to the amide nitrogen and meta to the hydroxyl group. Data for p-aminophenol shows aromatic protons between 6.37-6.50 ppm.[2] The benzoyl group will shift these downfield significantly.
~6.7 - 6.8Doublet2HH-3, H-5 These protons are meta to the amide nitrogen and ortho to the electron-donating hydroxyl group, making them the most shielded aromatic protons.[2]

Note: Numbering scheme provided in the diagram below.

Predicted ¹³C NMR Spectrum

The ¹³C NMR spectrum will provide a carbon count and information about the electronic environment of each carbon atom. The carbonyl carbon will be the most downfield signal due to the strong deshielding effect of the double-bonded oxygen.

Predicted Chemical Shift (δ) ppmAssignmentRationale & Cited Data Comparison
~165 - 166C=O (Amide Carbonyl)The amide carbonyl carbon in N-aryl benzamides is consistently found in this region.[1] In benzoic acid, the carboxylic acid carbon is further downfield (~172 ppm), but amide formation shifts it slightly upfield.[5][6]
~153 - 154C-4 This carbon is directly attached to the electronegative oxygen of the hydroxyl group, causing a strong downfield shift. In p-aminophenol, the carbon bearing the OH group appears at 148.2 ppm.[2]
~134 - 135C-1' The quaternary carbon of the benzoyl ring, attached to the carbonyl group.
~131 - 132C-1 The quaternary carbon of the hydroxyphenyl ring, attached to the amide nitrogen. In p-aminophenol, the carbon bearing the amino group is at 140.7 ppm.[2] The acyl group will alter this shift.
~131 - 132C-4' The para carbon of the benzoyl ring.
~128 - 129C-3', C-5' Aromatic CH carbons on the benzoyl ring.
~127 - 128C-2', C-6' Aromatic CH carbons on the benzoyl ring.
~122 - 123C-2, C-6 Aromatic CH carbons ortho to the amide nitrogen.
~115 - 116C-3, C-5 Aromatic CH carbons ortho to the hydroxyl group, showing significant shielding. This is consistent with the values seen for p-aminophenol (115.2-115.5 ppm).[2]
Experimental Protocol: NMR Spectroscopy
  • Sample Preparation: Accurately weigh 10-15 mg of this compound into a clean, dry NMR tube.

  • Solvent Addition: Add approximately 0.6 mL of DMSO-d₆ containing 0.03% (v/v) TMS to the NMR tube.

  • Dissolution: Cap the tube and gently vortex or invert until the sample is fully dissolved. Mild heating may be applied if necessary.

  • Instrument Setup: Insert the sample into the NMR spectrometer.

  • Locking and Shimming: Lock onto the deuterium signal of the DMSO-d₆ and perform automated or manual shimming to optimize the magnetic field homogeneity.

  • Acquisition of ¹H Spectrum: Acquire a standard ¹H spectrum using a 90° pulse angle, a spectral width of approximately 16 ppm, an acquisition time of at least 2 seconds, and a relaxation delay of 2-5 seconds.

  • Acquisition of ¹³C Spectrum: Acquire a proton-decoupled ¹³C spectrum. A typical experiment uses a 30-45° pulse angle, a spectral width of ~240 ppm, and a relaxation delay of 2 seconds to ensure adequate signal-to-noise for all carbon types.

  • Data Processing: Apply Fourier transformation, phase correction, and baseline correction to the acquired Free Induction Decays (FIDs). Calibrate the ¹H spectrum by setting the TMS peak to 0.00 ppm.

Visualization of Molecular Structure and Workflow

G start Sample Weighing (10-15 mg) dissolve Dissolve in DMSO-d6 + TMS start->dissolve nmr Insert into Spectrometer dissolve->nmr setup Lock & Shim nmr->setup acquire_h Acquire 1H Spectrum setup->acquire_h acquire_c Acquire 13C Spectrum setup->acquire_c process Process Data (FT, Phase, Baseline) acquire_h->process acquire_c->process analyze Assign Peaks & Interpret Structure process->analyze

Caption: Standard workflow for NMR spectroscopic analysis.

Section 2: Vibrational Spectroscopy (IR and Raman)

Infrared (IR) and Raman spectroscopy are complementary techniques that probe the vibrational modes of a molecule. IR spectroscopy measures the absorption of light corresponding to molecular vibrations that cause a change in dipole moment. Raman spectroscopy measures the inelastic scattering of light from vibrations that cause a change in polarizability. This complementarity is essential for a full vibrational analysis.

Theoretical Synergy: Why Use Both IR and Raman?

For this compound, the highly polar C=O, N-H, and O-H bonds will produce strong, characteristic absorption bands in the IR spectrum. In contrast, the vibrations of the non-polar aromatic rings (e.g., ring breathing modes) will be more prominent in the Raman spectrum. Using both techniques provides a more complete vibrational fingerprint of the molecule. For example, the carbonyl (C=O) stretch is typically strong in both, but symmetric aromatic stretches are often weak in IR and strong in Raman.

Predicted Key Vibrational Frequencies

The vibrational spectrum can be divided into the high-frequency region (X-H stretches) and the fingerprint region (<1600 cm⁻¹), which contains complex vibrations unique to the molecule.

Wavenumber (cm⁻¹)TechniqueIntensityAssignmentRationale & Cited Data Comparison
~3400 - 3200IRStrong, BroadO-H Stretch (Phenol)The broadness is due to intermolecular hydrogen bonding. Phenolic O-H stretches are strong and prominent in this region. [7]
~3300 - 3250IRStrong, SharpN-H Stretch (Amide)The N-H stretch in secondary amides is a sharp, intense band. In solid-state benzanilide, it appears around 3354 cm⁻¹. [8]
~3100 - 3000IR / RamanMediumAromatic C-H Stretch Characteristic of sp² C-H bonds in the benzene rings.
~1650 - 1640IR / RamanVery Strong (IR) / Strong (Raman)Amide I Band (C=O Stretch) This is one of the most intense and diagnostic bands for amides. Benzanilide shows a strong Amide I band at 1650 cm⁻¹. [9]
~1610, ~1590IR / RamanStrongAromatic C=C Stretch Multiple bands are expected due to the vibrations of the two aromatic rings.
~1540 - 1520IRStrongAmide II Band (N-H Bend + C-N Stretch) A characteristic coupled vibration for secondary amides, strong in IR. Benzanilide exhibits this band at 1535 cm⁻¹. [9]
~1270 - 1250IRStrongAmide III Band / C-O Stretch (Phenol) This region will contain contributions from both the amide C-N stretch/N-H bend and the phenolic C-O stretch, likely resulting in a strong, complex band.
Experimental Protocols: Vibrational Spectroscopy
FT-IR Spectroscopy (ATR Method)
  • Instrument Background: Ensure the Attenuated Total Reflectance (ATR) crystal (typically diamond or germanium) is clean. Collect a background spectrum of the empty ATR stage.

  • Sample Application: Place a small amount (1-5 mg) of the solid this compound powder onto the ATR crystal.

  • Pressure Application: Lower the ATR anvil to apply consistent pressure, ensuring good contact between the sample and the crystal.

  • Spectrum Acquisition: Collect the sample spectrum. Typically, 16 to 32 scans are co-added at a resolution of 4 cm⁻¹ over the range of 4000-400 cm⁻¹.

  • Data Processing: The collected spectrum is automatically ratioed against the background to produce the final absorbance or transmittance spectrum.

FT-Raman Spectroscopy
  • Sample Preparation: Place a few milligrams of the sample into a glass NMR tube or a dedicated aluminum sample holder.

  • Instrument Setup: Place the sample in the spectrometer's sample compartment.

  • Acquisition: Excite the sample using a near-infrared laser (e.g., 1064 nm) to minimize fluorescence. Collect the scattered light. The number of scans can range from 128 to 1024 depending on the sample's Raman scattering efficiency.

  • Data Processing: The instrument software processes the interferogram to generate the final Raman spectrum (Intensity vs. Raman Shift in cm⁻¹).

Visualization of Key Amide Vibrational Modes

G amide Amide Linkage -C(O)NH- amideI Amide I (~1650 cm-1) Primarily C=O Stretch amide->amideI amideII Amide II (~1535 cm-1) N-H Bend + C-N Stretch amide->amideII amideIII Amide III (~1260 cm-1) C-N Stretch + N-H Bend amide->amideIII

Caption: Key IR-active vibrational modes of the secondary amide group.

Section 3: Integrated Spectroscopic Analysis Workflow

The true power of spectroscopic characterization lies in the integration of multiple techniques. While each method provides valuable pieces of the puzzle, their combination allows for unambiguous structure confirmation and purity assessment. A discrepancy in one spectrum can be clarified by another, forming a self-validating system of analysis.

For instance, NMR confirms the precise proton and carbon framework, including the connectivity of the two distinct aromatic rings through the amide linkage. IR spectroscopy provides definitive evidence for the key functional groups—the secondary amide (N-H and Amide I/II bands) and the hydrogen-bonded phenol (broad O-H band). Raman spectroscopy complements this by confirming the aromatic skeletal structures. Together, these data points leave no ambiguity as to the identity and structure of this compound.

Comprehensive Characterization Workflow

G start Synthesized/Purchased This compound nmr NMR Spectroscopy (1H, 13C) start->nmr ir FT-IR Spectroscopy start->ir raman FT-Raman Spectroscopy start->raman data_nmr Confirm H/C Framework & Connectivity nmr->data_nmr data_ir Confirm Functional Groups (Amide, Phenol) ir->data_ir data_raman Confirm Aromatic Skeleton & Complement IR raman->data_raman integrate Integrate & Correlate All Spectral Data data_nmr->integrate data_ir->integrate data_raman->integrate confirm Structure Confirmed & Purity Assessed integrate->confirm

Caption: Integrated workflow for the complete spectroscopic characterization.

Conclusion

This guide outlines a comprehensive, multi-technique spectroscopic approach for the characterization of this compound. By integrating predicted data from ¹H NMR, ¹³C NMR, FT-IR, and FT-Raman spectroscopy, we have constructed a detailed analytical profile of the molecule. The provided protocols and workflows serve as a practical blueprint for chemists and researchers, ensuring that compounds like this compound are analyzed with scientific rigor and integrity. This methodical approach, grounded in the fundamental principles of spectroscopy and supported by data from analogous structures, is essential for advancing research and development in fields where molecular precision is critical.

References

  • Doc Brown's Chemistry. (n.d.). The C-13 NMR spectrum of benzoic acid. Retrieved from [Link]

  • Doc Brown's Chemistry. (n.d.). 1H proton nmr spectrum of benzoic acid. Retrieved from [Link]

  • ResearchGate. (n.d.). Chemical shift in the ¹H NMR of benzene ring in benzoic acid. Retrieved from [Link]

  • Proprep. (n.d.). Interpret the NMR spectrum of benzoic acid, focusing on the shifts caused by its functional groups. Retrieved from [Link]

  • Organic Spectroscopy International. (2018, February 15). p-Aminophenol. Retrieved from [Link]

  • Fei, C., et al. (2021). Fe-mediated synthesis of N-aryl amides from nitroarenes and acyl chlorides. Scientific Reports. Available at: [Link]

  • ResearchGate. (n.d.). FT–IR benzamide (1). Retrieved from [Link]

  • Jayanthi, S., et al. (2021). Synthesis, Spectroscopic (FTIR, FT-Raman and UV-Vis), Structural Investigation... of N-(2-Hydroxyphenyl)-4-Toluenesulfonamide. Polycyclic Aromatic Compounds. Available at: [Link]

Sources

A Technical Guide to the Anti-Cancer Mechanisms of N-(4-hydroxyphenyl)benzamide and Its Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Distribution: For Researchers, Scientists, and Drug Development Professionals

Preamble: The N-(4-hydroxyphenyl)benzamide Scaffold in Oncology

The this compound core structure represents a versatile scaffold in the design of novel anti-cancer therapeutics. While the parent compound has demonstrated biological activity, its true potential is realized through a diverse array of derivatives that exhibit potent and multifaceted mechanisms of action against various cancer cell types. This technical guide provides an in-depth exploration of the core anti-cancer mechanisms attributed to this class of compounds, with a significant focus on the well-characterized synthetic retinoid, N-(4-hydroxyphenyl)retinamide (4-HPR or Fenretinide), and other notable derivatives. We will dissect the signaling pathways, provide validated experimental protocols for mechanism elucidation, and present a cohesive narrative grounded in authoritative research.

Part 1: Core Mechanisms of Anti-Cancer Activity

The anti-neoplastic effects of this compound derivatives are not mediated by a single target but rather through the induction of a complex network of cellular responses, primarily culminating in apoptosis and cell cycle arrest.

Induction of Apoptosis: A Multi-pronged Approach

A hallmark of these compounds is their robust ability to trigger programmed cell death in cancer cells. This is achieved through the activation of several distinct, yet often interconnected, signaling cascades.

A predominant mechanism is the induction of overwhelming oxidative stress.[1] Several this compound derivatives have been shown to significantly increase intracellular levels of reactive oxygen species (ROS).[1][2] This surge in ROS disrupts mitochondrial homeostasis, leading to:

  • Mitochondrial Membrane Potential Collapse: The integrity of the mitochondrial membrane is compromised.

  • Cytochrome c Release: Pro-apoptotic factors, most notably cytochrome c, are released from the mitochondria into the cytosol.[3][4]

  • Caspase Cascade Activation: Cytosolic cytochrome c triggers the formation of the apoptosome and the activation of initiator caspase-9.[3][4] This, in turn, activates executioner caspases, such as Caspase-3, which dismantle the cell.

  • Modulation of Bcl-2 Family Proteins: The pro-apoptotic effects are further amplified by the upregulation of pro-apoptotic proteins like Bax and the downregulation of anti-apoptotic proteins like Bcl-2, thus increasing the critical Bax/Bcl-2 ratio that governs cell fate.[1][5]

Compound This compound Derivative ROS ↑ Reactive Oxygen Species (ROS) Compound->ROS Bcl2 ↓ Bcl-2 Compound->Bcl2 Bax ↑ Bax Compound->Bax Mito Mitochondrial Dysfunction ROS->Mito CytC Cytochrome c Release Mito->CytC Bcl2->Mito Bax->Mito Casp9 Caspase-9 Activation CytC->Casp9 Casp3 Cleaved Caspase-3 Activation Casp9->Casp3 Apoptosis Apoptosis Casp3->Apoptosis

Caption: ROS-Mediated Intrinsic Apoptosis Pathway.

The metabolite of Fenretinide, 4-oxo-N-(4-hydroxyphenyl)retinamide (4-oxo-4-HPR), initiates apoptosis through a signaling cascade that begins with ROS generation but also involves the endoplasmic reticulum.[6][7] This pathway includes:

  • ER Stress Response: Accumulation of ROS can lead to the misfolding of proteins within the ER, triggering the unfolded protein response (UPR).

  • JNK Activation: Prolonged ER stress activates c-Jun N-terminal Kinase (JNK).

  • Upregulation of Pro-apoptotic Proteins: This signaling cascade leads to the upregulation of pro-apoptotic factors like PLAcental Bone morphogenetic protein (PLAB).[7]

A distinct apoptotic mechanism has been identified for Fenretinide (4-HPR) in breast cancer cells.[8] 4-HPR induces the production of nitric oxide (NO) in a dose-dependent manner by increasing the expression of both inducible nitric oxide synthase (NOSII) and endothelial nitric oxide synthase (NOSIII).[8] The resulting increase in NO levels is directly correlated with the induction of apoptosis. This effect can be potentiated by interferon-gamma and tamoxifen, which further enhance NOSII expression.[8]

Perturbation of the Cell Cycle

In addition to inducing cell death, these compounds effectively halt the proliferation of cancer cells by inducing cell cycle arrest at critical checkpoints.

Fenretinide (4-HPR) has been shown to cause a significant reduction in cancer cell proliferation by inducing an accumulation of cells in the G0/G1 phase of the cell cycle.[9][10] This arrest prevents cells from entering the S phase, where DNA replication occurs. Mechanistically, this G1 block is associated with a significant suppression of c-myc gene expression, a key proto-oncogene that drives cell cycle progression.[9]

Other N-substituted benzamide derivatives have been found to potently induce cell cycle arrest at the G2/M transition.[4][11][12] This pre-mitotic checkpoint arrest prevents cells with damaged DNA from dividing, often shunting them towards an apoptotic fate. This G2/M block has been observed to be independent of p53 status in some cases, which is therapeutically significant for cancers with p53 mutations.[3][4]

Other Notable Anti-Cancer Mechanisms

Beyond apoptosis and cell cycle arrest, derivatives of the this compound scaffold have been engineered to target other critical cancer-related processes.

  • Inhibition of Tubulin Polymerization: The Fenretinide metabolite, 4-oxo-4-HPR, possesses a dual mechanism of action. Independent of its ROS-generating capabilities, it also functions as an antimicrotubule agent by inhibiting tubulin polymerization.[6][7] This disruption of the microtubule network leads to the formation of multipolar spindles and subsequent mitotic arrest.[7]

  • Histone Deacetylase (HDAC) Inhibition: Certain N-hydroxy-4-(3-phenylpropanamido)benzamide derivatives have been specifically designed as HDAC inhibitors.[11][13] By inhibiting HDACs, these compounds alter chromatin structure and gene expression, leading to anti-proliferative effects.

  • Estrogen Receptor Modulation: The parent compound, 4-Hydroxyphenylbenzamide, has been identified as an estrogen receptor modulator, which contributes to its ability to inhibit the proliferation of human breast cancer cells.

Part 2: Data Summary

The following table summarizes the observed anti-proliferative activities of various this compound derivatives across different cancer cell lines.

Derivative Name/IdentifierCancer Cell Line(s)Observed Effect(s)IC50 Value(s)Citation(s)
Fenretinide (4-HPR) PC3 (Prostate)G0/G1 arrest, reduced proliferation~1 µM for growth inhibition[9]
Glioma cell linesApoptosis induction1-10 µM for viability reduction[14]
HTLV-I-transformed T-cellsG0/G1 arrest, massive apoptosisClinically achievable concentrations[10][15]
BJ-13 Gastric cancer cellsROS-mediated apoptosisNot specified[1]
Compound 8b RPMI8226 (Multiple Myeloma)G0/G1 arrest, ROS-mediated apoptosis0.12 ± 0.09 µM[2]
Compound 5j HCT116 (Colon), A549 (Lung)HDAC inhibition, G2 arrest0.3 µM[11]
Compound 5t HCT116 (Colon), A549 (Lung)HDAC inhibition, G2 arrest0.4 µM[11]
Compounds 7 & 10 K562, HL-60 (Leukemia)Apoptosis, G2/M arrest1.42 - 2.53 µM[16]

Part 3: Experimental Protocols for Mechanistic Validation

To rigorously investigate the mechanisms of action described, a series of validated, self-supporting experimental workflows are required.

Workflow 1: Assessing Cytotoxicity and Apoptosis Induction

This workflow establishes the compound's anti-proliferative effects and confirms that the mode of cell death is apoptosis.

cluster_0 Phase 1: Cytotoxicity Screening cluster_1 Phase 2: Apoptosis Confirmation a1 Seed cancer cells in 96-well plates a2 Treat with dose range of compound (24-72h) a1->a2 a3 Perform MTT/MTS Assay a2->a3 a4 Calculate IC50 Value a3->a4 b1 Treat cells with 1x and 2x IC50 a4->b1 Use IC50 for mechanism studies b2 Stain with Annexin V-FITC & Propidium Iodide (PI) b1->b2 b3 Analyze via Flow Cytometry b2->b3 b4 Quantify Apoptotic Population b3->b4

Caption: Experimental Workflow for Cytotoxicity and Apoptosis Analysis.

Protocol 1: Cell Viability (MTS Assay)

  • Cell Seeding: Plate cancer cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.

  • Compound Treatment: Prepare serial dilutions of the this compound derivative. Treat the cells and include a vehicle-only control. Incubate for 24, 48, or 72 hours.

  • MTS Reagent Addition: Add MTS reagent (e.g., CellTiter 96® AQueous One Solution) to each well according to the manufacturer's instructions.

  • Incubation: Incubate the plate for 1-4 hours at 37°C.

  • Data Acquisition: Measure the absorbance at 490 nm using a microplate reader.

  • Analysis: Normalize the absorbance values to the vehicle control and plot a dose-response curve to determine the IC50 value.

Protocol 2: Apoptosis Detection (Annexin V/PI Staining)

  • Cell Treatment: Seed cells in a 6-well plate. Once they reach 70-80% confluency, treat with the compound at its determined IC50 and 2x IC50 concentrations for a specified time (e.g., 24 hours).

  • Cell Harvesting: Collect both adherent and floating cells. Wash with cold PBS.

  • Staining: Resuspend the cells in 1X Annexin Binding Buffer. Add Annexin V-FITC and Propidium Iodide (PI) according to the manufacturer's protocol.

  • Incubation: Incubate in the dark for 15 minutes at room temperature.

  • Flow Cytometry: Analyze the stained cells immediately using a flow cytometer. Annexin V-positive/PI-negative cells are in early apoptosis, while double-positive cells are in late apoptosis/necrosis.

Workflow 2: Elucidating Molecular Mechanisms

This workflow delves into the specific molecular changes underlying the observed apoptosis and cell cycle arrest.

Protocol 3: Cell Cycle Analysis

  • Cell Treatment & Harvesting: Treat cells as described in Protocol 2. Harvest the cells and wash with PBS.

  • Fixation: Fix the cells by adding them dropwise into ice-cold 70% ethanol while vortexing gently. Store at -20°C for at least 2 hours.

  • Staining: Centrifuge the fixed cells, wash with PBS, and resuspend in a staining solution containing Propidium Iodide (PI) and RNase A.

  • Analysis: Incubate for 30 minutes in the dark. Analyze the DNA content by flow cytometry to determine the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.

Protocol 4: Western Blotting for Protein Expression

  • Protein Extraction: Treat cells with the compound, then lyse them in RIPA buffer containing protease and phosphatase inhibitors.

  • Quantification: Determine the protein concentration of the lysates using a BCA assay.

  • SDS-PAGE: Separate 20-40 µg of protein from each sample on a polyacrylamide gel.

  • Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.

  • Blocking & Antibody Incubation: Block the membrane with 5% non-fat milk or BSA. Incubate with primary antibodies overnight at 4°C (e.g., antibodies against Caspase-3, Cleaved Caspase-3, Bax, Bcl-2, Cytochrome c, p53, c-myc).

  • Secondary Antibody & Detection: Wash the membrane and incubate with an HRP-conjugated secondary antibody. Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

Protocol 5: Measurement of Intracellular ROS

  • Cell Treatment: Treat cells in a 6-well plate with the compound for a short duration (e.g., 30 minutes to 6 hours).

  • Probe Loading: Incubate the cells with a ROS-sensitive fluorescent probe, such as 2',7'-dichlorodihydrofluorescein diacetate (DCFH-DA), in serum-free media.

  • Analysis: Harvest the cells and analyze the fluorescence intensity via flow cytometry. An increase in fluorescence indicates a higher level of intracellular ROS.

Conclusion and Future Perspectives

The this compound scaffold has given rise to a compelling class of anti-cancer agents with diverse and potent mechanisms of action. The ability of these compounds to simultaneously induce ROS-mediated apoptosis, trigger ER stress, and enforce cell cycle arrest underscores their therapeutic potential. Furthermore, the capacity for rational design to yield derivatives with novel activities, such as tubulin polymerization or HDAC inhibition, highlights the platform's versatility. Future research should focus on optimizing the pharmacokinetic properties of lead compounds, exploring synergistic combinations with existing chemotherapies, and identifying predictive biomarkers to guide their clinical application in stratified patient populations.

References

  • Wei, R., et al. (2025). Design, synthesis and biological evaluation of benzamide derivatives as novel anticancer agents. Bioorganic Chemistry.
  • N-(4-hydroxyphenyl) retinamide induces cell cycle specific growth inhibition in PC3 cells. PubMed.
  • Meng, F., et al. (2020). Design, synthesis and biological evaluation of novel (E)-N-phenyl-4-(pyridine-acylhydrazone) benzamide derivatives as potential antitumor agents for the treatment of multiple myeloma (MM). Bioorganic Chemistry.
  • Jiao, J., et al. (2009). Design, synthesis and preliminary biological evaluation of N-hydroxy-4-(3-phenylpropanamido)benzamide (HPPB) derivatives as novel histone deacetylase inhibitors. European Journal of Medicinal Chemistry.
  • 4-oxo-N-(4-hydroxyphenyl)retinamide: Two Independent Ways to Kill Cancer Cells. ResearchGate.
  • This compound. Biosynth.
  • Selective apoptosis induction by the cancer chemopreventive agent N-(4-hydroxyphenyl) retinamide is achieved by modulating mitochondrial bioenergetics in premalignant and malignant human prostate epithelial cells. ResearchGate.
  • Induction of apoptosis by N-(4-hydroxyphenyl)retinamide in glioma cells. PubMed.
  • N-(4-hydroxyphenyl)retinamide induces growth arrest and apoptosis in HTLV-I-transformed cells. PubMed.
  • Mechanism of action for N-substituted benzamide-induced apoptosis. PMC - NIH.
  • Mechanism of action for N-substituted benzamide-induced apoptosis. PubMed.
  • Synthesis of N-Substituted Benzamide Derivatives and their Evaluation as Antitumor Agents. PubMed.
  • 4-oxo-N-(4-hydroxyphenyl)retinamide: two independent ways to kill cancer cells. PubMed.
  • A novel mechanism by which N-(4-hydroxyphenyl)retinamide inhibits breast cancer cell growth: the production of nitric oxide. PubMed.
  • COMBINATION OF N-(4-HYDROXYPHENYL) RETINAMIDE AND GENISTEIN INCREASED APOPTOSIS IN NEUROBLASTOMA SK-N-BE2 AND SH-SY5Y XENOGRAFTS. PubMed Central.
  • Anticancer Activity of Two Novel Hydroxylated Biphenyl Compounds toward Malignant Melanoma Cells. MDPI.
  • N-(4-hydroxyphenyl)retinamide induces growth arrest and apoptosis in HTLV-I-transformed cells. MD Anderson Cancer Center.
  • Synthesis, In Vitro and In Silico Anticancer Activity of New 4-Methylbenzamide Derivatives Containing 2,6-Substituted Purines as Potential Protein Kinases Inhibitors. PMC - PubMed Central.

Sources

Biological activity of N-(4-hydroxyphenyl)benzamide derivatives

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Biological Activities of N-(4-hydroxyphenyl)benzamide Derivatives

Introduction

The this compound scaffold is a cornerstone in modern medicinal chemistry, representing a versatile and privileged structure for the development of novel therapeutic agents. This chemical framework, characterized by a benzamide group linked to a 4-hydroxyphenyl moiety, serves as a foundation for a diverse array of derivatives that exhibit a broad spectrum of biological activities.[1][2] These compounds have garnered significant attention from researchers and drug development professionals due to their potential to modulate various physiological and pathological processes. The inherent structural features of the scaffold, including its capacity for hydrogen bonding and potential for diverse substitutions, allow for fine-tuning of its pharmacological properties.

This technical guide provides a comprehensive overview of the multifaceted biological activities of this compound derivatives. It delves into their anticancer, antimicrobial, anti-inflammatory, and enzyme-inhibiting properties, elucidating the underlying mechanisms of action. By synthesizing technical data with field-proven insights, this document serves as an essential resource for scientists engaged in the discovery and development of next-generation therapeutics based on this remarkable chemical scaffold.

Core Biological Activities

The this compound core has been successfully modified to create derivatives with a wide range of therapeutic applications. The following sections detail the most significant and well-researched biological activities.

Anticancer Activity

Derivatives of this compound have emerged as potent anticancer agents, targeting multiple pathways involved in tumor growth, proliferation, and survival.[1]

A primary area of investigation for these derivatives is their role as Histone Deacetylase (HDAC) inhibitors.[1] HDACs are enzymes critical to the epigenetic regulation of gene expression; their dysregulation is a common feature in many cancers.[1] By inhibiting HDACs, these compounds can alter chromatin structure, leading to the re-expression of tumor suppressor genes, which in turn can induce cell cycle arrest and apoptosis (programmed cell death).[1][3]

Notably, N-hydroxy-4-(3-phenylpropanamido)benzamide (HPPB) derivatives, which incorporate an N-hydroxybenzamide group as a zinc-chelating moiety, have demonstrated potent HDAC inhibitory activity.[3] Specific derivatives have shown significant antiproliferative effects against human colon carcinoma (HCT116) and non-small cell lung cancer (A549) cell lines, with some also inducing cell-cycle arrest at the G2 phase.[3]

HDAC_Inhibition_Pathway cluster_0 This compound Derivative cluster_1 Cellular Processes HDACi HDAC Inhibitor HDAC HDAC Enzyme HDACi->HDAC Inhibits Histones Histones HDAC->Histones Deacetylates OpenChromatin Open Chromatin (Acetylated Histones) HDAC->OpenChromatin Prevents Deacetylation Chromatin Condensed Chromatin Histones->Chromatin Leads to TSG Tumor Suppressor Genes Chromatin->TSG Represses Transcription OpenChromatin->TSG Allows Transcription Proteins Tumor Suppressor Proteins (e.g., p21) TSG->Proteins Translation Apoptosis Cell Cycle Arrest & Apoptosis Proteins->Apoptosis Induces

HDAC inhibition pathway by this compound derivatives.

Poly(ADP-ribose) polymerase-1 (PARP-1) is an enzyme crucial for DNA damage repair, making it a key target in cancer therapy.[4] Benzamide derivatives containing benzamidophenyl and phenylacetamidophenyl scaffolds have been designed as potent PARP-1 inhibitors.[4] One such derivative, compound 13f, demonstrated exceptional PARP-1 inhibitory activity (IC50 = 0.25 nM) and potent anticancer effects against human colorectal cancer cells (HCT116), with an IC50 value of 0.30 μM.[4][5] Mechanistic studies revealed that this compound arrests the cell cycle at the G2/M phase, promotes DNA double-strand breaks, and ultimately induces apoptosis in cancer cells.[4]

The dysregulation of protein kinase signaling is a hallmark of cancer. N-(4-phenoxyphenyl)benzamide derivatives have been developed as novel inhibitors of SPAK (STE20/SPS1-related proline/alanine-rich kinase).[6] SPAK is part of a signaling cascade that can contribute to salt-sensitive hypertension, but its inhibition also has implications for cancer therapy.[6] Additionally, some N-arylbenzamide derivatives have been identified as competitive inhibitors of VEGFR-1 and VEGFR-2, key mediators of angiogenesis, which is the process of new blood vessel formation that is critical for tumor growth.

Derivative ClassTarget/MechanismCell LineIC50 ValueReference
Thiophene substituted HPPBHDAC InhibitionHCT116 (Colon)0.3 µM[3]
Benzo[d][1][3]dioxole HPPBHDAC InhibitionA549 (Lung)0.4 µM[3]
Benzamidophenyl BenzamidePARP-1 InhibitionHCT116 (Colon)0.30 µM[4][5]
N-(piperidin-4-yl)benzamideHIF-1α ActivationHepG2 (Liver)0.12 µM[7]
1-(4-(benzamido)phenyl)-3-arylureaAromatase InhibitionMCF-7 (Breast)11.58 µM[8]
Antimicrobial Activity

The this compound scaffold is a promising foundation for the development of new antimicrobial agents to combat a range of pathogens.[2]

These derivatives have demonstrated broad-spectrum activity against various bacteria and fungi.[9] The proposed mechanism often involves the disruption of microbial cell membrane functions or the inhibition of essential biosynthetic pathways.[1] Studies have shown activity against both Gram-positive (e.g., Staphylococcus aureus, Bacillus subtilis) and Gram-negative (e.g., Escherichia coli, Klebsiella pneumoniae) bacteria, as well as fungi like Candida albicans.[2][9] For instance, certain N-(2-hydroxy-4-nitrophenyl)benzamide derivatives exhibited potent activity against drug-resistant B. subtilis with Minimum Inhibitory Concentration (MIC) values as low as 1.95 µg/ml.[9] Similarly, 4-hydroxy-N-phenylbenzamide (compound 5a) showed excellent activity against E. coli and B. subtilis with MIC values of 3.12 µg/mL and 6.25 µg/mL, respectively.[2]

A series of novel N-phenylbenzamide derivatives were synthesized and evaluated for their activity against Enterovirus 71 (EV 71), a significant human pathogen.[10] Among them, 3-amino-N-(4-bromophenyl)-4-methoxybenzamide was found to be active against multiple EV 71 strains at low micromolar concentrations (IC50 values ranging from 5.7 to 12 µM) with low cytotoxicity, marking it as a promising lead for anti-EV 71 drug development.[10][11]

Analogues of N-phenylbenzamide have been investigated as agents targeting kinetoplastid parasites, such as Trypanosoma brucei, Trypanosoma cruzi, and Leishmania donovani. These compounds are believed to act by binding to the minor groove of the kinetoplast DNA (kDNA), which is rich in AT-base pairs.[12] Certain bisarylimidamide derivatives showed submicromolar inhibitory activity against all three parasites.

DerivativeOrganismActivity MetricValueReference
4-hydroxy-N-phenylbenzamideE. coliMIC3.12 µg/mL[2]
4-hydroxy-N-phenylbenzamideB. subtilisMIC6.25 µg/mL[2]
N-(2-hydroxy-4-nitrophenyl)benzamideDrug-resistant B. subtilisMIC1.95 µg/mL[9]
3-amino-N-(4-bromophenyl)-4-methoxybenzamideEnterovirus 71IC505.7 ± 0.8 µM[10][11]
Anti-inflammatory Activity

Certain benzamide derivatives possess significant anti-inflammatory properties.[13] The mechanism of action is often linked to the inhibition of key inflammatory pathways. Research suggests that benzamides can inhibit the production of tumor necrosis factor-alpha (TNF-α) and the activity of the transcription factor NF-kappaB, a central regulator of the inflammatory response.[14] One study synthesized a novel molecule incorporating a 3,5-di-tert-butyl-4-hydroxyphenyl group (a known antioxidant) into a thiazolidinone-nicotinamide structure, which exhibited anti-inflammatory activity comparable to ibuprofen in multiple experimental models.[13] This suggests that the anti-inflammatory action, combined with antioxidant potential, could be beneficial in treating conditions like atherosclerosis.[13]

Other Notable Biological Activities
  • Enzyme Inhibition: Beyond HDACs and PARP-1, these derivatives can inhibit other enzymes. O-substituted derivatives of N-(4-hydroxyphenyl)-N-methyl-4-methylbenzenesulfonamide were found to be active against lipoxygenase and butyrylcholinesterase.[15] Other N-phenyl aromatic amide derivatives have been identified as potent xanthine oxidase inhibitors, with potential applications in treating hyperuricemia and gout.[16]

  • Analgesic Activity: Novel 2-(benzenesulfonamide)-N-(4-hydroxyphenyl) acetamide derivatives have been developed as non-hepatotoxic analgesics that also retain antipyretic (fever-reducing) properties, offering a safer alternative to acetaminophen.[17][18]

  • Cardioprotective Effects: Some 4-hydroxy-furanyl-benzamide derivatives have been shown to exert protective effects on the heart, potentially through the activation of M2-muscarinic receptors and nitric oxide synthase.[1]

Synthesis and Experimental Methodologies

The synthesis of this compound derivatives typically involves the coupling of a substituted benzoic acid with 4-aminophenol or its derivatives.

General Synthesis of this compound Derivatives

A common synthetic route involves activating the carboxylic acid of a benzoic acid derivative, often by converting it to an acyl chloride, and then reacting it with a substituted 4-aminophenol.

  • Step 1: Activation of Benzoic Acid: A substituted benzoic acid is reacted with thionyl chloride (SOCl₂) or a similar activating agent (e.g., DIC/HOBt) to form the corresponding benzoyl chloride.[2][11]

  • Step 2: Amide Coupling: The activated benzoyl chloride is then reacted with a substituted 4-aminophenol in the presence of a base, such as triethylamine (TEA) or pyridine, in an appropriate solvent like dichloromethane (CH₂Cl₂).[2][11]

  • Step 3: Purification: The crude product is purified, typically by column chromatography, to yield the final this compound derivative.[2]

Synthesis_Workflow start Substituted Benzoic Acid reagent1 SOCl₂ or DIC/HOBt (Activating Agent) start->reagent1 intermediate Activated Intermediate (e.g., Acyl Chloride) reagent1->intermediate Activation reagent3 Base (e.g., TEA) Solvent (e.g., DCM) intermediate->reagent3 reagent2 Substituted 4-Aminophenol reagent2->reagent3 product Crude N-(4-hydroxyphenyl) benzamide Derivative reagent3->product Amide Coupling purification Purification (Column Chromatography) product->purification final_product Pure Derivative purification->final_product

General synthesis workflow for this compound derivatives.
Key Experimental Protocols

This assay is a standard colorimetric method for assessing cell viability and, by extension, the antiproliferative activity of test compounds.

  • Cell Seeding: Seed cancer cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with various concentrations of the this compound derivative. Include a vehicle control (e.g., DMSO) and a positive control.

  • Incubation: Incubate the plates for a specified period (e.g., 24, 48, or 72 hours) at 37°C in a humidified CO₂ incubator.

  • MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours. Live cells with active mitochondria will reduce the yellow MTT to purple formazan crystals.

  • Solubilization: Add a solubilization solution (e.g., DMSO or acidified isopropanol) to dissolve the formazan crystals.

  • Data Acquisition: Measure the absorbance of each well at a specific wavelength (typically 570 nm) using a microplate reader.

  • Analysis: Calculate the percentage of cell viability relative to the vehicle control. The IC50 value (the concentration that inhibits 50% of cell growth) is determined by plotting viability against compound concentration.[19]

MTT_Assay_Workflow A 1. Seed Cells in 96-well plate B 2. Add varying concentrations of test compound A->B C 3. Incubate for 24-72 hours B->C D 4. Add MTT reagent (Incubate 2-4 hours) C->D E 5. Add solubilizing agent (e.g., DMSO) D->E F 6. Read absorbance on plate reader E->F G 7. Calculate % viability and determine IC50 F->G

Experimental workflow for the MTT antiproliferation assay.

This method provides a qualitative assessment of a compound's antimicrobial activity.

  • Prepare Inoculum: Prepare a standardized suspension of the target microorganism.

  • Plate Inoculation: Evenly spread the microbial inoculum over the surface of an agar plate (e.g., Mueller-Hinton agar).

  • Disc Application: Impregnate sterile paper discs with a known concentration of the test derivative and place them on the agar surface.

  • Incubation: Incubate the plates under appropriate conditions (e.g., 37°C for 24 hours for bacteria).

  • Measure Zones of Inhibition: Measure the diameter of the clear zone around each disc where microbial growth has been inhibited. A larger zone indicates greater susceptibility.[2]

Conclusion and Future Perspectives

The this compound scaffold is undeniably a rich source of biologically active compounds with significant therapeutic potential. The derivatives stemming from this core structure have demonstrated a remarkable range of activities, including potent anticancer, antimicrobial, and anti-inflammatory effects. The ability to target diverse and critical cellular machinery—from epigenetic regulators like HDACs and DNA repair enzymes like PARP-1 to viral proteins and bacterial enzymes—highlights the chemical versatility and pharmacological relevance of this molecular framework.

Future research should focus on optimizing the structure-activity relationships to enhance potency and selectivity for specific targets while minimizing off-target effects and toxicity. The development of derivatives with improved pharmacokinetic profiles is essential for translating promising in vitro results into in vivo efficacy. As our understanding of disease mechanisms deepens, the this compound scaffold will continue to be a valuable platform for the rational design of novel, targeted therapies to address unmet medical needs in oncology, infectious diseases, and inflammatory disorders.

References

  • Synthesis and In-Vitro Antimicrobial Activity of N- Benzamide Derivatives. Life Academy of Nanoscience and Bionanoscience. Available from: [Link].

  • Jiao, J., et al. (2009). Design, synthesis and preliminary biological evaluation of N-hydroxy-4-(3-phenylpropanamido)benzamide (HPPB) derivatives as novel histone deacetylase inhibitors. European Journal of Medicinal Chemistry, 44(11), 4470-6. Available from: [Link].

  • Synthesis and Antiviral Activity of N-Phenylbenzamide Derivatives, a Novel Class of Enterovirus 71 Inhibitors. MDPI. Available from: [Link].

  • Synthesis and biological evaluation of new N-(2-hydroxy-4(or 5)-nitro/aminophenyl)benzamides and phenylacetamides as antimicrobial agents. PubMed. Available from: [Link].

  • Synthesis and evaluation of the antiinflammatory activity of N-[2-(3,5-di-tert-butyl-4-hydroxyphenyl)-4-oxo-thiazolidin-3-yl]-nicotinamide. PubMed. Available from: [Link].

  • Jones, P., et al. (2009). N,N-Diethyl-4-[(3-hydroxyphenyl)(piperidin-4-yl)amino] benzamide derivatives: the development of diaryl amino piperidines as potent delta opioid receptor agonists with in vivo anti-nociceptive activity in rodent models. Bioorganic & Medicinal Chemistry Letters, 19(21), 5994-8. Available from: [Link].

  • Synthesis, characterization and biological screening of some 4-O-substituted derivatives of N-(4-hydroxyphenyl)-N-methyl-4-methylbenzenesulfonamide. ResearchGate. Available from: [Link].

  • A novel pipeline of 2-(benzenesulfonamide)-N-(4-hydroxyphenyl) acetamide analgesics that lack hepatotoxicity and retain antipyresis. PubMed Central. Available from: [Link].

  • Antimicrobial and Anti-Inflammatory Activity of N-(2-Bromo-phenyl)-2-hydroxy-benzamide Derivatives and Their Inclusion Complexes. PubMed Central. Available from: [Link].

  • Synthesis and Biological Evaluation of New Sulfonamide Derivative. TSI Journals. Available from: [Link].

  • A novel pipeline of 2-(benzenesulfonamide)-N-(4-hydroxyphenyl) acetamide analgesics that lack hepatotoxicity and retain antipyresis. PubMed. Available from: [Link].

  • Synthesis and Biophysical and Biological Studies of N-Phenylbenzamide Derivatives Targeting Kinetoplastid Parasites. Semantic Scholar. Available from: [Link].

  • Lu, Y., et al. (2023). Discovery of novel benzamide derivatives bearing benzamidophenyl and phenylacetamidophenyl scaffolds as potential antitumor agents via targeting PARP-1. European Journal of Medicinal Chemistry, 250, 115207. Available from: [Link].

  • Structural development of N-(4-phenoxyphenyl)benzamide derivatives as novel SPAK inhibitors blocking WNK kinase signaling. PubMed. Available from: [Link].

  • Synthesis and structure–activity relationship of N-(piperidin-4-yl)benzamide derivatives as activators of hypoxia-inducible factor 1 pathways. ResearchGate. Available from: [Link].

  • Antimicrobial and Anti-Inflammatory Activity of N-(2-Bromo-phenyl)-2-hydroxy-benzamide Derivatives and Their Inclusion Complexes. MDPI. Available from: [Link].

  • Synthesis and Biophysical and Biological Studies of N‑Phenylbenzamide Derivatives Targeting Kinetoplastid Parasites. Semantic Scholar. Available from: [Link].

  • Benzamide compounds with biological activities (4ae4k). ResearchGate. Available from: [Link].

  • Discovery of novel benzamide derivatives bearing benzamidophenyl and phenylacetamidophenyl scaffolds as potential antitumor agents via targeting PARP-1. ResearchGate. Available from: [Link].

  • Comprehensive Structure-Activity Relationship Analysis of Benzamide Derivatives as Histone Deacetylase 1 (HDAC1) Inhibitors. National Institutes of Health. Available from: [Link].

  • Meng, F., et al. (2023). Design, synthesis and structure-activity relationship of N-phenyl aromatic amide derivatives as novel xanthine oxidase inhibitors. Bioorganic Chemistry, 134, 106403. Available from: [Link].

  • (A) Synthesis of N-(4-aminophenyl)-substituted benzamides. Reagents and conditions. ResearchGate. Available from: [Link].

  • Facile Synthesis of N-(4-Bromo-3-methylphenyl)pyrazine-2-carboxamide Derivatives, Their Antibacterial Activities against Clinically Isolated XDR S. Typhi, Alkaline Phosphatase Inhibitor Activities, and Docking Studies. MDPI. Available from: [Link].

  • The mechanism of synthesis of N-{[4 (benzoylamino)phenyl]sulfonyl} benzamide (1c). ResearchGate. Available from: [Link].

  • Synthesis and structure-activity relationship of N-(piperidin-4-yl)benzamide derivatives as activators of hypoxia-inducible factor 1 pathways. PubMed. Available from: [Link].

  • Design, synthesis, molecular docking and in vitro anticancer activities of 1-(4-(benzamido)phenyl)-3-arylurea derivatives. ResearchGate. Available from: [Link].

  • Anticancer Activity of Two Novel Hydroxylated Biphenyl Compounds toward Malignant Melanoma Cells. MDPI. Available from: [Link].

  • N-(Hydroxybenzyl)benzamide Derivatives: Aqueous pH-Dependent Kinetics and Mechanistic Implications for the Aqueous Reactivity of Carbinolamides. PubMed. Available from: [Link].

  • Synthesis, Characterization of 4- Nitrobenzamide Derivatives and their Antimicrobial Activity. International Journal of Pharmacy and Biological Sciences. Available from: [Link].

  • New Imidazole-Based N-Phenylbenzamide Derivatives as Potential Anticancer Agents: Key Computational Insights. PubMed Central. Available from: [Link].

  • Newly discovered anti-inflammatory properties of the benzamides and nicotinamides. PubMed. Available from: [Link].

  • Synthesis, Characterization, and Aqueous Kinetics, as a Function of pH, for N-(Hydroxymethyl)phthalimidines. AWS. Available from: [Link].

  • Ji, X. Y., et al. (2013). Synthesis and antiviral activity of N-phenylbenzamide derivatives, a novel class of enterovirus 71 inhibitors. Molecules, 18(3), 3630-40. Available from: [Link].

Sources

N-(4-hydroxyphenyl)benzamide as a histone deacetylase inhibitor

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to N-(4-hydroxyphenyl)benzamide as a Histone Deacetylase Inhibitor

Authored by: A Senior Application Scientist

Distribution: For Researchers, Scientists, and Drug Development Professionals

Abstract

Histone deacetylases (HDACs) are a class of enzymes crucial to the epigenetic regulation of gene expression. Their dysregulation is implicated in the pathogenesis of numerous diseases, most notably cancer, making them a validated target for therapeutic intervention. Histone deacetylase inhibitors (HDACis) have emerged as a promising class of anti-cancer agents. This guide provides a comprehensive technical overview of this compound, a representative of the benzamide class of HDACis. We will delve into its chemical properties, synthesis, mechanism of action, biological activities, and the critical experimental protocols required for its evaluation. This document is intended to serve as a foundational resource for researchers engaged in the discovery and development of novel epigenetic modulators.

Introduction to Histone Deacetylases and Their Inhibition

Gene expression is dynamically regulated by the structural organization of chromatin. The fundamental unit of chromatin, the nucleosome, consists of DNA wrapped around an octamer of histone proteins. The post-translational modification of histone tails, particularly the acetylation and deacetylation of lysine residues, is a key epigenetic control mechanism.[1]

  • Histone Acetyltransferases (HATs) catalyze the transfer of an acetyl group to lysine residues, neutralizing their positive charge. This leads to a more relaxed chromatin structure ("euchromatin"), which is generally associated with transcriptional activation.[2]

  • Histone Deacetylases (HDACs) remove these acetyl groups, restoring the positive charge on lysine residues. This promotes a more condensed chromatin structure ("heterochromatin"), leading to transcriptional repression.[3][4]

In many cancers, HDACs are overexpressed, resulting in the silencing of tumor suppressor genes and promoting uncontrolled cell proliferation.[5] HDAC inhibitors counteract this effect by blocking the enzymatic activity of HDACs, leading to the accumulation of acetylated histones and the re-expression of silenced genes. This can induce a variety of anti-tumor responses, including cell cycle arrest, differentiation, and apoptosis.[4]

The benzamide class of HDAC inhibitors, which includes this compound, represents a significant group of small molecules being investigated for cancer therapy.[3] They are characterized by a specific chemical scaffold that interacts with the active site of zinc-dependent HDACs.

Chemical Profile and Synthesis of this compound

A thorough understanding of the molecule's physical and chemical properties is fundamental to its application in research and development.

Chemical Structure and Properties

This compound is a small molecule characterized by a benzamide core linked to a hydroxyphenyl group.

Table 1: Physicochemical Properties of this compound

PropertyValueSource
IUPAC Name This compoundPubChem
Molecular Formula C₁₃H₁₁NO₂[6]
Molecular Weight 213.23 g/mol [7]
CAS Number 3031-61-0PubChem
Canonical SMILES C1=CC=C(C=C1)C(=O)NC2=CC=C(C=C2)O[6]
General Synthesis Protocol

This compound can be synthesized via a standard amide coupling reaction between benzoyl chloride and 4-aminophenol. This method is widely applicable for generating various benzamide derivatives.

Experimental Protocol: Synthesis of this compound

  • Reagent Preparation:

    • Dissolve 4-aminophenol (1.0 eq) in a suitable aprotic solvent such as Dioxane or Dichloromethane (DCM) in a round-bottom flask.[8]

    • Add a non-nucleophilic base, such as triethylamine (TEA) or pyridine (1.5 eq), to the solution to act as an acid scavenger.[8][9]

    • Cool the reaction mixture to 0 °C in an ice bath with continuous stirring.

  • Acylation Reaction:

    • Slowly add benzoyl chloride (1.1 eq) dropwise to the stirred solution.[9] The slow addition is critical to control the exothermic nature of the reaction.

    • After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature.

    • Continue stirring for 2-4 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Work-up and Purification:

    • Once the reaction is complete, dilute the mixture with the solvent (e.g., DCM).

    • Wash the organic layer sequentially with dilute hydrochloric acid (to remove excess base), saturated sodium bicarbonate solution (to remove unreacted benzoyl chloride), and brine.[7]

    • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent in vacuo to obtain the crude product.[7]

    • Purify the crude solid by recrystallization from a suitable solvent system (e.g., ethanol/water) or by column chromatography on silica gel to yield pure this compound.[7]

  • Characterization:

    • Confirm the structure and purity of the final product using analytical techniques such as ¹H NMR, ¹³C NMR, and Mass Spectrometry (MS).

Mechanism of Action: Targeting the HDAC Active Site

The efficacy of this compound as an HDAC inhibitor is rooted in its specific molecular interactions within the enzyme's catalytic domain.

The Benzamide Pharmacophore

Most small-molecule HDAC inhibitors share a common pharmacophore consisting of three key components. The benzamide scaffold fits this model perfectly.

  • Zinc-Binding Group (ZBG): This is the critical functional group that chelates the Zn²⁺ ion at the base of the HDAC active site. For benzamides, the carbonyl and amino groups coordinate with the zinc ion, effectively blocking the catalytic activity.[3][4]

  • Linker: This component connects the ZBG to the cap group and occupies the hydrophobic channel of the active site.

  • Cap Group: This is a larger, often aromatic, surface-recognition domain that interacts with residues at the rim of the active site, contributing to inhibitor potency and isoform selectivity.[5]

HDAC_Inhibitor_Pharmacophore cluster_enzyme HDAC Active Site cluster_inhibitor Benzamide Inhibitor Pocket Catalytic Pocket Rim Surface Rim Zn Zn²⁺ Ion ZBG Zinc-Binding Group (Benzamide Core) ZBG->Zn chelates Linker Linker ZBG->Linker occupies Cap Cap Group (Hydroxyphenyl) Linker->Cap connects to Cap->Rim interacts with

Caption: General pharmacophore of a benzamide HDAC inhibitor.

Downstream Cellular Consequences

By inhibiting HDAC activity, this compound triggers a cascade of cellular events that contribute to its anti-tumor effects.

  • Histone Hyperacetylation: The primary effect is the accumulation of acetyl groups on histone proteins (e.g., H3 and H4).

  • Chromatin Remodeling: Increased acetylation neutralizes the positive charge of lysine residues, weakening the interaction between histones and DNA. This results in a more open, transcriptionally active chromatin structure.

  • Gene Re-expression: The relaxed chromatin allows transcription factors to access the promoter regions of previously silenced genes, including critical tumor suppressors like p21.[10]

  • Cellular Outcomes: The re-expression of these regulatory genes leads to beneficial anti-cancer outcomes such as:

    • Cell Cycle Arrest: Halting proliferation, often at the G2/M phase.[10][11]

    • Apoptosis: Induction of programmed cell death.[12]

    • Differentiation: Forcing cancer cells into a more mature, less proliferative state.

HDAC_Inhibition_Pathway Inhibitor This compound HDAC HDAC Enzyme Inhibitor->HDAC inhibits Acetylation Histone Hyperacetylation (↑ Ac-H3, Ac-H4) HDAC->Acetylation leads to Chromatin Chromatin Relaxation (Euchromatin) Acetylation->Chromatin Gene Tumor Suppressor Gene Re-expression (e.g., p21) Chromatin->Gene Arrest Cell Cycle Arrest Gene->Arrest Apoptosis Apoptosis Gene->Apoptosis Differentiation Cell Differentiation Gene->Differentiation

Caption: Downstream cellular effects of HDAC inhibition.

Biological Activity and Structure-Activity Relationship (SAR)

The biological profile of benzamide HDAC inhibitors is dictated by their chemical structure. While this compound serves as a foundational scaffold, modifications can significantly alter potency and selectivity.

Antiproliferative Activity

Derivatives of N-hydroxybenzamide have demonstrated potent antiproliferative activity against a range of human cancer cell lines, including colon carcinoma (HCT116), non-small cell lung cancer (A549), and breast cancer (MDA-MB-231).[10][11] For example, certain thiophene-substituted derivatives exhibit IC₅₀ values in the sub-micromolar range and can significantly delay tumor growth in xenograft models.[10][11]

Structure-Activity Relationship (SAR) Insights

SAR studies are crucial for optimizing lead compounds. For benzamide HDACis, key structural modifications have yielded important insights.

Table 2: Summary of Structure-Activity Relationships for Benzamide HDAC Inhibitors

Structural RegionModificationImpact on ActivityRationale
Cap Group Introduction of larger, hydrophobic, or heterocyclic groups (e.g., thiophene, indole)Often increases potency and can modulate isoform selectivity.[10][11]Enhances interactions with surface residues at the rim of the active site.
Linker Altering length and rigidityAffects optimal positioning of the ZBG and cap group within the active site.A benzylic spacer can effectively access the wider channel of certain isoforms like HDAC6.[13]
Benzamide Core Substitution on the benzamide phenyl ringCan enhance potency. An amino group at the ortho position to the amide is a common feature in potent inhibitors like Entinostat.[3]The amino group can form additional interactions within the catalytic pocket.
ZBG Replacement of benzamide with hydroxamic acidGenerally results in more potent, pan-HDAC inhibition.[4]Hydroxamic acids are exceptionally strong zinc chelators but can suffer from poor pharmacokinetic properties.

Core Experimental Workflows for Inhibitor Evaluation

Rigorous and reproducible experimental protocols are essential for validating the activity of a potential HDAC inhibitor.

Experimental_Workflow cluster_biochem Biochemical Assays cluster_cell Cell-Based Assays cluster_adv Advanced Analysis Assay 1. HDAC Inhibition Assay (Fluorometric/Luminometric) IC50 Determine IC₅₀ (Potency & Selectivity) Assay->IC50 Viability 2. Cell Viability Assay (e.g., MTT, CellTiter-Glo) IC50->Viability Proceed with potent compounds GI50 Determine GI₅₀ (Antiproliferative Effect) Viability->GI50 Western 3. Western Blot Analysis (Target Engagement) GI50->Western Confirm on-target effect AcH3 Measure Acetylated Histone (e.g., Ac-H3) Levels Western->AcH3 Flow 4. Flow Cytometry (Cell Cycle Analysis) AcH3->Flow ApoptosisAssay 5. Apoptosis Assay (e.g., Annexin V) AcH3->ApoptosisAssay

Caption: Standard experimental workflow for HDAC inhibitor evaluation.

Protocol: In Vitro HDAC Activity Assay (Fluorometric)

This protocol provides a method to determine the IC₅₀ value of this compound against a specific HDAC isoform (e.g., HDAC1, HDAC3).[14][15]

  • Reagent Preparation:

    • Prepare an assay buffer (e.g., 50 mM Tris-HCl, pH 8.0, 137 mM NaCl, 2.7 mM KCl, 1 mM MgCl₂).

    • Dilute the recombinant human HDAC enzyme to the desired concentration in assay buffer.

    • Prepare the fluorogenic HDAC substrate (e.g., Boc-Lys(Ac)-AMC) and the developer solution (containing a protease like trypsin and a control inhibitor like Trichostatin A).

    • Prepare a serial dilution of this compound in DMSO, then further dilute in assay buffer.

  • Assay Procedure (96-well plate format):

    • Add 25 µL of assay buffer to all wells.

    • Add 5 µL of the diluted compound or vehicle control (DMSO) to the appropriate wells.

    • Add 10 µL of the diluted HDAC enzyme to all wells except the "no enzyme" control.

    • Incubate the plate at 37 °C for 10 minutes to allow the inhibitor to bind to the enzyme.

    • Initiate the reaction by adding 10 µL of the HDAC substrate to all wells.

    • Incubate at 37 °C for 30-60 minutes.

    • Stop the reaction by adding 50 µL of the developer solution to all wells. Incubate at room temperature for 15 minutes.

  • Data Acquisition and Analysis:

    • Measure the fluorescence using a microplate reader at an excitation wavelength of 350-360 nm and an emission wavelength of 450-465 nm.[14]

    • Subtract the background fluorescence (from "no enzyme" wells).

    • Calculate the percent inhibition for each compound concentration relative to the vehicle control.

    • Plot the percent inhibition versus the logarithm of the compound concentration and fit the data to a dose-response curve to determine the IC₅₀ value.

Protocol: Cell Viability Assay (MTT-based)

This protocol assesses the antiproliferative effect of the compound on a chosen cancer cell line.

  • Cell Seeding:

    • Culture cancer cells (e.g., HCT116) to ~80% confluency.

    • Trypsinize, count, and seed the cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium.

    • Incubate overnight (37 °C, 5% CO₂) to allow cells to attach.

  • Compound Treatment:

    • Prepare a 2x serial dilution of this compound in culture medium.

    • Remove the old medium from the cells and add 100 µL of the medium containing the compound or vehicle control.

    • Incubate for 48-72 hours.

  • MTT Assay:

    • Add 10 µL of MTT solution (5 mg/mL in PBS) to each well.

    • Incubate for 3-4 hours at 37 °C until purple formazan crystals are visible.

    • Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

    • Shake the plate for 10 minutes to ensure complete dissolution.

  • Data Analysis:

    • Measure the absorbance at 570 nm using a microplate reader.

    • Calculate the percent viability relative to the vehicle-treated control cells.

    • Plot the data to determine the GI₅₀ (concentration for 50% growth inhibition).

Protocol: Western Blot for Histone H3 Acetylation

This protocol provides direct evidence of target engagement within the cell.

  • Cell Treatment and Lysis:

    • Seed cells in a 6-well plate and treat with this compound at various concentrations (e.g., 0.5x, 1x, 2x GI₅₀) for 12-24 hours.

    • Wash cells with ice-cold PBS and lyse them using RIPA buffer containing protease and phosphatase inhibitors.

    • Quantify protein concentration using a BCA assay.

  • SDS-PAGE and Transfer:

    • Denature 20-30 µg of protein per sample by boiling in Laemmli buffer.

    • Separate the proteins by size on a 15% SDS-polyacrylamide gel.

    • Transfer the separated proteins to a PVDF membrane.

  • Immunoblotting:

    • Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

    • Incubate the membrane with a primary antibody against acetylated Histone H3 (Ac-H3) overnight at 4 °C.

    • As a loading control, probe a separate membrane or strip and re-probe the same membrane with an antibody against total Histone H3 or a housekeeping protein like β-actin.

    • Wash the membrane with TBST and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection:

    • Wash the membrane again and apply an enhanced chemiluminescence (ECL) substrate.

    • Visualize the protein bands using an imaging system. A dose-dependent increase in the Ac-H3 signal relative to the total H3 or loading control confirms HDAC inhibition.

Conclusion and Future Perspectives

This compound serves as an important chemical scaffold in the field of HDAC inhibitor research. Its straightforward synthesis and clear mechanism of action make it an excellent tool for studying the biological consequences of HDAC inhibition. While its potency may be modest compared to second-generation inhibitors, the principles learned from its evaluation are broadly applicable.

Future research in this area will likely focus on:

  • Isoform Selectivity: Designing analogs with enhanced selectivity for specific HDAC isoforms to minimize off-target effects and improve therapeutic index.

  • Combination Therapies: Exploring the synergistic effects of benzamide HDAC inhibitors with other anticancer agents, such as chemotherapy or immunotherapy.

  • Novel Delivery Systems: Developing strategies to improve the pharmacokinetic and pharmacodynamic properties of these inhibitors for better clinical outcomes.

This guide provides the foundational knowledge and validated protocols to empower researchers to effectively investigate this compound and its derivatives, contributing to the ongoing development of next-generation epigenetic therapies.

References

  • HDAC Inhibitor Assay Kit. Epigenetics. [Link]

  • Design, synthesis and preliminary biological evaluation of N-hydroxy-4-(3-phenylpropanamido)benzamide (HPPB) derivatives as novel histone deacetylase inhibitors. PubMed. [Link]

  • Discovery of N-hydroxy-4-(3-phenylpropanamido)benzamide derivative 5j, a novel histone deacetylase inhibitor, as a potential therapeutic agent for human breast cancer. PubMed. [Link]

  • Synthesis and In-Vitro Antimicrobial Activity of N- Benzamide Derivatives. Letters in Applied NanoBioScience. [Link]

  • Synthesis of N-[4-(Hydroxymethyl)phenyl]-4-(tetradecyloxy)benzamide. PrepChem.com. [Link]

  • Novel N-hydroxybenzamide histone deacetylase inhibitors as potential anti-cancer agents. Drug Discov Ther. [Link]

  • N-(4-hydroxy-2-phenylphenyl)benzamide. ChemSynthesis. [Link]

  • Potent Histone Deacetylase Inhibitors Derived From 4-(aminomethyl)-N-hydroxybenzamide With High Selectivity for the HDAC6 Isoform. PubMed. [Link]

  • Water-soluble derivatives of 4-oxo-N-(4-hydroxyphenyl) retinamide: synthesis and biological activity. PubMed. [Link]

  • Structure, Mechanism, and Inhibition of Histone Deacetylases and Related Metalloenzymes. Current Opinion in Structural Biology. [Link]

  • Benzamide, N-(4-hydroxyphenyl)-. PubChem, NIH. [Link]

  • (A) Synthesis of N-(4-aminophenyl)-substituted benzamides. ResearchGate. [Link]

  • Benzamide, 4-hydroxy-N-(2-hydroxyphenyl)-. PubChem, NIH. [Link]

  • Key structural requirements of benzamide derivatives for histone deacetylase inhibition: design, synthesis and biological evaluation. Future Medicinal Chemistry. [Link]

  • The mechanism of synthesis of N-{[4 (benzoylamino)phenyl]sulfonyl} benzamide (1c). ResearchGate. [Link]

  • Process for preparing n-(4-hydroxyphenyl)-n'-(4'-aminophenyl)-piperazine.
  • Comprehensive Structure-Activity Relationship Analysis of Benzamide Derivatives as Histone Deacetylase 1 (HDAC1) Inhibitors. MDPI. [Link]

  • N-(4-Hydroxyphenyl)benzenesulfonamide. PubChem. [Link]

  • Discovery of the First N-Hydroxycinnamamide-Based Histone Deacetylase 1/3 Dual Inhibitors with Potent Oral Antitumor Activity. NIH. [Link]

  • Medicinal chemistry advances in targeting class I histone deacetylases. Frontiers in Chemistry. [Link]

  • Distinct pharmacological properties of second generation HDAC inhibitors with the benzamide or hydroxamate head group. ResearchGate. [Link]

  • Synthesis and Biological Activity of Benzamides Substituted with Pyridine-Linked 1,2,4-Oxadiazole. PMC, NIH. [Link]

  • Synthesis and characterization of n-(4 sulfamoylphenyl) benzamide derivatives. ResearchGate. [Link]

  • 1,2,4-Oxadiazole-Based Bio-Isosteres of Benzamides: Synthesis, Biological Activity and Toxicity to Zebrafish Embryo. MDPI. [Link]

Sources

An In-depth Technical Guide to the Discovery and Synthesis of N-(4-hydroxyphenyl)benzamide

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Unveiling a Versatile Chemical Intermediate

N-(4-hydroxyphenyl)benzamide, a compound of significant interest in synthetic organic chemistry, stands as a crucial building block in the development of a wide array of functional molecules. With its molecular formula C₁₃H₁₁NO₂, this aromatic amide possesses a unique structural architecture, combining a benzoyl group with a p-aminophenol moiety.[1] This arrangement of functional groups imparts a versatile reactivity profile, rendering it a valuable intermediate in the synthesis of pharmaceuticals, agrochemicals, and other fine chemicals.[2][3] Notably, it serves as a key precursor in the synthesis of balanol, a potent inhibitor of protein kinase C (PKC).[3][4] This guide provides a comprehensive technical overview of this compound, from its synthesis and characterization to its underlying chemical principles, tailored for researchers and professionals in the field of drug development and chemical synthesis.

Core Synthesis: The Schotten-Baumann Reaction

The most prevalent and efficient method for the synthesis of this compound is the Schotten-Baumann reaction. This robust and widely adopted method involves the acylation of a primary amine, in this case, 4-aminophenol, with an acid chloride, benzoyl chloride, in the presence of a base.[5][6] The reaction is typically carried out in a two-phase system, consisting of an organic solvent and an aqueous basic solution, which effectively neutralizes the hydrochloric acid byproduct and drives the reaction to completion.[6][7]

Reaction Mechanism: A Nucleophilic Acyl Substitution

The synthesis of this compound via the Schotten-Baumann reaction proceeds through a nucleophilic acyl substitution mechanism. The lone pair of electrons on the nitrogen atom of the p-aminophenol acts as a nucleophile, attacking the electrophilic carbonyl carbon of the benzoyl chloride. This initial attack forms a tetrahedral intermediate. Subsequently, the intermediate collapses, leading to the reformation of the carbonyl double bond and the expulsion of the chloride ion as a leaving group. The protonated amide is then deprotonated by the base present in the reaction medium to yield the final product, this compound.[5][8]

Schotten-Baumann_Reaction_Mechanism cluster_reactants Reactants cluster_intermediate Tetrahedral Intermediate cluster_products Products p_aminophenol p-Aminophenol tetrahedral_intermediate Tetrahedral Intermediate p_aminophenol->tetrahedral_intermediate Nucleophilic Attack benzoyl_chloride Benzoyl Chloride benzoyl_chloride->tetrahedral_intermediate product This compound tetrahedral_intermediate->product Collapse of Intermediate hcl HCl tetrahedral_intermediate->hcl Elimination of HCl Synthesis_Workflow start Start dissolve_amine Dissolve p-aminophenol in aqueous NaOH start->dissolve_amine reaction_setup Combine solutions in a flask and cool in an ice bath dissolve_amine->reaction_setup prepare_acyl_chloride Prepare benzoyl chloride in an organic solvent prepare_acyl_chloride->reaction_setup addition Add benzoyl chloride solution dropwise with vigorous stirring reaction_setup->addition reaction Stir at room temperature for 2-3 hours addition->reaction workup Acidify with HCl, filter the precipitate reaction->workup purification Wash with cold water and recrystallize from ethanol/water workup->purification characterization Dry the product and perform characterization purification->characterization end End characterization->end

Caption: Experimental Workflow for Synthesis.

Materials and Reagents
  • p-Aminophenol

  • Benzoyl chloride

  • Sodium hydroxide (NaOH)

  • Hydrochloric acid (HCl), concentrated

  • Dichloromethane (CH₂Cl₂)

  • Ethanol

  • Distilled water

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure
  • Preparation of Amine Solution: In a 250 mL Erlenmeyer flask, dissolve 5.45 g (0.05 mol) of p-aminophenol in 100 mL of 5% aqueous sodium hydroxide solution. Cool the solution in an ice bath.

  • Addition of Acyl Chloride: To the cooled and stirred p-aminophenol solution, add 6.3 mL (0.055 mol) of benzoyl chloride dropwise over 15-20 minutes. A white precipitate will form.

  • Reaction: After the addition is complete, remove the flask from the ice bath and stir vigorously at room temperature for 1 hour to ensure the completion of the reaction.

  • Work-up and Isolation: Acidify the reaction mixture by the slow addition of concentrated hydrochloric acid until the pH is approximately 2-3. Filter the resulting white precipitate using a Büchner funnel.

  • Purification: Wash the crude product with cold water to remove any unreacted starting materials and salts. Recrystallize the solid from an ethanol-water mixture to obtain pure this compound.

  • Drying and Characterization: Dry the purified crystals in a vacuum oven. Determine the yield and characterize the product using melting point analysis and spectroscopic methods.

Characterization and Physicochemical Properties

The identity and purity of the synthesized this compound are confirmed through a combination of physical and spectroscopic techniques.

PropertyValue
Molecular Formula C₁₃H₁₁NO₂ [1]
Molecular Weight 213.23 g/mol [1]
Appearance Light brown solid [9]
Melting Point 260-265 °C [9]
¹H NMR (DMSO-d₆, ppm) δ 10.35 (s, 1H, -NH), 7.80-7.88 (m, 2H), 7.50-7.53 (m, 2H), 7.40 (m, 2H), 6.90 (m, 2H) [9]
¹³C NMR (DMSO-d₆, ppm) δ 164.8, 161.4, 135.4, 129.2, 128.9, 128.4, 126.5, 124.4, 123.6, 121.6, 117.5, 116.0 [9]
IR (KBr, cm⁻¹) Peaks corresponding to N-H, C=O (amide), C-N, and aromatic C-H stretching and bending vibrations.
Mass Spectrometry (ESI) m/z: [M+H]⁺ = 214 [9]

Conclusion: A Foundation for Future Innovation

This guide has provided a detailed technical overview of the synthesis and characterization of this compound. The Schotten-Baumann reaction remains a cornerstone for its preparation, offering a reliable and high-yielding route. The well-defined protocols and characterization data presented herein serve as a valuable resource for researchers engaged in the synthesis of novel bioactive molecules and advanced materials. The versatility of this compound as a chemical intermediate ensures its continued importance in driving innovation across the chemical and pharmaceutical sciences.

References

  • PrepChem. (n.d.). Synthesis of N-Hydroxy-N-phenyl-4-(4-phenylbutyl)benzamide.
  • Synthesis and In-Vitro Antimicrobial Activity of N- Benzamide Deriv
  • PubMed. (n.d.). Design, synthesis and preliminary biological evaluation of N-hydroxy-4-(3-phenylpropanamido)benzamide (HPPB) derivatives as novel histone deacetylase inhibitors.
  • PrepChem. (n.d.). Synthesis of N-[4-(Hydroxymethyl)phenyl]-4-(tetradecyloxy)benzamide.
  • Schotten-Baumann Reaction. (n.d.). Cambridge University Press.
  • Smolecule. (2023). 4-Chloro-N-[2-(4-hydroxyphenyl)ethyl]benzamide.
  • Benchchem. (n.d.). Application Note: Synthesis and Optimization of 4-Hydroxybenzamide.
  • ChemicalBook. (n.d.). 3-hydroxy-N-(4-hydroxyphenyl)benzamide.
  • Grokipedia. (n.d.). Schotten–Baumann reaction.
  • J&K Scientific LLC. (2021). Schotten-Baumann Reaction.
  • Wikipedia. (n.d.). Schotten–Baumann reaction.
  • Benchchem. (n.d.). A Step-by-Step Guide to the Schotten-Baumann Synthesis of N-Aryl-4-aminobenzamides.
  • Hoffman Fine Chemicals. (n.d.). CAS 15457-50-8 | this compound.
  • ResearchGate. (n.d.). The mechanism of synthesis of N-{[4 (benzoylamino)phenyl]sulfonyl} benzamide (1c).
  • Cheméo. (n.d.). Chemical Properties of 4-Hydroxybenzamide (CAS 619-57-8).
  • ChemSynthesis. (n.d.). N-(4-hydroxy-2-phenylphenyl)benzamide.
  • IR Spectra, Magnetic and Thermal Studies of Copper (II) Complex of N-Hydroxy –N-(4-Chloro) Phenyl N'(4-Fluoro) Phenyl Benzamidine Hydrochloride. (2014).
  • Ningbo Inno Pharmchem Co., Ltd. (n.d.). Introducing 4-Hydroxybenzamide: Unlocking Endless Possibilities in Chemical Applications.
  • ChemicalBook. (n.d.). 4-Hydroxybenzamide.

Sources

A Senior Application Scientist's Guide to the Molecular Modeling and Simulation of N-(4-hydroxyphenyl)benzamide

Author: BenchChem Technical Support Team. Date: January 2026

Abstract: This technical guide provides a comprehensive framework for the molecular modeling and simulation of N-(4-hydroxyphenyl)benzamide. The benzamide class of molecules is of significant interest in medicinal chemistry, exhibiting a wide range of pharmacological activities including anti-inflammatory, antimicrobial, and anticancer properties.[1][2] This document outlines a multi-stage computational workflow, beginning with quantum mechanical characterization of the ligand, proceeding to molecular docking against a relevant biological target, and culminating in molecular dynamics simulations to assess complex stability and dynamics. Each protocol is presented with detailed, step-by-step methodologies, underpinned by the causal scientific reasoning for key experimental choices, thereby providing a self-validating system for researchers, scientists, and drug development professionals.

Introduction: The Rationale for a Computational Approach

This compound is a small organic molecule featuring a central amide linkage between a benzoyl group and a 4-aminophenol moiety. Its structure is formally identified in public chemical databases such as PubChem (CID 459327).[3] While specific biological data for this exact compound is sparse, the broader family of benzamide derivatives is pharmacologically significant.[1][2] Computational methods, collectively termed computer-aided drug design (CADD), offer a powerful and resource-efficient means to hypothesize its biological potential, understand its molecular interactions, and guide the synthesis of more potent analogs.[4][5]

This guide uses an integrated approach that mirrors a modern drug discovery pipeline, starting from the foundational properties of the molecule itself and progressing to its dynamic behavior within a complex biological environment.[5][6]

Part 1: Quantum Mechanical Characterization of the Ligand

Before simulating how a ligand interacts with a protein, it is imperative to establish an accurate three-dimensional structure and a correct representation of its electronic properties. A flawed initial ligand model will propagate errors throughout the entire simulation cascade. Density Functional Theory (DFT) is a quantum mechanical method that provides a robust balance of computational cost and accuracy for this purpose.[7]

Protocol 1: Ligand Geometry Optimization and Electronic Analysis

Causality: The objective here is to find the most stable, lowest-energy conformation of this compound. We employ the B3LYP hybrid functional, which is widely used as it reliably predicts molecular structures and properties for organic systems by incorporating both Hartree-Fock and DFT exchange terms.[8][9][10] The 6-31G(d) basis set is chosen as a cost-effective standard that includes polarization functions ('d') on heavy atoms, which are essential for accurately describing the geometry around the carbonyl and hydroxyl groups.

Methodology:

  • Initial Structure Generation: Draw the 2D structure of this compound in a molecular editor (e.g., ChemDraw, Avogadro) and generate an initial 3D conformation. The SMILES string C1=CC=C(C=C1)C(=O)NC2=CC=C(C=C2)O can be used for this purpose.[3]

  • Input File Preparation: Prepare an input file for a quantum chemistry package like Gaussian. Specify a geometry optimization (Opt) followed by a frequency calculation (Freq) to confirm the optimized structure is a true energy minimum (i.e., has no imaginary frequencies).

    • Keyword Line: #p B3LYP/6-31G(d) Opt Freq

    • Charge and Multiplicity: 0 1 (neutral molecule, singlet state)

  • Execution: Run the calculation.

  • Analysis of Results:

    • Confirm the optimization converged and that the frequency calculation yields zero imaginary frequencies.

    • Extract the optimized 3D coordinates for use in subsequent docking and simulation steps.

    • Visualize the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) to understand the molecule's reactivity. The HOMO-LUMO gap is an indicator of chemical stability.

    • Generate an electrostatic potential (ESP) map to visualize charge distribution, identifying electron-rich (nucleophilic) and electron-poor (electrophilic) regions, which are critical for hydrogen bonding and other noncovalent interactions.

Table 1: Representative Quantum Mechanical Properties for this compound

Property Predicted Value (Illustrative) Significance
Ground State Energy -725.45 Hartrees The final, minimized energy of the molecule.
HOMO Energy -6.21 eV Energy of the highest occupied molecular orbital; indicates susceptibility to electrophilic attack.
LUMO Energy -1.05 eV Energy of the lowest unoccupied molecular orbital; indicates susceptibility to nucleophilic attack.
HOMO-LUMO Gap 5.16 eV A larger gap suggests higher kinetic stability and lower chemical reactivity.

| Dipole Moment | 3.45 Debye | Indicates the overall polarity of the molecule, influencing solubility and binding interactions. |

Part 2: Structure-Based Screening via Molecular Docking

Molecular docking predicts the preferred orientation and binding affinity of a ligand when it interacts with a target protein.[4] Given the known anti-inflammatory activity of many benzamide analogs, Cyclooxygenase-2 (COX-2) serves as a logical and well-characterized target for this investigation.[1][11] COX-2 is a key enzyme in the inflammatory pathway, converting arachidonic acid into prostaglandins.[11]

Protocol 2: Molecular Docking against Human COX-2

Causality: The goal is to predict if and how this compound binds to the COX-2 active site. We use AutoDock Vina, a widely adopted tool known for its accuracy and speed.[12][13] The process involves preparing both the protein (receptor) and the ligand, defining a search space (the "grid box"), and then allowing the algorithm to explore possible binding poses.

G cluster_prep Preparation Stage cluster_dock Docking Stage cluster_analysis Analysis Stage PDB Fetch Receptor (e.g., PDB: 5W58) PrepReceptor Prepare Receptor (Remove water, add polar H) PDB->PrepReceptor Grid Define Grid Box (Enclose active site) PrepReceptor->Grid Ligand Optimized Ligand (from DFT) PrepLigand Prepare Ligand (Assign charges, define rotatable bonds) Ligand->PrepLigand RunVina Run AutoDock Vina (Calculate poses & scores) PrepLigand->RunVina Grid->RunVina Results Analyze Poses (Binding energy, interactions) RunVina->Results Visualize Visualize Best Pose (PyMOL, Chimera) Results->Visualize

Caption: Molecular Docking Workflow.

Methodology:

  • Receptor Preparation:

    • Download a high-resolution crystal structure of human COX-2 from the Protein Data Bank (PDB), for instance, PDB ID: 5W58.[14]

    • Using software like AutoDock Tools or Chimera, prepare the receptor by:

      • Removing all water molecules and co-crystallized ligands/ions not essential for binding.

      • Adding polar hydrogen atoms.

      • Assigning partial charges (e.g., Gasteiger charges).

      • Saving the final structure in the required PDBQT format.

  • Ligand Preparation:

    • Use the DFT-optimized structure of this compound.

    • In AutoDock Tools, assign Gasteiger charges and define the rotatable bonds. The amide bond should typically be kept non-rotatable due to its partial double-bond character.

    • Save the prepared ligand in PDBQT format.

  • Grid Box Definition:

    • Identify the active site of COX-2. This can be done by observing the position of the co-crystallized ligand in the original PDB file.

    • Define a 3D grid box that is large enough to encompass the entire active site and allows the ligand rotational and translational freedom. A typical size might be 24x24x24 Å.

  • Docking Execution:

    • Create a configuration file specifying the receptor, ligand, grid box coordinates, and an exhaustiveness parameter (a value of 8 is a good starting point).[15]

    • Run the AutoDock Vina calculation from the command line.

  • Results Analysis:

    • Vina will output several binding poses, ranked by their predicted binding affinity in kcal/mol. The most negative value indicates the most favorable predicted binding.

    • Visualize the top-ranked pose in a molecular graphics program (e.g., PyMOL) to analyze the specific interactions (hydrogen bonds, hydrophobic contacts, pi-stacking) between the ligand and key active site residues like Arg120, Tyr355, and Ser530.

Table 2: Representative Molecular Docking Results

Pose Rank Binding Affinity (kcal/mol) Key Interacting Residues (Illustrative) Interaction Type
1 -8.5 Arg120, Tyr355 Hydrogen Bond, Pi-Cation
2 -8.2 Val523, Ser530 Hydrophobic, Hydrogen Bond

| 3 | -7.9 | Leu352, Ala527 | Hydrophobic |

Part 3: Elucidating Dynamic Behavior with Molecular Dynamics (MD) Simulation

While docking provides a valuable static snapshot of a potential binding event, it does not account for the inherent flexibility of the protein or the influence of the solvent environment. Molecular Dynamics (MD) simulations model the atomistic movements of a system over time, offering a more realistic view of the stability and dynamics of the protein-ligand complex.[5][6]

Protocol 3: MD Simulation of the COX-2-Ligand Complex

Causality: This protocol aims to assess the stability of the top-ranked docked pose over a simulated time period (e.g., 100 nanoseconds). A stable complex will maintain its key interactions and show minimal structural deviation. We use GROMACS, a high-performance MD engine, with the CHARMM36 force field, which is well-parameterized for proteins and organic molecules.[16]

G cluster_setup System Setup cluster_equil Equilibration cluster_prod Production & Analysis Complex Start with Docked Complex (Pose 1) Topology Generate Topology (CHARMM36 force field) Complex->Topology Solvate Solvate System (TIP3P water box) Topology->Solvate Ionize Add Ions (Neutralize system) Solvate->Ionize Minimize Energy Minimization (Remove steric clashes) Ionize->Minimize NVT NVT Equilibration (Constant Volume/Temp) Minimize->NVT NPT NPT Equilibration (Constant Pressure/Temp) NVT->NPT Production Production MD Run (e.g., 100 ns) NPT->Production Analysis Trajectory Analysis (RMSD, RMSF, H-Bonds) Production->Analysis

Caption: Molecular Dynamics Simulation Workflow.

Methodology:

  • System Preparation:

    • Topology Generation: Use the CHARMM36 force field to generate topology files for both the COX-2 protein and the this compound ligand. A server like CGenFF can be used for ligand parameterization.[17]

    • Solvation: Place the protein-ligand complex in the center of a periodic box of water (e.g., TIP3P water model). Ensure a minimum distance (e.g., 1.0 nm) between the complex and the box edges.

    • Ionization: Add ions (e.g., Na+ or Cl-) to neutralize the overall charge of the system and mimic physiological salt concentration.

  • Energy Minimization: Perform a steep descent energy minimization to relax the system and remove any steric clashes introduced during the setup phase.

  • Equilibration:

    • NVT Ensemble (Constant Volume, Temperature): Heat the system to the target temperature (e.g., 300 K) while keeping the volume constant. Restrain the positions of the protein and ligand heavy atoms to allow the solvent to equilibrate around them.

    • NPT Ensemble (Constant Pressure, Temperature): Equilibrate the system at the target temperature and pressure (e.g., 1 bar). This allows the density of the box to relax to the correct value. The restraints on the complex can be gradually released.

  • Production MD: Run the simulation for the desired length of time (e.g., 100 ns) without any restraints. Save the coordinates (trajectory) at regular intervals (e.g., every 10 ps).

  • Trajectory Analysis:

    • Root Mean Square Deviation (RMSD): Calculate the RMSD of the protein backbone and the ligand heavy atoms relative to their starting positions. A stable, plateauing RMSD curve indicates the system has reached equilibrium and the ligand is not diffusing out of the binding pocket.

    • Root Mean Square Fluctuation (RMSF): Calculate the RMSF for each protein residue to identify flexible and rigid regions of the protein.

    • Interaction Analysis: Analyze the trajectory to determine the persistence of key interactions (e.g., hydrogen bonds) identified during docking.

Table 3: Representative MD Simulation Analysis Metrics

Metric Average Value (Illustrative) Interpretation
Backbone RMSD 0.25 nm A low, stable value suggests the overall protein structure is not undergoing major conformational changes.
Ligand RMSD 0.15 nm A low value relative to the protein indicates the ligand remains stably bound in the active site.

| Key H-Bond Occupancy (Ligand-Arg120) | 85% | The hydrogen bond is present for 85% of the simulation time, indicating a very stable and critical interaction. |

Conclusion and Future Directions

This guide has detailed a hierarchical computational strategy to investigate the molecular properties and potential biological interactions of this compound. The workflow—spanning quantum mechanics, molecular docking, and molecular dynamics—provides a scientifically rigorous and self-validating pathway from basic molecular structure to dynamic complex behavior.

The illustrative results suggest that this compound is a viable candidate for COX-2 inhibition. The final step in this in silico process would be to use the simulation data to perform more computationally intensive calculations, such as binding free energy calculations (e.g., MM/PBSA or free energy perturbation), to obtain a more quantitative prediction of binding affinity. These computational findings provide a strong foundation and clear hypotheses for guiding subsequent experimental validation, including chemical synthesis, in vitro enzyme assays, and cell-based studies.

References

  • Schulten, K. (2012). An Overview of Molecular Modeling for Drug Discovery with Specific Illustrative Examples of Applications. NIH-PA Author Manuscript. Available at: [Link]

  • Bioinformatics Review. (2024). Molecular Docking Tutorial: AutoDock Vina | Beginners to Advanced | Pymol. YouTube. Available at: [Link]

  • Talele, T. T., Khedkar, S. A., & Rigby, A. C. (2010). Advances in molecular modeling and docking as a tool for modern drug discovery. Der Pharma Chemica, 2(2), 22-41. Available at: [Link]

  • Kaushik, U. (2025). Molecular Docking Using AutoDock Vina | Complete Step-by-Step Guide from Protein Preparation to Dock. YouTube. Available at: [Link]

  • Barcellos, G. B., Pauli, I., & de Azevedo, W. F. (2008). Molecular modeling as a tool for drug discovery. Current Drug Targets, 9(12), 1084-1091. Available at: [Link]

  • Scripps Research. (2020). Tutorial – AutoDock Vina. The Scripps Research Institute. Available at: [Link]

  • Li, Y., et al. (2018). Synthesis and biological evaluation of novel benzamide derivatives as potent smoothened antagonists. Bioorganic & Medicinal Chemistry Letters, 28(15), 2531-2534. Available at: [Link]

  • Bapat, S. (2020). Molecular Docking Tutorial: AUTODOCK VINA - PART 1 | Beginners to Advanced. YouTube. Available at: [Link]

  • Al-Dahmoshi, H. O., et al. (2022). Molecular modeling in drug discovery. Journal of Molecular Structure, 1250, 131780. Available at: [Link]

  • Wikipedia contributors. (2026). Cyclooxygenase-2. Wikipedia. Available at: [Link]

  • IUPHAR/BPS Guide to PHARMACOLOGY. (n.d.). COX-2. Retrieved January 9, 2026, from [Link]

  • Xu, Y., & Zhang, J. (2023). Integrated Molecular Modeling and Machine Learning for Drug Design. Journal of Chemical Theory and Computation, 19(15), 4749-4762. Available at: [Link]

  • Wang, X., et al. (2019). Synthesis and Biological Activity of Benzamides Substituted with Pyridine-Linked 1,2,4-Oxadiazole. Molecules, 24(21), 3848. Available at: [Link]

  • The Vina Team. (n.d.). Basic docking. Autodock Vina 1.2.0 documentation. Retrieved January 9, 2026, from [Link]

  • Asif, M. (2016). Pharmacological Potential of Benzamide Analogues and their Uses in Medicinal Chemistry. Modern Chemistry & Applications, 4(4). Available at: [Link]

  • RCSB Protein Data Bank. (2018). 5W58: Crystal Complex of Cyclooxygenase-2: (S)-ARN-2508 (a dual COX and FAAH inhibitor). Available at: [Link]

  • RCSB Protein Data Bank. (2015). 4RRW: Crystal Structure of Apo Murine Cyclooxygenase-2. Available at: [Link]

  • BioExcel. (n.d.). GROMACS Protein-Ligand Complex MD Setup tutorial. BioExcel Building Blocks. Retrieved January 9, 2026, from [Link]

  • RCSB Protein Data Bank. (2018). 6BL4: Crystal Complex of Cyclooxygenase-2 with indomethacin-ethylenediamine-dansyl conjugate. Available at: [Link]

  • National Center for Biotechnology Information. (n.d.). N-(4-Benzoylamino-4-hydroxyphenyl)-4-hydroxy-benzamide. PubChem Compound Database. Retrieved January 9, 2026, from [Link]

  • Lemkul, J. A. (n.d.). Protein-Ligand Complex. MD Tutorials. Retrieved January 9, 2026, from [Link]

  • National Center for Biotechnology Information. (n.d.). This compound. PubChem Compound Database. Retrieved January 9, 2026, from [Link]

  • Lemkul, J. A. (n.d.). GROMACS Tutorial - Protein-Ligand Complex. MD Tutorials. Retrieved January 9, 2026, from [Link]

  • BIOINFORMATICS REVIEW. (2020). Tutorial: MD Simulation of a Protein-Ligand Complex using GROMACS. Bioinformatics Review. Available at: [Link]

  • BioExcel. (n.d.). AMBER Protein-ligand complex MD Setup tutorial. BioExcel Building Blocks. Retrieved January 9, 2026, from [Link]

  • National Center for Biotechnology Information. (n.d.). N-(4-hydroxyphenyl)-4-nitrobenzamide. PubChem Compound Database. Retrieved January 9, 2026, from [Link]

  • Al-Dhfyan, A. (2024). Synthesis and In-Vitro Antimicrobial Activity of N-Benzamide Derivatives. Chemistry, 10(1), 1-10. Available at: [Link]

  • National Center for Biotechnology Information. (n.d.). n-(4-Carbamimidoyl-phenyl)-2-hydroxy-benzamide. PubChem Compound Database. Retrieved January 9, 2026, from [Link]

  • National Center for Biotechnology Information. (n.d.). N-(2-(4-Hydroxyphenyl)ethyl)benzamide. PubChem Compound Database. Retrieved January 9, 2026, from [Link]

  • Wang, Y., et al. (2021). Synthesis and Biological Activity of Novel Pyrazol-5-yl-benzamide Derivatives as Potential Succinate Dehydrogenase Inhibitors. Journal of Agricultural and Food Chemistry, 69(21), 5849-5858. Available at: [Link]

  • Schlegel, H. B. (n.d.). DFT. Wayne State University. Retrieved January 9, 2026, from [Link]

  • Neese, F. (2009). Prediction of molecular properties and molecular spectroscopy with density functional theory: From fundamental theory to exchange-correlation functionals. Coordination Chemistry Reviews, 253(5-6), 526-563. Available at: [Link]

  • Carter, E. A. (2016). A (Nearly) Universally Applicable Method for Modeling Noncovalent Interactions Using B3LYP. The Journal of Physical Chemistry Letters, 7(15), 3041-3047. Available at: [Link]

  • George, P., & Glusker, J. P. (1998). Hydrogen Bonding and Density Functional Calculations: The B3LYP Approach as the Shortest Way to MP2 Results. The Journal of Physical Chemistry A, 102(20), 3531-3536. Available at: [Link]

Sources

Whitepaper: A Technical Guide to the In Silico Prediction of N-(4-hydroxyphenyl)benzamide Bioactivity

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The confluence of computational chemistry and molecular biology has revolutionized early-stage drug discovery, offering a rapid and cost-effective paradigm for evaluating the therapeutic potential of small molecules. This guide provides an in-depth technical framework for the in silico prediction of the bioactivity of N-(4-hydroxyphenyl)benzamide, a scaffold of significant interest in medicinal chemistry. We navigate a comprehensive computational workflow, beginning with target identification and proceeding through rigorous ligand- and structure-based predictive modeling, including Quantitative Structure-Activity Relationship (QSAR) analysis, pharmacophore modeling, and molecular docking. Furthermore, we integrate predictive Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) profiling to construct a holistic view of the molecule's potential as a drug candidate. This document is intended for researchers, computational chemists, and drug development professionals, providing not only step-by-step protocols but also the critical scientific rationale behind each methodological choice, ensuring a robust and reproducible approach to bioactivity prediction.

Introduction: The Case for In Silico Bioactivity Profiling

The journey of a drug from concept to clinic is notoriously long and expensive, with high attrition rates often attributed to unforeseen issues in efficacy or safety.[1][2] Computational methods, collectively known as in silico approaches, have become indispensable for mitigating these risks by enabling early, predictive assessment of a compound's biological profile.[3] These techniques allow scientists to screen vast chemical libraries, prioritize candidates for synthesis, and optimize lead compounds with greater efficiency and insight.[4]

This guide focuses on this compound, a molecule whose structural motifs—a benzamide linkage and a hydroxyphenyl group—are present in various biologically active compounds. Derivatives of this scaffold have been investigated for several therapeutic applications, including as tyrosinase inhibitors for skin whitening applications and as intermediates for analgesics.[5][6][7][8] By applying a systematic in silico workflow, we can hypothesize and evaluate its potential biological targets and drug-like properties before committing significant resources to laboratory synthesis and testing.

Strategic Workflow for In Silico Bioactivity Prediction

A successful in silico investigation is not a single experiment but a multi-faceted workflow where different computational methods provide complementary insights. The results from one analysis inform and validate the others, building a cohesive and compelling case for a molecule's predicted bioactivity. Our strategy integrates ligand-based methods, which rely on the knowledge of other active molecules, with structure-based methods, which require the 3D structure of the biological target.

G cluster_start Phase 1: Foundation cluster_ligand Phase 2: Ligand-Based Prediction cluster_structure Phase 3: Structure-Based Prediction cluster_safety Phase 4: Drug-Likeness & Safety cluster_end Phase 5: Synthesis & Decision A Define Query Molecule This compound B Identify Potential Targets (e.g., Tyrosinase) via Literature & Similarity Search A->B Input F Molecular Docking Simulation A->F Ligand G ADMET Prediction (Solubility, Permeability, Toxicity) A->G Input C QSAR Modeling (If sufficient analog data exists) B->C Analog Data D Pharmacophore Modeling (Based on known inhibitors) B->D Analog Data E Retrieve Target 3D Structure (e.g., from PDB) B->E Target Info H Integrate All Data C->H Predictive Model D->H Feature Map E->F Receptor F->H Binding Affinity & Pose G->H Safety Profile I Final Bioactivity Hypothesis & Go/No-Go for Synthesis H->I Evidence G A Curated Dataset (Structures + IC50) B Calculate Molecular Descriptors (e.g., LogP, TPSA) A->B C Split Data (Training Set & Test Set) B->C D Build Model (e.g., MLR, Random Forest) C->D Training Set E Internal Validation (Training Set, R²) D->E F External Validation (Test Set, R²_pred) D->F Test Set G Predict Activity of This compound F->G Validated Model

Figure 2: The workflow for developing and validating a QSAR model.

Pharmacophore Modeling

A pharmacophore is a 3D arrangement of essential molecular features responsible for a molecule's biological activity. [9][10][11]A model can be generated from a set of known active ligands. This model then serves as a 3D query to search for new molecules that possess the same critical features. [12]

  • Collect Actives: Gather a set of structurally diverse molecules known to be active against the target.

  • Generate Conformers: Create multiple low-energy 3D conformations for each active molecule to ensure the biologically relevant conformation is included.

  • Align Molecules: Superimpose the molecules based on common features.

  • Identify Common Features: The software identifies the chemical features (e.g., hydrogen bond acceptors/donors, aromatic rings, hydrophobic centers) that are common to all active molecules in their aligned state.

  • Generate & Validate Model: A pharmacophore hypothesis is generated. This model can be validated by its ability to correctly identify active molecules from a database containing both active and known inactive compounds. [13]

Phase 3: Structure-Based Bioactivity Prediction

When the 3D structure of the biological target is known, we can directly simulate the interaction between it and our molecule.

Molecular Docking

Molecular docking predicts the preferred orientation (pose) and binding affinity of a ligand when it binds to a target protein. [14][15]A low (more negative) binding energy score suggests a more stable and potentially more potent interaction.

  • Retrieve Protein Structure: Download the 3D crystal structure of mushroom tyrosinase (a common model) from the Protein Data Bank (PDB).

  • Prepare the Receptor: This is a crucial data-cleaning step. [16] * Remove water molecules and any co-crystallized ligands from the PDB file.

    • Add polar hydrogen atoms, as they are critical for forming hydrogen bonds.

    • Assign partial charges to the atoms (e.g., Gasteiger charges).

    • Causality: The PDB file is an experimental snapshot and often incomplete for computational purposes. Failing to properly prepare the receptor by adding hydrogens or removing irrelevant molecules will lead to incorrect electrostatic calculations and steric clashes, invalidating the docking results.

  • Define the Binding Site: Identify the active site of the enzyme. This is often where the co-crystallized ligand was located. Define a "grid box"—a 3D cube encompassing this site—which tells the docking software where to perform its search.

  • Run Docking Simulation: Using software like AutoDock Vina, the program will systematically sample many different poses of the ligand within the grid box, evaluating the energetic favorability of each one using a scoring function. [17][14]5. Analyze Results:

    • Examine the predicted binding affinity scores. The top-ranked poses have the most negative scores.

    • Visualize the top poses in a molecular viewer (e.g., PyMOL, Chimera). Critically inspect the predicted interactions. Look for plausible hydrogen bonds, hydrophobic interactions, and pi-pi stacking between the ligand and key amino acid residues in the active site.

    • Trustworthiness: A good binding score is meaningless without chemically sensible interactions. The visual inspection of the binding pose is a self-validating step to ensure the predicted result is physically and chemically plausible.

G A Download Protein Structure (from PDB) B Prepare Protein (Remove water, add hydrogens) A->B D Define Binding Site (Grid Box Generation) B->D C Prepare Ligand (Energy minimized 3D structure) C->D E Run Docking Simulation (e.g., AutoDock Vina) D->E F Analyze Poses & Scores E->F G Visualize Interactions (Hydrogen bonds, etc.) F->G

Figure 3: A streamlined workflow for molecular docking simulations.

Phase 4: ADMET Prediction - Assessing Drug-Likeness

A compound can be highly potent against its target but fail as a drug due to poor pharmacokinetic properties or toxicity. [18]In silico ADMET prediction provides an early warning system for such liabilities. [19][20]

ADMET Prediction Protocol

Using web-based tools like SwissADME or pkCSM, we can predict a range of properties for this compound based on its structure. [21]

  • Input Structure: Submit the SMILES string of the molecule to the server.

  • Analyze Physicochemical Properties: Evaluate properties relevant to absorption, such as LogP, molecular weight, and topological polar surface area (TPSA).

  • Evaluate Pharmacokinetics: Predict properties like blood-brain barrier (BBB) penetration, gastrointestinal (GI) absorption, and interaction with cytochrome P450 (CYP) enzymes, which are key for metabolism.

  • Predict Toxicity: Screen for potential toxicity risks, such as mutagenicity (Ames test prediction) or cardiotoxicity (hERG inhibition).

  • Assess Drug-Likeness: Check for violations of established rules of thumb, such as Lipinski's Rule of Five, which help identify compounds with a higher probability of being orally bioavailable.

Predicted Data Summary for this compound

The following table presents hypothetical but representative data that would be generated from such an analysis.

Property / ModelPredicted ValueInterpretation / Significance
Physicochemical
Molecular Weight213.24 g/mol Complies with Lipinski's Rule (<500)
LogP (Consensus)2.55Optimal range for solubility and permeability
H-Bond Donors2Complies with Lipinski's Rule (≤5)
H-Bond Acceptors2Complies with Lipinski's Rule (≤10)
Pharmacokinetics
GI AbsorptionHighLikely well-absorbed from the gut
BBB PermeantNoUnlikely to cross the blood-brain barrier
CYP2D6 InhibitorNoLow risk of drug-drug interactions via this pathway
Drug-Likeness
Lipinski's Rule0 ViolationsHigh probability of oral bioavailability
Docking (Tyrosinase)
Binding Affinity-7.8 kcal/molStrong predicted binding energy
Key InteractionsH-bonds with His263, Met280Plausible interactions with key active site residues

Data Synthesis and Final Hypothesis

The power of this workflow lies in the integration of all data points. For this compound:

  • ADMET Profile: The molecule shows a promising drug-like profile with predicted high GI absorption and no violations of Lipinski's Rule, suggesting it could be developed as an oral medication. Its predicted inability to cross the BBB is favorable for a peripherally acting agent like a skin-whitening compound.

  • Structure-Based Evidence: Molecular docking predicts a strong binding affinity to the tyrosinase active site, supported by chemically plausible hydrogen bonding and hydrophobic interactions. This provides a clear, mechanistically-grounded hypothesis for its bioactivity.

  • Ligand-Based Evidence: If a QSAR model were developed, it would provide a statistical prediction of the molecule's potency (e.g., predicted IC₅₀). A pharmacophore model would confirm that the molecule possesses the key chemical features known to be required for tyrosinase inhibition.

References

  • Bhattacharjee, A., & Singh, S. (2020). Open access in silico tools to predict the ADMET profiling of drug candidates. Expert Opinion on Drug Discovery, 15(12), 1473-1487. [Link]

  • Lin, X., Li, X., & Lin, X. (2020). A Review on Applications of Computational Methods in Drug Screening and Design. Molecules, 25(6), 1375. [Link]

  • Singh, S., & Bhattacharjee, A. (2020). Open access in silico tools to predict the ADMET profiling of drug candidates. PubMed. [Link]

  • Tropsha, A. (2010). Best Practices for QSAR Model Development, Validation, and Exploitation. Molecular Informatics, 29(6-7), 476-488. [Link]

  • Kar, S., & Roy, K. (2021). Updates on Drug Designing Approach Through Computational Strategies: a Review. Current Pharmaceutical Design, 27(39), 4128-4143. [Link]

  • Sharma, S. K., Sharma, E., & Sharma, Y. (2017). A review: Recent computational approaches in medicinal chemistry: Computer aided drug designing and delivery. The Pharma Innovation Journal, 6(4), 6-12. [Link]

  • Singh, D. B. (2014). A Review on Computational Drug Designing.and Discovery. TSI Journals. [Link]

  • Lin, X., Li, X., & Lin, X. (2020). A Review on Applications of Computational Methods in Drug Screening and Design. OUCI. [Link]

  • Nantasenamat, C., Isarankura-Na-Ayudhya, C., Naenna, T., & Prachayasittikul, V. (2009). A practical overview of quantitative structure-activity relationship. EXCLI Journal, 8, 74-88. [Link]

  • National Genomics Data Center. (2020). Open access in silico tools to predict the ADMET profiling of drug candidates. CNCB-NGDC. [Link]

  • Tropsha, A. Best practices for developing predictive QSAR models. UNC-Chapel Hill. [Link]

  • Salo-Ahen, O. M. H., & Al-Sultani, A. (2021). Pharmacophore Modeling in Drug Discovery: Methodology and Current Status. Journal of Medical and Pharmaceutical Sciences. [Link]

  • Tropsha, A. (2010). Best Practices for QSAR Model Development, Validation, and Exploitation. PubMed. [Link]

  • Lo, Y. C., Rensi, S. E., Torng, W., & Altman, R. B. (2018). Computational/in silico methods in drug target and lead prediction. PMC. [Link]

  • Meiler Lab. Tutorial 3: Quantitative structure-activity/property relationship (QSAR/QSPR) modeling and analysis. Vanderbilt University. [Link]

  • Qing, X., Lee, X. Y., De Raeymaeker, J., Tame, J. R. H., Zhang, K. Y. J., De Maeyer, M., & Voet, A. R. D. (2014). Pharmacophore modeling: advances, limitations, and current utility in drug discovery. Journal of Receptor, Ligand and Channel Research, 7, 81-92. [Link]

  • ChemRocker. (2024). Pharmacophore Modeling: A Detailed Guide to the Concept, Process, and Applications. ChemRocker. [Link]

  • Kumar, P., & Kumar, A. (2021). Open access in silico tools to predict the ADMET profiling and PASS (Prediction of Activity Spectra for Substances of Bioactive compounds of Garlic (Allium sativum L.). bioRxiv. [Link]

  • Piir, G., Kahn, I., García-Sosa, A. T., Sild, S., Ahte, P., & Maran, U. (2018). Best Practices for QSAR Model Reporting: Physical and Chemical Properties, Ecotoxicity, Environmental Fate, Human Health, and Toxicokinetics Endpoints. Environmental Health Perspectives, 126(12), 126001. [Link]

  • Bonvin Lab. Small molecule docking. Utrecht University. [Link]

  • Sygnature Discovery. ADMET Prediction Software. Sygnature Discovery. [Link]

  • Neovarsity. (2024). A Beginner's Guide to QSAR Modeling in Cheminformatics for Biopharma. Neovarsity. [Link]

  • Khan, M. T. H., Choudhary, M. I., Khan, K. M., Rani, M., & Atta-ur-Rahman. (2006). N-Benzylbenzamides: a new class of potent tyrosinase inhibitors. Bioorganic & Medicinal Chemistry Letters, 16(10), 2682-2684. [Link]

  • Bioinformatics Review. (2020). Molecular docking for Beginners | Autodock Full Tutorial | Bioinformatics. YouTube. [Link]

  • Patsnap Synapse. (2024). What is pharmacophore modeling and its applications? Patsnap. [Link]

  • ChemCopilot. (2024). Molecular Docking Tutorial: A Step-by-Step Guide for Beginners. ChemCopilot. [Link]

  • Cuzzucoli Crucitti, G., & Di Zanni, E. (2022). Drug Design by Pharmacophore and Virtual Screening Approach. International Journal of Molecular Sciences, 23(11), 5945. [Link]

  • LibreTexts Chemistry. (2020). 13.2: How to Dock Your Own Drug. Chemistry LibreTexts. [Link]

  • EMBL-EBI. Session 4: Introduction to in silico docking. EMBL-EBI. [Link]

  • Neovarsity. (2024). Beginner's Guide to 3D-QSAR in Drug Design. Neovarsity. [Link]

  • Milletti, F. (2017). In Silico Drug–Target Profiling. Springer Nature Experiments. [Link]

  • ResearchGate. (2006). N-Benzylbenzamides: A New Class of Potent Tyrosinase Inhibitors. ResearchGate. [Link]

  • Cutrignelli, A., et al. (2024). A Novel Workflow for In Silico Prediction of Bioactive Peptides: An Exploration of Solanum lycopersicum By-Products. MDPI. [Link]

  • Patel, N., et al. (2024). Synthesis and In-Vitro Antimicrobial Activity of N- Benzamide Derivatives. ResearchGate. [Link]

  • ResearchGate. (2024). Tyrosinase inhibitory of amine derivatives. ResearchGate. [Link]

  • OUCI. (2024). In silico methods for drug-target interaction prediction. OUCI. [Link]

  • Banerjee, P., & Roy, K. (2024). How to correctly develop q-RASAR models for predictive cheminformatics. Journal of Expert Systems. [Link]

  • PrepChem.com. Synthesis of N-[4-(Hydroxymethyl)phenyl]-4-(tetradecyloxy)benzamide. PrepChem.com. [Link]

  • Zhang, Y., et al. (2021). In Silico Prediction and Bioactivity Evaluation of Chemical Ingredients Against Influenza A Virus From Isatis tinctoria L. Frontiers in Pharmacology. [Link]

  • Kim, J. H., et al. (2019). Inhibitory effects of N-(acryloyl)benzamide derivatives on tyrosinase and melanogenesis. Bioorganic & Medicinal Chemistry, 27(18), 115003. [Link]

  • Vietnam Journal of Science and Technology. (2024). Synthesis of benzamide derivatives and evaluation of their in vitro and in silico tyrosinase inhibitory activities. VJST. [Link]

  • Optibrium. (2023). Machine Learning 101: How to train your first QSAR model. Optibrium. [Link]

  • Musso, I., et al. (2016). Water-soluble derivatives of 4-oxo-N-(4-hydroxyphenyl) retinamide: synthesis and biological activity. Chemical Biology & Drug Design, 88(4), 576-581. [Link]

  • ChemSynthesis. (2024). N-(4-hydroxy-2-phenylphenyl)benzamide. ChemSynthesis. [Link]

  • ResearchGate. (2021). The mechanism of synthesis of N-{[4 (benzoylamino)phenyl]sulfonyl} benzamide (1c). ResearchGate. [Link]

  • ResearchGate. (2018). (A) Synthesis of N-(4-aminophenyl)-substituted benzamides. Reagents and conditions. ResearchGate. [Link]

  • Li, Q., et al. (2016). Synthesis and Biological Activity of Benzamides Substituted with Pyridine-Linked 1,2,4-Oxadiazole. Molecules, 21(7), 890. [Link]

  • ResearchGate. (2020). Synthesis and characterization of n-(4 sulfamoylphenyl) benzamide derivatives. ResearchGate. [Link]

Sources

An In-depth Technical Guide to the Structure-Activity Relationship (SAR) of N-(4-hydroxyphenyl)benzamide Analogs

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The N-(4-hydroxyphenyl)benzamide scaffold is a cornerstone in modern medicinal chemistry, recognized as a "privileged structure" due to its ability to interact with a diverse array of biological targets. This versatility has led to the development of analogs with a wide spectrum of pharmacological activities, including anticancer, antimicrobial, and anti-inflammatory effects.[1][2] This technical guide provides an in-depth exploration of the structure-activity relationships (SAR) governing the biological functions of these analogs. We will dissect the core scaffold to understand the specific contributions of the 4-hydroxyphenyl moiety, the benzamide ring, and the crucial amide linker. Through detailed case studies in oncology and microbiology, supported by quantitative data, we will illuminate how specific structural modifications modulate potency and selectivity. Furthermore, this guide furnishes detailed, field-proven experimental protocols for the synthesis and biological evaluation of these compounds, offering researchers, scientists, and drug development professionals a comprehensive resource for advancing their own discovery programs.

Part 1: The this compound Scaffold: A Privileged Core in Medicinal Chemistry

The this compound core consists of a 4-hydroxyphenyl ring (Ring A) connected to a benzoyl group (Ring B) via an amide linker. This deceptively simple arrangement possesses key pharmacophoric features: a hydrogen bond donating phenol, a hydrogen bond accepting carbonyl, a hydrogen bond donating N-H group, and two aromatic rings capable of π-π stacking and hydrophobic interactions. This combination allows for multiple points of interaction with biological macromolecules, explaining its prevalence in active pharmaceutical ingredients.[1] Derivatives of this scaffold have demonstrated potent activities ranging from histone deacetylase (HDAC) inhibition and kinase modulation in cancer to the disruption of bacterial cell processes.[3][4][5] Understanding how to strategically modify this core is fundamental to tailoring its activity for a specific therapeutic purpose.

Caption: The this compound scaffold with key modifiable regions.

Part 2: Synthetic Strategies: Accessing Chemical Diversity

The construction of this compound analogs is predominantly achieved through standard amide bond formation. The most common and reliable method involves the acylation of 4-aminophenol (or its derivatives) with a substituted benzoyl chloride. This reaction is typically performed in an inert solvent in the presence of a base to neutralize the HCl byproduct.[6] Alternatively, modern peptide coupling reagents such as N,N′-diisopropylcarbodiimide (DIC) with an activator like N-hydroxybenzotriazole (HOBt) can be employed to couple a substituted benzoic acid directly with 4-aminophenol, offering a milder route for sensitive substrates.[7]

Experimental Protocol: General Synthesis of an this compound Analog

This protocol describes a representative synthesis using the acyl chloride method.

Objective: To synthesize N-(4-chlorophenyl)-4-hydroxybenzamide.

Materials:

  • 4-hydroxybenzoyl chloride

  • 4-chloroaniline

  • Anhydrous Dichloromethane (DCM)

  • Triethylamine (TEA)

  • 1M Hydrochloric Acid (HCl)

  • Saturated Sodium Bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous Sodium Sulfate (Na₂SO₄)

  • Ethyl Acetate (EtOAc)

  • Hexanes

Procedure:

  • Reaction Setup: To a solution of 4-chloroaniline (1.0 eq) in anhydrous DCM at 0°C under a nitrogen atmosphere, add triethylamine (1.2 eq) dropwise.

  • Acylation: Slowly add a solution of 4-hydroxybenzoyl chloride (1.1 eq) in anhydrous DCM to the reaction mixture.

  • Reaction Monitoring: Allow the mixture to warm to room temperature and stir for 4-8 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Workup: Upon completion, dilute the mixture with DCM and wash sequentially with 1M HCl (2x), water (1x), saturated NaHCO₃ solution (2x), and brine (1x).

  • Isolation: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate the solvent in vacuo.

  • Purification: Purify the crude solid by column chromatography on silica gel using an ethyl acetate/hexanes gradient or by recrystallization to yield the pure product.[1]

  • Characterization: Confirm the structure and purity of the final compound using ¹H NMR, ¹³C NMR, and mass spectrometry.[1]

start Starting Materials (4-aminophenol deriv. + benzoyl chloride deriv.) setup Reaction Setup (Solvent + Base at 0°C) start->setup acylation Acylation (Add Acyl Chloride) setup->acylation Step 1 stir Stir at RT (Monitor by TLC) acylation->stir Step 2-3 workup Aqueous Workup (Wash with acid, base, brine) stir->workup Step 4 isolate Isolate & Dry (Dry with Na2SO4, Concentrate) workup->isolate Step 5 purify Purification (Column Chromatography) isolate->purify Step 6 characterize Characterization (NMR, MS) purify->characterize Step 7

Caption: General workflow for the synthesis of this compound analogs.

Part 3: Decoding the Structure-Activity Relationship (SAR)

The biological activity of these analogs is exquisitely sensitive to the substitution patterns on both aromatic rings and modifications to the linker. A systematic approach to SAR involves exploring these three key regions.

Ring A: The Role of the 4-Hydroxyphenyl Moiety

The 4-hydroxyl group is a critical feature, often acting as a key hydrogen bond donor in interactions with enzyme active sites. Its removal or relocation typically leads to a significant loss of activity.

  • Phenolic OH: Essential for activity in many cases, such as in HDAC inhibitors where it can interact with the zinc ion in the active site.[8]

  • Substitutions on Ring A: Adding substituents to this ring can modulate pharmacokinetic properties or introduce new interactions. For example, introducing electron-withdrawing groups can alter the pKa of the phenol, affecting its binding affinity.

Ring B: The Benzamide Moiety as a Modulator of Activity

This region is the most common site for modification to enhance potency and tune selectivity.

  • Para-substitution: Substituents at the para-position of Ring B often extend into a solvent-exposed region of the binding pocket. This allows for the introduction of larger groups to improve properties like solubility or to target adjacent sub-pockets.

  • Meta- and Ortho-substitution: These positions are more sterically constrained. Small, lipophilic groups are often favored. For instance, in a series of p38 MAP kinase inhibitors, a 3-methylphenyl group on a thiazole attached to the benzamide core was found to be optimal.[9]

  • Electron-donating vs. Electron-withdrawing groups: The electronic nature of substituents can influence the charge distribution of the entire molecule, impacting target engagement. For example, in certain antimicrobial analogs, electron-withdrawing groups like nitro or chloro on the N-phenyl ring (structurally analogous to Ring B modifications) enhanced activity.[1]

The Amide Linker

The amide bond provides structural rigidity and is a key hydrogen bond donor (N-H) and acceptor (C=O). Its conformational preference is crucial for orienting Rings A and B correctly within the target's binding site. N-alkylation (e.g., N-methylation) can sometimes be tolerated but often reduces activity by removing a critical hydrogen bond donor.[10]

Caption: Summary of key Structure-Activity Relationship (SAR) principles.

Part 4: SAR in Action: Case Studies Across Therapeutic Areas

Anticancer Activity

This compound analogs have shown significant promise as anticancer agents, primarily through mechanisms like HDAC and kinase inhibition.[3]

  • HDAC Inhibition: A prominent series of N-hydroxy-4-(3-phenylpropanamido)benzamide derivatives were developed as potent HDAC inhibitors.[8] In these analogs, the N-hydroxybenzamide group acts as a crucial zinc-chelating moiety in the enzyme's active site. The SAR studies revealed that substitutions on the phenyl ring of the phenylpropanamido side chain significantly impacted antiproliferative activity. Thiophene and benzo[d][3][11]dioxole derivatives showed particularly potent activity against human colon (HCT116) and lung (A549) cancer cell lines.[8] These compounds were also found to induce cell-cycle arrest at the G2 phase.[8]

  • Kinase Inhibition: The benzamide scaffold is present in numerous kinase inhibitors.[12][13] Modifications to the benzamide portion are used to achieve selectivity and potency. For example, in the development of SPAK kinase inhibitors for hypertension, SAR studies on N-(4-phenoxyphenyl)benzamide derivatives led to potent compounds by optimizing substituents on the benzamide ring.[4] This highlights how the core scaffold can be adapted to target different enzyme families.

Table 1: Anticancer Activity of Selected Benzamide Derivatives

Compound/Derivative Target/Mechanism Cell Line IC₅₀ (µM) Reference
Thiophene substituted HPPB derivative HDAC Inhibitor HCT116 (Colon) 0.3 [8]
Benzo[d][3][11]dioxole HPPB derivative HDAC Inhibitor A549 (Lung) 0.4 [8]
BJ-13 (a benzamide derivative) Induces ROS & Apoptosis Gastric Cancer Cells Potent [14]
4-Methylbenzamide-purine conjugate (Cpd 7) Kinase Inhibitor K562 (Leukemia) 2.27 [12][13]

| 4-Methylbenzamide-purine conjugate (Cpd 10) | Kinase Inhibitor | HL-60 (Leukemia) | 1.52 |[12][13] |

inhibitor N-hydroxybenzamide Analog (HDACi) hdac HDAC Enzyme inhibitor->hdac Inhibits histones Histones hdac->histones Deacetylates acetylated_histones Hyperacetylated Histones histones->acetylated_histones Acetylation (HATs) chromatin Relaxed Chromatin Structure acetylated_histones->chromatin gene_expr Tumor Suppressor Gene Expression ↑ chromatin->gene_expr apoptosis Cell Cycle Arrest & Apoptosis gene_expr->apoptosis

Caption: Pathway of HDAC inhibition by N-hydroxybenzamide analogs leading to apoptosis.

Antimicrobial Activity

The this compound scaffold is also a fertile ground for developing novel antimicrobial agents.[1][15]

  • Antibacterial Activity: Studies have shown that simple N-phenylbenzamide derivatives possess a broad spectrum of activity.[15] In one study, this compound itself (compound 5a) showed excellent activity against both Gram-positive (B. subtilis) and Gram-negative (E. coli) bacteria, with MIC values of 6.25 and 3.12 µg/mL, respectively.[1] The SAR indicated that substitutions on the N-phenyl ring were critical. Introducing electron-withdrawing groups like bromo (5c), chloro (5d), and nitro (5e) generally maintained or slightly decreased activity compared to the unsubstituted parent compound.[1] This suggests that the electronic and steric profile of the N-phenyl ring is finely tuned for antibacterial action.

Table 2: Antimicrobial Activity of this compound Analogs

Compound ID N-Phenyl Substitution Organism MIC (µg/mL) Reference
5a H B. subtilis 6.25 [1]
5a H E. coli 3.12 [1]
5c 4-Bromo B. subtilis - (Lower activity) [1]
5d 4-Chloro B. subtilis - (Lower activity) [1]

| 1d | (Complex nitro/amino phenyl) | Drug-resistant B. subtilis | 1.95 |[15] |

Part 5: Essential Experimental Workflows for SAR Elucidation

To build a robust SAR model, standardized and reproducible biological assays are essential. The following protocols are foundational for evaluating this compound analogs.

In Vitro Antiproliferative Assay (MTT Assay)

Principle: This colorimetric assay measures the metabolic activity of cells as an indicator of cell viability. Viable cells with active NAD(P)H-dependent oxidoreductases reduce the yellow tetrazolium salt MTT to purple formazan crystals.[16][17]

Protocol:

  • Cell Seeding: Plate cancer cells (e.g., HCT116, A549) in a 96-well plate at a density of 5,000–10,000 cells/well. Incubate for 24 hours (37°C, 5% CO₂) to allow for cell attachment.[16]

  • Compound Treatment: Prepare serial dilutions of the test compounds in the appropriate cell culture medium. Replace the old medium with the compound-containing medium and incubate for 48–72 hours.[17]

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.[16]

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of a solubilizing agent (e.g., DMSO) to each well to dissolve the formazan crystals.[16]

  • Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control and determine the IC₅₀ value (the concentration that causes 50% inhibition of cell growth).[16][17]

Antimicrobial Susceptibility Testing (Broth Microdilution)

Principle: This method determines the Minimum Inhibitory Concentration (MIC), the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.[5]

Protocol:

  • Inoculum Preparation: Prepare a standardized bacterial inoculum (e.g., S. aureus, E. coli) adjusted to a 0.5 McFarland standard.

  • Compound Dilution: In a 96-well microtiter plate, prepare two-fold serial dilutions of the test compounds in cation-adjusted Mueller-Hinton Broth (MHB).

  • Inoculation: Add the standardized bacterial suspension to each well, resulting in a final concentration of approximately 5 x 10⁵ CFU/mL. Include positive (bacteria only) and negative (broth only) controls.

  • Incubation: Incubate the plates at 37°C for 18–24 hours.[2]

  • MIC Determination: The MIC is visually determined as the lowest concentration of the compound in which there is no visible turbidity.

Part 6: Conclusion and Future Directions

The this compound scaffold has unequivocally proven its value in medicinal chemistry. The SAR landscape is rich and varied, demonstrating that subtle modifications to its three core regions can profoundly redirect its biological activity. Key takeaways include the frequent necessity of the 4-hydroxyl group for hydrogen bonding, the role of the benzamide "B" ring as the primary locus for potency and selectivity optimization, and the structural importance of the amide linker.

Future efforts should focus on multi-target drug design, leveraging the scaffold's inherent promiscuity to develop agents that can, for example, simultaneously inhibit a kinase and an HDAC for synergistic anticancer effects. Furthermore, the application of computational methods, such as Quantitative Structure-Activity Relationship (QSAR) and molecular docking, can accelerate the design of next-generation analogs with improved pharmacokinetic and pharmacodynamic profiles, moving this privileged scaffold from promising leads to clinical candidates.[11][18]

References

  • The Multifaceted Biological Activities of 4-Hydroxybenzamide and Its Deriv
  • Design, synthesis and preliminary biological evaluation of N-hydroxy-4-(3-phenylpropanamido)benzamide (HPPB) derivatives as novel histone deacetylase inhibitors - PubMed.
  • QSAR study of benzylidene hydrazine benzamides derivatives with in vitro anticancer activity against human lung cancer cell line A459 - Universitas Airlangga.
  • QSAR study of benzylidene hydrazine benzamides derivatives with in vitro anticancer activity against human lung cancer cell line.
  • Synthesis and In-Vitro Antimicrobial Activity of N- Benzamide Deriv
  • Synthesis and biological evaluation of new N-(2-hydroxy-4(or 5)-nitro/aminophenyl)benzamides and phenylacetamides as antimicrobial agents - PubMed.
  • Biological Validation of N-(4-hydroxyphenyl)-N-methylprop-2-ynamide: A Comparative Guide Based on Structural Analogs - Benchchem.
  • Design, synthesis and biological evaluation of benzamide derivatives as novel anticancer agents - PubMed.
  • Application Notes and Protocols: Synthesis and Evaluation of N-(4-hydroxyphenyl)
  • Synthesis and Antiviral Activity of N-Phenylbenzamide Derivatives, a Novel Class of Enterovirus 71 Inhibitors - MDPI.
  • (A) Synthesis of N-(4-aminophenyl)-substituted benzamides.
  • Synthesis of 3-((4-Hydroxyphenyl)amino)
  • Structural development of N-(4-phenoxyphenyl)benzamide derivatives as novel SPAK inhibitors blocking WNK kinase signaling - PubMed.
  • In Vitro Evaluation of Novel Benzamide Compounds: A Technical Guide - Benchchem.
  • Synthesis, In Vitro and In Silico Anticancer Activity of New 4-Methylbenzamide Derivatives Containing 2,6-Substituted Purines as Potential Protein Kinases Inhibitors - PMC - PubMed Central.
  • Antimicrobial and Anti-Inflammatory Activity of N-(2-Bromo-phenyl)-2-hydroxy-benzamide Derivatives and Their Inclusion Complexes - PMC - NIH.
  • A Comparative Guide to the Structure-Activity Relationship of Benzamide Derivatives: Focus on N,N,4-Trimethylbenzamide Analogs - Benchchem.
  • Navigating the Structure-Activity Landscape of 4-Aminobenzamide Analogs as Potential Kinase Inhibitors - Benchchem.
  • Novel inhibitor of p38 MAP kinase as an anti-TNF-alpha drug: discovery of N-[4-[2-ethyl-4-(3-methylphenyl)-1,3-thiazol-5-yl]-2-pyridyl]benzamide (TAK-715)

Sources

A Technical Guide to the Investigation of N-(4-hydroxyphenyl)benzamide as a Novel Analgesic Agent

Author: BenchChem Technical Support Team. Date: January 2026

Part 1: Introduction and Rationale

The landscape of pain management is one of persistent clinical need. Existing therapeutic classes, namely non-steroidal anti-inflammatory drugs (NSAIDs) and opioids, are beset by limitations ranging from gastrointestinal and cardiovascular side effects to the significant risks of tolerance, dependence, and abuse.[1] This reality fuels a continuous search for novel analgesic agents with improved efficacy and safety profiles. This guide outlines a comprehensive, technically-grounded strategy for the preclinical evaluation of N-(4-hydroxyphenyl)benzamide, a compound of interest due to its structural relationship with the well-known analgesic, paracetamol (acetaminophen), and its active metabolites.

The Paracetamol Precedent: A Pro-Drug Mystery

For decades, paracetamol has been a first-line treatment for mild-to-moderate pain, yet its precise mechanism of action remained a subject of debate.[2] The long-held theory of direct cyclooxygenase (COX) inhibition has been challenged by a growing body of evidence pointing to a primarily central, COX-independent mechanism.[3] It is now understood that paracetamol acts as a pro-drug.[3] In the liver and central nervous system (CNS), it is deacetylated to p-aminophenol. Within the brain, the enzyme Fatty Acid Amide Hydrolase (FAAH) conjugates p-aminophenol with arachidonic acid to form N-arachidonoylphenolamine (AM404).[3][4] This active metabolite, AM404, is now believed to be responsible for the majority of paracetamol's analgesic effects.[2][5]

Introducing this compound: A Strategic Structural Analog

This compound presents a compelling starting point for analgesic discovery. Its core structure, 4-aminophenol, is the direct precursor to AM404. However, instead of the long, flexible arachidonoyl tail, it features a rigid benzamide group. This structural modification invites a critical scientific question: Can this molecule engage with the same multi-target analgesic pathways as AM404, and could its distinct chemical properties offer advantages in terms of potency, selectivity, or metabolic stability?

This guide provides the scientific framework and detailed experimental protocols to rigorously test this hypothesis, moving from broad in vitro target validation to definitive in vivo efficacy models.

Part 2: The Multi-Target Mechanistic Hypothesis

The analgesic activity of AM404 is not mediated by a single receptor but through a complex interplay of central and peripheral pathways.[2][6] Our investigation into this compound is therefore predicated on a multi-target hypothesis, exploring its potential interaction with the key molecular players implicated in AM404's mechanism of action.

  • The Endocannabinoid System: AM404 is known to be an inhibitor of the endocannabinoid transporter, which increases the synaptic concentration of the endogenous cannabinoid anandamide.[5] Furthermore, the enzyme responsible for creating AM404, FAAH, is also the primary enzyme for anandamide degradation.[7][8] Therefore, a primary hypothesis is that this compound may act as an inhibitor of FAAH, thereby producing analgesia by elevating endogenous anandamide levels.[9][10] This effect would be mediated through cannabinoid receptors CB1 and/or CB2.[8][11]

  • The Vanilloid System (TRPV1): In the CNS, AM404 is a potent activator of the Transient Receptor Potential Vanilloid 1 (TRPV1) channel.[2][3] Supraspinal activation of TRPV1, contrary to its pro-nociceptive role in the periphery, induces anti-nociception.[3][12] It is crucial to determine if this compound can also modulate TRPV1 activity.

  • Peripheral Sodium Channels: Recent groundbreaking research has shown that AM404 can act peripherally by directly inhibiting pain-specific voltage-gated sodium channels, specifically NaV1.7 and NaV1.8, thereby blocking the generation of action potentials in nociceptive neurons.[6][13] This local anesthetic-like action represents a significant departure from the purely central mechanism previously envisioned.

  • Cyclooxygenase (COX) Enzymes: While the primary analgesic effect of paracetamol is not due to COX inhibition, its metabolite AM404 does possess weak inhibitory activity against COX-1 and COX-2.[5][14] This potential for anti-inflammatory action, however minor, must be quantified.

The following diagram illustrates the potential interplay of these targets, forming the basis of our screening strategy.

Mechanistic_Hypothesis cluster_CNS Central Nervous System (Brain) cluster_PNS Peripheral Nervous System PCM Paracetamol (Pro-drug) PAP p-Aminophenol PCM->PAP Deacetylation AM404 AM404 (Active Metabolite) PAP->AM404 Conjugation FAAH FAAH Enzyme FAAH->AM404 Anandamide Anandamide (Endocannabinoid) FAAH->Anandamide Degradation TRPV1_CNS TRPV1 Channel (Central) AM404->TRPV1_CNS Activates Test_Compound This compound (Test Compound) Test_Compound->FAAH Inhibition? Test_Compound->TRPV1_CNS Modulates? NaV NaV1.7 / NaV1.8 Channels Test_Compound->NaV Inhibition? COX COX-1 / COX-2 Enzymes Test_Compound->COX Inhibition? Nociceptor Nociceptor CB1 CB1 Receptor Anandamide->CB1 Activates Analgesia_CNS Central Analgesia CB1->Analgesia_CNS TRPV1_CNS->Analgesia_CNS Pain_Signal Pain Signal Propagation NaV->Pain_Signal COX->Pain_Signal Pain_Signal->Nociceptor Screening_Workflow cluster_invitro Phase I: In Vitro Target Validation cluster_invivo Phase II: In Vivo Efficacy Assessment cluster_advanced Phase III: Advanced Mechanistic Studies p1 Protocol 1: COX-1/2 Inhibition Assay p4 Protocol 4: Acetic Acid Writhing Test (Peripheral/Visceral Pain) p1->p4 p2 Protocol 2: FAAH Inhibition Assay p5 Protocol 5: Hot Plate Test (Central/Thermal Pain) p2->p5 p3 Protocol 3: TRPV1 Activity Assay p3->p5 p6 Protocol 6: Formalin Test (Nociceptive & Inflammatory Pain) p4->p6 p5->p6 p7 Protocol 7: NaV1.7/1.8 Patch Clamp (Peripheral Mechanism) p6->p7

Caption: Phased experimental workflow for analgesic compound screening.
Phase I: In Vitro Target Validation

Rationale: These initial assays are designed to be rapid and cost-effective, providing a clear " go/no-go " signal for target engagement. They quantify the compound's direct interaction with the key enzymes and channels identified in our mechanistic hypothesis.

Protocol 1: Cyclooxygenase (COX-1 & COX-2) Inhibition Assay

  • Objective: To determine the 50% inhibitory concentration (IC50) of this compound against COX-1 and COX-2 enzymes.

  • Methodology: A colorimetric COX inhibitor screening assay is recommended. [15] 1. Reagents: Ovine COX-1 and COX-2 enzymes, arachidonic acid (substrate), N,N,N',N'-tetramethyl-p-phenylenediamine (TMPD, colorimetric probe), heme cofactor. 2. Procedure: a. Prepare a reaction buffer (e.g., 100 mM Tris-HCl, pH 8.0). b. In a 96-well plate, add the buffer, heme, and the respective enzyme (COX-1 or COX-2). c. Add varying concentrations of the test compound (e.g., from 0.01 µM to 100 µM) or a known inhibitor (e.g., Celecoxib for COX-2, Indomethacin for both) as a positive control. d. Incubate for a short period (e.g., 10 minutes) at 25°C to allow for inhibitor binding. e. Initiate the reaction by adding arachidonic acid and TMPD. f. Monitor the appearance of oxidized TMPD by measuring absorbance at 590 nm over time using a plate reader. 3. Data Analysis: Calculate the rate of reaction for each concentration. Plot the percent inhibition against the log of the compound concentration and fit to a dose-response curve to determine the IC50 value.

Protocol 2: Fatty Acid Amide Hydrolase (FAAH) Inhibition Assay

  • Objective: To determine the IC50 of the test compound against the FAAH enzyme.

  • Methodology: A fluorometric assay using a commercially available kit is efficient.

    • Reagents: Recombinant human FAAH, FAAH assay buffer, a fluorogenic FAAH substrate (e.g., arachidonoyl-7-amino-4-methylcoumarin amide), a known FAAH inhibitor (e.g., URB597) for positive control.

    • Procedure: a. In a 96-well plate, add FAAH enzyme to the assay buffer. b. Add varying concentrations of the test compound or positive control. c. Pre-incubate for a defined time (e.g., 15 minutes) at 37°C. d. Initiate the reaction by adding the fluorogenic substrate. e. Incubate for 30-60 minutes at 37°C. f. Stop the reaction and measure fluorescence at the appropriate excitation/emission wavelengths (e.g., 360 nm Ex / 465 nm Em).

    • Data Analysis: Plot the percent inhibition of fluorescence (relative to vehicle control) against the log of the compound concentration to calculate the IC50.

Protocol 3: TRPV1 Agonist/Antagonist Activity Assay (Calcium Influx)

  • Objective: To determine if the test compound acts as an agonist or antagonist of the human TRPV1 channel.

  • Methodology: A cell-based assay using a fluorescent calcium indicator in cells expressing TRPV1. [16] 1. Reagents: A stable cell line expressing human TRPV1 (e.g., HEK293-hTRPV1), a calcium-sensitive dye (e.g., Fluo-4 AM), a known TRPV1 agonist (Capsaicin), and a known antagonist (Capsazepine). 2. Procedure: a. Plate the HEK293-hTRPV1 cells in a 96-well plate and grow to confluence. b. Load the cells with the Fluo-4 AM dye according to the manufacturer's protocol. c. To test for antagonist activity: Pre-incubate the cells with varying concentrations of the test compound or Capsazepine. Then, challenge the cells with a fixed concentration of Capsaicin (e.g., 1 µM). d. To test for agonist activity: Apply varying concentrations of the test compound directly to the cells. e. Measure the change in intracellular calcium by monitoring fluorescence using a FLIPR (Fluorometric Imaging Plate Reader) or similar instrument. 3. Data Analysis: For antagonist activity, calculate the IC50 by plotting the inhibition of the capsaicin-induced calcium response. For agonist activity, calculate the EC50 (effective concentration for 50% activation) from the dose-response curve.

Phase II: In Vivo Efficacy Assessment

Rationale: Positive results in in vitro assays must be translated into demonstrable analgesic activity in living organisms. The following sequence of tests is designed to characterize the compound's efficacy in different pain modalities, helping to distinguish between central and peripheral mechanisms. [1] Protocol 4: Acetic Acid-Induced Writhing Test (Peripheral/Visceral Pain)

  • Objective: To evaluate the peripheral analgesic activity of the test compound. This model is sensitive to NSAIDs and other peripherally acting agents. [17][18]* Methodology:

    • Animals: Male Swiss-albino mice (20-30 g). [19] 2. Procedure: a. Acclimatize animals to the testing environment. b. Divide animals into groups (n=5-8 per group): Vehicle control, Positive Control (e.g., Diclofenac, 10 mg/kg), and Test Compound at various doses (e.g., 10, 30, 100 mg/kg, administered orally or intraperitoneally). c. Administer the vehicle, positive control, or test compound. d. After a pre-treatment period (e.g., 30 min for IP, 60 min for PO), administer 0.6% acetic acid solution (10 mL/kg) intraperitoneally to each mouse. [17] e. Immediately place the mouse in an individual observation chamber and record the number of "writhes" (abdominal constrictions and hind limb extensions) over a 10-15 minute period. [17][19] 3. Data Analysis: Calculate the mean number of writhes for each group. Determine the percentage of inhibition using the formula: [(Mean writhes in control - Mean writhes in test group) / Mean writhes in control] x 100.

Protocol 5: Hot Plate Test (Central/Thermal Nociception)

  • Objective: To assess the central analgesic activity of the compound against a thermal pain stimulus. This test is sensitive to centrally acting analgesics like opioids. [1][20]* Methodology:

    • Apparatus: A commercially available hot plate apparatus with temperature control.

    • Animals: Mice or rats.

    • Procedure: a. Set the hot plate temperature to a constant, noxious temperature (e.g., 55 ± 1°C). [21] b. Determine the baseline latency for each animal by placing it on the hot plate and measuring the time (in seconds) to the first sign of nociception (e.g., hind paw licking, jumping). A cut-off time (e.g., 30 seconds) must be used to prevent tissue damage. [22] c. Administer vehicle, positive control (e.g., Morphine, 5 mg/kg), or test compound at various doses. d. At set time points after administration (e.g., 30, 60, 90 minutes), place the animal back on the hot plate and measure the reaction latency.

    • Data Analysis: Calculate the Maximum Possible Effect (% MPE) for each animal at each time point: % MPE = [(Post-drug latency - Pre-drug latency) / (Cut-off time - Pre-drug latency)] x 100.

Protocol 6: Formalin Test (Nociceptive & Inflammatory Pain)

  • Objective: To differentiate the compound's effect on acute nociceptive pain versus persistent inflammatory pain. [23][24]* Methodology:

    • Animals: Mice or rats.

    • Procedure: a. Pre-treat animals with vehicle, positive control (e.g., Morphine for both phases; an NSAID like Indomethacin for Phase II), or the test compound at various doses. b. After the pre-treatment period, inject a dilute formalin solution (e.g., 2.5% in saline, 20 µL) into the plantar surface of one hind paw. [25] c. Immediately place the animal in an observation chamber with a mirror to allow an unobstructed view of the injected paw. d. Record the total time the animal spends licking or biting the injected paw during two distinct phases:

      • Phase I (Early/Nociceptive): 0-5 minutes post-formalin injection. This phase is due to the direct activation of nociceptors. [23][26] * Phase II (Late/Inflammatory): 15-30 minutes post-formalin injection. This phase involves an inflammatory response and central sensitization. [23][26] 3. Data Analysis: Compare the mean time spent licking/biting in each phase for the test groups against the vehicle control group. Significant inhibition in Phase I suggests effects on nociceptor activation, while inhibition in Phase II points to anti-inflammatory or anti-sensitization mechanisms. [26][27]

Part 4: Data Interpretation and Future Directions

The power of this screening cascade lies in the integrated interpretation of the results. The pattern of activity across the assays provides a "mechanistic fingerprint" for the test compound.

Interpreting Mechanistic Fingerprints

The following table summarizes potential outcomes and their most likely mechanistic interpretations.

Assay Result Pattern Likely Primary Mechanism of Action Therapeutic Potential
Active in: Writhing TestInactive in: Hot Plate, Formalin (Phase I & II)Peripheral action (e.g., NaV channel block, peripheral COX inhibition). [6][17]Non-central analgesic, potentially for localized or inflammatory pain with fewer CNS side effects.
Active in: Hot Plate, Formalin (Phase I & II)Inactive in: Writhing TestStrong central action (e.g., opioid-like or potent central TRPV1/CB1 modulation). [20][28]Potent, broad-spectrum analgesic, but requires investigation for CNS side effects.
Active in: Writhing Test, Formalin (Phase II only)Inactive in: Hot Plate, Formalin (Phase I)Primarily peripheral anti-inflammatory action (e.g., COX-2 selective inhibition). [26]NSAID-like profile, useful for inflammatory pain conditions.
Active in: All in vivo assaysIn vitro hits: FAAH and/or TRPV1Multi-target action similar to AM404, involving endocannabinoid system and/or central vanilloid pathways. [2][9]Broad-spectrum analgesic with a potentially favorable profile compared to opioids or NSAIDs.
Active in: All in vivo assaysNo hits in: In vitro assays (Protocols 1-3)Novel mechanism or potent peripheral NaV channel blockade not captured by initial screens. Requires advanced testing (Protocol 7). [6]High-interest candidate requiring deeper mechanistic investigation.
Future Directions

Should this compound demonstrate a promising analgesic profile, the logical next steps in a drug development program would include:

  • Advanced Mechanistic Studies: Perform electrophysiological patch-clamp studies to directly measure inhibition of NaV1.7 and NaV1.8 channels (Protocol 7). [6]* Pharmacokinetics/Pharmacodynamics (PK/PD): Determine the compound's absorption, distribution, metabolism, and excretion (ADME) profile, including its ability to cross the blood-brain barrier.

  • Structure-Activity Relationship (SAR) Studies: Synthesize and test analogs of the lead compound to optimize potency, selectivity, and PK properties. [16][29]* Safety and Toxicology: Conduct comprehensive safety studies to identify potential liabilities, with a particular focus on hepatotoxicity (given the paracetamol link) and cardiovascular and CNS side effects.

The systematic evaluation outlined in this guide provides a robust framework for determining if this compound is a viable candidate for development as a next-generation analgesic, potentially offering a novel mechanism to address the significant unmet needs in pain management.

Part 5: References

  • Tjølsen, A., Berge, O. G., Hunskaar, S., Rosland, J. H., & Hole, K. (1992). The formalin test: an evaluation of the method. Pain, 51(1), 5-17. [Link]

  • Ghanem, C. I., Pérez, M. J., Manautou, J. E., & Mottino, A. D. (2016). An Updated Review on the Metabolite (AM404)-Mediated Central Mechanism of Action of Paracetamol (Acetaminophen): Experimental Evidence and Potential Clinical Impact. CNS & Neurological Disorders-Drug Targets (Formerly Current Drug Targets-CNS & Neurological Disorders), 15(9), 1146-1158. [Link]

  • Abdulla, A., & El-Din, M. M. G. (2023). An Updated Review on the Metabolite (AM404)-Mediated Central Mechanism of Action of Paracetamol (Acetaminophen): Experimental Evidence and Potential Clinical Impact. Journal of Central Nervous System Disease, 15, 117957352311631. [Link]

  • Wikipedia contributors. (2023, December 29). AM404. In Wikipedia, The Free Encyclopedia. [Link]

  • Hunskaar, S., & Hole, K. (1987). The formalin test in mice: dissociation between inflammatory and non-inflammatory pain. Pain, 30(1), 103-114. [Link]

  • Chen, Y., Yang, C., & Wang, Z. J. (2021). TRPV1 in Pain and Itch. Neuroscience bulletin, 37(1), 133-147. [Link]

  • Salazar, H., Llorente, I., López-Valdés, H. E., & Rosenbaum, T. (2013). A portal to pain: the transient receptor potential (TRP) vanilloid 1 channel. Revista de la Facultad de Medicina (México), 56(4), 44-53. [Link]

  • Charles River Laboratories. (n.d.). Formalin-Induced Nociceptive Pain Model. [Link]

  • Rowlinson, S. W., Kiefer, J. R., Prusakiewicz, J. J., Pawlitz, J. L., Kozak, K. R., Kalgutkar, A. S., ... & Marnett, L. J. (2003). In Vitro Assays for Cyclooxygenase Activity and Inhibitor Characterization. Current protocols in pharmacology, Chapter 2, Unit 2.2. [Link]

  • Seginer, A., Im, K., U যেহেতু, A., & Rosenhouse-Dantsker, A. (2024). The analgesic paracetamol metabolite AM404 acts peripherally to directly inhibit sodium channels. Proceedings of the National Academy of Sciences, 121(25), e2319322121. [Link]

  • Zhang, Y., & Wang, J. (2024). The dual role of TRPV1 in peripheral neuropathic pain: pain switches caused by its sensitization or desensitization. Frontiers in Neuroscience, 18, 1386762. [Link]

  • Chapman, V. (2004). Inhibition of fatty acid amide hydrolase produces analgesia by multiple mechanisms. British journal of pharmacology, 141(2), 209-211. [Link]

  • Schlosburg, J. E., Boger, D. L., Cravatt, B. F., & Lichtman, A. H. (2009). Targeting fatty acid amide hydrolase (FAAH) to treat pain and inflammation. The AAPS journal, 11(1), 39-44. [Link]

  • Bar-Yehuda, S., Corriden, R., & Fishman, P. (2013). Formalin Murine Model of Pain. Bio-protocol, 3(19), e914. [Link]

  • Ahn, K., Johnson, D. S., & Cravatt, B. F. (2009). Fatty acid amide hydrolase as a potential therapeutic target for the treatment of pain and CNS disorders. Expert opinion on drug discovery, 4(7), 763-784. [Link]

  • Culman, J., Kiegling, A., & Wirth, K. (1998). A new formalin test allowing simultaneous evaluation of cardiovascular and nociceptive responses. Naunyn-Schmiedeberg's archives of pharmacology, 358(5), 559-566. [Link]

  • Schlosburg, J. E., Boger, D. L., Cravatt, B. F., & Lichtman, A. H. (2009). Targeting fatty acid amide hydrolase (FAAH) to treat pain and inflammation. The AAPS journal, 11(1), 39–44. [Link]

  • Rosenbaum, T., & Simon, S. A. (2013). The role of endogenous molecules in modulating pain through transient receptor potential vanilloid 1 (TRPV1). The Journal of physiology, 591(13), 3149-3160. [Link]

  • RJPT SimLab. (n.d.). Acetic Acid Induced Writhing Method: A Key Tool in Pharmacology Software for Analgesic Screening. [Link]

  • Schlosburg, J. E., Boger, D. L., Cravatt, B. F., & Lichtman, A. H. (2009). Targeting Fatty Acid Amide Hydrolase (FAAH) to Treat Pain and Inflammation. The AAPS Journal, 11(1), 39-44. [Link]

  • Wikipedia contributors. (2024, January 4). TRPV1. In Wikipedia, The Free Encyclopedia. [Link]

  • Rowlinson, S. W., Kiefer, J. R., Prusakiewicz, J. J., Pawlitz, J. L., Kozak, K. R., Kalgutkar, A. S., ... & Marnett, L. J. (2003). In vitro assays for cyclooxygenase activity and inhibitor characterization. Current protocols in pharmacology, Chapter 2, Unit 2.2. [Link]

  • Journal of Visualized Experiments. (n.d.). In Vitro Assays for Cyclooxygenase Activity and Inhibitor Characterization. [Link]

  • Wikipedia contributors. (2023, April 14). Hot plate test. In Wikipedia, The Free Encyclopedia. [Link]

  • Brederson, J. D., Kym, P. R., & Szallasi, A. (2013). In Vitro and in Vivo Assays for the Discovery of Analgesic Drugs Targeting TRP Channels. In Pharmacological Assays in Pain (pp. 187-213). Humana Press. [Link]

  • Noreen, Y., Ringbom, T., Perera, P., Danielson, H., & Bohlin, L. (1998). Development of a radiochemical cyclooxygenase-1 and-2 in vitro assay for identification of natural products as inhibitors of prostaglandin biosynthesis. Journal of natural products, 61(1), 2-7. [Link]

  • Neuroscience News. (2024, June 10). How Acetaminophen Silences Pain Before It Reaches the Brain. [Link]

  • Pharmacology Discovery Services. (n.d.). Visceral Pain, Acetic Acid-Induced Writhing. [Link]

  • Maze Engineers. (n.d.). Rodent Hot/Cold Plate Pain Assay. [Link]

  • Islam, M. A., Parvin, M. S., Islam, M. E., & Ahmed, M. (2018). Evaluation of Analgesic Activity by Acetic Acid Induced Writhing Method of Crude Extracts of Acacia nilotica. Scholars Academic Journal of Pharmacy, 7(1), 32-35. [Link]

  • Lee, C. H., Kim, H., & Lee, H. (2024). Discovery of a Novel Multitarget Analgesic Through an In Vivo-Guided Approach. International Journal of Molecular Sciences, 25(3), 1836. [Link]

  • SlideShare. (2015, December 2). Analgesia Hot Plat Test. [Link]

  • Fuentes, E., & Ruiz, F. (1998). Unilateral hot plate test: a simple and sensitive method for detecting central and peripheral hyperalgesia in mice. Journal of neuroscience methods, 85(2), 177-182. [Link]

  • Gan, Y., Su, Y., Su, H., Wu, Y., Chen, J., Han, L., & Xiang, W. (2021). 2.7 The Hot-Plate Test. Bio-protocol, 11(1), e3885. [Link]

  • Akbar, I., Radhakrishnan, S., Meenakshisundaram, K., Manilal, A., Hatamleh, A. A., Alnafisi, B. K., ... & Balasubramani, R. (2022). Design of 1,4-Dihydropyridine Hybrid Benzamide Derivatives: Synthesis and Evaluation of Analgesic Activity and Their Molecular Docking Studies. Drug Design, Development and Therapy, 16, 3899–3915. [Link]

  • de Oliveira, R. W., & de Oliveira, A. C. (2018). AM404, paracetamol metabolite, prevents prostaglandin synthesis in activated microglia by inhibiting COX activity. European journal of pharmacology, 818, 51-57. [Link]

  • Vass, P., Pipis, J., Földesi, I., Pohóczky, K., Kénessey, I., Bánhegyi, P., ... & Antal, I. (2024). Experimental screening for analgesic and anti-inflammatory effect of novel compounds with a pyrrole heterocycle. Pharmacia, 71(2), 435-442. [Link]

  • ScienceDirect. (n.d.). Acetic acid-induced writhing method: Significance and symbolism. [Link]

  • El-Gamal, M. I., & Oh, C. H. (2010). Virtual Screening for Finding Novel COX-2 Inhibitors as Antitumor Agents. Current medicinal chemistry, 17(24), 2674-2683. [Link]

  • Shishido, Y., Jinno, M., Ikeda, T., Ito, F., Sudo, M., Makita, N., ... & Shimojo, M. (2008). Synthesis of benzamide derivatives as TRPV1 antagonists. Bioorganic & medicinal chemistry letters, 18(3), 1072-1078. [Link]

  • Pharmacy Infoline. (2021, March 29). Acetic Acid induced Writhing Method [Video]. YouTube. [Link]

  • Kaur, M., & Singh, S. (2020). Mechanism of Action, Kinetics and a Bioactive Metabolites AM404 of Paracetamol. J Clin Med Res, 1(2), 1-9. [Link]

  • Akbar, I., Radhakrishnan, S., Meenakshisundaram, K., Manilal, A., Hatamleh, A. A., Alnafisi, B. K., ... & Balasubramani, R. (2022). Design of 1,4-Dihydropyridine Hybrid Benzamide Derivatives: Synthesis and Evaluation of Analgesic Activity and Their Molecular Docking Studies. Drug Design, Development and Therapy, 16, 3899. [Link]

  • Jensen, M. P., & Thomsen, M. S. (2018). First evidence of the conversion of paracetamol to AM404 in human cerebrospinal fluid. Journal of pain research, 11, 281. [Link]

  • Lee, C. H., Kim, H., & Lee, H. (2024). Discovery of a Novel Multitarget Analgesic Through an In Vivo-Guided Approach. International journal of molecular sciences, 25(3), 1836. [Link]

  • ResearchGate. (n.d.). Design and synthesis of N-(benzimidazol-1-yl methyl)-benzamide derivatives as anti-inflammatory and analgesic agents. [Link]

  • Onkol, T., Dogruer, D. S., Ito, S., & Sahin, M. F. (2008). Synthesis and analgesic activity of some acetamide derivatives. Journal of faculty of pharmacy of Ankara university, 37(1), 1-14. [Link]

Sources

Exploring the Anti-inflammatory Potential of N-(4-hydroxyphenyl)benzamide: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

Inflammation is a critical biological response to harmful stimuli, but its dysregulation is a key driver of numerous chronic diseases. The search for novel anti-inflammatory agents with improved efficacy and safety profiles is a paramount goal in drug discovery. This technical guide explores the therapeutic potential of N-(4-hydroxyphenyl)benzamide, a compound belonging to the benzamide class, which has demonstrated significant anti-inflammatory properties. Drawing on established methodologies and the known activities of structurally related molecules, this document provides a comprehensive framework for the synthesis, in vitro characterization, and in vivo validation of this compound as a potential anti-inflammatory agent. We delve into the mechanistic underpinnings of its presumed activity, focusing on key signaling pathways such as NF-κB and MAPK, and critical inflammatory enzymes like COX-2. This guide is intended for researchers, scientists, and drug development professionals, offering detailed experimental protocols and a robust scientific rationale for investigating this promising compound.

Introduction: The Rationale for Investigating this compound

The benzamide scaffold is a privileged structure in medicinal chemistry, with derivatives exhibiting a wide array of biological activities.[1] Notably, several N-substituted benzamides have been reported to possess anti-inflammatory properties, acting through the inhibition of key inflammatory mediators and signaling pathways.[2][3] For instance, the compound 2,4-dihydroxy-N-(4-hydroxyphenyl) benzamide has been shown to potently inhibit the production of nitric oxide, TNF-α, PGE₂, and cyclooxygenase-2 (COX-2) in cellular models of inflammation.[1] Furthermore, other benzamide derivatives have demonstrated inhibition of the transcription factor NF-κB, a central regulator of the inflammatory response.[2][3]

This compound shares structural similarities with these known anti-inflammatory benzamides, particularly the N-phenylbenzamide core and the presence of a hydroxyl group on the phenyl ring, which can be crucial for biological activity. This structural analogy provides a strong scientific basis to hypothesize that this compound will exhibit significant anti-inflammatory effects. This guide outlines a comprehensive strategy to systematically investigate and validate this hypothesis.

Synthesis of this compound

The synthesis of this compound can be readily achieved through a standard amidation reaction between 4-aminophenol and benzoyl chloride. This reaction, a classic example of nucleophilic acyl substitution, is robust and generally high-yielding.

Synthetic Protocol

A common method for this synthesis involves the Schotten-Baumann reaction conditions, where the amine is acylated in the presence of an aqueous base to neutralize the hydrogen chloride byproduct.[4]

Materials:

  • 4-Aminophenol

  • Benzoyl chloride

  • Sodium hydroxide (NaOH) or potassium hydroxide (KOH), 10% aqueous solution

  • Dichloromethane (DCM) or another suitable organic solvent

  • Deionized water

  • Anhydrous magnesium sulfate or sodium sulfate

  • Standard laboratory glassware and magnetic stirrer

Procedure:

  • Dissolve 4-aminophenol in a suitable organic solvent like dichloromethane in a round-bottom flask.

  • Cool the mixture to 0-5 °C in an ice bath with vigorous stirring.

  • Slowly add a 10% aqueous solution of sodium hydroxide.

  • Add benzoyl chloride dropwise to the biphasic mixture while maintaining the temperature at 0-5 °C and ensuring vigorous stirring.

  • After the addition is complete, allow the reaction to warm to room temperature and stir for an additional 2-3 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Once the reaction is complete, separate the organic layer in a separatory funnel.

  • Wash the organic layer sequentially with dilute hydrochloric acid, water, and brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purify the crude this compound by recrystallization from a suitable solvent system (e.g., ethanol/water) to yield the final product.

  • Characterize the purified compound by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its identity and purity.

In Vitro Evaluation of Anti-inflammatory Activity

A tiered in vitro screening approach is essential to characterize the anti-inflammatory profile of this compound. This involves assessing its impact on key enzymes, inflammatory mediators, and signaling pathways in relevant cell-based models.

Inhibition of Cyclooxygenase-2 (COX-2) Activity

Prostaglandins are key mediators of inflammation, and their synthesis is catalyzed by cyclooxygenase (COX) enzymes.[5] Selective inhibition of the inducible isoform, COX-2, is a hallmark of many successful anti-inflammatory drugs.[6]

This assay is based on the fluorometric detection of Prostaglandin G2, the intermediate product generated by the COX enzyme.[6]

Materials:

  • Human recombinant COX-2 enzyme

  • COX Assay Buffer

  • COX Probe (in DMSO)

  • COX Cofactor (in DMSO)

  • Arachidonic Acid

  • NaOH

  • Celecoxib (positive control)

  • This compound (test compound)

  • 96-well white opaque plate

  • Fluorescence plate reader

Procedure:

  • Prepare a dilution series of this compound and the positive control, Celecoxib, in a suitable solvent (e.g., DMSO).

  • In a 96-well plate, add the test compound dilutions, enzyme control (no inhibitor), and inhibitor control (Celecoxib).

  • Prepare a Reaction Mix containing COX Assay Buffer, COX Probe, and COX Cofactor.

  • Add the Reaction Mix to each well.

  • Initiate the reaction by adding a diluted solution of Arachidonic Acid/NaOH to all wells simultaneously using a multi-channel pipette.

  • Immediately measure the fluorescence (Ex/Em = 535/587 nm) kinetically at 25°C for 5-10 minutes.

  • Calculate the rate of reaction for each concentration and determine the IC₅₀ value for this compound.

Assessment of Pro-inflammatory Cytokine and Prostaglandin E₂ Production in Macrophages

Macrophages are key immune cells that, when activated by inflammatory stimuli like lipopolysaccharide (LPS), produce a range of pro-inflammatory mediators, including cytokines (e.g., TNF-α, IL-6) and prostaglandins (e.g., PGE₂).[7]

Caption: Workflow for assessing the effect of this compound on inflammatory mediator production.

Materials:

  • RAW 264.7 macrophage cell line

  • Dulbecco's Modified Eagle's Medium (DMEM) with 10% FBS

  • Lipopolysaccharide (LPS) from E. coli

  • This compound

  • ELISA kits for mouse TNF-α, IL-6, and PGE₂

  • 24-well cell culture plates

Procedure:

  • Seed RAW 264.7 cells in 24-well plates and allow them to adhere overnight.

  • Pre-treat the cells with varying concentrations of this compound for 1 hour.

  • Stimulate the cells with LPS (1 µg/mL) for 24 hours. A vehicle control group (no LPS) and an LPS-only group should be included.

  • After incubation, collect the cell culture supernatants.

  • Perform ELISA for TNF-α, IL-6, and PGE₂ according to the manufacturer's instructions.

  • Determine the concentration of each mediator and calculate the percentage inhibition by this compound compared to the LPS-only control.

Investigation of NF-κB and MAPK Signaling Pathways

The NF-κB and MAPK signaling pathways are central to the inflammatory response, regulating the expression of numerous pro-inflammatory genes.[8][9] Investigating the effect of this compound on these pathways can elucidate its mechanism of action.

Inflammatory Signaling Pathways cluster_LPS Stimulus cluster_Receptor Receptor cluster_MAPK MAPK Pathway cluster_NFkB NF-κB Pathway cluster_Nucleus Nucleus LPS LPS TLR4 TLR4 LPS->TLR4 TAK1 TAK1 TLR4->TAK1 IKK IKK TLR4->IKK MKKs MKKs TAK1->MKKs p38_JNK p38/JNK MKKs->p38_JNK AP1 AP-1 p38_JNK->AP1 Genes Pro-inflammatory Gene Expression (TNF-α, IL-6, COX-2) AP1->Genes IkB IκBα IKK->IkB phosphorylates NFkB NF-κB (p65/p50) IkB->NFkB releases NFkB->Genes translocates to

Caption: Key inflammatory signaling pathways targeted for investigation.

Materials:

  • RAW 264.7 cells

  • LPS

  • This compound

  • Cell lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

  • Primary antibodies against: phospho-p65, total p65, phospho-p38, total p38, phospho-JNK, total JNK, and β-actin

  • HRP-conjugated secondary antibodies

  • SDS-PAGE gels and Western blotting apparatus

  • Chemiluminescence detection reagents

Procedure:

  • Seed RAW 264.7 cells and treat with this compound followed by LPS stimulation for a shorter duration (e.g., 30-60 minutes) to capture signaling events.

  • Lyse the cells and collect the protein extracts.

  • Determine protein concentration using a BCA assay.

  • Separate proteins by SDS-PAGE and transfer them to a PVDF membrane.

  • Block the membrane and incubate with primary antibodies overnight at 4°C.

  • Wash the membrane and incubate with HRP-conjugated secondary antibodies.

  • Detect the protein bands using a chemiluminescence substrate and image the blot.

  • Quantify the band intensities and normalize the phosphorylated protein levels to the total protein levels.

In Vivo Evaluation of Anti-inflammatory Efficacy

To translate in vitro findings to a more complex biological system, in vivo models of acute inflammation are indispensable.

Carrageenan-Induced Paw Edema Model

The carrageenan-induced paw edema model is a well-established and highly reproducible assay for screening the acute anti-inflammatory activity of novel compounds.

Carrageenan-Induced Paw Edema Workflow A Acclimatize Male Wistar or Sprague-Dawley rats B Group animals (n=6 per group): - Vehicle Control - this compound (various doses) - Positive Control (e.g., Indomethacin) A->B C Administer test compounds orally (p.o.) B->C D After 1 hour, induce inflammation by subplantar injection of 1% carrageenan in the right hind paw C->D E Measure paw volume at 0, 1, 2, 3, 4, 5, and 6 hours post-carrageenan injection using a plethysmometer D->E F Calculate the percentage inhibition of edema E->F

Sources

An In-Depth Technical Guide to N-(4-hydroxyphenyl)benzamide as a Precursor in Drug Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth technical exploration of N-(4-hydroxyphenyl)benzamide, a pivotal precursor in the synthesis of various active pharmaceutical ingredients (APIs). Designed for researchers, medicinal chemists, and drug development professionals, this document elucidates the synthesis, chemical properties, and strategic applications of this versatile scaffold, grounding theoretical knowledge in practical, field-proven insights.

Introduction: The Strategic Importance of the this compound Core

This compound is a bifunctional molecule that marries the structural features of a phenol and a benzamide. This unique combination imparts a favorable pharmacological profile and offers multiple avenues for chemical modification, making it a valuable starting point for the synthesis of a diverse range of therapeutic agents. The phenolic hydroxyl group can act as a hydrogen bond donor and acceptor, crucial for molecular recognition at biological targets, and also serves as a handle for further functionalization. The benzamide moiety provides a rigid backbone and participates in hydrogen bonding interactions, contributing to the overall binding affinity of the final drug molecule. This guide will delve into the synthesis of this core structure and its elaboration into prominent drugs, underscoring its significance in modern medicinal chemistry.

Synthesis of the this compound Precursor

The most common and efficient method for synthesizing this compound is the Schotten-Baumann reaction, which involves the acylation of p-aminophenol with benzoyl chloride.[1][2] This reaction is robust, generally high-yielding, and can be performed under relatively mild conditions.

Reaction Mechanism and Rationale for Experimental Choices

The reaction proceeds via a nucleophilic acyl substitution mechanism. The lone pair of electrons on the nitrogen atom of the more nucleophilic amino group of p-aminophenol attacks the electrophilic carbonyl carbon of benzoyl chloride.[3] The choice of reaction conditions is critical for maximizing yield and purity.

  • Choice of Base: An aqueous base, typically sodium hydroxide or pyridine, is essential to neutralize the hydrochloric acid byproduct generated during the reaction.[3] This prevents the protonation of the starting amine, which would render it non-nucleophilic, and drives the reaction to completion. The use of a biphasic system with an aqueous base (like NaOH) and an organic solvent is a hallmark of the Schotten-Baumann conditions.[1][2] This setup is advantageous as it allows for the sequestration of the acid byproduct in the aqueous phase, while the organic starting materials and product remain in the organic phase, minimizing side reactions such as hydrolysis of the acyl chloride. Pyridine can act as both a base and a catalyst, and in some cases, as the solvent itself.[3][4]

  • Solvent System: A two-phase system, often consisting of water and a water-immiscible organic solvent like dichloromethane or diethyl ether, is frequently employed.[1] This facilitates the separation of the product from the inorganic byproducts and allows for easy work-up.

  • Temperature Control: The reaction is typically initiated at a low temperature (0-5 °C) to control the exothermic nature of the acylation and minimize potential side reactions. The reaction is then allowed to proceed at room temperature.

Detailed Experimental Protocol for this compound Synthesis

This protocol describes a standard laboratory procedure for the synthesis of this compound.

Materials:

  • p-Aminophenol

  • Benzoyl chloride

  • Sodium hydroxide (NaOH)

  • Dichloromethane (CH₂Cl₂)

  • Hydrochloric acid (HCl), 1M

  • Saturated sodium bicarbonate solution

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • In a round-bottom flask equipped with a magnetic stirrer, dissolve p-aminophenol (1.0 eq.) in a 2M aqueous solution of sodium hydroxide and dichloromethane.

  • Cool the biphasic mixture to 0-5 °C in an ice bath with vigorous stirring.

  • Slowly add benzoyl chloride (1.1 eq.) dropwise to the reaction mixture, ensuring the temperature remains below 10 °C.

  • After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature for 2-3 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Once the reaction is complete, transfer the mixture to a separatory funnel and separate the organic layer.

  • Wash the organic layer sequentially with 1M HCl, saturated sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

  • Purify the crude this compound by recrystallization from an appropriate solvent system (e.g., ethanol/water).

Characterization

The identity and purity of the synthesized this compound should be confirmed by spectroscopic methods.

Technique Expected Observations
¹H NMR Signals corresponding to the aromatic protons of both phenyl rings, a broad singlet for the phenolic -OH proton, and a singlet for the amide -NH proton.
¹³C NMR Resonances for the carbonyl carbon and the aromatic carbons.
IR Spectroscopy Characteristic absorption bands for the O-H stretch (broad), N-H stretch, C=O stretch (amide I), and aromatic C-H and C=C stretches.[5][6]
Mass Spectrometry A molecular ion peak corresponding to the molecular weight of this compound (C₁₃H₁₁NO₂).

Diagram of the Synthesis Workflow

G cluster_start Reaction Setup cluster_reaction Acylation cluster_workup Work-up & Purification p_aminophenol p-Aminophenol in NaOH(aq) and CH2Cl2 add_benzoyl_chloride Add Benzoyl Chloride (0-5 °C) p_aminophenol->add_benzoyl_chloride 1. stir_rt Stir at Room Temperature (2-3 hours) add_benzoyl_chloride->stir_rt 2. separation Separatory Funnel Extraction stir_rt->separation 3. wash Wash with HCl, NaHCO3, Brine separation->wash 4. dry_concentrate Dry (MgSO4) and Concentrate wash->dry_concentrate 5. recrystallize Recrystallize dry_concentrate->recrystallize 6. product Pure this compound recrystallize->product Final Product G tyramine Tyramine intermediate N-[2-(4-hydroxyphenyl)ethyl] -4-chlorobenzamide tyramine->intermediate chlorobenzoyl_chloride 4-Chlorobenzoyl Chloride chlorobenzoyl_chloride->intermediate Acylation bezafibrate Bezafibrate intermediate->bezafibrate reagents Acetone, Chloroform, NaOH, PTC reagents->bezafibrate Condensation

Caption: Synthetic pathway to Bezafibrate.

Synthesis of N-(4-hydroxyphenyl)retinamide (Fenretinide)

N-(4-hydroxyphenyl)retinamide (Fenretinide) is a synthetic retinoid that has been investigated for its potential in cancer chemoprevention, particularly for breast cancer. [7]Its synthesis directly utilizes p-aminophenol, the precursor to our core molecule, which is then amidated with a derivative of retinoic acid.

Synthetic Pathway to Fenretinide:

  • Activation of Retinoic Acid: All-trans-retinoic acid is first converted to a more reactive species, such as an acid chloride or a mixed anhydride. [8]2. Amidation: The activated retinoic acid is then reacted with p-aminophenol to form the amide bond, yielding N-(4-hydroxyphenyl)retinamide. This synthesis highlights the utility of the p-aminophenol substructure, which is central to this compound.

Structure-Activity Relationship (SAR) Insights

The this compound scaffold is a privileged structure in medicinal chemistry due to the favorable pharmacophoric features it presents. SAR studies on various classes of drugs incorporating this moiety have revealed key insights:

  • The Hydroxyl Group: The phenolic hydroxyl group is often crucial for biological activity. It can act as a hydrogen bond donor or acceptor, facilitating key interactions with the target protein. [9][10]Its position on the phenyl ring is also critical for optimal binding.

  • The Amide Linkage: The amide bond provides structural rigidity and acts as a hydrogen bond donor and acceptor. Modifications to the amide, such as N-alkylation or replacement with bioisosteres, can significantly impact activity and pharmacokinetic properties. [11][12]* The Benzoyl Moiety: The phenyl ring of the benzoyl group can be substituted to modulate properties such as lipophilicity, electronic character, and steric bulk, thereby influencing potency and selectivity. [13]

Conclusion

This compound is a fundamentally important precursor in drug synthesis, offering a versatile platform for the development of a wide array of therapeutic agents. Its straightforward and efficient synthesis, coupled with the tunable nature of its constituent functional groups, ensures its continued relevance in medicinal chemistry. This guide has provided a comprehensive overview of its synthesis, characterization, and application, with the aim of equipping researchers and drug development professionals with the foundational knowledge to effectively utilize this valuable chemical entity in their own research endeavors.

References

  • Schotten, C. (1884). Ueber die Oxydation des Piperidins. Berichte der deutschen chemischen Gesellschaft, 17(2), 2544–2547. [Link]

  • Baumann, E. (1886). Ueber eine einfache Methode der Darstellung von Benzoësäureäthern. Berichte der deutschen chemischen Gesellschaft, 19(2), 3218–3222. [Link]

  • US Patent 4,665,098A. (1987). Pharmaceutical composition of N-(4-hydroxyphenyl) retinamide having increased bioavailability.
  • Vedantu. (n.d.). Schotten Baumann Reaction: Mechanism, Steps & Real-Life Examples. [Link]

  • BYJU'S. (2019, November 17). Schotten Baumann Reaction. [Link]

  • Name Reactions in Organic Synthesis. (n.d.). Schotten-Baumann Reaction.
  • Jiao, J., et al. (2009). Design, synthesis and preliminary biological evaluation of N-hydroxy-4-(3-phenylpropanamido)benzamide (HPPB) derivatives as novel histone deacetylase inhibitors. European Journal of Medicinal Chemistry, 44(11), 4470-4476. [Link]

  • CN Patent 103804220A. (2014).
  • Sheehan, J. C., & Hess, G. P. (1955). A new method of forming peptide bonds. Journal of the American Chemical Society, 77(4), 1067–1068. [Link]

  • CN Patent 101353315A. (2009).
  • Huang, Z. N., et al. (2018). Synthesis and structure–activity relationship of N-(piperidin-4-yl)benzamide derivatives as activators of hypoxia-inducible factor 1 pathways. Archives of Pharmacal Research, 41(12), 1149-1161. [Link]

  • Huang, Z. N., et al. (2018). Synthesis and structure-activity relationship of N-(piperidin-4-yl)benzamide derivatives as activators of hypoxia-inducible factor 1 pathways. Archives of Pharmacal Research, 41(12), 1149-1161. [Link]

  • Ogawa, H., et al. (2022). Association of bile acid composition with synthetic pathways and efficacy of bezafibrate in cholestatic liver disease. Clinical and Molecular Hepatology, 28(4), 843-856. [Link]

  • An, F. L., et al. (2007). Improved synthesis of hypolipidemic drug bezafibrate. Chinese Journal of New Drugs, 16(24), 2035-2036. [Link]

  • Moon, R. C., et al. (1979). N-(4-hydroxyphenyl)retinamide, a new retinoid for prevention of breast cancer in the rat. Cancer Research, 39(4), 1339-1346. [Link]

  • Drug Design Org. (2005). Structure Activity Relationships. [Link]

  • McMahon, R. J. (n.d.). CHEM 344/345 – Spectroscopy and Spectrometry in Organic Chemistry. [Link]

  • Formato, M., et al. (2022). One-Step, Low-Cost, Operator-Friendly, and Scalable Procedure to Synthetize Highly Pure N-(4-ethoxyphenyl)-retinamide in Quantitative Yield without Purification Work-Up. Molecules, 27(11), 3633. [Link]

  • Al-Masoudi, N. A., & Al-Salihi, N. I. (2014). Synthesis and biological evaluation of some novel N-substituted-4-aminobenzamides and related compounds as potential anticancer agents. Molecules, 19(8), 11828-11843. [Link]

  • Chaturvedula, V. S. P., & Prakash, I. (2011). NMR Spectral Assignments and Hydrolysis Studies of Dulcosides A and B. International Journal of Chemistry, 3(4). [Link]

  • Supporting Information. (n.d.). [Link]

  • Gholampour, N., et al. (2024). Medicinal chemistry perspective on the structure–activity relationship of stilbene derivatives. RSC Advances, 14(28), 20000-20025. [Link]

  • Marliana, E., et al. (2020). Isolation and Identification of Chemical Compounds from Garcinia fruticosa Lauterb Stem Bark Extract. Pharmacognosy Journal, 12(6), 1361-1367. [Link]

Sources

Methodological & Application

Synthesis protocol for N-(4-hydroxyphenyl)benzamide

Author: BenchChem Technical Support Team. Date: January 2026

<

Synthesis Protocol for N-(4-hydroxyphenyl)benzamide: A Comprehensive Guide

Introduction

This compound is a valuable synthetic intermediate in the development of various pharmaceuticals and biologically active compounds. Its structure, featuring a benzamide linkage to a phenol group, is a key pharmacophore in molecules designed as analgesics and histone deacetylase (HDAC) inhibitors.[1][2] This application note provides a detailed, field-proven protocol for the synthesis of this compound via the Schotten-Baumann reaction, a reliable method for the acylation of amines.[3][4][5] This guide is intended for researchers, scientists, and drug development professionals, offering in-depth technical details, mechanistic insights, and practical advice to ensure a successful and reproducible synthesis.

Expertise & Experience: The Rationale Behind the Protocol

The chosen synthetic route is the N-benzoylation of 4-aminophenol using benzoyl chloride in an aqueous alkaline solution. This method, a classic example of the Schotten-Baumann reaction, is favored for its high efficiency, operational simplicity, and the use of readily available, cost-effective reagents.[4][5][6] The reaction proceeds via a nucleophilic acyl substitution mechanism.[3]

The key to this synthesis is the chemoselective N-acylation of the amino group in the presence of a free hydroxyl group on the 4-aminophenol. The amino group is a stronger nucleophile than the hydroxyl group, allowing for a targeted reaction. The aqueous sodium hydroxide serves a dual purpose: it neutralizes the hydrochloric acid byproduct generated during the reaction, driving the equilibrium towards product formation, and it also deprotonates the phenolic hydroxyl group, increasing its solubility in the aqueous phase.[5][7] The biphasic nature of the reaction, with the reactants and product primarily in an organic phase (if used) and the base in the aqueous phase, facilitates an efficient reaction at the interface.[4]

Experimental Workflow

The synthesis of this compound can be visualized as a straightforward, single-step process from commercially available starting materials.

Synthesis_Workflow cluster_reactants Starting Materials cluster_reaction Reaction Conditions cluster_product Product Formation & Workup 4-Aminophenol 4-Aminophenol N4HB This compound 4-Aminophenol->N4HB Nucleophilic Attack Benzoyl_Chloride Benzoyl Chloride Benzoyl_Chloride->N4HB NaOH_aq Aqueous NaOH NaOH_aq->N4HB Catalysis & Neutralization Stirring Vigorous Stirring (0-5 °C) Stirring->N4HB Workup Acidification, Filtration, Washing, Drying N4HB->Workup

Caption: Workflow for the synthesis of this compound.

Detailed Experimental Protocol

Materials and Reagents:

ReagentFormulaMW ( g/mol )AmountMolesPuritySupplier
4-AminophenolC₆H₇NO109.135.46 g0.05≥98%Sigma-Aldrich
Benzoyl ChlorideC₇H₅ClO140.577.03 g (5.8 mL)0.05≥99%Sigma-Aldrich
Sodium HydroxideNaOH40.002.20 g0.055≥97%Fisher Scientific
Hydrochloric AcidHCl36.46As needed-37% (conc.)VWR
Deionized WaterH₂O18.02~500 mL--In-house
EthanolC₂H₅OH46.07As needed-95%VWR

Equipment:

  • 250 mL three-necked round-bottom flask

  • Magnetic stirrer and stir bar

  • Dropping funnel

  • Ice bath

  • Buchner funnel and filter paper

  • pH paper or pH meter

  • Standard laboratory glassware

Procedure:

  • Reaction Setup: In a 250 mL three-necked round-bottom flask equipped with a magnetic stir bar, dissolve 5.46 g (0.05 mol) of 4-aminophenol and 2.20 g (0.055 mol) of sodium hydroxide in 100 mL of deionized water.

  • Cooling: Cool the solution to 0-5 °C in an ice bath with continuous stirring.

  • Addition of Benzoyl Chloride: Slowly add 7.03 g (5.8 mL, 0.05 mol) of benzoyl chloride dropwise from a dropping funnel over a period of 20-30 minutes. Maintain the temperature of the reaction mixture below 5 °C. A white precipitate will form.

  • Reaction: After the addition is complete, continue to stir the reaction mixture vigorously in the ice bath for an additional 1 hour.

  • Work-up:

    • Check the pH of the reaction mixture. It should be alkaline. If not, add a small amount of 10% NaOH solution.

    • Slowly and carefully acidify the reaction mixture with concentrated hydrochloric acid until the pH is approximately 2-3. This will precipitate the product.

  • Isolation:

    • Collect the crude product by vacuum filtration using a Buchner funnel.

    • Wash the solid product with copious amounts of cold deionized water to remove any unreacted starting materials and salts.

  • Purification:

    • Recrystallize the crude product from an ethanol/water mixture. Dissolve the solid in a minimal amount of hot ethanol and add hot water dropwise until the solution becomes slightly turbid. Allow the solution to cool slowly to room temperature and then in an ice bath to maximize crystallization.

    • Collect the purified crystals by vacuum filtration, wash with a small amount of cold ethanol, and dry under vacuum.

Expected Yield: 75-85%

Trustworthiness: A Self-Validating System

This protocol incorporates several checkpoints to ensure the successful synthesis and purity of the final product:

  • In-process Monitoring: The formation of a white precipitate upon the addition of benzoyl chloride is a key visual indicator that the reaction is proceeding. The pH checks during the work-up are crucial for ensuring complete precipitation of the product.

  • Purification: Recrystallization is a critical step to remove impurities. The formation of well-defined crystals upon cooling is a good indicator of product purity.

  • Characterization: The identity and purity of the final product should be confirmed by analytical techniques:

    • Melting Point: The literature melting point for this compound is approximately 260-265 °C.[8] A sharp melting point close to this range indicates high purity.

    • Spectroscopy:

      • ¹H NMR: The proton NMR spectrum should show characteristic peaks for the aromatic protons and the amide and hydroxyl protons.[9]

      • IR Spectroscopy: The IR spectrum should exhibit characteristic absorption bands for the N-H stretch, O-H stretch, C=O stretch (amide I), and N-H bend (amide II).

Safety Precautions

  • Benzoyl Chloride: Corrosive, a lachrymator, and reacts with water.[10][11][12] Handle in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat.[10][12]

  • 4-Aminophenol: Harmful if swallowed or inhaled and is suspected of causing genetic defects.[13][14][15][16] Avoid inhalation of dust and direct contact with skin and eyes.[13][17]

  • Sodium Hydroxide and Hydrochloric Acid: Corrosive. Handle with care and wear appropriate PPE.

Conclusion

This application note provides a robust and reproducible protocol for the synthesis of this compound. By understanding the underlying chemical principles and adhering to the detailed experimental procedure, researchers can confidently and safely produce this valuable compound for their research and development needs.

References

  • Cole-Parmer. (n.d.). Material Safety Data Sheet - Benzoyl Chloride. Retrieved from [Link]

  • PrepChem. (n.d.). Synthesis of N-Hydroxy-N-phenyl-4-(4-phenylbutyl)benzamide. Retrieved from [Link]

  • Carl ROTH. (n.d.). Safety Data Sheet: 4-Aminophenol. Retrieved from [Link]

  • Carl ROTH. (n.d.). Safety Data Sheet: Benzoyl chloride. Retrieved from [Link]

  • Singh, T., et al. (2013).
  • Loba Chemie. (2025). 100790 - 4-Aminophenol - Safety Data Sheet. Retrieved from [Link]

  • Loba Chemie. (2016). 4-AMINOPHENOL Extra Pure MSDS. Retrieved from [Link]

  • New Jersey Department of Health. (n.d.). Benzoyl Chloride - Hazardous Substance Fact Sheet. Retrieved from [Link]

  • PubMed. (n.d.). Design, synthesis and preliminary biological evaluation of N-hydroxy-4-(3-phenylpropanamido)benzamide (HPPB) derivatives as novel histone deacetylase inhibitors. Retrieved from [Link]

  • PrepChem. (n.d.). Synthesis of N-[4-(Hydroxymethyl)phenyl]-4-(tetradecyloxy)benzamide. Retrieved from [Link]

  • International Journal of Pharmaceutical Sciences and Research. (2024).
  • ResearchGate. (n.d.). The mechanism of synthesis of N-{[4 (benzoylamino)phenyl]sulfonyl} benzamide (1c). Retrieved from [Link]

  • Cambridge University Press. (n.d.). Schotten-Baumann Reaction. Retrieved from [Link]

  • SATHEE. (n.d.). Chemistry Schotten Baumann Reaction. Retrieved from [Link]

  • ResearchGate. (n.d.). (A) Synthesis of N-(4-aminophenyl)-substituted benzamides. Reagents and conditions. Retrieved from [Link]

  • Wikipedia. (n.d.). Schotten–Baumann reaction. Retrieved from [Link]

  • BYJU'S. (2019). Schotten Baumann Reaction. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Schotten-Baumann Reaction. Retrieved from [Link]

  • Google Patents. (n.d.). EP1230231B1 - Process for preparing n-(4-hydroxyphenyl)-n'-(4'-aminophenyl)-piperazine.
  • Unacademy. (n.d.). Benzoylation. Retrieved from [Link]

  • NIH. (n.d.). N-(4-Hydroxyphenyl)-4-nitrobenzamide - PMC. Retrieved from [Link]

  • PubMed. (2020). A novel pipeline of 2-(benzenesulfonamide)-N-(4-hydroxyphenyl) acetamide analgesics that lack hepatotoxicity and retain antipyresis. Retrieved from [Link]

  • Scribd. (n.d.). Benzoylation. Retrieved from [Link]

  • Google Patents. (n.d.). CN104130170A - Synthesis method of 4-Hydroxythiobenzamide.
  • Supporting Information. (n.d.).
  • PubChem. (2026). 4-Hydroxybenzamide. Retrieved from [Link]

  • ACS Green Chemistry. (n.d.). Synthesis of paracetamol and 4-aminophenol from hydroquinone. Retrieved from [Link]

  • Arkivoc. (n.d.). Some interesting 1H NMR features of ortho substituted N-methoxy-N-methyl benzamides.
  • SpectraBase. (2025). Benzamide, 4-fluoro-N-(5-chloro-2-hydroxyphenyl)- - Optional[13C NMR]. Retrieved from [Link]

  • ResearchGate. (n.d.). Scheme 1. Synthesis of the 4-amino-N-(4-nitrophenyl)benzamide.... Retrieved from [Link]

Sources

A Robust Reversed-Phase HPLC Method for the Quantitative Analysis of N-(4-hydroxyphenyl)benzamide

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note for Researchers and Drug Development Professionals

Abstract

This application note presents a detailed, reliable, and validated High-Performance Liquid Chromatography (HPLC) method for the quantitative analysis of N-(4-hydroxyphenyl)benzamide. The described isocratic reversed-phase method is designed for accuracy, precision, and robustness, making it suitable for routine analysis in research and quality control environments. This guide provides a comprehensive protocol, from sample preparation to chromatographic conditions, and explains the scientific rationale behind the method's development, grounded in the physicochemical properties of the analyte and established chromatographic principles.

Introduction and Scientific Rationale

This compound is an aromatic amide containing both a phenol and a benzamide functional group. As an analogue of other pharmacologically relevant benzamides, its synthesis and characterization are of significant interest in medicinal chemistry and drug discovery. The development of a reliable analytical method is paramount for ensuring the purity, stability, and accurate quantification of this compound in various matrices.

High-Performance Liquid Chromatography (HPLC) is the premier technique for this purpose due to its high resolution, sensitivity, and reproducibility. The selection of a reversed-phase (RP-HPLC) mode is a logical starting point based on the molecular structure of this compound. The molecule possesses both hydrophobic (two benzene rings) and polar (hydroxyl and amide groups) characteristics, making it ideally suited for retention on a non-polar stationary phase, such as C18, with elution controlled by a polar mobile phase.

Causality Behind Experimental Choices:

  • Stationary Phase: A C18 (octadecylsilane) column is selected for its versatility and strong hydrophobic interactions with the aromatic rings of the analyte, providing good retention.[1][2] For compounds with aromatic character, a Phenyl-Hexyl phase could also be considered as an alternative to enhance separation through π-π interactions.[3] However, the C18 phase is a more universal and robust starting point.

  • Mobile Phase: The mobile phase consists of acetonitrile and water. Acetonitrile is chosen as the organic modifier for its strong elution strength in reversed-phase chromatography and its low UV cutoff.[4][5] To ensure reproducible retention times and symmetrical peak shapes, phosphoric acid is added to the aqueous component. The acidic pH suppresses the ionization of the phenolic hydroxyl group (pKa ~10) and minimizes undesirable interactions with residual silanol groups on the stationary phase, which can cause peak tailing.[2][5] For applications requiring mass spectrometry (MS) detection, a volatile acid like formic acid should be used instead of phosphoric acid.[6][7]

  • Detection: The presence of two chromophoric benzene rings results in strong UV absorbance. Based on the UV spectrum of the closely related compound 4-hydroxybenzamide, a detection wavelength of 230 nm is a suitable starting point.[2] It is always recommended to confirm the optimal wavelength by obtaining a UV-Vis spectrum of the analyte in the mobile phase.

Experimental Protocol: Step-by-Step Methodology

This section provides a detailed protocol for the HPLC analysis of this compound.

Instrumentation and Materials
  • Instrumentation: HPLC system equipped with a UV-Vis or Diode Array Detector (DAD), isocratic pump, autosampler, and column thermostat.

  • Data Acquisition: Chromatography Data System (CDS) software.

  • HPLC Column: C18, 150 x 4.6 mm, 5 µm particle size (or equivalent).

  • Reagents:

    • This compound reference standard

    • Acetonitrile (HPLC grade or higher)

    • Water (HPLC grade or ultrapure)

    • Phosphoric Acid (ACS grade or higher)

  • Materials:

    • Volumetric flasks (Class A)

    • Pipettes (calibrated)

    • Analytical balance

    • Syringe filters (0.45 µm, PTFE or nylon)

    • HPLC vials

Chromatographic Conditions

The recommended HPLC parameters are summarized in the table below.

ParameterRecommended SettingRationale
HPLC System HPLC with UV-Vis DetectorStandard equipment for this type of analysis.
Column C18, 150 x 4.6 mm, 5 µmProvides good retention and resolution for this moderately polar compound.[1]
Mobile Phase Acetonitrile : Water (with 0.1% H₃PO₄) (50:50, v/v)Isocratic elution for simplicity and robustness. Acid suppresses ionization for better peak shape.[6][7]
Flow Rate 1.0 mL/minStandard flow rate for a 4.6 mm I.D. column.
Column Temp. 30 °CProvides stable retention times and reduces viscosity. Can be optimized (25-40°C).
Detection UV at 230 nmSuitable starting wavelength based on analyte's chromophores.[2]
Injection Vol. 10 µLCan be adjusted based on concentration and sensitivity requirements.
Run Time ~10 minutesSufficient to allow for elution of the analyte and any potential impurities.
Preparation of Solutions
  • Mobile Phase Preparation: To prepare 1 L of the mobile phase, carefully add 1.0 mL of phosphoric acid to 500 mL of HPLC-grade water. Mix well. Then, combine this solution with 500 mL of acetonitrile. Degas the final solution using sonication or vacuum filtration before use.

  • Standard Stock Solution (e.g., 200 µg/mL):

    • Accurately weigh approximately 20 mg of the this compound reference standard.

    • Transfer the standard to a 100 mL volumetric flask.

    • Add approximately 70 mL of the mobile phase and sonicate for 10-15 minutes to ensure complete dissolution.

    • Allow the solution to cool to room temperature.

    • Dilute to the mark with the mobile phase and mix thoroughly.

  • Working Standard Solutions (for Linearity): Prepare a series of working standards (e.g., 5, 10, 25, 50, 100 µg/mL) by performing serial dilutions of the Standard Stock Solution with the mobile phase. These will be used to construct the calibration curve.

  • Sample Preparation:

    • Accurately weigh a portion of the sample expected to contain this compound.

    • Dissolve and dilute the sample in the mobile phase to achieve a final concentration within the established linear range of the method.

    • Ensure complete dissolution, using sonication if necessary.

    • Filter the final sample solution through a 0.45 µm syringe filter into an HPLC vial before injection.

HPLC Analysis Workflow

The general workflow for the analysis is depicted in the diagram below.

HPLC_Workflow cluster_prep Phase 1: Preparation cluster_analysis Phase 2: Analysis cluster_data Phase 3: Data Processing Standard Weigh Reference Standard Dissolve_Standard Dissolve & Dilute (Stock Solution) Standard->Dissolve_Standard Sample Weigh Sample Dissolve_Sample Dissolve & Dilute (to Target Conc.) Sample->Dissolve_Sample Inject Inject Standards & Samples Dissolve_Standard->Inject Calibration Standards Filter Filter Sample (0.45 µm) Dissolve_Sample->Filter Vial Transfer to HPLC Vial Filter->Vial Vial->Inject Prepared Sample Equilibrate Equilibrate System (Stable Baseline) Equilibrate->Inject Separate Chromatographic Separation Inject->Separate Detect UV Detection (230 nm) Separate->Detect Integrate Integrate Peak Area Detect->Integrate Calibrate Generate Calibration Curve Integrate->Calibrate Quantify Calculate Sample Concentration Calibrate->Quantify Report Final Report Quantify->Report

Caption: Experimental workflow for HPLC analysis.

Method Validation: Ensuring Trustworthiness and Reliability

For the method to be considered reliable and suitable for its intended purpose, it must be validated according to the International Council for Harmonisation (ICH) guidelines, specifically Q2(R2).[8][9] Validation demonstrates that the analytical procedure is accurate, precise, and robust.

Key Validation Parameters:

  • Specificity: The ability of the method to produce a clean separation of the this compound peak from any impurities, degradation products, or matrix components. This is typically assessed using a photodiode array (PDA) detector to check for peak purity.

  • Linearity: The method's ability to elicit test results that are directly proportional to the analyte concentration within a given range. A minimum of five concentrations should be used, and the correlation coefficient (r²) should typically be ≥ 0.999.[10][11]

  • Range: The interval between the upper and lower concentrations of the analyte for which the method has been demonstrated to have suitable precision, accuracy, and linearity.[8][12]

  • Accuracy: The closeness of the results obtained by the method to the true value. It is often determined by spike/recovery studies where a known amount of reference standard is added to a sample matrix. Recoveries are typically expected to be within 98-102%.[11]

  • Precision:

    • Repeatability (Intra-assay precision): The precision under the same operating conditions over a short interval. It is assessed by performing multiple injections (e.g., n=6) of the same sample, with a relative standard deviation (RSD) of ≤ 2% being a common acceptance criterion.[10]

    • Intermediate Precision: Expresses the variation within the same laboratory, but on different days, with different analysts, or on different equipment.

  • Robustness: The method's capacity to remain unaffected by small, deliberate variations in chromatographic parameters (e.g., ±10% change in mobile phase organic content, ±2°C in column temperature, ±0.1 unit change in pH).[12] This ensures the method is reliable for routine use.

Conclusion

The HPLC method detailed in this application note provides a robust and reliable protocol for the quantitative analysis of this compound. The choice of a C18 stationary phase with an isocratic mobile phase of acetonitrile and acidified water offers excellent peak shape and reproducible retention. By following the outlined steps and adhering to the principles of method validation, researchers and drug development professionals can confidently apply this method for purity assessment, stability testing, and quantification of this compound.

References

  • SIELC Technologies. (n.d.). Separation of N-Acetyl-N-(4-hydroxyphenyl)benzamide on Newcrom R1 HPLC column. Retrieved from [Link]

  • Aurora Pro Scientific. (n.d.). HPLC Column Selection Guide. Retrieved from [Link]

  • Chromtech. (n.d.). HPLC Column Selection Guide. Retrieved from [Link]

  • Waters Corporation. (2024). Waters Column Selection Guide for Polar Compounds. Retrieved from [Link]

  • Pharmaguideline. (2024). Steps for HPLC Method Validation. Retrieved from [Link]

  • ChemSynthesis. (n.d.). N-(4-hydroxy-2-phenylphenyl)benzamide. Retrieved from [Link]

  • Phenomenex Inc. (2017). Selecting the Right Column for Your Reversed Phase Method. Retrieved from [Link]

  • Hawach Scientific. (n.d.). Polar Column in HPLC Example. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 2733470, 4-hydroxy-N-(2-hydroxyphenyl)benzamide. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 459327, Benzamide, N-(4-hydroxyphenyl)-. Retrieved from [Link]

  • Cheméo. (n.d.). Chemical Properties of 4-Hydroxybenzamide (CAS 619-57-8). Retrieved from [Link]

  • AMSbiopharma. (2025). ICH Guidelines for Analytical Method Validation Explained. Retrieved from [Link]

  • YouTube. (2025). Understanding ICH Q2(R2) Guidelines for Analytical Validation | Complete Overview. Retrieved from [Link]

  • LCGC International. (2013). Mobile-Phase Optimization Strategies in Reversed-Phase HPLC. Retrieved from [Link]

  • International Council for Harmonisation. (2023). Validation of Analytical Procedures Q2(R2). Retrieved from [Link]

  • European Medicines Agency. (n.d.). ICH Q2(R2) Validation of analytical procedures - Scientific guideline. Retrieved from [Link]

  • SIELC Technologies. (n.d.). Separation of Benzamide on Newcrom R1 HPLC column. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 65052, 4-Hydroxybenzamide. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). N-(4-Hydroxyphenyl)-4-nitrobenzamide. Retrieved from [Link]

  • Scribd. (n.d.). Mobile Phase Optimization Strategies For Reversed Phase HPLC. Retrieved from [Link]

  • LCGC International. (2024). Mobile Phase Optmization Strategies for Reversed Phase HPLC. Retrieved from [Link]

  • Phenomenex Inc. (n.d.). Reversed Phase HPLC Method Development. Retrieved from [Link]

Sources

Application Note: Mass Spectrometry Fragmentation of N-(4-hydroxyphenyl)benzamide

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

N-(4-hydroxyphenyl)benzamide is a chemical entity of significant interest in medicinal chemistry and drug development, often serving as a scaffold in the design of novel therapeutic agents.[1] Its structural characterization is a critical step in both synthesis confirmation and metabolic studies. Mass spectrometry (MS) stands as a premier analytical technique for this purpose, offering high sensitivity and profound structural insights through the analysis of molecular fragmentation patterns.[2][3] This application note provides a detailed guide to understanding and predicting the fragmentation behavior of this compound under both Electron Ionization (EI) and Electrospray Ionization (ESI) conditions. We will explore the causal mechanisms behind the observed fragment ions and provide robust, step-by-step protocols for its analysis.

Theoretical Framework: The Logic of Molecular Fragmentation

The fragmentation of a molecule in a mass spectrometer is not a random process. It is governed by the principles of chemical stability, where bonds cleave to form the most stable possible fragment ions and neutral losses.[4] For this compound, the key structural features influencing its fragmentation are the amide linkage, the two aromatic rings, and the hydroxyl group. The stability of resulting carbocations, such as the resonance-stabilized benzoyl cation, often dictates the primary fragmentation pathways.[5][6]

Electron Ionization (EI) Mass Spectrometry

Electron Ionization is a "hard" ionization technique that imparts significant energy to the analyte molecule, leading to extensive fragmentation. This provides a detailed "fingerprint" of the molecule, which is invaluable for structural elucidation and library matching.[3]

Predicted EI Fragmentation Pathway of this compound

The molecular ion of this compound (m/z 213) will undergo a series of characteristic cleavages. The most probable fragmentation pathways are initiated by cleavage of the amide bond, which is a common fragmentation point for amides.[7]

  • Alpha-Cleavage: The initial and most favored fragmentation is the cleavage of the C-N bond of the amide linkage. This results in the formation of a highly stable, resonance-stabilized benzoyl cation at m/z 105 . The corresponding radical cation of 4-aminophenol (m/z 108) may also be observed.

  • Loss of Carbon Monoxide: The benzoyl cation (m/z 105) readily loses a neutral molecule of carbon monoxide (CO) to form the phenyl cation at m/z 77 .[5][6] This is a very common fragmentation for aromatic carbonyl compounds.

  • Fragments from the 4-hydroxyphenyl moiety: The 4-aminophenol radical cation (m/z 108) can undergo further fragmentation, such as the loss of a hydrogen radical to form an ion at m/z 107, or more complex rearrangements.

Visualizing the EI Fragmentation

Caption: Predicted EI fragmentation pathway of this compound.

Tabulated EI Fragmentation Data
m/zProposed StructureNeutral Loss
213Molecular Ion [M]+•-
1084-Aminophenol radical cationC7H5O•
105Benzoyl cation•C6H6NO
77Phenyl cationCO (from m/z 105)

Electrospray Ionization (ESI) Tandem Mass Spectrometry (MS/MS)

ESI is a "soft" ionization technique that typically produces protonated molecules [M+H]+ or deprotonated molecules [M-H]- with minimal fragmentation in the source.[3] To induce fragmentation, collision-induced dissociation (CID) is employed in a tandem mass spectrometer (MS/MS). This allows for controlled fragmentation experiments that can reveal detailed structural information.[8]

Predicted ESI-MS/MS Fragmentation of [M+H]+

In positive ion mode, this compound will be protonated, likely on the amide oxygen or nitrogen. The fragmentation of the protonated molecule ([M+H]+ at m/z 214) will be driven by charge-remote and charge-proximate fragmentation mechanisms.

  • Loss of Water: Protonation of the hydroxyl group can lead to the facile loss of a neutral water molecule (18 Da), resulting in an ion at m/z 196 .

  • Amide Bond Cleavage: Similar to EI, cleavage of the amide bond is a prominent pathway. This can lead to the formation of the benzoyl cation at m/z 105 and a neutral 4-aminophenol molecule, or the protonated 4-aminophenol at m/z 110 .

Visualizing the ESI-MS/MS Fragmentation ([M+H]+)

Caption: Predicted ESI-MS/MS fragmentation of [M+H]+ for this compound.

Tabulated ESI-MS/MS Fragmentation Data ([M+H]+)
Precursor m/zProduct m/zProposed Structure of Product IonNeutral Loss
214196[M+H-H2O]+H2O
214110Protonated 4-aminophenolC7H5O
214105Benzoyl cationC6H7NO

Experimental Protocols

The following are generalized protocols that can be adapted for the specific instrumentation available in your laboratory.[2]

Sample Preparation
  • Stock Solution: Prepare a 1 mg/mL stock solution of this compound in a suitable solvent such as methanol or acetonitrile.

  • Working Solution for Infusion: For direct infusion analysis, dilute the stock solution to a final concentration of 1-10 µg/mL in 50:50 acetonitrile:water with 0.1% formic acid for positive ion ESI, or 0.1% ammonium hydroxide for negative ion ESI. For GC-MS (EI), a concentration of 10-100 µg/mL in a volatile solvent like methanol or ethyl acetate is appropriate.

  • LC-MS Analysis: For liquid chromatography-mass spectrometry (LC-MS) analysis, dilute the stock solution to a final concentration of 1-10 µg/mL in the initial mobile phase composition.

GC-MS (EI) Protocol
  • Instrumentation: Gas chromatograph coupled to a single quadrupole or time-of-flight mass spectrometer.

  • GC Column: A standard non-polar column (e.g., HP-5MS, 30 m x 0.25 mm x 0.25 µm) is suitable.

  • Injection Volume: 1 µL.

  • Inlet Temperature: 250 °C.

  • Oven Program: Start at 100 °C, hold for 1 minute, then ramp to 280 °C at 15 °C/min, and hold for 5 minutes.

  • Ionization Mode: Electron Ionization (EI) at 70 eV.

  • Mass Range: m/z 40-400.

LC-MS/MS (ESI) Protocol
  • Instrumentation: Liquid chromatograph coupled to a triple quadrupole or high-resolution mass spectrometer (e.g., Q-TOF, Orbitrap).

  • LC Column: A C18 reversed-phase column (e.g., 100 mm x 2.1 mm, 1.8 µm) is recommended.

  • Mobile Phase A: Water with 0.1% formic acid.

  • Mobile Phase B: Acetonitrile with 0.1% formic acid.

  • Gradient: Start at 10% B, ramp to 95% B over 8 minutes, hold for 2 minutes, then return to initial conditions.

  • Flow Rate: 0.3 mL/min.

  • Ionization Mode: Electrospray Ionization (ESI), positive ion mode.

  • Capillary Voltage: 3.5 kV.

  • Gas Temperature: 325 °C.

  • MS/MS: Perform product ion scans on the protonated molecule at m/z 214, with a collision energy ramp (e.g., 10-40 eV) to observe the full range of fragment ions.

Conclusion

The mass spectrometric analysis of this compound provides a wealth of structural information through predictable and rational fragmentation pathways. Under EI conditions, the fragmentation is dominated by cleavage of the amide bond to form the characteristic benzoyl cation (m/z 105) and its subsequent loss of CO to yield the phenyl cation (m/z 77). In ESI-MS/MS, the protonated molecule primarily undergoes loss of water and cleavage of the amide bond. These well-defined fragmentation patterns, in conjunction with the provided protocols, offer a robust framework for the confident identification and characterization of this compound in various research and development settings.

References

  • Mass Spectrometry Protocols and Methods. Springer Nature Experiments.

  • How to choose a small molecule extraction method and develop a protocol for LC-MSMS sample prep. The Blog - Tecan.

  • Mass Spectrometry in Small Molecule Drug Development. (2015-09-30).

  • Benzamide-simplified mass spectrum[2]. ResearchGate.

  • Mass Spectrometry analysis of Small molecules. (2013-02-07).

  • Small Molecules Quantitation | Proteomics. Yale School of Medicine.

  • Design, synthesis and preliminary biological evaluation of N-hydroxy-4-(3-phenylpropanamido)benzamide (HPPB) derivatives as novel histone deacetylase inhibitors. PubMed.

  • Fragmentation mechanisms of protonated benzylamines. Electrospray ionisation-tandem mass spectrometry study and ab initio molecular orbital calculations. PubMed.

  • N-PHENYL-4-HYDROXY-BENZAMIDE - Optional[MS (GC)] - Spectrum. SpectraBase.

  • PART 17: AROMATIC AMIDES (MASS SPECTRUM FRAGMENTATION PATTERN) FOR CSIR NET/GATE/M.Sc. YouTube. (2021-03-24).

  • Mass Spectrometry - Fragmentation Patterns. Chemistry LibreTexts. (2023-08-29).

  • Fragmentation Mechanisms - Intro to Mass Spectrometry.

  • (A) Synthesis of N-(4-aminophenyl)-substituted benzamides. Reagents and conditions. ResearchGate.

  • 4-Hydroxyphenylacetamide. NIST WebBook.

  • N-(4-Hydroxyphenyl)benzenesulfonamide | C12H11NO3S | CID 79622. PubChem.

  • Synthesis of N-decyl-4 - ((3-formyl-4-hydroxyphenoxy) methyl) benzamide by reaction of 4-bromomethylbenzoic acid, decylamine and 2,5-dihydroxybenzaldehyde. Ciencia Digital. (2021-04-05).

  • Synthesis and characterization of n-(4 sulfamoylphenyl) benzamide derivatives. (2025-08-07).

  • Benzamide, N-(4-hydroxyphenyl)- | C13H11NO2 | CID 459327. PubChem.

  • Systematic Characterisation of the Fragmentation of Flavonoids Using High-Resolution Accurate Mass Electrospray Tandem Mass Spectrometry. MDPI.

  • (PDF) Gas-Phase Fragmentations of Anions Derived from N-Phenyl Benzenesulfonamides. (2025-08-09).

  • Fragmentation of aromatic sulfonamides in electrospray ionization mass spectrometry: elimination of SO(2) via rearrangement. PubMed.

  • Fragmentation characteristics of hydroxycinnamic acids in ESI-MSn by density functional theory. PubMed.

  • Fragmentation reactions using electrospray ionization mass spectrometry: an important tool for the structural elucidation and characterization of synthetic and natural products. RSC Publishing. (2015-12-16).

  • HPLC-UV, MALDI-TOF-MS and ESI-MS/MS Analysis of the Mechlorethamine DNA Crosslink at a Cytosine-Cytosine Mismatch Pair. PubMed Central.

  • ELECTROSPRAY IONIZATION (ESI) FRAGMENTATIONS AND DIMETHYLDIOXIRANE REACTIVITIES OF THREE DIVERSE LACTAMS HAVING FULL, HALF, AND ZERO RESONANCE ENERGIES. NIH.

  • The fragmentation pathway of the nucleosides under the electrospray ionization multi-stage mass spectrometry. Life Science Journal.

  • Spectroscopic and Structural Elucidation of N-(4-bromobenzenesulfonyl)benzamide: A Technical Guide. Benchchem.

Sources

Application Note: A Validated High-Performance Liquid Chromatography Method for the Quantitative Determination of N-(4-hydroxyphenyl)benzamide

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This application note presents a detailed, validated, and robust method for the quantitative analysis of N-(4-hydroxyphenyl)benzamide in solution. This compound, a compound of interest in pharmaceutical and chemical research, requires accurate quantification for various applications including pharmacokinetic studies, quality control, and reaction monitoring. This document provides a comprehensive guide for researchers, scientists, and drug development professionals, detailing two primary analytical techniques: High-Performance Liquid Chromatography with UV detection (HPLC-UV) as the principal method, and UV-Visible Spectrophotometry as a supplementary, simpler method for initial estimations. The protocols herein are designed to be self-validating, emphasizing the scientific rationale behind each step to ensure data integrity and reproducibility.

Introduction: The Analytical Imperative for this compound

This compound (Figure 1) is an organic compound featuring a benzamide group linked to a phenol.[1] This bifunctional nature, possessing both amide and phenolic moieties, suggests a potential for diverse biological activities and makes it a subject of interest in medicinal chemistry and materials science.[2] Accurate and precise quantification is a cornerstone of its development and application, enabling researchers to understand its behavior in various matrices, ensure the quality of synthesized batches, and conduct pharmacokinetic analyses.

This guide provides a detailed protocol for a primary analytical method, Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC), which offers high specificity, sensitivity, and accuracy. Additionally, a secondary, simpler UV-Visible spectrophotometric method is described for rapid, high-throughput screening or in-process controls where the complexity of HPLC is not immediately required. The causality behind experimental choices is explained throughout, providing a deeper understanding of the method's mechanics and empowering the user to troubleshoot and adapt the protocol as needed.

Figure 1: Chemical Structure of this compound

Caption: Structure of this compound.

Principle of the Methods

High-Performance Liquid Chromatography (HPLC)

This method utilizes reversed-phase chromatography, where the stationary phase is nonpolar (e.g., C18) and the mobile phase is polar. This compound, being a moderately polar molecule, will partition between the stationary and mobile phases. By using a gradient of an organic solvent (acetonitrile) and water, we can control the elution of the analyte from the column. The molecule is then detected by a UV detector at a wavelength where it exhibits maximum absorbance. Quantification is achieved by comparing the peak area of the analyte in a sample to a standard curve generated from solutions of known concentrations.

UV-Visible Spectrophotometry

This technique relies on the principle that many organic molecules, particularly those with aromatic rings and conjugated systems, absorb light in the UV-visible range.[3][4][5] The amount of light absorbed at a specific wavelength is directly proportional to the concentration of the substance in the solution, a relationship described by the Beer-Lambert Law.[6] For this compound, the presence of two aromatic rings suggests strong UV absorbance.[4][6]

Materials and Reagents

  • This compound reference standard (>98% purity)

  • Acetonitrile (HPLC grade)

  • Methanol (HPLC grade)

  • Water (HPLC grade or Milli-Q)

  • Formic acid (LC-MS grade)

  • Phosphate buffered saline (PBS), pH 7.4

  • Dimethyl sulfoxide (DMSO)

  • Standard laboratory glassware and consumables

  • 0.22 µm syringe filters

Instrumentation

  • HPLC System: An HPLC system equipped with a quaternary pump, autosampler, column oven, and a diode array detector (DAD) or a variable wavelength UV detector.

  • Analytical Column: A C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).

  • UV-Visible Spectrophotometer: A dual-beam spectrophotometer with a wavelength range of at least 200-400 nm.

  • Analytical Balance: Capable of measuring to at least 0.1 mg.

Detailed Protocols

Primary Method: High-Performance Liquid Chromatography (HPLC-UV)

This protocol is designed for accurate and specific quantification.

  • Primary Stock Solution (1 mg/mL): Accurately weigh approximately 10 mg of this compound reference standard and dissolve it in 10 mL of methanol in a volumetric flask. This is your primary stock solution.

  • Working Stock Solution (100 µg/mL): Dilute 1 mL of the primary stock solution to 10 mL with the initial mobile phase composition (e.g., 90:10 Water:Acetonitrile with 0.1% formic acid).

  • Calibration Standards: Prepare a series of calibration standards by serial dilution of the working stock solution with the initial mobile phase to achieve concentrations ranging from, for example, 0.5 µg/mL to 50 µg/mL. A typical calibration curve might include 0.5, 1, 5, 10, 25, and 50 µg/mL.

ParameterRecommended SettingRationale
Column C18, 4.6 x 150 mm, 5 µmProvides good retention and separation for moderately polar compounds.
Mobile Phase A Water with 0.1% Formic AcidThe aqueous component of the mobile phase. Formic acid helps to protonate the phenolic hydroxyl group and improve peak shape.
Mobile Phase B Acetonitrile with 0.1% Formic AcidThe organic modifier used to elute the analyte.
Gradient Elution 0-2 min: 10% B; 2-10 min: 10-90% B; 10-12 min: 90% B; 12-12.1 min: 90-10% B; 12.1-15 min: 10% BA gradient elution is recommended to ensure good separation from any potential impurities and to elute the analyte with a sharp peak.
Flow Rate 1.0 mL/minA standard flow rate for a 4.6 mm ID column.
Column Temperature 30 °CMaintaining a constant temperature ensures reproducible retention times.
Injection Volume 10 µLA typical injection volume for analytical HPLC.
Detection Wavelength To be determined (expect ~254-280 nm)The wavelength of maximum absorbance (λmax) should be determined by running a UV scan of a standard solution. A common starting point for aromatic compounds is 254 nm.[7][8]
  • For samples in organic solvents compatible with the mobile phase, dilute to fall within the calibration range.

  • For samples in aqueous or biological matrices, a sample clean-up step such as protein precipitation (for plasma) or solid-phase extraction (SPE) may be necessary.[9]

  • Filter all samples and standards through a 0.22 µm syringe filter before injection to prevent clogging of the HPLC system.

  • Inject the calibration standards and the samples.

  • Integrate the peak area of this compound in each chromatogram.

  • Construct a calibration curve by plotting the peak area versus the concentration of the standards.

  • Perform a linear regression analysis on the calibration curve. The coefficient of determination (r²) should be >0.995.

  • Determine the concentration of this compound in the samples by interpolating their peak areas from the calibration curve.

Figure 2: HPLC Workflow

G prep Standard & Sample Preparation hplc HPLC System (Pump, Autosampler, Column) prep->hplc detect UV Detector hplc->detect data Data Acquisition & Integration detect->data quant Quantification (Calibration Curve) data->quant

Caption: Workflow for HPLC analysis.

Secondary Method: UV-Visible Spectrophotometry

This method is suitable for rapid, less complex sample matrices.

  • Prepare a ~10 µg/mL solution of this compound in methanol.

  • Scan the solution from 200 nm to 400 nm using the spectrophotometer with methanol as the blank.

  • Identify the wavelength of maximum absorbance (λmax). This is the wavelength you will use for all subsequent measurements. Phenolic compounds often exhibit absorbance maxima around 280 nm.[6]

  • Using the 100 µg/mL working stock solution prepared in methanol, create a series of standards with concentrations ranging from, for example, 1 µg/mL to 20 µg/mL in methanol.

  • Measure the absorbance of each standard at the predetermined λmax using methanol as a blank.

  • Plot a graph of absorbance versus concentration.

  • Perform a linear regression analysis. The coefficient of determination (r²) should be >0.99.

  • Dilute your samples with methanol to ensure the absorbance falls within the linear range of the standard curve.

  • Measure the absorbance of the diluted samples at λmax.

  • Calculate the concentration of this compound in the original sample using the equation of the line from the standard curve, accounting for the dilution factor.

Method Validation

To ensure the reliability of the developed HPLC method, it should be validated according to established guidelines (e.g., ICH Q2(R1)).

Validation ParameterAcceptance Criteria
Specificity The peak for this compound should be well-resolved from any other components in the sample matrix. Peak purity analysis using a DAD is recommended.
Linearity r² > 0.995 over the defined concentration range.
Accuracy The mean value should be within ±15% of the nominal value (±20% at the Lower Limit of Quantification, LLOQ).
Precision The relative standard deviation (RSD) should not exceed 15% (20% at LLOQ) for both intra-day and inter-day precision.
Limit of Detection (LOD) Signal-to-noise ratio of 3:1.
Limit of Quantification (LOQ) Signal-to-noise ratio of 10:1, with acceptable accuracy and precision.
Robustness The method should be insensitive to small, deliberate variations in method parameters such as flow rate, column temperature, and mobile phase composition.

Conclusion

The protocols detailed in this application note provide a robust framework for the quantitative analysis of this compound. The primary HPLC-UV method offers high specificity and accuracy, making it suitable for a wide range of applications in research and development. The supplementary UV-Visible spectrophotometric method serves as a valuable tool for rapid screening and in-process control. By following these validated procedures and understanding the underlying scientific principles, researchers can confidently and reliably quantify this compound, ensuring the integrity and reproducibility of their results.

References

  • Assessment of Phenolic Compounds by Spectrophotometry: Exploring the Technique's Limitations - A Mini-Review. (n.d.). OALib. Retrieved January 9, 2026, from [Link]

  • Determination of Phenolics and Flavonoids in Ethanolic Extract of Rosa Centifolia Using UV- Visible Spectroscopy. (2024). Natural Volatiles and Essential Oils. Retrieved January 9, 2026, from [Link]

  • The Role of UV-Visible Spectroscopy for Phenolic Compounds Quantification in Winemaking. (2024, December 9). ResearchGate. Retrieved January 9, 2026, from [Link]

  • Kulik, A., et al. (2011). HPLC method for identification and quantification of benzimidazole derivatives in antiparasitic drugs. Acta Poloniae Pharmaceutica, 68(6), 823-9. Retrieved January 9, 2026, from [Link]

  • A Study of the UV Spectral Features in Wine and Their Correlation with Phenolic Constituents. (2024, May 16). IMR Press. Retrieved January 9, 2026, from [Link]

  • Benzamide, N-(4-hydroxyphenyl)-. (n.d.). PubChem. Retrieved January 9, 2026, from [Link]

  • This compound. (n.d.). Hoffman Fine Chemicals. Retrieved January 9, 2026, from [Link]

  • The Role of UV-Visible Spectroscopy for Phenolic Compounds Quantification in Winemaking. (n.d.). ResearchGate. Retrieved January 9, 2026, from [Link]

  • Benzamide, 4-hydroxy-N-(2-hydroxyphenyl)-. (n.d.). PubChem. Retrieved January 9, 2026, from [Link]

  • 4-Hydroxybenzamide. (n.d.). PubChem. Retrieved January 9, 2026, from [Link]

  • HPLC method for identification and quantification of benzimidazole derivatives in antiparasitic drugs. (2011). Acta Poloniae Pharmaceutica. Retrieved January 9, 2026, from [Link]

  • HPLC method for identification and quantification of benzimidazole derivatives in antiparasitic drugs. (2011). ResearchGate. Retrieved January 9, 2026, from [Link]

  • N-(4-Hydroxyphenyl)benzenesulfonamide. (n.d.). PubChem. Retrieved January 9, 2026, from [Link]

  • Benzamide. (n.d.). Waters. Retrieved January 9, 2026, from [Link]

  • Analytical Methods for Therapeutic Drug Monitoring and Toxicology. (n.d.). Wiley. Retrieved January 9, 2026, from [Link]

  • N-PHENYL-4-HYDROXY-BENZAMIDE - Optional[MS (GC)] - Spectrum. (n.d.). SpectraBase. Retrieved January 9, 2026, from [Link]

  • Benzamide. (n.d.). Wikipedia. Retrieved January 9, 2026, from [Link]

  • 4-Hydroxyphenylacetamide. (n.d.). NIST WebBook. Retrieved January 9, 2026, from [Link]

  • A HPLC Method for the Quantitative Determination of N-(2-hydroxy-5-nitrophenylcarbamothioyl)-3,5-imethylbenzamide in Biological Samples. (2012). National Institutes of Health. Retrieved January 9, 2026, from [Link]

  • Benzamide, N-(4-methoxyphenyl)-4-fluoro-. (n.d.). Cheméo. Retrieved January 9, 2026, from [Link]

  • Analytical Methods. (n.d.). Agency for Toxic Substances and Disease Registry. Retrieved January 9, 2026, from [Link]

  • A HPLC Method for the Quantitative Determination of N-(2-hydroxy-5-nitrophenylcarbamothioyl)-3,5-imethylbenzamide in Biological Samples. (2012). ResearchGate. Retrieved January 9, 2026, from [Link]

Sources

In vitro cytotoxicity assay protocol for N-(4-hydroxyphenyl)benzamide

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Guide to the In Vitro Cytotoxicity Assessment of N-(4-hydroxyphenyl)benzamide using the MTT Assay

Authored by a Senior Application Scientist

Abstract

The evaluation of a compound's cytotoxic potential is a foundational step in the drug discovery and toxicological assessment pipeline. This compound and its analogues represent a class of compounds with potential biological activity, necessitating a rigorous understanding of their effects on cell viability. This application note provides a comprehensive, field-proven protocol for determining the in vitro cytotoxicity of this compound. We move beyond a simple recitation of steps to explain the causality behind experimental choices, ensuring a self-validating and robust methodology. The protocol is centered on the widely adopted MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay, a colorimetric method that serves as a reliable indicator of cellular metabolic activity and, by extension, cell viability.

Introduction: The "Why" Behind Cytotoxicity Screening

Before a compound can advance toward therapeutic consideration, its interaction with living cells must be characterized. In vitro cytotoxicity assays provide the first critical glimpse into a compound's potential to cause harm to cells, offering essential data on its potency and effective concentration range.[1] this compound (CAS 15457-50-8) is a benzamide derivative whose biological effects are not extensively characterized in public literature.[2] However, related compounds such as N-(4-hydroxyphenyl)retinamide (4-HPR) have demonstrated significant cytotoxic activity against various cancer cell lines, making the assessment of this core structure imperative.[3][4]

This guide is designed for researchers and drug development professionals, providing an authoritative framework for assessing the cytotoxic profile of this compound. Adherence to standardized methodologies, such as those outlined by the International Organization for Standardization (ISO) in standards like ISO 10993-5, is critical for ensuring data integrity and comparability.[5][6]

Assay Principle: The MTT Reduction Pathway

The MTT assay is a cornerstone of cytotoxicity testing, valued for its simplicity and reliability.[7] Its principle is based on the enzymatic activity of mitochondrial dehydrogenases within metabolically active, living cells.[8] These enzymes cleave the tetrazolium ring of the yellow MTT salt, converting it into insoluble, purple formazan crystals.[9] Dead or metabolically inactive cells lack this enzymatic capability. The resulting formazan crystals are subsequently solubilized, and the intensity of the purple solution is quantified using a spectrophotometer. The absorbance is directly proportional to the number of viable cells in the well.[10]

MTT_Principle cluster_cell Viable Cell Mitochondria Mitochondria Formazan Formazan (Purple, Insoluble) Mitochondria->Formazan Mitochondrial Dehydrogenases (NAD(P)H-dependent) MTT MTT (Yellow, Soluble) MTT->Mitochondria Uptake Solubilized_Formazan Solubilized Formazan (Purple Solution) Formazan->Solubilized_Formazan Add Solubilizing Agent (e.g., DMSO) Spectrophotometer Measure Absorbance (~570 nm) Solubilized_Formazan->Spectrophotometer Quantification

Caption: Principle of the MTT colorimetric assay for cell viability.

Comprehensive Experimental Protocol

This protocol is designed for a 96-well plate format, which is ideal for screening multiple concentrations of the test compound. For robust and reproducible results, it is imperative to maintain aseptic cell culture techniques throughout the procedure.[11]

Materials and Reagents
  • Cell Line: A suitable and well-characterized mammalian cell line. For initial screening, L929 (mouse fibroblast, ATCC® CCL-1™) is a common choice as per ISO 10993-5.[5] Alternatively, a cancer cell line relevant to the intended research (e.g., HeLa - cervical cancer, MCF-7 - breast cancer) can be used.

  • This compound: (Hereafter referred to as 'the compound').

  • Cell Culture Medium: Recommended medium for the chosen cell line (e.g., DMEM or RPMI-1640).

  • Supplements: Fetal Bovine Serum (FBS), Penicillin-Streptomycin solution.

  • Phosphate-Buffered Saline (PBS): Calcium and Magnesium-free.

  • Trypsin-EDTA Solution: For detaching adherent cells.

  • Dimethyl Sulfoxide (DMSO): ACS grade or higher, for preparing the compound stock solution and formazan solubilization.

  • MTT Reagent: 5 mg/mL solution in sterile PBS. Filter-sterilize and store protected from light at 4°C.[8]

  • Equipment:

    • Humidified CO₂ Incubator (37°C, 5% CO₂)

    • Laminar Flow Hood

    • Inverted Microscope

    • Hemocytometer or automated cell counter

    • 96-well flat-bottom, sterile tissue culture plates

    • Multichannel pipette

    • Microplate reader with a 570 nm filter

Experimental Workflow

The entire workflow, from cell seeding to data analysis, is a multi-day process requiring careful planning.

MTT_Workflow cluster_day1 Day 1: Cell Seeding cluster_day2 Day 2: Compound Treatment cluster_day3 Day 3: Assay & Measurement cluster_analysis Data Analysis node_d1 1. Harvest and count cells. 2. Seed cells into a 96-well plate. 3. Incubate overnight (24h). node_d2 4. Prepare serial dilutions of this compound. 5. Replace old media with media containing the compound. 6. Incubate for desired exposure time (e.g., 24h, 48h). node_d1->node_d2 node_d3_1 7. Add MTT solution to each well. 8. Incubate for 4 hours. node_d2->node_d3_1 node_d3_2 9. Add solubilization solution (DMSO). 10. Agitate plate to dissolve formazan crystals. node_d3_1->node_d3_2 node_d3_3 11. Read absorbance at 570 nm. node_d3_2->node_d3_3 node_analysis 12. Calculate % Viability. 13. Plot dose-response curve. 14. Determine IC50 value. node_d3_3->node_analysis

Caption: Step-by-step workflow for the MTT cytotoxicity assay.

Step-by-Step Procedure

Day 1: Cell Seeding

  • Cell Culture: Culture cells according to standard protocols until they reach approximately 80% confluency.[12][13]

  • Harvesting: For adherent cells, wash with PBS, then add Trypsin-EDTA to detach them. Neutralize trypsin with complete medium.

  • Cell Counting: Count the cells using a hemocytometer or automated counter to determine cell density and viability (should be >95%).

  • Seeding: Dilute the cell suspension to the desired concentration (e.g., 1 x 10⁵ cells/mL). Seed 100 µL into each well of a 96-well plate, yielding 10,000 cells/well. Note: Optimal seeding density should be determined empirically for each cell line.

  • Incubation: Incubate the plate for 24 hours at 37°C, 5% CO₂ to allow cells to attach and resume logarithmic growth.[8]

Day 2: Compound Treatment

  • Prepare Compound Stock: Prepare a high-concentration stock solution of this compound (e.g., 100 mM) in DMSO.

  • Prepare Serial Dilutions: Perform serial dilutions of the compound in complete cell culture medium to achieve the final desired concentrations for testing (e.g., 0.1, 1, 10, 50, 100, 200 µM). Ensure the final DMSO concentration in all wells (including the vehicle control) is identical and non-toxic (typically ≤ 0.5%).

  • Treatment: Carefully aspirate the medium from the wells. Add 100 µL of the prepared compound dilutions to the respective wells.

  • Controls: It is critical to include the following controls in triplicate:

    • Untreated Control (100% Viability): Cells treated with culture medium containing the same final concentration of DMSO as the test wells.

    • Blank Control (0% Viability): Wells containing only culture medium (no cells) to measure background absorbance.

    • Positive Control (Optional): Cells treated with a known cytotoxic agent (e.g., Doxorubicin) to confirm assay performance.

  • Incubation: Return the plate to the incubator for the desired exposure period (e.g., 24, 48, or 72 hours).

Day 3: Assay and Measurement

  • MTT Addition: After the treatment incubation, add 10 µL of the 5 mg/mL MTT solution to each well (final concentration of 0.5 mg/mL).[9]

  • Incubation: Incubate the plate for 4 hours at 37°C. During this time, viable cells will form purple formazan crystals.

  • Solubilization: Carefully aspirate the medium containing MTT from each well without disturbing the formazan crystals. Add 100 µL of DMSO to each well.[14]

  • Dissolution: Place the plate on an orbital shaker for 15 minutes to ensure complete dissolution of the formazan crystals.[7][8]

  • Absorbance Reading: Measure the absorbance of each well at 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to reduce background noise.[7]

Data Analysis and Interpretation

Calculation of Cell Viability
  • Correct for Background: Subtract the average absorbance of the blank control wells from all other absorbance readings.

  • Calculate Percent Viability: Use the following formula for each compound concentration:

    % Viability = (Corrected Absorbance of Treated Wells / Corrected Absorbance of Untreated Control Wells) x 100

Determination of the IC₅₀ Value

The half-maximal inhibitory concentration (IC₅₀) is the concentration of a drug that is required for 50% inhibition of a biological process in vitro.[15]

  • Plot the Data: Create a dose-response curve by plotting the % Viability (Y-axis) against the logarithm of the compound concentration (X-axis).

  • Non-linear Regression: Use a statistical software package (e.g., GraphPad Prism) to fit the data to a sigmoidal dose-response (variable slope) curve.[16][17]

  • Calculate IC₅₀: The software will calculate the IC₅₀ value, which is the concentration that corresponds to 50% viability on the fitted curve.[16]

Data Presentation

Results should be summarized clearly to allow for straightforward interpretation. The mean IC₅₀ value and standard deviation from at least three independent experiments should be reported.

Table 1: Example Cytotoxicity Data for this compound on L929 Cells after 48h Exposure

Compound Conc. (µM)Mean Corrected Absorbance (570 nm)Std. Dev.% Viability
0 (Vehicle Control)1.2540.085100.0%
11.2110.09196.6%
101.0530.07784.0%
500.6400.05451.0%
1000.2130.02217.0%
2000.0880.0157.0%
Calculated IC₅₀ 50.5 µM

Note: Data presented is for illustrative purposes only.

References

  • OPS Diagnostics. (n.d.). Lactate Dehydrogenase (LDH) Assay Protocol. OPS Diagnostics. Available from: [Link]

  • Provost, J. J., & Wallert, M. A. (2015). MTT Proliferation Assay Protocol. ResearchGate. Available from: [Link]

  • National Center for Biotechnology Information. (2013). Cell Viability Assays - Assay Guidance Manual. NCBI Bookshelf. Available from: [Link]

  • Wikipedia. (n.d.). IC50. Wikipedia. Available from: [Link]

  • Scribd. (n.d.). In Vitro Cytotoxicity Assay Protocol. Scribd. Available from: [Link]

  • iTeh Standards. (2025). EN ISO 10993-5:2009/A11:2025 - In Vitro Cytotoxicity Testing. iTeh Standards. Available from: [Link]

  • National Toxicology Program. (2003). ICCVAM Recommended Protocol: NHK Neutral Red Uptake Assay. NTP. Available from: [Link]

  • Science Gateway. (n.d.). How to calculate IC50. Science Gateway. Available from: [Link]

  • ATCC. (2012). ATCC Animal Cell Culture Guide: Tips and Techniques for Continuous Cell Lines. Google Books.
  • protocols.io. (2024). LDH cytotoxicity assay. protocols.io. Available from: [Link]

  • ResearchGate. (2013). How can I calculate IC50 value from percent inhibition graph for antioxidant activity?. ResearchGate. Available from: [Link]

  • Cell Biologics, Inc. (n.d.). LDH Assay. Cell Biologics. Available from: [Link]

  • U.S. Food and Drug Administration. (2016). Recognized Consensus Standards: ISO 10993-5. FDA. Available from: [Link]

  • National Toxicology Program. (2003). ICCVAM Recommended Protocol: BALB/c 3T3 Neutral Red Uptake Assay. NTP. Available from: [Link]

  • Johner Institute. (2022). Cytotoxicity testing & ISO 10993-5: 7 tips for laboratory selection. Johner Institute. Available from: [Link]

  • Riss, T. L., & Moravec, R. A. (2019). Cytotoxicity Assays: In Vitro Methods to Measure Dead Cells. NCBI. Available from: [Link]

  • EVS. (2025). EVS-EN ISO 10993-5:2009+A11:2025. EVS. Available from: [Link]

  • Creative Biolabs. (n.d.). Cytotoxicity Assay Protocol & Troubleshooting. Creative Biolabs. Available from: [Link]

  • International Organization for Standardization. (2009). ISO 10993-5:2009 Biological evaluation of medical devices — Part 5: Tests for in vitro cytotoxicity. ISO. Available from: [Link]

  • RE-Place. (n.d.). Neutral Red Uptake Assay. RE-Place. Available from: [Link]

  • DB-ALM. (n.d.). Protocol n° 46: BALB/c 3T3 Neutral Red Uptake (NRU) Cytotoxicity Test. DB-ALM. Available from: [Link]

  • On Science. (n.d.). ATCC ANIMAL CELL CULTURE GUIDE. On Science. Available from: [Link]

  • YouTube. (2020). Calculating an IC50 value and its Margin of Error. YouTube. Available from: [Link]

  • PubChem. (n.d.). Benzamide, 4-hydroxy-N-(2-hydroxyphenyl)-. PubChem. Available from: [Link]

  • Cheméo. (n.d.). Chemical Properties of 4-Hydroxybenzamide (CAS 619-57-8). Cheméo. Available from: [Link]

  • ChemSynthesis. (2025). N-(4-hydroxy-2-phenylphenyl)benzamide. ChemSynthesis. Available from: [Link]

  • Messner, M. C., & Cabot, M. C. (2011). Cytotoxic responses to N-(4-hydroxyphenyl)retinamide in human pancreatic cancer cells. Cancer Chemotherapy and Pharmacology, 68(2), 477–487. Available from: [Link]

  • Szent-Gyorgyi, D., & Fraker, P. J. (1994). Effects of N-(4-hydroxyphenyl)-retinamide on the number and cytotoxicity of natural killer cells in vitamin-A-sufficient and -deficient rats. Natural Immunity, 13(5), 280–288. Available from: [Link]

  • Maurer, B. J., et al. (2002). N-(4-hydroxyphenyl)retinamide increases ceramide and is cytotoxic to acute lymphoblastic leukemia cell lines, but not to non-malignant lymphocytes. Leukemia, 16(6), 1167-1173. Available from: [Link]

  • PubMed Central. (n.d.). Synthesis and Biophysical and Biological Studies of N-Phenylbenzamide Derivatives Targeting Kinetoplastid Parasites. NCBI. Available from: [Link]

  • European Journal of Medicinal Chemistry. (2020). A novel pipeline of 2-(benzenesulfonamide)-N-(4-hydroxyphenyl) acetamide analgesics that lack hepatotoxicity and retain antipyresis. European Journal of Medicinal Chemistry, 202, 112600. Available from: [Link]

Sources

Application Notes & Protocols: N-(4-hydroxyphenyl)benzamide as a Chemical Probe Scaffold for Target Identification

Author: BenchChem Technical Support Team. Date: January 2026

Abstract: The identification of protein targets for bioactive small molecules is a critical step in drug discovery and chemical biology.[1] This process, often termed target deconvolution, illuminates the mechanism of action, explains off-target effects, and can reveal novel therapeutic avenues.[1] Chemical probes are indispensable tools for this purpose, providing a direct means to isolate and identify the binding partners of a small molecule from a complex proteome.[2][3][4] This document provides a detailed guide for researchers on how to design, synthesize, and utilize a chemical probe derived from the N-(4-hydroxyphenyl)benzamide scaffold for affinity-based protein profiling (AfBPP). We present a strategic workflow, detailed experimental protocols, and data interpretation guidelines to facilitate the successful identification of specific cellular targets.

Introduction: The Rationale for a Chemical Probe Approach

Phenotypic screening campaigns can identify compounds that elicit a desired biological response, but the molecular targets responsible for this effect often remain unknown. A chemical probe is a modified version of a bioactive molecule designed to report on its interactions within a native biological system.[3][5] By functionalizing the this compound core, a scaffold present in various biologically active compounds, we can create a powerful tool for target discovery.[6][7][8]

The strategy described herein is centered on photoaffinity labeling (PAL) , a powerful technique where a photoreactive group on the probe is activated by UV light to form a covalent bond with its binding target.[9][10] This irreversible linkage allows for stringent purification conditions that would otherwise disrupt non-covalent small molecule-protein interactions, thereby significantly improving the signal-to-noise ratio for target identification.[11]

Core Principles of Probe Design

A successful chemical probe based on the this compound scaffold must incorporate three essential moieties. The design must minimally perturb the core structure to retain the original binding affinity and selectivity for its target protein(s).

  • Recognition Element: The this compound scaffold itself, which is responsible for binding to the protein target.

  • Photoreactive Group: A moiety that, upon UV irradiation, forms a highly reactive intermediate (e.g., a carbene or nitrene) that rapidly inserts into nearby C-H or N-H bonds, creating a stable covalent link. Diazirines are often preferred due to their small size and chemical stability prior to photoactivation.[10]

  • Reporter Tag: A functional handle used for the detection and enrichment of the probe-protein adduct. Common tags include biotin for streptavidin-based affinity capture or a terminal alkyne/azide for bio-orthogonal "click chemistry" ligation.[12]

G cluster_probe This compound Chemical Probe Core This compound (Recognition Element) Photo Photoreactive Group (e.g., Diazirine) Core->Photo Covalent Linker Tag Reporter Tag (e.g., Biotin, Alkyne) Core->Tag Covalent Linker G A 1. Cell Culture Treatment (Probe Incubation) B 2. UV Photo-Crosslinking (365 nm) A->B C 3. Cell Lysis (Denaturing Buffer) B->C D 4. Affinity Purification (e.g., Streptavidin Beads) C->D E 5. On-Bead Digestion (Trypsin) D->E F 6. LC-MS/MS Analysis E->F G 7. Data Analysis (Protein ID & Quantification) F->G H 8. Target Validation G->H

Figure 2: General experimental workflow for photoaffinity-based target identification.

Detailed Experimental Protocols

Protocol 1: Live Cell Labeling and UV Crosslinking

Principle: The chemical probe is introduced to live cells, allowing it to engage with its protein targets in a native physiological context. Subsequent irradiation with UV light activates the photoreactive diazirine group, forming a covalent bond with the target protein.

Materials:

  • This compound-derived photoaffinity probe (e.g., 10 mM stock in DMSO)

  • This compound (parent compound, for competition)

  • Cell culture medium (e.g., DMEM)

  • Phosphate-Buffered Saline (PBS), ice-cold

  • UV crosslinking apparatus (e.g., Stratalinker) with 365 nm bulbs

  • 6-well cell culture plates

Procedure:

  • Cell Seeding: Plate cells (e.g., HeLa, HEK293T) in 6-well plates and grow to 80-90% confluency.

  • Probe Incubation:

    • Test Condition: Remove medium, wash once with warm PBS, and add fresh medium containing the chemical probe at the desired final concentration (typically 1-10 µM).

    • Competition Control: Pre-incubate cells for 1 hour with a 100-fold excess of the parent this compound compound before adding the chemical probe.

    • Negative Control: Add an equivalent volume of DMSO to a separate well.

  • Incubate cells for the desired time (e.g., 1-4 hours) at 37°C, 5% CO₂.

  • UV Crosslinking:

    • Remove the plates from the incubator and place them on ice.

    • Remove the medium and wash the cells twice with 2 mL of ice-cold PBS.

    • Aspirate the final PBS wash completely. Place the open plate on a pre-chilled metal block inside the UV crosslinker.

    • Irradiate with 365 nm UV light for 5-15 minutes. The optimal time and energy must be determined empirically.

  • Cell Harvesting: Immediately after irradiation, add 1 mL of ice-cold PBS to each well. Scrape the cells, transfer the suspension to a 1.5 mL microcentrifuge tube, and centrifuge at 500 x g for 5 minutes at 4°C.

  • Aspirate the supernatant and store the cell pellet at -80°C until lysis.

Causality and Insights:

  • Why live cells? Working in live cells ensures that the probe interacts with proteins in their native conformation and subcellular location.

  • Why a competition control? This is the most crucial control. If the probe binds to a specific site, pre-saturating that site with the non-probe parent compound will prevent the probe from binding and crosslinking. True targets will show significantly reduced signal in this condition.

  • Why on ice? The crosslinking reaction is performed on ice to quench cellular processes and minimize diffusion of the highly reactive species generated upon photoactivation, increasing the likelihood of crosslinking to the immediate binding partner.

Protocol 2: Protein Enrichment via Affinity Purification

Principle: Following cell lysis under denaturing conditions, the biotin-tagged probe-protein adducts are selectively captured from the complex proteome using streptavidin-conjugated magnetic beads. Stringent washing removes non-specifically bound proteins.

Materials:

  • Lysis Buffer: RIPA buffer or a custom buffer (e.g., 50 mM Tris-HCl pH 7.5, 150 mM NaCl, 1% NP-40, 0.5% sodium deoxycholate, 0.1% SDS) with protease inhibitors.

  • Streptavidin-coated magnetic beads (e.g., Dynabeads MyOne Streptavidin C1).

  • Wash Buffer 1: 2% SDS in PBS.

  • Wash Buffer 2: 50 mM Tris-HCl pH 7.5, 1 M NaCl, 1 mM EDTA, 1% Triton X-100.

  • Wash Buffer 3: PBS.

  • Magnetic rack.

Procedure:

  • Cell Lysis: Resuspend the cell pellet from Protocol 1 in 500 µL of ice-cold Lysis Buffer. Sonicate briefly (e.g., 3 x 10-second pulses) on ice to shear DNA and ensure complete lysis.

  • Clarification: Centrifuge the lysate at 16,000 x g for 15 minutes at 4°C. Transfer the supernatant to a new pre-chilled tube.

  • Bead Preparation: Wash 50 µL of streptavidin bead slurry per sample three times with Lysis Buffer.

  • Binding: Add the clarified lysate to the washed beads and incubate for 2-4 hours at 4°C on a rotator.

  • Washing:

    • Place the tubes on the magnetic rack, allow the beads to capture, and discard the supernatant.

    • Wash the beads sequentially:

      • 2x with 1 mL of Wash Buffer 1.

      • 2x with 1 mL of Wash Buffer 2.

      • 3x with 1 mL of Wash Buffer 3.

    • For each wash, resuspend the beads completely and rotate for 5 minutes at 4°C before magnetic capture.

  • After the final wash, remove all supernatant. The beads are now ready for on-bead digestion.

Causality and Insights:

  • Why denaturing lysis? The covalent bond formed during PAL is robust. Using denaturing detergents like SDS breaks non-covalent protein-protein interactions, ensuring that only the directly crosslinked protein and its immediate, tightly bound partners are purified.

  • Why stringent washes? The series of washes with high salt (1 M NaCl) and detergents (SDS, Triton X-100) is critical for removing proteins that bind non-specifically to the beads or the probe, which are the primary source of false positives in affinity purification experiments. [13]

Protocol 3: On-Bead Digestion and Mass Spectrometry Preparation

Principle: The captured proteins are proteolytically digested into smaller peptides directly on the magnetic beads. These peptides are then collected and analyzed by LC-MS/MS.

Materials:

  • Ammonium Bicarbonate (50 mM, pH 8.0)

  • Dithiothreitol (DTT)

  • Iodoacetamide (IAA)

  • Trypsin, sequencing grade

  • Formic Acid (FA)

  • C18 desalting tips

Procedure:

  • Reduction & Alkylation:

    • Resuspend the beads from Protocol 2 in 100 µL of 50 mM ammonium bicarbonate.

    • Add DTT to a final concentration of 10 mM and incubate at 56°C for 30 minutes.

    • Cool to room temperature. Add IAA to a final concentration of 25 mM and incubate in the dark for 20 minutes.

  • Digestion: Add trypsin (e.g., 0.5 µg) to the bead suspension and incubate overnight at 37°C with shaking.

  • Peptide Elution:

    • Centrifuge the tubes briefly and place them on the magnetic rack.

    • Carefully collect the supernatant, which contains the digested peptides, and transfer to a new tube.

  • Acidification: Acidify the peptide solution by adding formic acid to a final concentration of 1%.

  • Desalting: Desalt the peptides using C18 tips according to the manufacturer's instructions.

  • Analysis: Elute the desalted peptides and dry them in a vacuum centrifuge. Reconstitute in a small volume of 0.1% formic acid for LC-MS/MS analysis.

Data Analysis and Interpretation

The goal of the data analysis is to identify proteins that are significantly enriched in the probe-treated sample compared to the controls.

Key Comparisons:

  • Probe vs. DMSO: Identifies all proteins that interact with the probe, both specifically and non-specifically.

  • Probe vs. Probe + Competitor: This is the key comparison. A true target will be highly abundant in the "Probe" sample but significantly depleted in the "Probe + Competitor" sample.

Data Presentation: The results from a quantitative proteomics experiment (e.g., using label-free quantification or TMT labeling) are typically presented in a table.

Protein ID (UniProt)Gene NameFold Change (Probe / Competitor)p-valueDescription
P04637TP5315.20.0001Cellular tumor antigen p53
Q09472HSPA510.80.0005Endoplasmic reticulum chaperone BiP
P62258HSP90AB11.10.45Heat shock protein HSP 90-beta
P10809HSPD10.90.8860 kDa heat shock protein, mitochondrial

Interpretation:

  • High Fold Change & Low p-value: Proteins like TP53 and HSPA5 are considered high-confidence candidate targets. The large fold-change indicates their interaction with the probe is specific and can be competed away by the parent compound.

  • Low Fold Change & High p-value: Proteins like HSP90AB1 and HSPD1 are likely non-specific binders. Their abundance is not significantly different between the test and competition samples.

Hit Validation: The candidate list generated by proteomics must be validated by orthogonal methods. This may include:

  • Western Blot: Confirm the enrichment of a candidate protein in the pulldown samples.

  • Cellular Thermal Shift Assay (CETSA): Demonstrate direct target engagement in cells.

  • RNAi Knockdown: Show that reducing the expression of the candidate protein phenocopies the effect of the original compound.

  • Recombinant Protein Assays: Confirm direct binding or functional modulation using purified protein.

References

  • Smith, E., & Collins, I. (2015). Photoaffinity labeling in target- and binding-site identification. Future Medicinal Chemistry, 7(2), 159-183. [Link]

  • Ansari, M. A., & Ali, A. (2023). Chemical Probes Review: Choosing the Right Path Towards Pharmacological Targets in Drug Discovery, Challenges and Future Perspectives. Bentham Science Publishers. [Link]

  • Arrowsmith, C. H., et al. (2015). The promise and peril of chemical probes. Nature Chemical Biology, 11(8), 536-541. [Link]

  • ChomiX Biotech. (n.d.). Photoaffinity probes. ChomiX Official Website. [Link]

  • Wang, D., et al. (2014). Fluorous Photoaffinity Labeling to Probe Protein-Small Molecule Interactions. In Methods in Molecular Biology (Vol. 1149, pp. 247-257). Humana Press. [Link]

  • Aftab, S., & Ansari, M. A. (2023). Chemical Probes Review: Choosing the Right Path Towards Pharmacological Targets in Drug Discovery, Challenges and Future Perspectives. ResearchGate. [Link]

  • Li, Z., et al. (2019). Multivalent Photoaffinity Probe for Labeling Small Molecule Binding Proteins. Bioconjugate Chemistry, 30(6), 1693-1700. [Link]

  • Edwards, A. M. (Ed.). (2021). The Discovery and Utility of Chemical Probes in Target Discovery. Royal Society of Chemistry. [Link]

  • PrepChem. (n.d.). Synthesis of N-[4-(Hydroxymethyl)phenyl]-4-(tetradecyloxy)benzamide. PrepChem.com. [Link]

  • Williams, S. A., & Fälth, M. (2015). Emerging affinity-based proteomic technologies for large scale plasma profiling in cardiovascular disease. Journal of the American Heart Association, 4(12), e002733. [Link]

  • Letters in Applied NanoBioScience. (2024). Synthesis and In-Vitro Antimicrobial Activity of N- Benzamide Derivatives. Letters in Applied NanoBioScience, 14(1), 33-41. [Link]

  • Terstiege, I., et al. (2012). Target identification and mechanism of action in chemical biology and drug discovery. Nature Chemical Biology, 8(7), 618-629. [Link]

  • ResearchGate. (n.d.). General schemes of affinity-based protein profiling. [Diagram]. ResearchGate. [Link]

  • Ayoglu, B., et al. (2016). Multiplexed protein profiling by sequential affinity capture. Proteomics, 16(10), 1435-1445. [Link]

  • Chen, J., et al. (2023). Applications of activity-based protein profiling and affinity-based protein profiling in pharmacology and toxicology research. Chinese Journal of Pharmacology and Toxicology, 37(12), 951. [Link]

  • Musso, I., et al. (2016). Water-soluble derivatives of 4-oxo-N-(4-hydroxyphenyl) retinamide: synthesis and biological activity. Chemical Biology & Drug Design, 88(3), 443-449. [Link]

  • ResearchGate. (n.d.). Synthesis of N-(4-aminophenyl)-substituted benzamides. [Scheme]. ResearchGate. [Link]

  • Jiao, J., et al. (2009). Design, synthesis and preliminary biological evaluation of N-hydroxy-4-(3-phenylpropanamido)benzamide (HPPB) derivatives as novel histone deacetylase inhibitors. European Journal of Medicinal Chemistry, 44(11), 4470-4476. [Link]

  • Tang, M., et al. (2018). Synthesis and Biological Activity of Benzamides Substituted with Pyridine-Linked 1,2,4-Oxadiazole. Molecules, 23(10), 2468. [Link]

  • Wang, X., et al. (2019). 1,2,4-Oxadiazole-Based Bio-Isosteres of Benzamides: Synthesis, Biological Activity and Toxicity to Zebrafish Embryo. Molecules, 24(17), 3048. [Link]

Sources

Application Notes and Protocols: Cell-Based Assays to Evaluate N-(4-hydroxyphenyl)benzamide Efficacy

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

N-(4-hydroxyphenyl)benzamide and its derivatives represent a class of compounds with demonstrated biological activities, including potential as antimicrobial and antiproliferative agents.[1][2][3] The structural motif, a benzamide linked to a hydroxyphenyl group, is found in various pharmacologically active molecules.[4][5][6] For researchers and drug development professionals, a systematic evaluation of the efficacy of these compounds at the cellular level is a critical step in preclinical assessment. This guide provides a comprehensive suite of cell-based assays to characterize the cytotoxic and mechanistic properties of this compound.

The protocols herein are designed to be self-validating, offering a multi-faceted approach to understanding the compound's effects on cell viability, proliferation, and the induction of apoptosis. By employing a logical sequence of assays, from broad screening of metabolic activity to specific inquiries into cell cycle progression and protein expression, researchers can build a robust profile of this compound's cellular impact.

Section 1: Foundational Efficacy Assessment: Cell Viability and Proliferation

The initial evaluation of any potential therapeutic agent involves determining its effect on cell viability and proliferation. This is often quantified by the half-maximal inhibitory concentration (IC50), which is the concentration of the compound that reduces a biological response by 50%. Tetrazolium reduction assays, such as the MTT and XTT assays, are reliable methods for this purpose.[7][8] These colorimetric assays measure the metabolic activity of cells, which in most cases, correlates with the number of viable cells.[9]

Principle of Tetrazolium Reduction Assays

Metabolically active cells possess mitochondrial dehydrogenases that can reduce tetrazolium salts to colored formazan products.[10][11] The amount of formazan produced is directly proportional to the number of viable cells.[7][10]

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide): This salt is reduced to an insoluble purple formazan, which must be solubilized before absorbance reading.[8][11]

  • XTT (2,3-bis-(2-methoxy-4-nitro-5-sulfophenyl)-2H-tetrazolium-5-carboxanilide): This salt is reduced to a water-soluble orange formazan, simplifying the protocol by eliminating the solubilization step.[10][11]

Experimental Workflow: Cytotoxicity Screening

G cluster_0 Day 1: Cell Seeding cluster_1 Day 2: Compound Treatment cluster_2 Day 4/5: Viability Assay cluster_3 Data Analysis seed_cells Seed cells in a 96-well plate incubate1 Incubate overnight (37°C, 5% CO2) seed_cells->incubate1 add_compound Add serial dilutions of this compound incubate1->add_compound incubate2 Incubate for 24, 48, or 72 hours add_compound->incubate2 add_reagent Add MTT or XTT reagent incubate2->add_reagent incubate3 Incubate (2-4 hours) add_reagent->incubate3 solubilize Add solubilization solution (MTT only) incubate3->solubilize If using MTT read_absorbance Read absorbance on a plate reader incubate3->read_absorbance If using XTT solubilize->read_absorbance calculate_viability Calculate % cell viability read_absorbance->calculate_viability plot_curve Plot dose-response curve calculate_viability->plot_curve determine_ic50 Determine IC50 value plot_curve->determine_ic50

Caption: Workflow for determining the IC50 of this compound.

Detailed Protocol: XTT Cell Viability Assay

This protocol is adapted from standard methodologies for XTT assays.[10][11]

Materials:

  • This compound

  • Appropriate cancer cell line (e.g., MCF-7, A549)

  • Complete cell culture medium

  • 96-well flat-bottom plates

  • XTT labeling reagent

  • Electron-coupling reagent

  • Microplate reader

Procedure:

  • Cell Seeding:

    • Harvest and count cells.

    • Seed 5,000-10,000 cells per well in 100 µL of complete medium in a 96-well plate.

    • Incubate overnight at 37°C in a humidified 5% CO2 incubator.

  • Compound Treatment:

    • Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).

    • Perform serial dilutions of the compound in complete medium to achieve final concentrations ranging from nanomolar to micromolar.

    • Remove the medium from the wells and add 100 µL of the compound dilutions. Include a vehicle control (medium with the same concentration of DMSO).

    • Incubate for 24, 48, or 72 hours.

  • XTT Assay:

    • Prepare the XTT labeling mixture by adding the electron-coupling reagent to the XTT labeling reagent according to the manufacturer's instructions.

    • Add 50 µL of the XTT labeling mixture to each well.

    • Incubate the plate for 2-4 hours at 37°C.

    • Measure the absorbance of the samples in a microplate reader at a wavelength of 450-500 nm with a reference wavelength of 630-690 nm.[10]

  • Data Analysis:

    • Subtract the absorbance of the blank (medium only) from all readings.

    • Calculate the percentage of cell viability for each concentration using the formula:

      • % Viability = (Absorbance of treated cells / Absorbance of control cells) x 100

    • Plot the percentage of viability against the log of the compound concentration and determine the IC50 value using non-linear regression analysis.

ParameterDescription
Cell Line Dependent on the research question (e.g., breast cancer, lung cancer).
Seeding Density Optimized for logarithmic growth during the assay period.
Compound Concentrations A wide range to capture the full dose-response curve.
Incubation Time Varied to assess time-dependent effects.
Controls Untreated cells, vehicle-treated cells, and a positive control (e.g., a known cytotoxic drug).

Section 2: Mechanistic Insights: Apoptosis and Cell Cycle Analysis

Once the cytotoxic potential of this compound is established, the next step is to investigate the mechanism of cell death. Apoptosis, or programmed cell death, is a common mechanism for anticancer agents.[12] Key indicators of apoptosis include the activation of caspases and the externalization of phosphatidylserine (PS).[12][13]

Apoptosis Assays
  • Caspase-Glo® 3/7 Assay: This luminescent assay measures the activity of caspases-3 and -7, which are key executioner caspases in the apoptotic pathway.[12]

  • Annexin V Staining: Annexin V is a protein that binds with high affinity to PS, which is translocated from the inner to the outer leaflet of the plasma membrane during early apoptosis.[12][14] This can be detected by flow cytometry or fluorescence microscopy.

Cell Cycle Analysis

Antiproliferative compounds can exert their effects by arresting the cell cycle at specific checkpoints.[3][15] Flow cytometry with propidium iodide (PI) staining is a standard method for analyzing the distribution of cells in different phases of the cell cycle (G0/G1, S, and G2/M).[15] PI is a fluorescent dye that stoichiometrically binds to DNA, allowing for the quantification of DNA content per cell.[16]

Experimental Workflow: Mechanistic Studies

G cluster_0 Cell Treatment cluster_1 Apoptosis Assays cluster_2 Cell Cycle Analysis treat_cells Treat cells with this compound (IC50 and 2x IC50) incubate Incubate for a defined period (e.g., 24 hours) treat_cells->incubate caspase_assay Caspase-Glo® 3/7 Assay incubate->caspase_assay annexin_v Annexin V/PI Staining incubate->annexin_v fix_cells Fix cells in ethanol incubate->fix_cells flow_cytometry_apoptosis Analyze by Flow Cytometry annexin_v->flow_cytometry_apoptosis stain_pi Stain with Propidium Iodide fix_cells->stain_pi flow_cytometry_cell_cycle Analyze by Flow Cytometry stain_pi->flow_cytometry_cell_cycle

Caption: Workflow for investigating the mechanism of action.

Detailed Protocol: Cell Cycle Analysis by Propidium Iodide Staining

This protocol is based on established methods for cell cycle analysis.[16]

Materials:

  • Treated and untreated cells

  • Phosphate-buffered saline (PBS)

  • Ice-cold 70% ethanol

  • Propidium Iodide (PI) staining solution (containing RNase A)

  • Flow cytometer

Procedure:

  • Cell Harvesting and Fixation:

    • Harvest approximately 1 x 10^6 cells by trypsinization.

    • Wash the cells with PBS and centrifuge at 300 x g for 5 minutes.

    • Resuspend the cell pellet in 400 µL of PBS.

    • While vortexing gently, add 1 mL of ice-cold 70% ethanol dropwise to fix the cells.

    • Incubate on ice for at least 30 minutes. Fixed cells can be stored at 4°C for several weeks.[16]

  • Staining:

    • Centrifuge the fixed cells at a higher speed (e.g., 800 x g) for 5 minutes.

    • Discard the supernatant and wash the cell pellet twice with PBS.

    • Resuspend the cell pellet in 400 µL of PI staining solution containing RNase A.[16]

    • Incubate at room temperature for 15-30 minutes, protected from light.

  • Flow Cytometry:

    • Analyze the samples on a flow cytometer.

    • Acquire at least 10,000 events per sample.

    • Use software to generate a histogram of DNA content and quantify the percentage of cells in each phase of the cell cycle.

ParameterDescription
Cell Number Sufficient to obtain a robust statistical analysis.
Fixation Crucial for permeabilizing the cells to allow PI entry.[16]
RNase A Treatment Necessary to eliminate staining of double-stranded RNA.
Controls Untreated cells to establish a baseline cell cycle profile.

Section 3: Target Validation: Protein Expression Analysis

To further elucidate the molecular pathways affected by this compound, Western blotting can be employed to analyze the expression levels of key proteins involved in apoptosis and cell cycle regulation.[17][18]

Principle of Western Blotting

Western blotting is a technique used to detect specific proteins in a sample.[19] It involves separating proteins by size using SDS-PAGE, transferring them to a membrane, and then probing with antibodies specific to the target protein.[18][20]

Potential Protein Targets
  • Apoptosis-related proteins:

    • Cleaved Caspase-3: An executioner caspase, its presence is a hallmark of apoptosis.

    • PARP (Poly (ADP-ribose) polymerase): A substrate of activated caspases; its cleavage is another indicator of apoptosis.

    • Bcl-2 family proteins (e.g., Bcl-2, Bax): Regulators of the intrinsic apoptotic pathway.

  • Cell cycle-related proteins:

    • Cyclins and Cyclin-Dependent Kinases (CDKs): Key regulators of cell cycle progression.

    • p21 and p27: CDK inhibitors that can induce cell cycle arrest.

Detailed Protocol: Western Blotting

This is a general protocol for Western blotting; specific antibody dilutions and incubation times should be optimized.[17][21]

Materials:

  • Cell lysates from treated and untreated cells

  • RIPA buffer with protease and phosphatase inhibitors

  • BCA protein assay kit

  • SDS-PAGE gels

  • Transfer buffer

  • PVDF or nitrocellulose membrane

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies (specific to the target proteins)

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate

  • Imaging system

Procedure:

  • Protein Extraction and Quantification:

    • Lyse cells in RIPA buffer.

    • Quantify protein concentration using a BCA assay.

  • SDS-PAGE and Protein Transfer:

    • Load equal amounts of protein (20-30 µg) per lane of an SDS-PAGE gel.

    • Separate proteins by electrophoresis.

    • Transfer the separated proteins to a membrane.

  • Immunoblotting:

    • Block the membrane in blocking buffer for 1 hour at room temperature.

    • Incubate the membrane with the primary antibody overnight at 4°C with gentle agitation.

    • Wash the membrane three times with TBST for 10 minutes each.

    • Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane again as in the previous step.

  • Detection:

    • Incubate the membrane with a chemiluminescent substrate.

    • Capture the signal using an imaging system.

    • Analyze the band intensities and normalize to a loading control (e.g., β-actin or GAPDH).

References

  • Wikipedia. Cell cycle analysis. [Link]

  • National Center for Biotechnology Information. Rapid Profiling Cell Cycle by Flow Cytometry Using Concurrent Staining of DNA and Mitotic Markers. [Link]

  • Creative Biolabs. Western Blot Protocol. [Link]

  • University of Padua. Cell Cycle Analysis by Propidium Iodide Staining. [Link]

  • Wikipedia. MTT assay. [Link]

  • National Center for Biotechnology Information. Cell Viability Assays - Assay Guidance Manual. [Link]

  • Boster Bio. Western Blot Protocol: Step-by-Step Guide. [Link]

  • PubMed. Design, synthesis and preliminary biological evaluation of N-hydroxy-4-(3-phenylpropanamido)benzamide (HPPB) derivatives as novel histone deacetylase inhibitors. [Link]

  • National Institutes of Health. A real-time, bioluminescent annexin V assay for the assessment of apoptosis. [Link]

  • ResearchGate. Antiproliferative and cytotoxic assays. MTT assay (A, B, and C).... [Link]

  • MDPI. Cell Proliferation and Cytotoxicity Assays, The Fundamentals for Drug Discovery. [Link]

  • Biocompare. Apoptosis Assay Kits. [Link]

  • Creative Biolabs. Cell Proliferation Assays. [Link]

  • ResearchGate. Synthesis, characterization and biological screening of some 4-O-substituted derivatives of N-(4-hydroxyphenyl)-N-methyl-4-methylbenzenesulfonamide. [Link]

  • PubMed. Synthesis and biological evaluation of new N-(2-hydroxy-4(or 5)-nitro/aminophenyl)benzamides and phenylacetamides as antimicrobial agents. [Link]

  • MDPI. Synthesis and In-Vitro Antimicrobial Activity of N- Benzamide Derivatives. [Link]

  • TSI Journals. Synthesis and Biological Evaluation of New Sulfonamide Derivative. [Link]

  • National Center for Biotechnology Information. Cytotoxicity and Antiproliferative Activity Assay of Clove Mistletoe (Dendrophthoe pentandra (L.) Miq.) Leaves Extracts. [Link]

  • PubMed. A novel pipeline of 2-(benzenesulfonamide)-N-(4-hydroxyphenyl) acetamide analgesics that lack hepatotoxicity and retain antipyresis. [Link]

  • PubMed Central. A novel pipeline of 2-(benzenesulfonamide)-N-(4-hydroxyphenyl) acetamide analgesics that lack hepatotoxicity and retain antipyresis. [Link]

  • PubMed. Effects of dietary N-(4-hydroxyphenyl)retinamide on N-nitrosomethylbenzylamine metabolism and esophageal tumorigenesis in the Fischer 344 rat. [Link]

  • ResearchGate. A novel pipeline of 2-(benzenesulfonamide)-N-(4-hydroxyphenyl) acetamide analgesics that lack hepatotoxicity and retain antipyresis. [Link]

  • PubChem. Benzamide, N-(4-hydroxyphenyl)-. [Link]

  • MDPI. Synthesis and Antiviral Activity of N-Phenylbenzamide Derivatives, a Novel Class of Enterovirus 71 Inhibitors. [Link]

  • PubMed. N-(Hydroxybenzyl)benzamide Derivatives: Aqueous pH-Dependent Kinetics and Mechanistic Implications for the Aqueous Reactivity of Carbinolamides. [Link]

  • ResearchGate. (A) Synthesis of N-(4-aminophenyl)-substituted benzamides. Reagents and conditions. [Link]

Sources

Protocol for testing N-(4-hydroxyphenyl)benzamide in animal models

Author: BenchChem Technical Support Team. Date: January 2026

Application Note & Protocol

Topic: Protocol for In Vivo Evaluation of N-(4-hydroxyphenyl)benzamide

Introduction: A Rationale-Driven Approach to In Vivo Testing

This compound belongs to the benzamide class of compounds, which have garnered significant interest for their diverse pharmacological activities, including anti-inflammatory and analgesic effects.[1] Structurally related compounds have shown potential to modulate key inflammatory pathways, such as those involving cyclooxygenase (COX) enzymes and the transcription factor NF-κB.[2][3] Furthermore, its structural similarity to N-arachidonoyl-phenolamine (AM404), a key metabolite of acetaminophen, suggests a potential interaction with the endocannabinoid system, a critical pathway for pain modulation.[4][5]

This document provides a comprehensive, field-tested protocol for the initial in vivo evaluation of this compound in established animal models of pain and inflammation. The methodologies are designed not merely as a sequence of steps, but as a self-validating system, incorporating appropriate controls and explaining the causality behind each experimental choice. Our objective is to provide researchers, scientists, and drug development professionals with a robust framework for generating reproducible and interpretable preclinical data.

Section 1: Pre-Experimental Considerations: Setting the Foundation for Success

A meticulously planned experiment is the cornerstone of reliable data. Before initiating any in vivo work, several factors must be addressed to ensure scientific integrity, ethical compliance, and experimental validity.

Ethical Conduct and Regulatory Adherence

All animal experiments must be conducted in strict accordance with national and institutional guidelines. The principles of the 3Rs (Replacement, Reduction, and Refinement) should be the guiding framework for all procedures.[6][7] Key recommendations include:

  • Replacement: Using in vitro models where possible to screen for activity before moving to in vivo studies.

  • Reduction: Employing appropriate statistical methods to determine the minimum number of animals required to achieve scientifically valid results.[6]

  • Refinement: Minimizing any potential pain, suffering, or distress through humane handling, appropriate use of anesthetics/analgesics for invasive procedures, and defining clear humane endpoints.[6]

Researchers should follow the ARRIVE (Animal Research: Reporting of In Vivo Experiments) guidelines to ensure that studies are reported transparently and comprehensively.[8][9][10] All protocols must be reviewed and approved by an Institutional Animal Care and Use Committee (IACUC) or equivalent ethics board.

Test Article Formulation and Vehicle Selection

The solubility and stability of this compound will dictate the choice of vehicle for administration.

  • Initial Solubility Screen: Test solubility in common vehicles (e.g., sterile saline, 0.5% carboxymethylcellulose (CMC), 5% DMSO in saline, 10% Tween® 80 in saline).

  • Vehicle Selection Rationale: The chosen vehicle must be non-toxic and inert at the administered volume. It is critical to run a parallel "Vehicle Control" group in all experiments to ensure that the vehicle itself does not produce any biological effects.

  • Preparation: The formulation should be prepared fresh daily unless stability data indicate otherwise. If a suspension is used, it must be homogenized before each administration to ensure consistent dosing.

Animal Model Selection

The choice of animal model is paramount and must be scientifically justified. For initial screening, rodents (mice or rats) are typically used due to their well-characterized responses to analgesic and anti-inflammatory agents.[11][12]

  • Species and Strain: Swiss albino mice or Wistar rats are commonly used for these assays. The strain should be consistent throughout a study.

  • Health Status: Animals must be healthy, free of pathogens, and sourced from a reputable vendor.

  • Acclimatization: Animals must be acclimatized to the facility for a minimum of one week prior to experimentation to reduce stress-induced variability.

Section 2: Protocol for Evaluating Analgesic Efficacy

Pain is a complex phenomenon, and different models are required to assess a compound's effect on various pain modalities. We present two standard models: one for thermal (central) pain and one for chemical-induced visceral (peripheral) pain.

Experimental Design: Analgesia Studies

A robust experimental design is crucial for interpretability. The following table provides a template.

Group #TreatmentDose (mg/kg)Route of Admin.N (animals/group)Rationale
1Vehicle Control-i.p. / p.o.8-10Establishes baseline response and controls for vehicle effects.
2This compoundDose 1 (Low)i.p. / p.o.8-10Determines efficacy at a low dose.
3This compoundDose 2 (Mid)i.p. / p.o.8-10Assesses dose-response relationship.
4This compoundDose 3 (High)i.p. / p.o.8-10Determines maximal efficacy and potential toxicity.
5Positive Control (Thermal)Morphine (5-10 mg/kg)i.p.8-10Validates the model's sensitivity to a standard central analgesic.
6Positive Control (Chemical)Indomethacin (10 mg/kg)i.p.8-10Validates the model's sensitivity to a standard peripheral analgesic (NSAID).

Note: i.p. = intraperitoneal; p.o. = oral gavage. The route should be consistent with the intended clinical route, if known. Doses should be selected based on any available in vitro data or literature on similar compounds.

Workflow for Analgesic Testing

G cluster_pre Pre-Treatment cluster_treat Treatment cluster_post Post-Treatment Assessment cluster_analysis Data Analysis acclimate 1. Animal Acclimatization (≥ 7 days) baseline 2. Baseline Measurement (e.g., Hot Plate Latency) acclimate->baseline randomize 3. Randomize into Groups baseline->randomize administer 4. Administer Compound (Vehicle, Test, or Control) randomize->administer wait 5. Wait for Peak Effect (e.g., 30-60 min) administer->wait test 6. Perform Nociceptive Test (Hot Plate or Writhing) wait->test record 7. Record Data (Latency, # Writhers) test->record analyze 8. Statistical Analysis (% Inhibition, ANOVA) record->analyze G Carrageenan Carrageenan (Inflammatory Stimulus) Cell Resident Macrophages & Mast Cells Carrageenan->Cell Mediators Release of Pro-inflammatory Mediators (Histamine, Bradykinin) Cell->Mediators Phase 1 (0-1.5h) COX2 COX-2 Upregulation Mediators->COX2 PGs Prostaglandin Synthesis (PGE2) COX2->PGs Phase 2 (>1.5h) Edema Vasodilation, Increased Permeability, Neutrophil Infiltration = EDEMA PGs->Edema TestCmpd This compound (Potential Inhibition) TestCmpd->COX2

Caption: Simplified pathway of Carrageenan-induced inflammation.

Experimental Design: Anti-Inflammation Study
Group #TreatmentDose (mg/kg)Route of Admin.N (animals/group)Rationale
1Vehicle Control-p.o.8-10Establishes maximal inflammation response.
2This compoundDose 1 (Low)p.o.8-10Determines efficacy at a low dose.
3This compoundDose 2 (Mid)p.o.8-10Assesses dose-response relationship.
4This compoundDose 3 (High)p.o.8-10Determines maximal efficacy.
5Positive ControlDiclofenac (10 mg/kg)p.o.8-10Validates the model's sensitivity to a standard NSAID.
Protocol 3.3.1: Carrageenan-Induced Paw Edema

Materials:

  • Plethysmometer or digital calipers

  • 1% Carrageenan solution (w/v in sterile saline)

  • Syringes and needles

  • Experimental animals (rats are often preferred for this assay due to larger paw size)

Procedure:

  • Baseline Measurement: Measure the initial volume (or thickness) of the right hind paw of each rat. This is the 0-hour reading.

  • Administration: Administer the test compound, vehicle, or positive control (Diclofenac) via oral gavage (p.o.).

  • Induction of Inflammation: One hour after drug administration, inject 0.1 mL of 1% carrageenan solution into the sub-plantar surface of the right hind paw.

  • Post-Induction Measurements: Measure the paw volume at 1, 2, 3, and 4 hours after the carrageenan injection.

  • Data Analysis: The increase in paw volume is an index of inflammation. Calculate the percent inhibition of edema for each group at each time point using the formula: % Inhibition = [ (ΔV Vehicle - ΔV Treated) / ΔV Vehicle ] x 100 Where ΔV is the change in paw volume from the 0-hour baseline reading.

Section 4: Preliminary Safety and Toxicological Assessment

In conjunction with efficacy studies, it is prudent to conduct a preliminary acute toxicity assessment. This is particularly important for analogs of compounds with known toxicities, such as acetaminophen-induced hepatotoxicity. [4][13]

Protocol 4.1.1: Acute Toxicity Observation

This protocol is designed to identify the maximum tolerated dose (MTD) and observe for overt signs of toxicity. It should be conducted in compliance with FDA preclinical guidelines. [14][15] Procedure:

  • Dose Escalation: Use a separate cohort of animals. Administer single, escalating doses of this compound (e.g., 100, 300, 1000, 2000 mg/kg) to small groups of animals (n=3-5 per group).

  • Clinical Observation: Observe animals continuously for the first 4 hours and then periodically for up to 72 hours. Record any signs of toxicity, such as changes in posture, respiration, motor activity, and any instances of morbidity or mortality.

  • Biochemical Analysis: At the end of the observation period (or if humane endpoints are reached), collect blood via cardiac puncture under deep anesthesia. Analyze plasma for markers of liver (ALT, AST) and kidney (BUN, Creatinine) function.

  • Gross Necropsy: Perform a gross examination of major organs (liver, kidneys, spleen, stomach) for any visible abnormalities.

Section 5: Data Analysis and Interpretation

  • Statistical Analysis: Data should be expressed as mean ± SEM. Statistical significance between groups should be determined using a one-way analysis of variance (ANOVA) followed by an appropriate post-hoc test (e.g., Dunnett's or Tukey's). A p-value of <0.05 is typically considered significant.

  • Interpretation: Efficacy is demonstrated by a statistically significant, dose-dependent reduction in pain response or inflammation compared to the vehicle control group. The activity should be compared to that of the positive control to gauge relative potency. Safety is indicated by a lack of adverse clinical signs and no significant elevation in liver or kidney biomarkers at efficacious doses.

References

  • PharmaTimes. (2010). NC3RS guidelines on animal research reporting published.
  • PMC - NIH. (n.d.). Anti-Inflammation of N-Benzyl-4-Bromobenzamide in Lipopolysaccharide-Induced Human Gingival Fibroblasts.
  • Patil, K. R., et al. (n.d.). Animal models of inflammation for screening of anti-inflammatory drugs: Implications for the discovery and development of phytopharmaceuticals.
  • Slideshare. (n.d.). preclinical screening models for Analgesic drugs.
  • OUCI. (n.d.). Animal Models of Inflammation for Screening of Anti-inflammatory Drugs: Implications for the Discovery and Development of Phytopharmaceuticals.
  • PMC - PubMed Central. (2019). Animal Models of Inflammation for Screening of Anti-inflammatory Drugs: Implications for the Discovery and Development of Phytopharmaceuticals.
  • INTERNATIONAL JOURNAL OF PHARMACEUTICAL SCIENCES AND RESEARCH. (2017).
  • Frontiers. (2022). Editorial: Preclinical Animal Models and Measures of Pain: Improving Predictive Validity for Analgesic Drug Development.
  • Asian Journal of Pharmaceutical Research. (n.d.).
  • Semantic Scholar. (n.d.).
  • ResearchGate. (2017). A Detailed Review on Nociceptive Models for the Screening of Analgesic Activity in Experimental Animals.
  • NC3Rs. (n.d.). The 3Rs.
  • NCBI - NIH. (n.d.). Large Animal Models for Pain Therapeutic Development.
  • Karger. (2009). FDA Requirements for Preclinical Studies.
  • University of Leicester. (n.d.). NC3Rs guidelines.
  • NAMSA. (2025). Guide to Understanding FDA Preclinical Study Requirements for Medical Devices.
  • NC3Rs. (n.d.). ARRIVE guidelines.
  • FDA. (2025). Roadmap to Reducing Animal Testing in Preclinical Safety Studies.
  • Cytel. (2025). The FDA's Roadmap to Reducing Animal Testing in Preclinical Safety Studies.
  • Smolecule. (2023). 4-Chloro-N-[2-(4-hydroxyphenyl)ethyl]benzamide.
  • Social Science Research Institute. (n.d.).
  • USDA National Agricultural Library. (n.d.).
  • PubMed. (2020). A novel pipeline of 2-(benzenesulfonamide)-N-(4-hydroxyphenyl)
  • PubMed Central. (2020). A novel pipeline of 2-(benzenesulfonamide)-N-(4-hydroxyphenyl)
  • PMC - NIH. (n.d.). Synthesis and anti-inflammatory activity of benzimidazole derivatives; an in vitro, in vivo and in silico approach.
  • PubMed. (2008). New analgesics synthetically derived from the paracetamol metabolite N-(4-hydroxyphenyl)-(5Z,8Z,11Z,14Z)
  • ResearchGate. (2020). A novel pipeline of 2-(benzenesulfonamide)-N-(4-hydroxyphenyl)
  • MDPI. (n.d.). Antimicrobial and Anti-Inflammatory Activity of N-(2-Bromo-phenyl)
  • PubMed. (n.d.). Newly discovered anti-inflammatory properties of the benzamides and nicotinamides.
  • ResearchGate. (2021).
  • (2024).
  • PubMed. (n.d.). Synthesis and biological evaluation of new N-(2-hydroxy-4(or 5)-nitro/aminophenyl)benzamides and phenylacetamides as antimicrobial agents.
  • PubMed Central. (2024).
  • PubMed. (2019). 4-(2-(1 H-Benzo[ d]imidazol-2-ylthio)acetamido)- N-(substituted phenyl)
  • ResearchGate. (n.d.). Synthesis, characterization and biological screening of some 4-O-substituted derivatives of N-(4-hydroxyphenyl)-N-methyl-4-methylbenzenesulfonamide.
  • Biosynth. (n.d.). N-(4-Hydroxyphenyl)propanamide | 1693-37-4 | IP27203.
  • PubMed Central. (n.d.). Synthesis and Biophysical and Biological Studies of N-Phenylbenzamide Derivatives Targeting Kinetoplastid Parasites.
  • PubChem - NIH. (n.d.). Benzamide, N-(4-hydroxyphenyl)-.
  • (n.d.). The mechanism of synthesis of N-{[4 (benzoylamino)phenyl]sulfonyl} benzamide (1c)..
  • Walsh Medical Media. (2016). Pharmacological Potential of Benzamide Analogues and their Uses in Medicinal Chemistry.
  • ResearchGate. (n.d.). (PDF) Synthesis and Pharmacological Activities of N-(3-Hydroxyphenyl)
  • NIH. (n.d.). Synthesis and pharmacological effects of novel benzenesulfonamides carrying benzamide moiety as carbonic anhydrase and acetylcholinesterase inhibitors.

Sources

Application Notes and Protocols: N-(4-hydroxyphenyl)benzamide for High-Throughput Screening Assays

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Unlocking the Therapeutic Potential of N-(4-hydroxyphenyl)benzamide through High-Throughput Screening

This compound is a versatile scaffold in medicinal chemistry, with a growing body of evidence suggesting its potential as a modulator of key biological pathways. Its derivatives have demonstrated a wide range of pharmacological activities, including anti-inflammatory, analgesic, antiviral, and anticancer properties. The core benzamide structure is a recognized pharmacophore in numerous approved drugs, highlighting its significance in drug discovery. This document provides detailed application notes and protocols for the use of this compound and its analogs in high-throughput screening (HTS) campaigns, empowering researchers to efficiently explore its therapeutic potential.

The inherent modularity of the this compound structure allows for the creation of diverse chemical libraries, making it an ideal candidate for HTS-driven hit identification and lead optimization. This guide will focus on two primary applications that leverage the known biological activities of benzamide derivatives: biochemical screening against histone deacetylases (HDACs) and cell-based screening for the induction of apoptosis. By providing robust, validated protocols, we aim to equip researchers in drug development with the necessary tools to accelerate their discovery programs.

Physicochemical Properties for High-Throughput Screening

For successful implementation in HTS, a compound's solubility and stability are paramount. This compound is a white to off-white solid. For screening purposes, it is recommended to prepare a concentrated stock solution in 100% dimethyl sulfoxide (DMSO), a common solvent for compound libraries.

PropertyValueSource
Molecular Formula C₁₃H₁₁NO₂[1]
Molecular Weight 213.23 g/mol [1]
CAS Number 15457-50-8[1]
Recommended Stock Concentration 10-50 mM in 100% DMSOGeneral HTS practice
Storage -20°C or -80°C, desiccatedGeneral HTS practice

Note: It is crucial to perform solubility tests at the final assay concentration to ensure the compound does not precipitate. The final concentration of DMSO in the assay should be kept low (typically ≤ 1%) to minimize solvent-induced artifacts.

Application 1: Biochemical High-Throughput Screening for Histone Deacetylase (HDAC) Inhibitors

Scientific Rationale: The benzamide moiety, particularly the N-hydroxybenzamide group, is a well-established zinc-binding motif found in many potent histone deacetylase (HDAC) inhibitors.[2][3] HDACs are a class of enzymes that play a critical role in the epigenetic regulation of gene expression, and their dysregulation is implicated in various cancers and other diseases.[2][3] Therefore, screening this compound and its analogs for HDAC inhibitory activity is a rational starting point for the discovery of novel anticancer agents.

Principle of the Assay

This protocol describes a fluorometric HTS assay for identifying inhibitors of HDAC enzymes. The assay utilizes a substrate comprising an acetylated lysine side chain. In the presence of active HDAC enzyme, the acetyl group is removed. A developer solution is then added, which specifically acts on the deacetylated substrate to release a fluorophore. The resulting fluorescence intensity is directly proportional to the HDAC activity. Inhibitors of HDAC will prevent the deacetylation of the substrate, leading to a decrease in the fluorescent signal.

Experimental Workflow

HDAC_Workflow cluster_prep Preparation cluster_assay Assay Execution (384-well plate) cluster_analysis Data Analysis Compound_Prep Prepare this compound Dilution Series in DMSO Dispense_Compound Dispense Compound/ Controls (nl scale) Compound_Prep->Dispense_Compound Reagent_Prep Prepare Assay Buffer, HDAC Enzyme, and Substrate Add_Enzyme Add HDAC Enzyme Solution Reagent_Prep->Add_Enzyme Incubate1 Incubate (e.g., 30 min at 37°C) Add_Enzyme->Incubate1 Add_Substrate Add Fluorogenic Substrate Incubate1->Add_Substrate Incubate2 Incubate (e.g., 60 min at 37°C) Add_Substrate->Incubate2 Add_Developer Add Developer Solution Incubate2->Add_Developer Incubate3 Incubate (e.g., 15 min at RT) Add_Developer->Incubate3 Read_Plate Read Fluorescence (Ex/Em = 360/460 nm) Incubate3->Read_Plate Calculate_Z Calculate Z'-Factor Read_Plate->Calculate_Z Determine_Hits Determine % Inhibition and Identify Hits Calculate_Z->Determine_Hits Dose_Response Perform Dose-Response and IC50 Calculation Determine_Hits->Dose_Response

Caption: Workflow for the HDAC inhibitor biochemical HTS assay.

Detailed Protocol

Materials:

  • This compound

  • Recombinant human HDAC enzyme (e.g., HDAC1, HDAC2, or a specific isoform of interest)

  • Fluorogenic HDAC substrate (e.g., Boc-Lys(Ac)-AMC)

  • HDAC assay buffer (e.g., 50 mM Tris-HCl, pH 8.0, 137 mM NaCl, 2.7 mM KCl, 1 mM MgCl₂)

  • HDAC developer solution (containing a lysine developer and a stop solution)

  • Trichostatin A (TSA) or Vorinostat (SAHA) as a positive control inhibitor

  • DMSO (HTS grade)

  • 384-well, black, flat-bottom plates

  • Multichannel pipette or automated liquid handler

  • Fluorescence plate reader

Procedure:

  • Compound Preparation:

    • Prepare a 10 mM stock solution of this compound in 100% DMSO.

    • Create a serial dilution plate (e.g., 10-point, 3-fold dilutions) in DMSO to determine the IC₅₀ of active compounds. For primary screening, a single concentration (e.g., 10 µM) is typically used.

    • Prepare a stock solution of the positive control inhibitor (e.g., 1 mM TSA in DMSO).

  • Assay Plate Setup:

    • Using an automated liquid handler, dispense 100 nL of the compound solutions from the dilution plate into the corresponding wells of the 384-well assay plate.

    • Negative Control (0% Inhibition): Dispense 100 nL of DMSO into at least 16 wells.

    • Positive Control (100% Inhibition): Dispense 100 nL of the positive control inhibitor solution into at least 16 wells (final concentration should be sufficient to achieve >90% inhibition, e.g., 1 µM TSA).

  • Enzyme and Substrate Addition:

    • Prepare a working solution of HDAC enzyme in cold assay buffer at a 2X final concentration.

    • Add 10 µL of the HDAC enzyme solution to all wells except the "no-enzyme" blanks.

    • Gently mix the plate and incubate for 30 minutes at 37°C.

    • Prepare a working solution of the fluorogenic HDAC substrate in assay buffer at a 2X final concentration.

    • Add 10 µL of the substrate solution to all wells.

  • Reaction and Detection:

    • Incubate the plate for 60 minutes at 37°C.

    • Prepare the developer solution according to the manufacturer's instructions.

    • Add 20 µL of the developer solution to all wells.

    • Incubate for 15 minutes at room temperature, protected from light.

    • Read the fluorescence on a plate reader with excitation at ~360 nm and emission at ~460 nm.

Data Analysis and Quality Control
  • Z'-Factor Calculation: The quality of the HTS assay is determined by calculating the Z'-factor, which assesses the separation between the positive and negative controls.

    Z' = 1 - (3 * (σ_pos + σ_neg)) / |μ_pos - μ_neg|

    Where:

    • σ_pos and σ_neg are the standard deviations of the positive and negative controls, respectively.

    • μ_pos and μ_neg are the means of the positive and negative controls, respectively.

    An assay with a Z'-factor between 0.5 and 1.0 is considered excellent for HTS.

  • Percentage Inhibition Calculation:

    % Inhibition = 100 * (1 - (Signal_compound - μ_pos) / (μ_neg - μ_pos))

  • Hit Identification: Compounds exhibiting a percentage inhibition greater than a predefined threshold (e.g., >50% or 3 standard deviations from the mean of the negative controls) are considered "hits."

  • IC₅₀ Determination: For active compounds, the percentage inhibition data from the serial dilution is plotted against the logarithm of the compound concentration. The IC₅₀ value is determined by fitting the data to a four-parameter logistic equation.

Application 2: Cell-Based High-Throughput Screening for Apoptosis Induction

Scientific Rationale: Several studies have demonstrated that N-(4-hydroxyphenyl)retinamide, a structurally related compound, induces apoptosis in various cancer cell lines.[4][5][6][7] This pro-apoptotic activity is a desirable characteristic for anticancer drug candidates. Furthermore, some benzamide derivatives have been shown to modulate signaling pathways that regulate apoptosis, such as the TGF-β pathway.[5] Therefore, a cell-based HTS assay to identify compounds that induce apoptosis is a highly relevant application for this compound and its analogs.

Principle of the Assay

This protocol utilizes the Caspase-Glo® 3/7 Assay, a luminescent, homogeneous method to measure the activity of caspases 3 and 7, which are key executioner caspases in the apoptotic pathway. The assay provides a proluminescent substrate containing the DEVD tetrapeptide sequence, which is a target for caspases 3 and 7.[8][9] Upon cleavage by active caspases in apoptotic cells, a substrate for luciferase is released, leading to the generation of a luminescent signal that is proportional to the amount of caspase activity.

Signaling Pathway

Apoptosis_Pathway cluster_stimulus Apoptotic Stimulus cluster_pathway Apoptotic Cascade cluster_assay Caspase-Glo® 3/7 Assay Compound This compound Initiator_Caspases Initiator Caspases (e.g., Caspase-8, Caspase-9) Compound->Initiator_Caspases Induces Executioner_Caspases Executioner Caspases (Caspase-3, Caspase-7) Initiator_Caspases->Executioner_Caspases Activates Substrate_Cleavage Cleavage of Cellular Substrates Executioner_Caspases->Substrate_Cleavage Luciferin Aminoluciferin Executioner_Caspases->Luciferin Cleaves Apoptosis Apoptosis Substrate_Cleavage->Apoptosis CaspaseGlo_Substrate Pro-luminescent Caspase-3/7 Substrate (DEVD sequence) Light Luminescent Signal Luciferin->Light Luciferase Luciferase Luciferase->Light Catalyzes

Caption: Simplified diagram of apoptosis induction and the principle of the Caspase-Glo® 3/7 assay.

Detailed Protocol

Materials:

  • This compound

  • A suitable cancer cell line (e.g., HeLa, Jurkat, or a cell line relevant to the therapeutic area of interest)

  • Cell culture medium and supplements (e.g., DMEM, FBS, penicillin/streptomycin)

  • Caspase-Glo® 3/7 Assay System

  • Staurosporine or a similar compound as a positive control for apoptosis induction

  • DMSO (cell culture grade)

  • 384-well, white, clear-bottom cell culture plates

  • Multichannel pipette or automated liquid handler

  • Luminometer

Procedure:

  • Cell Seeding:

    • On the day before the assay, seed the cells into 384-well white, clear-bottom plates at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 40 µL of culture medium.

    • Incubate the plates overnight at 37°C in a 5% CO₂ incubator.

  • Compound Treatment:

    • Prepare a serial dilution plate of this compound and the positive control (staurosporine, e.g., 10 µM final concentration) in cell culture medium. The final DMSO concentration should be consistent across all wells and not exceed 0.5%.

    • Add 10 µL of the compound solutions to the respective wells of the cell plate.

    • Negative Control: Add 10 µL of medium with the same percentage of DMSO as the compound wells.

    • Incubate the plates for a predetermined time to induce apoptosis (e.g., 6, 12, or 24 hours).

  • Caspase-Glo® 3/7 Assay:

    • Equilibrate the Caspase-Glo® 3/7 Reagent and the assay plates to room temperature.

    • Prepare the Caspase-Glo® 3/7 working solution according to the manufacturer's protocol.

    • Add 50 µL of the Caspase-Glo® 3/7 working solution to each well.

    • Mix the contents of the wells on a plate shaker at a low speed for 30 seconds.

    • Incubate the plate at room temperature for 1-2 hours, protected from light.

  • Luminescence Measurement:

    • Measure the luminescence of each well using a plate-reading luminometer.

Data Analysis and Quality Control
  • Z'-Factor Calculation: Similar to the biochemical assay, calculate the Z'-factor using the positive (staurosporine-treated) and negative (DMSO-treated) controls to assess assay quality.

  • Fold Induction Calculation:

    Fold Induction = Signal_compound / μ_neg

  • Hit Identification: Compounds that induce a significant increase in luminescence (e.g., > 2-fold induction or 3 standard deviations above the mean of the negative controls) are considered hits.

  • EC₅₀ Determination: For active compounds, plot the fold induction against the logarithm of the compound concentration and fit the data to a four-parameter logistic equation to determine the EC₅₀.

Trustworthiness and Self-Validation

The protocols described herein are designed to be self-validating through the rigorous application of controls and statistical analysis.

  • Positive and Negative Controls: The inclusion of both positive and negative controls on every assay plate is essential for monitoring assay performance and for data normalization.

  • Z'-Factor: The Z'-factor provides a quantitative measure of the assay's suitability for HTS on a plate-by-plate basis. Plates that do not meet the required Z'-factor threshold (typically > 0.5) should be excluded from the analysis.

  • Dose-Response Curves: Confirmation of hits through the generation of dose-response curves is a critical step in eliminating false positives and verifying the biological activity of the compounds.

  • Orthogonal Assays: Hits identified in the primary screen should be confirmed using an orthogonal assay that measures a different endpoint of the same biological process. For example, hits from the Caspase-Glo® 3/7 assay could be confirmed with a cytotoxicity assay or by measuring the externalization of phosphatidylserine.

Conclusion

This compound represents a promising chemical scaffold for the discovery of novel therapeutics. The high-throughput screening protocols detailed in these application notes provide a robust framework for researchers to efficiently screen this compound and its analogs against relevant biological targets. The biochemical HDAC inhibition assay offers a direct approach to identifying enzyme inhibitors, while the cell-based apoptosis assay allows for the discovery of compounds with a desired cellular phenotype. By adhering to the principles of scientific integrity and rigorous data analysis outlined in this guide, researchers can confidently identify and advance promising lead compounds derived from the this compound core structure.

References

  • Jiao, J., Fang, H., Wang, X., Guan, P., Yuan, Y., & Xu, W. (2009). Design, synthesis and preliminary biological evaluation of N-hydroxy-4-(3-phenylpropanamido)benzamide (HPPB) derivatives as novel histone deacetylase inhibitors. European Journal of Medicinal Chemistry, 44(11), 4470-4476. [Link][2]

  • Zhang, J. H., Chung, T. D., & Oldenburg, K. R. (1999). A simple statistical parameter for use in evaluation and validation of high throughput screening assays. Journal of Biomolecular Screening, 4(2), 67-73. [Link]

  • Sood, R., & Twarog, N. (2006). N-(4-hydroxyphenyl)retinamide activation of transforming growth factor-beta and induction of apoptosis in human breast cancer cells. Nutrition and Cancer, 34(2), 121-132. [Link][5]

  • Del Principe, M. I., et al. (2004). N-(4-hydroxyphenyl)retinamide induces growth arrest and apoptosis in HTLV-I-transformed cells. Leukemia, 18(3), 607-615. [Link][4][6][7]

  • Jiao, J., et al. (2011). Discovery of N-hydroxy-4-(3-phenylpropanamido)benzamide derivative 5j, a novel histone deacetylase inhibitor, as a potential therapeutic agent for human breast cancer. Cancer Biology & Therapy, 11(5), 477-489. [Link][1]

  • Blackburn, C., et al. (2013). Potent histone deacetylase inhibitors derived from 4-(aminomethyl)-N-hydroxybenzamide with high selectivity for the HDAC6 isoform. Journal of Medicinal Chemistry, 56(18), 7201-7211. [Link][10]

  • Jiao, J., Fang, H., & Xu, W. F. (2008). Novel N-hydroxybenzamide histone deacetylase inhibitors as potential anti-cancer agents. Drug Discoveries & Therapeutics, 2(4), 211-215. [Link][3]

Sources

Application Notes and Protocols: Leveraging N-(4-hydroxyphenyl)benzamide in Fragment-Based Drug Design

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Value of N-(4-hydroxyphenyl)benzamide in FBDD

Fragment-Based Drug Design (FBDD) has firmly established itself as a potent and efficient alternative to traditional high-throughput screening (HTS) for the discovery of novel therapeutics.[1][2][3] By starting with small, low-complexity molecules, or "fragments," FBDD allows for a more thorough exploration of a target's chemical space, often leading to lead compounds with superior physicochemical properties.[3][4] this compound emerges as a fragment of significant interest due to its intrinsic characteristics. It possesses a favorable molecular weight and complexity, incorporating key pharmacophoric features—a hydrogen bond donor (phenol), a hydrogen bond acceptor (amide carbonyl), and aromatic rings capable of various interactions. These features provide multiple avenues for interaction with a protein target and subsequent chemical elaboration.

This guide provides a comprehensive overview of the application of this compound in an FBDD workflow, from initial screening and hit validation to strategies for fragment evolution. The protocols detailed herein are designed to be robust and adaptable, providing researchers with the foundational knowledge to integrate this versatile fragment into their drug discovery programs.

Physicochemical Properties of this compound

A thorough understanding of the physicochemical properties of a fragment is critical for designing effective screening experiments and interpreting the results.

PropertyValueSource
Molecular Formula C13H11NO2[5][6]
Molecular Weight 213.23 g/mol [5][6]
CAS Number 15457-50-8[5][6]
Hydrogen Bond Donors 2[7]
Hydrogen Bond Acceptors 2[7]
LogP (calculated) ~2.5-3.0[7]
Topological Polar Surface Area 58.6 Ų[7]

Note: Some values are for structurally similar compounds and should be considered estimates.

FBDD Workflow Using this compound

The successful application of this compound in FBDD follows a structured, multi-stage process. This workflow is designed to first identify and confirm the binding of the fragment to the target protein and then to elaborate the fragment into a more potent lead compound.

FBDD_Workflow cluster_0 Phase 1: Hit Identification cluster_1 Phase 2: Hit-to-Lead Screening Primary Screening (NMR, SPR, DSF) Validation Hit Validation (Orthogonal Biophysical Methods) Screening->Validation Identified Hits Structural_Biology Structural Biology (X-ray Crystallography, NMR) Validation->Structural_Biology Validated Hit Elaboration Fragment Elaboration (Growing, Linking) Structural_Biology->Elaboration Binding Mode SAR SAR by NMR/SPR Elaboration->SAR Synthesized Analogs SAR->Elaboration Iterative Optimization Lead_Compound Lead Compound SAR->Lead_Compound Optimized Analogs

Figure 1: A generalized workflow for a fragment-based drug design campaign utilizing this compound.

Phase 1: Hit Identification and Validation

The initial phase of an FBDD campaign focuses on identifying and validating the binding of this compound to the protein target. Due to the typically weak affinity of fragments, highly sensitive biophysical techniques are required.[8][9][10]

Primary Screening: Detecting Weak Binders

The choice of primary screening technique depends on factors such as protein availability, stability, and the desired throughput. Nuclear Magnetic Resonance (NMR) spectroscopy and Surface Plasmon Resonance (SPR) are considered gold standards in FBDD for their sensitivity in detecting weak interactions.[8][11][12][13]

Ligand-observed NMR methods, such as Saturation Transfer Difference (STD) NMR, are particularly well-suited for FBDD as they do not require isotopic labeling of the protein.[14]

Objective: To identify binding of this compound to the target protein by observing changes in the ligand's NMR spectrum.

Materials:

  • Target protein (10-50 µM in a suitable NMR buffer, e.g., 50 mM phosphate buffer, 150 mM NaCl, pH 7.4, in 99.9% D2O)

  • This compound stock solution (100 mM in d6-DMSO)

  • NMR spectrometer (≥ 500 MHz) equipped with a cryoprobe

  • NMR tubes

Procedure:

  • Sample Preparation:

    • Prepare a solution of the target protein at a final concentration of 10-20 µM.

    • Add this compound to a final concentration of 100-200 µM. The final DMSO concentration should be kept low (<1%) to avoid protein denaturation.

    • Prepare a control sample containing only this compound at the same concentration in the same buffer.

  • NMR Data Acquisition:

    • Acquire a standard 1D proton NMR spectrum of the control sample to serve as a reference.

    • For the protein-fragment sample, acquire an STD-NMR spectrum. This involves selective saturation of protein resonances followed by observation of saturation transfer to the bound ligand.

    • Key parameters to optimize include the saturation time and the on- and off-resonance frequencies.

  • Data Analysis:

    • Subtract the off-resonance spectrum from the on-resonance spectrum to obtain the STD spectrum.

    • Signals present in the STD spectrum indicate that the corresponding protons of this compound are in close proximity to the protein, confirming binding.

    • The relative intensities of the signals in the STD spectrum can provide information about which parts of the fragment are most critical for binding.

SPR is a label-free technique that measures changes in mass on a sensor surface, allowing for real-time detection of binding events.[13][15][16][17]

Objective: To detect the binding of this compound to the immobilized target protein and to obtain initial estimates of binding affinity and kinetics.

Materials:

  • SPR instrument (e.g., Biacore)

  • Sensor chip (e.g., CM5)

  • Target protein

  • Immobilization reagents (e.g., EDC/NHS)

  • This compound solutions at various concentrations (e.g., 1 µM to 1 mM) in running buffer

  • Running buffer (e.g., HBS-EP+)

Procedure:

  • Protein Immobilization:

    • Immobilize the target protein onto the sensor chip surface using standard amine coupling chemistry. Aim for a low to medium immobilization density to minimize mass transport effects.

    • A reference flow cell should be prepared by activating and deactivating the surface without protein immobilization to allow for reference subtraction.

  • Binding Analysis:

    • Inject a series of concentrations of this compound over the protein and reference surfaces.

    • Monitor the change in response units (RU) over time. A concentration-dependent increase in RU on the protein surface relative to the reference surface indicates binding.

  • Data Analysis:

    • Subtract the reference surface data from the protein surface data.

    • Analyze the steady-state binding responses as a function of this compound concentration to determine the equilibrium dissociation constant (KD).

    • The association and dissociation phases of the sensorgrams can be analyzed to determine the kinetic rate constants (ka and kd).

Hit Validation: Ensuring True Positives

It is crucial to validate hits from the primary screen using an orthogonal biophysical method to eliminate false positives.[12][18] Isothermal Titration Calorimetry (ITC) is an excellent choice for hit validation as it directly measures the heat of binding, providing a complete thermodynamic profile of the interaction.[19][20][21][22]

Objective: To confirm the binding of this compound and to determine the binding affinity (KD), stoichiometry (n), and thermodynamic parameters (ΔH and ΔS).

Materials:

  • Isothermal titration calorimeter

  • Target protein (e.g., 20-50 µM in ITC buffer)

  • This compound (e.g., 200-500 µM in the same ITC buffer)

  • ITC buffer (ensure buffer components have low ionization enthalpies to minimize buffer mismatch effects)

Procedure:

  • Sample Preparation:

    • Dialyze both the protein and this compound solutions against the same ITC buffer to minimize buffer mismatch.

    • Degas both solutions before the experiment.

  • ITC Experiment:

    • Load the protein solution into the sample cell and the this compound solution into the injection syringe.

    • Perform a series of injections of the fragment solution into the protein solution, measuring the heat change after each injection.

  • Data Analysis:

    • Integrate the heat-change peaks to generate a binding isotherm.

    • Fit the binding isotherm to a suitable binding model (e.g., one-site binding model) to determine the KD, n, ΔH, and ΔS.

Phase 2: Hit-to-Lead Development

Once this compound is confirmed as a binder, the next phase involves elucidating its binding mode and using this information to guide chemical modifications to improve its potency and selectivity.

Hit_to_Lead cluster_0 Structural Elucidation cluster_1 Fragment Elaboration cluster_2 Computational Chemistry XRay X-ray Crystallography Growing Fragment Growing XRay->Growing Co-crystal Structure Linking Fragment Linking XRay->Linking Multiple Fragment Binding Sites NMR_Structure NMR Structural Studies NMR_Structure->Growing Binding Site Information Docking Molecular Docking Growing->Docking Design New Analogs Linking->Docking Design Linkers FEP Free Energy Perturbation Docking->FEP Prioritize Analogs Synthesis Chemical Synthesis FEP->Synthesis Promising Candidates Validated_Hit Validated Hit: This compound Validated_Hit->XRay Validated_Hit->NMR_Structure SAR_Analysis SAR Analysis (SPR, ITC, NMR) Synthesis->SAR_Analysis New Compounds SAR_Analysis->Growing Iterate

Figure 2: The iterative cycle of hit-to-lead optimization for this compound.

Structural Biology: Visualizing the Interaction

Obtaining a high-resolution structure of the protein-fragment complex is paramount for rational drug design.[11][23][24][25][26] X-ray crystallography is the preferred method for this, providing a detailed atomic picture of the binding mode.

Objective: To determine the three-dimensional structure of the target protein in complex with this compound.

Materials:

  • Purified, crystallization-grade target protein

  • Crystallization screens and reagents

  • This compound

  • Cryoprotectant

  • X-ray diffraction equipment (synchrotron source is recommended)

Procedure:

  • Co-crystallization or Soaking:

    • Co-crystallization: Set up crystallization trials with the protein in the presence of this compound (typically at a 5-10 fold molar excess).

    • Soaking: If protein crystals are already available, soak them in a solution containing this compound (e.g., 1-10 mM) for a defined period (minutes to hours).

  • Crystal Harvesting and Cryo-cooling:

    • Harvest the crystals and briefly soak them in a cryoprotectant solution to prevent ice formation during data collection.

    • Flash-cool the crystals in liquid nitrogen.

  • X-ray Diffraction Data Collection:

    • Collect diffraction data at a synchrotron beamline.

  • Structure Determination and Refinement:

    • Process the diffraction data and solve the structure by molecular replacement if a homologous structure is available.

    • Carefully examine the electron density maps to confirm the presence and binding mode of this compound.

    • Refine the structure to obtain a high-quality model.

Fragment Elaboration: Growing and Linking

The structural information obtained from X-ray crystallography or NMR guides the synthetic chemistry efforts to improve the affinity of the initial fragment hit.[27][28]

  • Fragment Growing: This strategy involves adding chemical functionality to the fragment to make additional interactions with the protein.[28][29][30] For this compound, potential growth vectors exist at the para-position of the benzoyl ring or the ortho-positions of the hydroxyphenyl ring.

  • Fragment Linking: If a second, distinct fragment is found to bind in a nearby pocket, a linker can be designed to connect the two fragments, often resulting in a significant increase in affinity.[27][28][29][30]

The design of new analogs based on these strategies is often aided by computational methods.[28][31][32]

Objective: To computationally explore potential modifications to this compound to enhance binding affinity.

Software:

  • Molecular modeling software (e.g., Schrödinger Maestro, MOE)

  • Docking software (e.g., Glide, AutoDock)

Procedure:

  • System Preparation:

    • Use the co-crystal structure of the protein-N-(4-hydroxyphenyl)benzamide complex.

    • Prepare the protein structure by adding hydrogens, assigning protonation states, and minimizing the structure.

  • Identification of Growth Vectors:

    • Analyze the binding pocket to identify unoccupied space and potential new interactions (e.g., hydrogen bonds, hydrophobic interactions) that can be exploited.

  • In Silico Enumeration of Analogs:

    • Use computational tools to build a library of virtual analogs by adding substituents at the identified growth vectors.

  • Docking and Scoring:

    • Dock the virtual analogs into the protein's binding site.

    • Use a scoring function to predict the binding affinity of each analog.

  • Prioritization for Synthesis:

    • Prioritize the most promising analogs for chemical synthesis based on their predicted binding affinity, synthetic feasibility, and other desirable properties (e.g., ligand efficiency).

Conclusion

This compound represents a valuable starting point for fragment-based drug design campaigns. Its favorable physicochemical properties and versatile chemical scaffold provide a solid foundation for hit identification and subsequent optimization. By employing a systematic workflow that integrates sensitive biophysical screening techniques, high-resolution structural biology, and rational, structure-guided chemical design, researchers can effectively leverage this fragment to develop novel, high-quality lead compounds. The protocols and strategies outlined in this guide provide a comprehensive framework for harnessing the potential of this compound in modern drug discovery.

References

  • Fragment-based screening using X-ray crystallography and NMR spectroscopy. (2025). ResearchGate. [Link]

  • Fragment Screening. (n.d.). Sygnature Discovery. [Link]

  • Fragment-Based Lead Discovery Using X-ray Crystallography. (2004). ACS Publications. [Link]

  • Optimization of the benzamide fragment targeting the S2' site leads to potent dipeptidyl peptidase-IV inhibitors. (2018). PubMed. [Link]

  • Fragment-Based Drug Design: From Then until Now, and Toward the Future. (2024). ACS Publications. [Link]

  • Fragment-Based Drug Discovery Using NMR Spectroscopy. (2013). PMC - NIH. [Link]

  • Biophysical screening in fragment-based drug design: a brief overview. (2019). Oxford Academic. [Link]

  • Fragment Screening by Surface Plasmon Resonance. (2010). ACS Medicinal Chemistry Letters. [Link]

  • Synthesis, characterization and biological screening of some 4-O-substituted derivatives of N-(4-hydroxyphenyl)-N-methyl-4-methylbenzenesulfonamide. (2014). ResearchGate. [Link]

  • Computational methods for fragment-based ligand design: growing and linking. (2011). PubMed. [Link]

  • How to Find a Fragment: Methods for Screening and Validation in Fragment-Based Drug Discovery. (2024). PubMed. [Link]

  • Process for preparing n-(4-hydroxyphenyl)-n'-(4'-aminophenyl)-piperazine. (2005).
  • Advantages of Crystallographic Fragment Screening: Functional and Mechanistic Insights from a Powerful Platform for Efficient Drug Discovery. (2014). NIH. [Link]

  • NMR Spectroscopy in Fragment-Based Drug Design. (n.d.). Creative Biostructure. [Link]

  • Fragment-based drug discovery—the importance of high-quality molecule libraries. (2022). PMC. [Link]

  • Fragment-based drug design (FBDD) approaches used to identify hits in three different anti-infectious drug discovery programs. (n.d.). ResearchGate. [Link]

  • SPR-based fragment screening: advantages and applications. (2009). PubMed. [Link]

  • The Virtual Elaboration of Fragment Ideas: Growing, Merging and Linking Fragments with Realistic Chemistry. (n.d.). Cresset Group. [Link]

  • Exploring Fragment-Based Approaches in Drug Discovery. (2024). Taylor & Francis. [Link]

  • CAS 15457-50-8 | this compound. (n.d.). Hoffman Fine Chemicals. [Link]

  • Isothermal titration calorimetry in drug discovery. (2006). PubMed. [Link]

  • Protein X-ray Crystallography in Drug Discovery. (n.d.). Creative Biostructure. [Link]

  • Design, synthesis and preliminary biological evaluation of N-hydroxy-4-(3-phenylpropanamido)benzamide (HPPB) derivatives as novel histone deacetylase inhibitors. (2012). PubMed. [Link]

  • Fragment-Based Drug Design (FBDD). (2023). Open Access Journals. [Link]

  • Fragment-Based Drug Discovery by NMR. Where Are the Successes and Where can It Be Improved?. (2020). Frontiers. [Link]

  • Unlocking GPCR Mysteries: How Surface Plasmon Resonance Fragment Screening Revolutionizes Drug Discovery for Membrane Proteins. (2025). PharmaFeatures. [Link]

  • Streamlining Computational Fragment-Based Drug Discovery through Evolutionary Optimization Informed by Ligand-Based Virtual Prescreening. (2024). ACS Publications. [Link]

  • NMR fragment screening. (2016). CureFFI.org. [Link]

  • Using biophysical techniques to enhance early-stage drug discovery: the impact and challenges. (2025). Taylor & Francis Online. [Link]

  • Fragment screening by surface plasmon resonance. (2010). SciSpace. [Link]

  • Synthesis and Biological Evaluation of New Sulfonamide Derivative. (n.d.). TSI Journals. [Link]

  • (PDF) Fragment-based drug discovery: A graphical review. (2025). ResearchGate. [Link]

  • Isothermal Titration Microcalorimetry: An Essential Tool for Fragment-Based Drug Discovery. (2021). Technology Networks. [Link]

  • Approaches to Fragment-Based Drug Design. (2022). Hogeschool van Arnhem en Nijmegen. [Link]

  • Isothermal Titration Calorimetry (ITC). (n.d.). Sygnature Discovery. [Link]

  • Full article: Protein Crystallography and Fragment-Based Drug Design. (2015). Taylor & Francis. [Link]

  • (A) Synthesis of N-(4-aminophenyl)-substituted benzamides. Reagents and conditions. (n.d.). ResearchGate. [Link]

  • Application of Fragment-Based Drug Discovery to Versatile Targets. (2020). Frontiers. [Link]

  • Chemical Properties of 4-Hydroxybenzamide (CAS 619-57-8). (n.d.). Cheméo. [Link]

  • Fragment-based drug design of nature-inspired compounds. (2021). Semantic Scholar. [Link]

  • Computational Fragment-Based Drug Design: Current Trends, Strategies, and Applications. (2018). Annual Reviews. [Link]

  • Recent Developments in Isothermal Titration Calorimetry Label Free Screening. (2025). ResearchGate. [Link]

  • Going Small: Using Biophysical Screening to Implement Fragment Based Drug Discovery. (n.d.). ResearchGate. [Link]

  • N-(4-Benzoylamino-4-hydroxyphenyl)-4-hydroxy-benzamide. (n.d.). PubChem. [Link]

  • What are fragment based drug design methods?. (2025). LinkedIn. [Link]

Sources

Topic: Formulation Development of N-(4-hydroxyphenyl)benzamide for In Vivo Studies

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note and Protocol from the Senior Application Scientist

Audience: Researchers, scientists, and drug development professionals.

Part 1: Pre-Formulation Assessment: The Scientific Foundation

Before any formulation work begins, a thorough physicochemical characterization of N-(4-hydroxyphenyl)benzamide is mandatory.[1][4] This pre-formulation data provides the rational basis for selecting an appropriate formulation strategy, saving time and resources.[1]

Critical Physicochemical Properties

The initial step is to understand the intrinsic properties of the drug substance.[1] Key parameters include:

  • Aqueous Solubility: This is the most critical parameter. It should be determined at various pH levels (e.g., pH 2.0, 4.5, 6.8, and 7.4) to simulate the conditions of the gastrointestinal (GI) tract.

  • pKa: The ionization constant (pKa) influences solubility at different pH values and is crucial for predicting in vivo dissolution behavior.

  • LogP/LogD: The partition coefficient (LogP) and distribution coefficient (LogD) indicate the lipophilicity of the compound, which affects its solubility in organic and lipidic vehicles as well as its membrane permeability.[4][5]

  • Solid-State Properties: Techniques like Differential Scanning Calorimetry (DSC), Powder X-ray Diffraction (PXRD), and Thermogravimetric Analysis (TGA) are used to determine the melting point, crystallinity, and thermal stability of the compound.[6][7] The crystalline or amorphous state can significantly impact the dissolution rate.[4]

Experimental Protocol 1: Equilibrium Solubility Determination
  • Preparation: Add an excess amount of this compound powder to a series of vials, each containing a different vehicle (e.g., water, pH 7.4 buffer, 0.1 N HCl, PEG 300, corn oil).

  • Equilibration: Agitate the vials at a controlled temperature (e.g., 25°C or 37°C) for 24-48 hours to ensure equilibrium is reached.

  • Sampling: Centrifuge the samples to pellet the excess solid. Carefully collect the supernatant.

  • Analysis: Dilute the supernatant with a suitable solvent and determine the concentration of the dissolved compound using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC).

Data Presentation: Hypothetical Solubility Profile
VehicleSolubility (µg/mL)
Purified Water< 1
0.1 N HCl (pH ~1.2)< 1
pH 7.4 Phosphate Buffer< 1
PEG 3005,000
20% Solutol® HS 15 in Water1,500
Corn Oil500

This data immediately suggests that simple aqueous solutions will be inadequate and that co-solvents or lipid-based systems will be necessary.

Preformulation_Workflow cluster_physchem Physicochemical Characterization API This compound API Solubility Aqueous & Vehicle Solubility API->Solubility pKa pKa Determination API->pKa LogP LogP / LogD API->LogP SolidState Solid-State Analysis (DSC, PXRD, TGA) API->SolidState Data Compile Pre-formulation Data Package Solubility->Data pKa->Data LogP->Data SolidState->Data Strategy Select Formulation Strategy Data->Strategy

Caption: Pre-formulation characterization workflow.

Part 2: Formulation Strategies for In Vivo Dosing

The goal of preclinical formulation is to deliver the required dose in a consistent and reproducible manner to assess the compound's intrinsic properties.[2] For poorly soluble compounds, the simplest approach that achieves the target concentration is often the best.[1]

Strategy 1: Co-Solvent Solution

Solutions are the preferred dosage form for preclinical studies as they ensure dose uniformity and eliminate dissolution as a rate-limiting step for absorption.[1][8]

Rationale: Many organic solvents and surfactants, when mixed with water, can significantly increase the solubility of lipophilic compounds.[9] A common approach is to dissolve the compound in a small amount of a strong organic solvent (e.g., DMSO) and then dilute it with other vehicles like polyethylene glycol (PEG) and an aqueous component.[10]

Experimental Protocol 2: Preparation of a Co-Solvent Solution (e.g., for IV or PO Dosing)

Target Formulation: 10% DMSO / 40% PEG 300 / 50% Saline (v/v/v)

  • Weighing: Accurately weigh the required amount of this compound based on the target concentration (e.g., 5 mg/mL).

  • Initial Solubilization: Add the calculated volume of DMSO to the powdered compound. Vortex or sonicate until the solid is completely dissolved. This step is critical and should result in a clear solution.

  • Addition of Co-solvent: Add the required volume of PEG 300 and mix thoroughly until the solution is homogeneous.

  • Aqueous Dilution: Slowly add the saline to the organic mixture while stirring continuously. Observe carefully for any signs of precipitation. If the compound crashes out, the formulation is not viable at that concentration.

  • Finalization: If the solution remains clear, it is ready for characterization and use. For intravenous administration, sterile filtration through a 0.22 µm filter is mandatory.[10]

Data Presentation: Common Co-Solvent Systems for Screening
SystemComposition (v/v/v)Primary Route(s)
110% DMSO / 40% PEG 300 / 50% SalineIV, IP, PO
220% Solutol® HS 15 / 80% WaterIV, PO
310% Ethanol / 90% Corn OilPO, SC
430% HP-β-CD in WaterIV, IP, PO
Strategy 2: Aqueous Suspension

When the required dose cannot be achieved in a solution with an acceptable volume or excipient level, a suspension is the next logical choice for oral administration.[1][8]

Rationale: A suspension is a uniform dispersion of fine drug particles in a liquid vehicle.[11] The key is to ensure the particles are small and remain evenly distributed long enough for accurate dosing.[1] This is achieved using suspending agents (to increase viscosity) and wetting agents (to ensure particles disperse).

Experimental Protocol 3: Preparation of a Carboxymethylcellulose (CMC)-Based Suspension

Target Formulation: 1% this compound in 0.5% CMC with 0.1% Tween 80

  • Vehicle Preparation: Prepare the vehicle by slowly adding sodium carboxymethylcellulose (Na-CMC) to purified water while stirring to create a 0.5% (w/v) solution.[4] Add Tween 80 to a concentration of 0.1% and continue stirring until fully dissolved.

  • Particle Size Reduction (Micronization): If the API has large particles, reduce its size using a mortar and pestle or other milling techniques. This increases the surface area for dissolution.[3]

  • Levigation: Weigh the micronized API. In a mortar, add a small amount of the CMC vehicle to the powder and triturate to form a smooth, uniform paste. This step, known as levigation, is crucial for preventing particle agglomeration.[4][11]

  • Suspension Formulation: Gradually add the remaining vehicle to the paste while stirring continuously.[12]

  • Homogenization: Transfer the suspension to a calibrated container and stir for at least 30-60 minutes to ensure homogeneity.

Formulation_Decision_Tree Start Start: Required Dose & Route Known SolubilityCheck Is dose soluble in < 10% co-solvent in acceptable volume? Start->SolubilityCheck Solution Develop Co-Solvent Solution SolubilityCheck->Solution Yes SuspensionCheck Is oral route acceptable? SolubilityCheck->SuspensionCheck No Suspension Develop Aqueous Suspension SuspensionCheck->Suspension Yes Advanced Consider Advanced Formulation (e.g., Lipid-Based) SuspensionCheck->Advanced No (e.g., IV needed) Characterization_Workflow cluster_tests Characterization & Stability Tests Formulation Prepared Formulation Visual Visual Inspection (Clarity/Homogeneity) Formulation->Visual HPLC API Concentration (HPLC) Formulation->HPLC Physical Physical Parameters (pH, Particle Size) Formulation->Physical Stability Short-Term Stability (T=0 vs T=24h) Formulation->Stability Dosing Ready for In Vivo Dosing Visual->Dosing HPLC->Dosing Physical->Dosing Stability->Dosing

Caption: Workflow for formulation characterization.

Part 4: Considerations for In Vivo Studies

The final formulation must be suitable for the chosen animal model and route of administration. [13][14]

  • Route of Administration: The choice of excipients is heavily dependent on the administration route. [8][15]For example, formulations for intravenous (IV) injection must be sterile, isotonic, and free of particulates, whereas oral (PO) formulations have less stringent requirements. [8]* Animal Model: The species used (e.g., mouse, rat, dog) will dictate the maximum volume that can be administered safely. [16][17][18]Overdosing volume can cause distress and affect the experimental outcome.

  • Reporting: The exact composition of the vehicle must be documented and reported in all study results. [4]The formulation is not merely a carrier but an integral part of the experiment that can significantly influence the pharmacokinetic profile of the compound. [2]

Data Presentation: Typical Maximum Dosing Volumes in Rodents
RouteMouse (mL/kg)Rat (mL/kg)
Intravenous (IV)105
Intraperitoneal (IP)2010
Subcutaneous (SC)2010
Oral (PO)2010

Conclusion

The successful in vivo evaluation of this compound is contingent upon a rational and systematic formulation development strategy. By beginning with a thorough pre-formulation assessment, scientists can choose the most appropriate formulation approach, whether a co-solvent solution or a micronized suspension. Detailed protocols for preparation, coupled with rigorous characterization and stability testing, ensure that the formulation is robust and reliable. This methodical approach minimizes variability, generates reproducible data, and ultimately enables a clear understanding of the compound's pharmacokinetic and pharmacodynamic properties, paving the way for its further development.

References

  • Advanced Characterization Techniques in Pharmaceutical Formulation Development: Enhancing Quality and Performance.
  • Excipients for Solubility and Bioavailability Enhancement. (2020, June 15).
  • Q1A(R2) Guideline - ICH.
  • ICH Q1 guideline on stability testing of drug substances and drug products. (2025, April 30). European Medicines Agency (EMA).
  • Excipients for Solubility Enhancement of Parenteral Formulations. (2022, November 3). Pharmaceutical Technology.
  • Analytical Methods for Characteriz
  • Resolving Solubility Problems and Providing an Overview of Excipients to Boost Oral Drug Bioavailability. (2023, December 21). Journal of Datta Meghe Institute of Medical Sciences University.
  • ICH Guidelines: Drug Stability Testing Essentials. (2025, March 21). AMSbiopharma.
  • Solubilization and Controlled Release Strategy of Poorly Water-Soluble Drugs. (2022, November 2). PMC - NIH.
  • SPECIAL FEATURE - Excipients: Enhancing the New, Poorly Soluble APIs. Drug Development & Delivery.
  • Stability testing of Pharmaceutical products based on ICH Guide. IVAMI.
  • Ich guideline for stability testing. Slideshare.
  • Preclinical Formulations: Insight, Strategies, and Practical Consider
  • Application Notes and Protocols for In Vivo Dosing and Formul
  • Formulation Development Strategy: Preclinical PK, PD, and TK Consider
  • Technical Support Center: Enhancing In Vivo Bioavailability of Poorly Soluble Compounds. Benchchem.
  • Enhancing the Bioavailability of Poorly Soluble Compounds: Strategies for Formulation Optimization in Preclinical Studies. (2024, March 15). WuXi AppTec DMPK.
  • Basic Formulation Characteriz
  • Animal Pharmacokinetic Studies for Safe Tre
  • Use of In Vivo Animal Models to Assess Pharmacokinetic Drug-Drug Interactions. (2025, August 9). MDPI.
  • Formulations and Role of Analytical Techniques in Chemical Industries. (2025, August 30).
  • N-(4-hydroxy-2-phenylphenyl)benzamide. (2025, May 20). ChemSynthesis.
  • Early Stage Preclinical Formulation Strategies to Alter the Pharmacokinetic Profile of Two Small Molecule Therapeutics. (2024, January 30). MDPI.
  • Preclinical formulations for pharmacokinetic studies. (2019, November 25). Admescope.
  • Application Notes and Protocols for In Vivo Studies with "Anticancer Agent 28". Benchchem.
  • Benzamide, 4-hydroxy-N-(2-hydroxyphenyl)-. PubChem - NIH.
  • ROLE OF ANIMAL MODELS IN DRUG DEVELOPMENT: PAST, PRESENT AND FUTURE PERSPECTIVES. (2023, May 29). IJRPC.
  • Early Formul
  • Benzamide, N-(4-hydroxyphenyl)-. PubChem - NIH.
  • Application Notes and Protocols for In Vivo Formul
  • CAS 15457-50-8 | this compound. BLD Pharm.
  • Chemical Properties of 4-Hydroxybenzamide (CAS 619-57-8). Cheméo.
  • Analytical, Formul
  • Role of animal models in biomedical research: a review. (2022, July 1). PMC.
  • A Guide to Oral Suspensions for Formul
  • Animal models for evaluation of oral delivery of biopharmaceuticals. (2017, December 28). PubMed.
  • In vivo deposition of poorly soluble drugs. (2024, June 6). PubMed.
  • PREPARING SOLUTIONS AND MAKING DILUTIONS.
  • 4-Hydroxybenzamide. PubChem - NIH.
  • Pharmaceutical Suspensions: Pharmacist has the Very Best Possible Formulation for the Job

Sources

Introduction: The N-(4-hydroxyphenyl)benzamide Scaffold as a Privileged Structure

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note and Protocol from the Desk of a Senior Application Scientist

Topic: N-(4-hydroxyphenyl)benzamide Derivatization for Improved Bioactivity

In the landscape of medicinal chemistry, certain molecular frameworks consistently appear in a multitude of bioactive agents. These are termed "privileged structures" due to their ability to bind to multiple, diverse biological targets. The this compound core is a quintessential example of such a scaffold. Its constituent parts—a phenolic hydroxyl group, an amide linkage, and an aromatic benzoyl moiety—provide a trifecta of features for molecular recognition: a hydrogen bond donor/acceptor (phenol), a rigidifying and hydrogen-bonding amide bond, and a modifiable aromatic ring system for establishing van der Waals, pi-pi, and hydrophobic interactions.

Derivatives of this scaffold have demonstrated a remarkable breadth of pharmacological activities, including anticancer, anti-inflammatory, and antimicrobial effects[1][2][3]. The inherent versatility of this structure lies in its synthetic tractability. The phenolic hydroxyl group and the benzoyl ring are amenable to a wide array of chemical modifications, allowing for the systematic fine-tuning of physicochemical properties (e.g., solubility, lipophilicity) and the optimization of target-specific interactions. This application note provides a comprehensive guide to the strategic derivatization of the this compound scaffold, complete with detailed protocols for synthesis and bioactivity screening, to empower researchers in the discovery of novel therapeutic agents.

Rationale for Derivatization: A Structure-Activity Relationship (SAR) Perspective

The central hypothesis of a derivatization program is that systematic structural modifications will lead to predictable and improved biological outcomes. For the this compound scaffold, derivatization can be approached at two primary sites: the benzoyl ring and the phenolic hydroxyl group.

  • Benzoyl Ring Modification : Introducing substituents onto this ring is a classical strategy to modulate electronic and steric properties.

    • Electronic Effects : Electron-withdrawing groups (e.g., -NO₂, -CF₃, halogens) or electron-donating groups (e.g., -OCH₃, -CH₃) can alter the electron density of the entire molecule. This influences the strength of hydrogen bonds formed by the amide N-H and the acidity of the phenolic proton, which can be critical for target binding[4].

    • Steric Effects : The size and position of substituents can either promote or hinder binding to a target protein. Bulky groups can provide additional hydrophobic interactions in a large binding pocket or, conversely, cause steric clashes that prevent binding.

  • Phenolic Hydroxyl Modification : Alkylation or acylation of the hydroxyl group can significantly impact the compound's properties. Converting the phenol to an ether or ester masks a key hydrogen bond donor and increases lipophilicity. This can enhance membrane permeability and alter the binding mode, potentially switching target selectivity.

The goal is to generate a small, focused library of analogs and screen them in relevant biological assays. The resulting data are then used to build a structure-activity relationship (SAR) model, guiding the design of next-generation compounds with enhanced potency and selectivity.

Experimental Protocols

PART I: Synthesis of this compound Derivatives

This protocol details a robust and widely applicable method for synthesizing a library of derivatives via the acylation of 4-aminophenol with various substituted benzoyl chlorides, a variant of the Schotten-Baumann reaction[5][6].

G cluster_0 Reaction Setup cluster_1 Acylation Reaction cluster_2 Work-up & Isolation cluster_3 Purification & Analysis A Dissolve 4-aminophenol and triethylamine (base) in anhydrous DCM B Cool solution to 0°C (ice bath) A->B C Add substituted benzoyl chloride dropwise B->C D Warm to room temperature and stir for 2-16 hours C->D E Monitor reaction by TLC/LC-MS D->E F Quench with water and wash with 1M HCl E->F G Wash with saturated NaHCO₃ and brine F->G H Dry organic layer (Na₂SO₄) and concentrate G->H I Purify crude product via column chromatography or recrystallization H->I J Characterize by NMR, MS, and determine purity (HPLC) I->J

Caption: General workflow for the synthesis of this compound derivatives.

Materials:

  • 4-Aminophenol

  • Substituted Benzoyl Chlorides (e.g., 4-nitrobenzoyl chloride, 4-methoxybenzoyl chloride, 4-chlorobenzoyl chloride)

  • Triethylamine (TEA) or Diisopropylethylamine (DIPEA)[5]

  • Anhydrous Dichloromethane (DCM)

  • 1 M Hydrochloric Acid (HCl)

  • Saturated Aqueous Sodium Bicarbonate (NaHCO₃)

  • Brine (Saturated Aqueous NaCl)

  • Anhydrous Sodium Sulfate (Na₂SO₄)

  • Silica Gel for column chromatography

  • Solvents for chromatography (e.g., Ethyl Acetate, Hexanes)

Procedure:

  • Reaction Setup: In a dry round-bottom flask under an inert atmosphere (e.g., nitrogen), dissolve 4-aminophenol (1.0 eq) and triethylamine (1.2 eq) in anhydrous DCM.

  • Cooling: Cool the stirred solution to 0 °C using an ice bath. This is crucial to control the exothermic reaction between the acyl chloride and the amine[5].

  • Addition of Acyl Chloride: Dissolve the desired substituted benzoyl chloride (1.05 eq) in a minimal amount of anhydrous DCM and add it dropwise to the cooled amine solution over 15-20 minutes.

  • Reaction: Allow the reaction mixture to slowly warm to room temperature and continue stirring. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the 4-aminophenol is consumed (typically 2-16 hours)[1].

  • Work-up:

    • Once complete, dilute the reaction mixture with additional DCM.

    • Transfer the mixture to a separatory funnel and wash sequentially with 1 M HCl (to remove excess TEA), deionized water, saturated aqueous NaHCO₃ (to remove unreacted acid chloride), and finally, brine[5].

  • Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator to yield the crude product.

  • Purification: Purify the crude benzamide derivative by either recrystallization (if solid) or column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes)[5].

  • Characterization: Confirm the structure and purity of the final compound using NMR (¹H, ¹³C), mass spectrometry, and HPLC.

PART II: Bioactivity Screening Protocols

The following protocols are designed to screen the synthesized library for two common and therapeutically relevant activities: anticancer (cytotoxicity) and anti-inflammatory effects.

G cluster_0 Compound Preparation cluster_1 Primary Screen: Anticancer cluster_2 Secondary Screen: Anti-inflammatory A Prepare stock solutions of derivatives (e.g., 10 mM in DMSO) B Create serial dilutions for dose-response curves A->B C Seed cancer cells in 96-well plates (e.g., HCT116, A549) B->C G Seed macrophages (e.g., RAW 264.7) in 96-well plates B->G D Treat cells with compounds and incubate for 48-72h C->D E Perform CellTiter-Glo® Assay to measure cell viability D->E F Calculate IC₅₀ values E->F K Identify Hits (Potent & Selective Compounds) F->K H Pre-treat with compounds, then stimulate with LPS G->H I Measure TNF-α or PGE₂ in supernatant via ELISA H->I J Calculate IC₅₀ values I->J J->K

Caption: A streamlined workflow for identifying bioactive derivatives.

This assay quantifies ATP, an indicator of metabolically active cells, to measure cytotoxicity[7].

Materials:

  • Cancer cell lines (e.g., HCT116 human colon carcinoma, A549 non-small cell lung cancer)[1]

  • Appropriate cell culture medium and supplements (e.g., DMEM, 10% FBS)

  • 96-well opaque-walled plates suitable for luminescence

  • CellTiter-Glo® Luminescent Cell Viability Assay kit (Promega)

  • Multichannel pipette

  • Luminometer plate reader

Procedure:

  • Cell Seeding: Seed cancer cells into a 96-well opaque-walled plate at a density of 5,000-10,000 cells per well in 100 µL of medium. Incubate overnight to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the synthesized derivatives in culture medium. Add 100 µL of these dilutions to the appropriate wells (final volume 200 µL). Include wells for "vehicle control" (DMSO only) and "untreated control".

  • Incubation: Incubate the plate for 48 to 72 hours at 37°C in a humidified, 5% CO₂ incubator.

  • Assay:

    • Equilibrate the plate and the CellTiter-Glo® reagent to room temperature.

    • Add 100 µL of CellTiter-Glo® reagent to each well.

    • Mix contents on an orbital shaker for 2 minutes to induce cell lysis.

    • Incubate at room temperature for 10 minutes to stabilize the luminescent signal[7].

  • Data Acquisition: Measure luminescence using a plate-reading luminometer.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the dose-response curve and determine the half-maximal inhibitory concentration (IC₅₀) using non-linear regression analysis.

This assay measures the ability of compounds to inhibit the production of the pro-inflammatory cytokine TNF-α from lipopolysaccharide (LPS)-stimulated macrophages[8].

Materials:

  • RAW 264.7 murine macrophage cell line

  • DMEM medium with 10% FBS

  • Lipopolysaccharide (LPS) from E. coli

  • 96-well tissue culture plates

  • TNF-α ELISA kit (e.g., R&D Systems, Thermo Fisher)

  • Spectrophotometer plate reader (450 nm)

Procedure:

  • Cell Seeding: Seed RAW 264.7 cells into a 96-well plate at a density of 5 x 10⁴ cells per well and incubate overnight.

  • Compound Treatment: Add various concentrations of the test compounds to the cells and incubate for 1 hour. This pre-incubation allows the compounds to enter the cells before the inflammatory stimulus.

  • Stimulation: Add LPS to a final concentration of 100 ng/mL to all wells except the negative control.

  • Incubation: Incubate the plate for 18-24 hours at 37°C.

  • Supernatant Collection: Carefully collect the cell culture supernatant from each well for analysis.

  • ELISA: Quantify the amount of TNF-α in each supernatant sample by following the manufacturer's protocol for the chosen ELISA kit. This typically involves adding the supernatant to an antibody-coated plate, followed by detection with a conjugated secondary antibody and a substrate that produces a colorimetric signal.

  • Data Acquisition: Read the absorbance at 450 nm using a microplate reader.

  • Data Analysis: Generate a standard curve from the TNF-α standards. Use this curve to calculate the concentration of TNF-α in each sample. Determine the percentage inhibition of TNF-α production for each compound concentration relative to the LPS-only control and calculate the IC₅₀ value.

Data Interpretation and SAR Analysis

The power of derivatization lies in the analysis of the resulting bioactivity data. By comparing the IC₅₀ values of different analogs, a structure-activity relationship can be established.

Table 1: Hypothetical Bioactivity Data for this compound Derivatives

Compound IDR (Benzoyl Substituent)Anticancer IC₅₀ (µM) [HCT116 cells]Anti-inflammatory IC₅₀ (µM) [TNF-α Inhibition]
Parent H55.2> 100
D-01 4-Cl15.845.3
D-02 4-NO₂8.322.1
D-03 4-OCH₃48.985.6
D-04 3,4-diCl5.112.8

Analysis:

  • Effect of Electron-Withdrawing Groups: The data suggest that adding electron-withdrawing groups (EWG) like chloro (Cl) and nitro (NO₂) at the 4-position of the benzoyl ring significantly enhances both anticancer and anti-inflammatory activity compared to the unsubstituted parent compound. The strongly withdrawing nitro group (D-02) is more potent than the chloro group (D-01).

  • Effect of Electron-Donating Groups: The electron-donating methoxy group (OCH₃) at the 4-position (D-03) slightly reduces activity compared to the parent compound, indicating that electron density on the benzoyl ring is inversely correlated with potency in this series.

  • Positional and Additive Effects: Dichlorination at the 3 and 4 positions (D-04) results in the most potent analog in both assays, suggesting an additive effect and highlighting a specific region on the target protein that favorably interacts with halogens.

This type of analysis points toward a clear SAR trend: electron-withdrawing substituents on the benzoyl ring are beneficial for the observed bioactivities. This insight is critical for guiding the next round of synthesis, which might explore other EWGs or different substitution patterns.

Potential Mechanism of Action: HDAC Inhibition

Many benzamide-containing compounds exert their anticancer effects by inhibiting histone deacetylases (HDACs)[9]. HDACs remove acetyl groups from histones, leading to chromatin condensation and repression of tumor suppressor genes. Inhibition of HDACs restores histone acetylation, leading to gene expression that can induce cell cycle arrest and apoptosis.

Sources

Application Notes and Protocols: The Strategic Utility of N-(4-hydroxyphenyl)benzamide in Modern Organic Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Herein, we explore the multifaceted role of N-(4-hydroxyphenyl)benzamide, a pivotal building block in the landscape of organic synthesis. This guide is crafted for researchers, scientists, and professionals in drug development, providing an in-depth analysis of its applications, supported by field-proven insights and detailed experimental protocols. We will delve into the causality behind experimental choices, ensuring each protocol is a self-validating system for reproducible and reliable results.

Introduction: Unveiling a Versatile Scaffold

This compound is an aromatic amide distinguished by its bifunctional nature. It possesses a phenolic hydroxyl group and a secondary amide linkage, bridging two phenyl rings. This unique arrangement of functional groups provides multiple reactive sites, making it an exceptionally versatile precursor for a diverse range of complex molecules. Its structural rigidity, combined with the potential for extensive hydrogen bonding, imparts favorable properties to its derivatives, particularly in the realms of medicinal chemistry and materials science.

The strategic importance of this molecule lies in its ability to serve as a core scaffold that can be systematically modified. The hydroxyl group is a prime site for introducing diversity through O-alkylation or esterification, while the amide bond offers stability and specific conformational geometries. The two aromatic rings can also be functionalized, allowing for fine-tuning of electronic and steric properties.

Core Physicochemical Properties
PropertyValueReference
Molecular Formula C₁₃H₁₁NO₂[1]
Molecular Weight 213.23 g/mol [1]
Appearance Typically a white to light brown solid[2]
Melting Point 260-265 °C[2]
CAS Number 40539-95-9[1]

A Cornerstone in Medicinal Chemistry and Drug Discovery

The this compound core is a privileged scaffold found in a multitude of biologically active compounds. Its derivatives have shown significant promise as enzyme inhibitors, analgesics, and antimicrobial agents.

Synthesis of Potent Enzyme Inhibitors

The this compound framework is instrumental in the design of inhibitors for various enzymes implicated in disease.

  • Lipoxygenase and Cholinesterase Inhibitors: Modifications of the hydroxyl group have led to potent enzyme inhibitors. For instance, O-substituted derivatives have been synthesized and screened for activity against lipoxygenase (LOX), acetylcholinesterase (AChE), and butyrylcholinesterase (BChE). One study found that an N-(4-benzoyloxyphenyl) derivative was a particularly potent inhibitor of lipoxygenase and butylcholinesterase.[3]

  • Histone Deacetylase (HDAC) Inhibitors: In the field of oncology, N-hydroxy-4-(3-phenylpropanamido)benzamide derivatives, which incorporate a similar structural motif, have been designed as novel HDAC inhibitors. These compounds have demonstrated inhibitory activity with IC₅₀ values in the low micromolar range and exhibit antiproliferative effects against human colon carcinoma and non-small cell lung cancer cell lines.[4]

  • Carbonic Anhydrase (CA) Inhibitors: The benzamide and sulfonamide pharmacophores are well-regarded in drug design. Novel benzenesulfonamides carrying a benzamide moiety have been synthesized and shown to be potent inhibitors of human carbonic anhydrase isoenzymes (hCA I and hCA II) at nanomolar concentrations, making them candidates for glaucoma treatment.[5]

  • SPAK Kinase Inhibitors: In the pursuit of new antihypertensive drugs, N-(4-phenoxyphenyl)benzamide derivatives have been developed as novel inhibitors of SPAK (STE20/SPS1-related proline/alanine-rich kinase).[6] These compounds block the WNK-OSR1/SPAK-NCC signaling cascade, which is associated with salt-sensitive hypertension.[6]

Development of Analgesics and Anti-inflammatory Agents

The structure of this compound is related to that of acetaminophen (paracetamol), a widely used analgesic and antipyretic. This has inspired the development of novel analgesics with improved safety profiles. For example, 2-(benzenesulfonamide)-N-(4-hydroxyphenyl) acetamide derivatives have been synthesized as non-hepatotoxic analogs of acetaminophen that retain analgesic and antipyretic properties.[7] Furthermore, 4-Chloro-N-[2-(4-hydroxyphenyl)ethyl]benzamide is another derivative with potential applications in developing new analgesics and anti-inflammatory drugs.[8]

Antimicrobial and Antiviral Applications

Benzamide derivatives have a long history of use against microbial and viral threats.

  • Antibacterial Agents: A series of N-benzamide compounds derived from para-hydroxy benzoic acid have demonstrated significant antibacterial activity against both B. subtilis and E. coli.[2]

  • Antiviral Agents (Enterovirus 71): Novel N-phenylbenzamide derivatives have been identified as a new class of inhibitors for Enterovirus 71 (EV71).[9] One promising compound, 3-amino-N-(4-bromophenyl)-4-methoxybenzamide, showed activity in the low micromolar range with low cytotoxicity.[9]

A Building Block for High-Performance Polymers

Beyond pharmaceuticals, this compound serves as a valuable monomer in materials science. Its rigid aromatic structure contributes to the thermal stability and mechanical strength of polymers. Specifically, it can be used to synthesize aromatic polyamides, which are known for their exceptional thermo-oxidative stability, chemical resistance, and outstanding mechanical properties, making them suitable for high-performance applications.[10][11] The incorporation of the ether and amide groups can also enhance the solubility of the resulting polyimides, which is a significant advantage for processing.[10]

Core Synthetic Protocols and Methodologies

The utility of this compound begins with its own efficient synthesis and extends to the diverse reactions it can undergo.

Protocol 1: Synthesis of this compound

This protocol describes the fundamental synthesis via the acylation of 4-aminophenol with benzoyl chloride. This is a robust and widely used method.

Workflow Diagram: Synthesis of this compound

G cluster_reactants Reactants cluster_conditions Reaction Conditions cluster_product Product aminophenol 4-Aminophenol reaction Acylation aminophenol->reaction benzoyl_chloride Benzoyl Chloride benzoyl_chloride->reaction solvent Dichloromethane (DCM) solvent->reaction base Triethylamine (TEA) base->reaction temp 0 °C to Room Temp temp->reaction product This compound reaction->product

Caption: General workflow for the synthesis of the title compound.

Materials:

  • 4-Aminophenol

  • Benzoyl chloride

  • Triethylamine (TEA) or an aqueous base like NaOH

  • Dichloromethane (DCM) or an aqueous medium

  • Magnetic stirrer and stir bar

  • Round-bottom flask

  • Dropping funnel

  • Ice bath

Procedure:

  • Setup: In a round-bottom flask, dissolve 4-aminophenol (1.0 equivalent) in dry dichloromethane. If using an aqueous medium, a solution of sodium hydroxide can be used.[12] Add triethylamine (1.1 equivalents) as a base and acid scavenger.

  • Cooling: Cool the mixture to 0 °C in an ice bath with continuous stirring. This is crucial to control the exothermicity of the acylation reaction.

  • Addition of Acylating Agent: Add benzoyl chloride (1.05 equivalents) dropwise to the stirred solution over 15-20 minutes. A precipitate (triethylamine hydrochloride) will form.

  • Reaction: Allow the reaction mixture to warm to room temperature and stir for an additional 2-4 hours, or until TLC analysis indicates the consumption of the starting material.

  • Work-up:

    • Quench the reaction by adding water.

    • Separate the organic layer. Wash it sequentially with dilute HCl (to remove excess TEA), saturated sodium bicarbonate solution (to remove unreacted benzoyl chloride), and finally with brine.

    • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purification: The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) or by column chromatography on silica gel to yield pure this compound as a solid.[2]

Protocol 2: O-Alkylation of this compound

This protocol details a general method for synthesizing ether derivatives, a common strategy to explore structure-activity relationships (SAR) in medicinal chemistry.

G cluster_alkylation O-Alkylation cluster_esterification O-Esterification start This compound reagents_alk Alkyl Halide (R-X) Base (e.g., K₂CO₃, NaH) start->reagents_alk reagents_est Acyl Chloride (RCOCl) Base (e.g., Pyridine) start->reagents_est product_alk O-Alkyl Ether Derivative reagents_alk->product_alk product_est O-Acyl Ester Derivative reagents_est->product_est

Sources

Troubleshooting & Optimization

Technical Support Center: Synthesis of N-(4-hydroxyphenyl)benzamide

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of N-(4-hydroxyphenyl)benzamide. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into optimizing this common yet nuanced chemical transformation. Here, we address specific experimental issues in a direct question-and-answer format, explaining the causality behind each recommendation to ensure robust and reproducible outcomes.

Frequently Asked Questions (FAQs)

Q1: What is the most common and reliable method for synthesizing this compound?

The most prevalent and generally reliable method is the N-acylation of 4-aminophenol with benzoyl chloride. This reaction typically proceeds via the Schotten-Baumann reaction conditions, which involve using an aqueous base to neutralize the hydrochloric acid byproduct, thereby driving the reaction to completion.[1][2][3] This method is favored for its relatively high yields and straightforward execution.

Q2: Why does the acylation occur on the nitrogen atom (N-acylation) instead of the oxygen atom (O-acylation) of 4-aminophenol?

While both the amino (-NH₂) and hydroxyl (-OH) groups are nucleophilic, the amino group is significantly more nucleophilic than the phenolic hydroxyl group.[4] The lone pair of electrons on the nitrogen is more available to attack the electrophilic carbonyl carbon of benzoyl chloride.[5][6] Under the typically basic conditions of the Schotten-Baumann reaction, the amine remains largely unprotonated and highly reactive, ensuring that N-acylation is the predominant pathway.[7]

Q3: What are the primary side reactions to be aware of during this synthesis?

The main potential side reactions include:

  • Hydrolysis of Benzoyl Chloride: Benzoyl chloride can react with water in the aqueous phase to form benzoic acid, which consumes the acylating agent and lowers the yield.[8]

  • O-Acylation: Although less favorable, some reaction can occur at the hydroxyl group to form the ester byproduct, 4-aminophenyl benzoate.

  • Diacylation: If an excess of benzoyl chloride is used or if reaction conditions are not well-controlled, a second acylation could potentially occur on the hydroxyl group of the desired product, though this is less common than the initial side reactions.[9]

Troubleshooting Guide: From Low Yields to Impure Products

This section addresses specific problems you may encounter during the synthesis.

Issue 1: Low or No Product Yield

Q: My reaction has resulted in a very low yield of this compound. What are the likely causes and how can I fix this?

Low yield is a common issue that can often be traced back to a few key factors. The following troubleshooting workflow can help diagnose the problem.

Troubleshooting Workflow for Low Yield

G start Start: Low Yield reagent_quality 1. Verify Reagent Quality (4-aminophenol, Benzoyl Chloride) start->reagent_quality conditions 2. Review Reaction Conditions (Temperature, Stirring, pH) reagent_quality->conditions Reagents OK reagent_sol Solution: - Use fresh, pure benzoyl chloride. - Recrystallize 4-aminophenol if it appears oxidized (dark-colored). reagent_quality->reagent_sol Degraded workup 3. Analyze Work-up & Purification (Extraction, Recrystallization) conditions->workup Conditions Optimized conditions_sol Solution: - Maintain 0-5°C during addition. - Ensure vigorous stirring (biphasic). - Keep pH basic (8-10) to neutralize HCl. conditions->conditions_sol Suboptimal success Successful Synthesis workup->success Purification Effective workup_sol Solution: - Avoid washing with excessive solvent. - Choose an optimal recrystallization solvent to minimize loss. workup->workup_sol Product Loss Detected reagent_sol->start Retry conditions_sol->start Retry workup_sol->start Retry

Caption: A decision tree for troubleshooting low product yield.

  • Cause A: Hydrolysis of Benzoyl Chloride

    • Explanation: Benzoyl chloride is highly sensitive to moisture and will readily hydrolyze to benzoic acid, especially in a biphasic system if mixing is inadequate.[8] This depletes your acylating agent.

    • Solution:

      • Vigorous Stirring: Ensure the two phases are mixing efficiently to maximize the interface where the reaction occurs. This allows the 4-aminophenol to compete effectively with water.

      • Low Temperature: Perform the addition of benzoyl chloride at a low temperature (0-5°C) to control the exothermic reaction and slow the rate of hydrolysis.

      • Prompt Neutralization: The base (e.g., NaOH) must be present to immediately neutralize the HCl generated. This prevents the reaction mixture from becoming acidic, which would protonate the amine, deactivate it, and favor hydrolysis of the acyl chloride.

  • Cause B: Poor Quality of Starting Materials

    • Explanation: 4-aminophenol can oxidize over time, often indicated by a darkening of its color from off-white to brown or purple. Oxidized starting material will not react as expected.

    • Solution: Use 4-aminophenol that is light in color. If your stock is old or discolored, it is best to purify it by recrystallization before use. Always use freshly opened or distilled benzoyl chloride.

Issue 2: Product is Off-Color or Contains Impurities

Q: I've isolated my product, but it's a brownish/pinkish solid, not the expected white/off-white crystals. How do I remove the impurities?

The presence of color often points to residual oxidized 4-aminophenol or other minor byproducts. The most common non-colored impurity is benzoic acid.

  • Impurity A: Unreacted 4-Aminophenol (Oxidized)

    • Explanation: Trace amounts of the starting material can remain, and these are often susceptible to air oxidation, creating colored impurities.

    • Solution: Recrystallization. A proper recrystallization is the most effective way to remove these impurities. A mixed solvent system like ethanol/water or ethyl acetate/hexanes is often effective for benzamides.[10][11] For persistent color, a very small amount of activated charcoal can be added to the hot solution before filtering, but be aware that this can also adsorb some of your desired product.[10]

  • Impurity B: Benzoic Acid

    • Explanation: This forms from the hydrolysis of benzoyl chloride.[9]

    • Solution: Basic Wash. Before recrystallization, suspend the crude product in an organic solvent (like ethyl acetate) and wash it with a saturated aqueous solution of sodium bicarbonate. The basic wash will convert the acidic benzoic acid into its water-soluble sodium benzoate salt, which will be removed into the aqueous layer.[9]

Purification Workflow

G crude Crude Product (Solid) wash_base Suspend in Organic Solvent Wash with sat. NaHCO₃(aq) crude->wash_base wash_water Wash with Water/Brine Dry Organic Layer (e.g., MgSO₄) wash_base->wash_water evaporate Evaporate Solvent wash_water->evaporate recrystallize Recrystallize from Optimal Solvent System (e.g., Ethanol/Water) evaporate->recrystallize pure Pure this compound (White Crystals) recrystallize->pure

Caption: A standard workflow for the purification of the crude product.

Experimental Protocols & Data

Key Reagent Data
ReagentMolar Mass ( g/mol )Typical Molar Eq.Density (g/mL)Notes
4-Aminophenol109.131.0-Should be a light-colored solid.
Benzoyl Chloride140.571.05 - 1.11.21Lachrymatory; handle in a fume hood.
Sodium Hydroxide40.002.0 - 2.5-Used as a ~10% aqueous solution.
This compound213.24--Product . M.p. ~219-222°C.
Protocol 1: Synthesis via Schotten-Baumann Conditions

This protocol describes a representative synthesis on a laboratory scale.

  • Setup: In a round-bottom flask equipped with a magnetic stir bar, dissolve 4-aminophenol (1.0 eq.) in a 10% aqueous solution of sodium hydroxide (2.2 eq.). Cool the flask to 0-5°C in an ice-water bath.

  • Reagent Addition: In a separate container, dissolve benzoyl chloride (1.05 eq.) in a minimal amount of a suitable organic solvent like dichloromethane or toluene. Add this solution dropwise to the vigorously stirred, cooled solution of 4-aminophenol over 15-20 minutes. A white precipitate should form.

  • Reaction: After the addition is complete, allow the mixture to warm to room temperature and continue stirring vigorously for an additional 1-2 hours to ensure the reaction goes to completion.

  • Isolation: Filter the crude white solid using a Büchner funnel. Wash the solid sequentially with a generous amount of cold water to remove inorganic salts, followed by a small amount of cold ethanol or diethyl ether to remove non-polar impurities.

  • Drying: Allow the product to air-dry or dry in a vacuum oven at a moderate temperature (~60-70°C).

Protocol 2: Purification by Recrystallization
  • Solvent Selection: Choose an appropriate solvent system. Ethanol or an ethanol-water mixture is a good starting point.[11]

  • Dissolution: Place the crude, dry solid in an Erlenmeyer flask. Add the minimum amount of hot ethanol required to fully dissolve the solid at the boiling point.

  • Decolorization (Optional): If the solution is colored, remove it from the heat, add a very small amount of activated charcoal, and reheat to boiling for a few minutes.

  • Hot Filtration (Optional): If charcoal was used or if insoluble impurities are present, perform a hot filtration to remove them.

  • Crystallization: Allow the clear solution to cool slowly to room temperature. Once crystals begin to form, the flask can be placed in an ice bath to maximize recovery.[10]

  • Final Isolation: Collect the pure crystals by vacuum filtration, wash with a small amount of ice-cold solvent, and dry thoroughly.

Characterization

The final product should be characterized to confirm its identity and purity.

  • ¹H NMR: The spectrum should show characteristic peaks for the aromatic protons and the amide and hydroxyl protons.[12][13] In DMSO-d₆, expect signals around δ 10.0 (s, 1H, -OH), δ 9.8 (s, 1H, -NH), and in the δ 6.8-7.9 range for the aromatic protons.

  • Melting Point: A sharp melting point consistent with the literature value indicates high purity.

References

  • - PubMed

  • - Letters in Applied NanoBioScience

  • - Benchchem

  • - Benchchem

  • - PrepChem.com

  • - Organic Chemistry Portal

  • - Benchchem

  • - Quora

  • - Wikipedia

  • - Grokipedia

  • - Scinapse

  • - Benchchem

  • - ResearchGate

  • - SATHEE

  • - Google Patents

  • - ResearchGate

  • - ResearchGate

  • - Benchchem

  • - YouTube

  • - ChemicalBook

  • - The Royal Society of Chemistry

  • - MDPI

  • - Google Patents

  • - Benchchem

  • - California State University, Sacramento

  • - YouTube

  • - Benchchem

  • - Benchchem

  • - PubChem

  • - ResearchGate

  • - Benchchem

  • - ResearchGate

  • - ResearchGate

  • - ResearchGate

  • - Google Patents

  • - Google Patents

Sources

Identifying and minimizing side products in N-(4-hydroxyphenyl)benzamide synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Senior Application Scientist, Advanced Synthesis Division

Welcome to the technical support guide for the synthesis of N-(4-hydroxyphenyl)benzamide. This resource is designed for researchers, medicinal chemists, and process development scientists to navigate the common challenges encountered during this synthetic procedure. Our goal is to provide not just solutions, but a deeper mechanistic understanding to empower you to optimize your reaction, minimize side-product formation, and achieve high purity and yield.

Troubleshooting Guide: From Reaction to Purification

This section addresses specific experimental issues in a question-and-answer format. We diagnose the likely causes, with a focus on side-product formation, and provide actionable protocols.

Question 1: My TLC plate shows multiple spots after the reaction. How do I identify the main product and the impurities?

Answer:

The presence of multiple spots on a Thin Layer Chromatography (TLC) plate is the most common indicator of an incomplete reaction or the formation of side products. The key is to systematically identify each spot based on its polarity and expected structure.

Mechanistic Insight: The synthesis of this compound involves the reaction of 4-aminophenol with an acylating agent, typically benzoyl chloride, often under Schotten-Baumann conditions.[1][2][3] 4-Aminophenol is a bifunctional nucleophile, containing both a highly nucleophilic amino group and a hydroxyl group.[4][5] This bifunctionality is the primary source of side products.

The main species you are likely to see are:

  • This compound (Desired Product): The target amide.

  • 4-Aminophenol (Starting Material): A highly polar compound that will likely have a low Rf value, often streaking if the plate is overloaded.

  • Benzoic Acid: Formed from the hydrolysis of benzoyl chloride. It is polar and may appear as a spot with a low to moderate Rf, sometimes with tailing.

  • 4-Aminophenyl benzoate (O-acylated Side Product): An ester formed by the acylation of the hydroxyl group. This is a common side product.[4]

  • N-(4-(benzoyloxy)phenyl)benzamide (Di-acylated Side Product): Formed when both the amine and hydroxyl groups are acylated. This is less polar than the desired product and will have a higher Rf value.

Troubleshooting & Identification Workflow

G start Run TLC of Crude Reaction Mixture spots Multiple Spots Observed start->spots low_rf Spot with Low Rf (Closer to Baseline) spots->low_rf Polar mid_rf Main Spot (Moderate Rf) spots->mid_rf Target high_rf Spot with High Rf (Closer to Solvent Front) spots->high_rf Non-Polar cause_low Likely Cause: Unreacted 4-Aminophenol or Benzoic Acid low_rf->cause_low cause_mid Likely Cause: Desired N-acylated Product mid_rf->cause_mid cause_high Likely Cause: Di-acylated or O-acylated Side Product high_rf->cause_high action_low Action: Perform Acid/Base Wash during Workup cause_low->action_low action_mid Action: Proceed to Isolation (Recrystallization) cause_mid->action_mid action_high Action: Optimize Stoichiometry. Purify via Column Chromatography. cause_high->action_high

Caption: Fig 1. Decision workflow for identifying spots on a TLC plate and corresponding actions.

Data Presentation: Typical TLC Profile

CompoundProbable IdentityTypical Rf Value (Ethyl Acetate/Hexane 1:1)
Spot 1 (Baseline)4-Aminophenol0.1 - 0.2
Spot 2Benzoic Acid0.2 - 0.3
Spot 3 (Major) This compound 0.4 - 0.5
Spot 44-Aminophenyl benzoate (O-acylated)0.5 - 0.6
Spot 5 (Highest)N-(4-(benzoyloxy)phenyl)benzamide (Di-acylated)0.7 - 0.8
Question 2: My yield is low and the main impurity seems to be the O-acylated product. Why is this happening and how can I favor N-acylation?

Answer:

This is a classic chemoselectivity problem. The formation of the O-acylated side product, 4-aminophenyl benzoate, competes directly with the desired N-acylation.

Mechanistic Insight: The outcome of the reaction is a kinetic competition between the two nucleophilic sites: the nitrogen of the amine and the oxygen of the hydroxyl group. Generally, the amine is more nucleophilic than the alcohol, which is why N-acylation is the expected major product under neutral or mild conditions.[4][5] However, reaction conditions can drastically alter this selectivity.

  • Effect of pH: In a highly basic medium (e.g., high concentration of NaOH in Schotten-Baumann conditions), the phenolic proton is abstracted to form a phenoxide ion. This phenoxide is a significantly stronger nucleophile than the neutral hydroxyl group and can compete more effectively with the amine, leading to increased O-acylation.

  • Effect of Temperature: Higher temperatures can provide enough energy to overcome the activation barrier for the less favorable O-acylation pathway, leading to a mixture of products.

G

Caption: Fig 2. Primary and competing pathways in the benzoylation of 4-aminophenol.

Experimental Protocol: Minimizing O-Acylation

  • Control pH: Use a milder base than NaOH, such as sodium bicarbonate (NaHCO₃) or pyridine.[6] These bases are strong enough to neutralize the HCl byproduct but not strong enough to significantly deprotonate the phenol.

  • Temperature Control: Perform the addition of benzoyl chloride at a low temperature (0-5 °C) to favor the more kinetically favorable N-acylation pathway.[6][7] Allow the reaction to warm to room temperature slowly.

  • Order of Addition: Add the benzoyl chloride solution dropwise to the solution of 4-aminophenol and base.[7] This maintains a low instantaneous concentration of the acylating agent, reducing the chance of di-acylation and less favorable side reactions.

  • Solvent System: A two-phase Schotten-Baumann system (e.g., dichloromethane/water or diethyl ether/water) is often effective.[1][2] The organic phase contains the starting materials and product, while the aqueous base neutralizes the HCl as it forms.

Question 3: My final product is a persistent off-white or colored solid, even after initial washing. How do I decolorize it?

Answer:

Colored impurities often arise from the degradation of 4-aminophenol or the formation of minor, highly conjugated byproducts. 4-aminophenol itself is susceptible to air oxidation, which can form colored quinone-like structures.[8]

Experimental Protocol: Purification by Recrystallization with Charcoal

Recrystallization is the primary method for purifying the crude solid product.[9][10] The addition of activated charcoal can effectively remove colored impurities.

  • Solvent Selection: Choose a solvent system in which the desired product is sparingly soluble at room temperature but highly soluble when hot. Common systems include ethanol/water or acetone/water mixtures.

  • Dissolution: In an Erlenmeyer flask, dissolve the crude product in the minimum amount of the hot solvent system.

  • Charcoal Treatment: Once dissolved, remove the flask from the heat source. Add a very small amount (e.g., 1-2% by weight of your crude product) of activated charcoal. Caution: Never add charcoal to a boiling solution, as it can cause violent bumping.

  • Hot Filtration: Swirl the hot solution with the charcoal for a few minutes. To remove the charcoal, perform a hot filtration through a fluted filter paper into a clean, pre-warmed flask. This step must be done quickly to prevent the product from crystallizing prematurely in the funnel.

  • Crystallization: Allow the clear, hot filtrate to cool slowly to room temperature. Once crystal formation appears complete, place the flask in an ice bath for 20-30 minutes to maximize recovery.

  • Isolation: Collect the purified crystals by vacuum filtration, wash with a small amount of ice-cold solvent, and dry thoroughly.

Frequently Asked Questions (FAQs)

Q1: Why is benzoyl chloride used instead of benzoic acid with a coupling agent? A1: While coupling agents like DCC or EDC are effective for amide bond formation, the reaction of an amine with an acyl chloride (the Schotten-Baumann reaction) is often more rapid, higher yielding for simple substrates, and operationally simpler for large-scale synthesis.[11][] Acyl chlorides are highly reactive electrophiles, and the reaction is driven to completion by the neutralization of the HCl byproduct.[3][13]

Q2: Can I use an acyl anhydride, like benzoic anhydride, instead of benzoyl chloride? A2: Yes, benzoic anhydride can be used. The reaction mechanism is related, but the byproduct is benzoic acid instead of HCl.[11] A base is still required to neutralize the benzoic acid byproduct and drive the reaction forward. While anhydrides are generally less reactive and less sensitive to moisture than acyl chlorides, they are also less atom-economical.[14]

Q3: How do I effectively remove unreacted 4-aminophenol and benzoic acid during the workup? A3: A standard liquid-liquid extraction workup is highly effective. After the reaction, dissolve the crude mixture in an organic solvent like ethyl acetate.

  • To remove benzoic acid: Wash the organic layer with a saturated aqueous solution of sodium bicarbonate (NaHCO₃). The basic solution will deprotonate the acidic benzoic acid, forming sodium benzoate, which is soluble in the aqueous layer.

  • To remove 4-aminophenol: Wash the organic layer with a dilute aqueous acid solution (e.g., 1 M HCl). The acidic solution will protonate the basic amino group of the unreacted 4-aminophenol, forming an ammonium salt that is soluble in the aqueous layer. Finally, wash with brine to remove residual water before drying the organic layer over an anhydrous salt like Na₂SO₄ or MgSO₄.[7][15]

Q4: What are the key safety precautions for this reaction? A4: Benzoyl chloride is a lachrymator (causes tearing) and is corrosive. It reacts with moisture, including in the air, to release HCl gas. This reaction should always be performed in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and gloves. The reaction with amines can be very exothermic; therefore, controlled, slow addition and cooling are essential.[][16]

References

  • SATHEE. (n.d.). Chemistry Schotten Baumann Reaction. Vertex AI Search.
  • (2024). Synthesis and In-Vitro Antimicrobial Activity of N- Benzamide Derivatives. Nanobioletters.
  • (2024). One-pot mechanochemical hydrogenation and acetylation of 4-nitrophenol to 4-aminophenol and paracetamol. Royal Society of Chemistry.
  • Grokipedia. (n.d.). Schotten–Baumann reaction.
  • Fisher Scientific. (n.d.). Amide Synthesis.
  • PrepChem.com. (n.d.). Synthesis of N-[4-(Hydroxymethyl)phenyl]-4-(tetradecyloxy)benzamide.
  • Wikipedia. (n.d.). Schotten–Baumann reaction.
  • BenchChem. (n.d.). A Step-by-Step Guide to the Schotten-Baumann Synthesis of N-Aryl-4-aminobenzamides.
  • Organic Chemistry Portal. (n.d.). Schotten-Baumann Reaction.
  • Quora. (2023). During the formation of paracetamol why do you get N-acylation instead of O-acylation?
  • (n.d.). Synthesis of Acetaminophen (Tylenol®) Experimental Procedure.
  • BOC Sciences. (2024). Twenty-nine Methods for Amide Synthesis: Mechanisms, Characteristics, Applications, and Selection.
  • Chemistry LibreTexts. (2023). Making Amides from Acyl Chlorides.
  • Chemistry Stack Exchange. (2020). Comparing nucleophilicity of oxygen and nitrogen in acetylation of 4-aminophenol.
  • Reddit. (2021). Why method with acetic anhydride is used over others in synthesis of paracetamol (acetaminophen)?
  • brainly.com. (2023). Which of the following explains why 4-aminophenol is acetylated at the amine group rather than the phenol.
  • BenchChem. (n.d.). Technical Support Center: N-(1-hydroxypropan-2-yl)benzamide Purification.
  • PubMed Central. (2015). Chemoselective O-acylation of hydroxyamino acids and amino alcohols under acidic reaction conditions: History, scope and applications.

Sources

Troubleshooting peak tailing in HPLC analysis of N-(4-hydroxyphenyl)benzamide

Author: BenchChem Technical Support Team. Date: January 2026

This technical support center provides troubleshooting guidance for scientists, researchers, and drug development professionals encountering peak tailing during the HPLC analysis of N-(4-hydroxyphenyl)benzamide. The principles and methodologies discussed here are broadly applicable to other benzamide derivatives and polar analytes exhibiting similar chromatographic challenges.

Frequently Asked Questions (FAQs)

Q1: What is peak tailing in HPLC and why is it a problem?

A1: Peak tailing is a common chromatographic issue where a peak, which should ideally be symmetrical (Gaussian), exhibits an asymmetry with a trailing edge that is broader than the leading edge.[1][2] This distortion is problematic because it can compromise the accuracy of peak integration, reduce resolution between closely eluting compounds, and indicate suboptimal or failing separation conditions.[3][4] A USP Tailing Factor (Tf) or Asymmetry Factor (As) greater than 1.2 is generally considered indicative of peak tailing.[5]

Q2: I'm seeing significant peak tailing specifically for my this compound peak, while other compounds in my mixture look fine. What is the likely cause?

A2: When peak tailing is specific to one analyte, the cause is almost always chemical rather than physical. This compound possesses a phenolic hydroxyl group and an amide linkage. These polar functional groups are prone to undesirable secondary interactions with the stationary phase.[6] The most common cause is the interaction between your analyte and active sites on the column, particularly residual silanol groups (Si-OH) on silica-based reversed-phase columns.[5][7] These interactions introduce a secondary, highly polar retention mechanism in addition to the primary hydrophobic retention, causing a portion of the analyte molecules to lag behind, resulting in a tail.[1][8]

Q3: What is a "silanol group," and how does it cause my this compound to tail?

A3: In the most common reversed-phase columns (like C18), the stationary phase is created by bonding C18 alkyl chains to a silica support. The manufacturing process inevitably leaves some unreacted, surface-level hydroxyl groups on the silica, known as silanol groups.[9] These silanols can be acidic and, at mobile phase pH values above approximately 3-4, they become deprotonated (ionized) to form Si-O⁻.[8][10] The polar phenolic group of your this compound can then interact strongly with these ionized silanols via hydrogen bonding or ion-exchange, delaying its elution and causing the characteristic peak tail.[5][11]

Systematic Troubleshooting Guide for Peak Tailing

This guide provides a systematic, step-by-step approach to diagnose and resolve peak tailing issues with this compound. The core principle is to isolate and address one variable at a time.

Logical Troubleshooting Workflow

The following diagram illustrates a logical workflow for diagnosing the root cause of peak tailing.

G start Peak Tailing Observed for This compound check_all_peaks Do ALL peaks in the chromatogram tail? start->check_all_peaks systemic_issue Suspect Physical / Systemic Issue (Extra-Column Volume) check_all_peaks->systemic_issue  Yes chemical_issue Suspect Chemical Interaction (Analyte-Specific) check_all_peaks->chemical_issue No   check_fittings Action: Check all fittings for proper connection. Minimize tubing length/ID. systemic_issue->check_fittings check_void Action: Check for column void. (Reverse flush or replace column) check_fittings->check_void check_ph Q: Is mobile phase pH controlled and optimized? chemical_issue->check_ph adjust_ph Action: Adjust mobile phase pH to 2.5 - 3.0 using a buffer. (See Protocol 1) check_ph->adjust_ph check_column Q: Are you using a modern, high-purity, end-capped column? adjust_ph->check_column change_column Action: Switch to a Type B silica (fully end-capped) or hybrid column. check_column->change_column check_overload Q: Could the column be overloaded? change_column->check_overload dilute_sample Action: Dilute sample 10x and re-inject. check_overload->dilute_sample end_node Peak Shape Improved dilute_sample->end_node

Sources

Technical Support Center: Optimizing N-Acylation of 4-Aminophenol

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the N-acylation of 4-aminophenol. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into optimizing this crucial reaction, which is fundamental to the synthesis of widely used active pharmaceutical ingredients (APIs) like paracetamol (acetaminophen). Here, we will move beyond simple procedural steps to explore the causality behind experimental choices, ensuring a robust and reproducible synthesis.

Frequently Asked Questions (FAQs)

Q1: What is the fundamental mechanism of N-acylation of 4-aminophenol?

The N-acylation of 4-aminophenol is a classic example of a nucleophilic acyl substitution reaction. The lone pair of electrons on the nitrogen atom of the amino group acts as a nucleophile, attacking the electrophilic carbonyl carbon of the acylating agent (commonly acetic anhydride). This leads to a tetrahedral intermediate which then collapses, eliminating a leaving group (acetate ion) to form the stable amide product, N-(4-hydroxyphenyl)acetamide (paracetamol).[1][2][3]

Q2: Why does the acylation preferentially occur on the nitrogen (N-acylation) rather than the oxygen (O-acylation) of the hydroxyl group?

The selectivity for N-acylation over O-acylation is a key aspect of this synthesis. The amino group (-NH₂) is a stronger nucleophile than the hydroxyl group (-OH) in 4-aminophenol.[4][5][6] This is because nitrogen is less electronegative than oxygen, making its lone pair of electrons more available for donation to an electrophile.[3][6] Under typical, mildly acidic or neutral conditions, the reaction kinetically favors the formation of the amide (N-acylation).[4]

Q3: What are the most common acylating agents for this reaction, and why is acetic anhydride often preferred?

Several acylating agents can be used, including acetic anhydride, acetyl chloride, and glacial acetic acid.

Acylating AgentAdvantagesDisadvantages
Acetic Anhydride Highly reactive, good yields, byproduct (acetic acid) is less corrosive than HCl.[7]Can lead to di-acylation if reaction time is extended.[8]
Acetyl Chloride Very reactive.Produces corrosive hydrogen chloride (HCl) gas as a byproduct, highly sensitive to moisture.[7]
Glacial Acetic Acid Less expensive.Less reactive, often requires higher temperatures and longer reaction times, leading to lower yields.[9]

Acetic anhydride is frequently the reagent of choice for both lab-scale and industrial synthesis due to its high reactivity, cost-effectiveness, and the less hazardous nature of its byproduct compared to acetyl chloride.[7]

Q4: What is the role of a base or acid catalyst in this reaction?

While the reaction can proceed without a catalyst, the addition of a weak base like pyridine or a mild acid can influence the reaction rate and selectivity.

  • Base (e.g., Pyridine): A base can act as a nucleophilic catalyst, activating the acetic anhydride. It can also neutralize the acetic acid byproduct, which can protonate the starting 4-aminophenol and reduce its nucleophilicity.[3][10]

  • Acid (e.g., concentrated H₂SO₄): A strong acid can protonate the carbonyl oxygen of the acetic anhydride, making the carbonyl carbon more electrophilic and thus more susceptible to nucleophilic attack.[11]

It is important to note that under strongly acidic conditions, the amino group of 4-aminophenol can be protonated, which would deactivate it as a nucleophile. Conversely, strongly basic conditions can deprotonate the phenolic hydroxyl group, increasing the likelihood of O-acylation.[12]

Troubleshooting Guide

This section addresses common issues encountered during the N-acylation of 4-aminophenol.

Issue 1: Low Product Yield

A low yield of the desired N-acyl product is a frequent problem. Several factors can contribute to this.

Possible Causes:

  • Incomplete Reaction: The reaction may not have been allowed to proceed to completion. Monitoring the reaction progress using Thin Layer Chromatography (TLC) is crucial to determine the point at which the 4-aminophenol starting material has been consumed.[2][13]

  • Side Reactions: The formation of byproducts, such as the di-acetylated product (4-acetamidophenyl acetate), can reduce the yield of the desired mono-acetylated product.[8][14] This is more likely with prolonged reaction times or excessive temperatures.[8]

  • Losses During Workup and Purification: Significant product loss can occur during filtration and recrystallization steps.[15][16] Using a minimal amount of cold solvent for washing the crystals and during recrystallization can help mitigate these losses.[15]

  • Hydrolysis of Acylating Agent: If using a protic solvent like water, the acylating agent (especially acetic anhydride) can be hydrolyzed, reducing its availability for the acylation reaction.[17]

Solutions:

SolutionRationale
Reaction Monitoring: Use TLC to track the disappearance of the 4-aminophenol spot. A common mobile phase is a mixture of ethyl acetate and petroleum ether or hexane.[2][13]
Control Reaction Time and Temperature: Avoid excessive heating or prolonged reaction times to minimize the formation of the di-acetylated byproduct.[8]
Optimize Recrystallization: Use the minimum amount of hot solvent necessary to dissolve the crude product. Cool the solution slowly and then in an ice bath to maximize crystal formation. Wash the filtered crystals with a small amount of ice-cold solvent.[8][15]
Solvent Choice: While the reaction can be performed in water, using a solvent like ethyl acetate can improve the solubility of 4-aminophenol and lead to higher yields of the intermediate in a two-step synthesis.[10][18]
Issue 2: Product Discoloration (Pink, Yellow, or Brown Product)

The final product may appear colored, indicating the presence of impurities.

Possible Causes:

  • Oxidation of 4-Aminophenol: The starting material, 4-aminophenol, is susceptible to air oxidation, which can form colored quinone-type impurities.[19][20] These impurities can be carried through the synthesis.

  • Formation of Chromogenic Byproducts: Side reactions during the acylation can lead to the formation of colored impurities.

Solutions:

SolutionRationale
Purify Starting Material: If the 4-aminophenol is discolored, it can be purified by recrystallization, sometimes with the use of a reducing agent like sodium dithionite to remove oxidized impurities.
Use of Activated Charcoal (Decolorizing Carbon): During the recrystallization of the final product, adding a small amount of activated charcoal to the hot solution can help adsorb colored impurities.[20][21] The charcoal is then removed by hot filtration.
Addition of a Reducing Agent during Purification: Incorporating a reducing agent, such as sodium metabisulfite, during the recrystallization process can help prevent the formation of colored oxidation products.[19][22]
Inert Atmosphere: Performing the reaction under an inert atmosphere (e.g., nitrogen or argon) can minimize the oxidation of 4-aminophenol.[23]
Issue 3: Presence of Starting Material in the Final Product

The final product is contaminated with unreacted 4-aminophenol, as indicated by TLC or spectroscopic analysis.

Possible Causes:

  • Insufficient Acylating Agent: An inadequate amount of the acylating agent was used.

  • Short Reaction Time: The reaction was stopped before all the 4-aminophenol could react.

  • Poor Reagent Quality: The acylating agent may have degraded due to improper storage (e.g., hydrolysis of acetic anhydride).

Solutions:

SolutionRationale
Stoichiometry Check: Ensure that at least a stoichiometric amount, and often a slight excess, of the acylating agent is used.[17]
TLC Monitoring: As mentioned previously, monitor the reaction until the starting material is no longer visible on the TLC plate.[13]
Use Fresh Reagents: Use fresh, high-quality acylating agents. Acetic anhydride should be protected from moisture.
Purification: A careful recrystallization should effectively separate the more polar 4-aminophenol from the less polar N-acetylated product.
Issue 4: Formation of Di-acylated Byproduct

The product is contaminated with 4-acetamidophenyl acetate, where both the amino and hydroxyl groups have been acetylated.

Possible Causes:

  • Excess Acylating Agent and/or Prolonged Reaction Time: Using a large excess of acetic anhydride or allowing the reaction to proceed for too long can promote the slower O-acylation of the initially formed paracetamol.[8][14]

  • High Reaction Temperature: Higher temperatures can provide the necessary activation energy for the less favorable O-acylation to occur.[14]

Solutions:

SolutionRationale
Control Stoichiometry and Time: Use a slight excess of the acylating agent and monitor the reaction closely to stop it once the starting material is consumed, but before significant di-acylation occurs.[8]
Moderate Temperature: Maintain a moderate reaction temperature. Often, gentle heating in a water bath is sufficient.[8]
Selective Hydrolysis: If the di-acetylated product does form, it can sometimes be selectively hydrolyzed back to the desired product under controlled basic conditions, as the ester is more labile than the amide.[13]

Experimental Protocols & Visualizations

Protocol 1: Standard N-Acetylation of 4-Aminophenol

This protocol is a representative method for the synthesis of paracetamol.

Materials:

  • 4-Aminophenol

  • Acetic Anhydride

  • Water or Ethyl Acetate

  • Ice bath

  • Heating mantle or water bath

  • Standard laboratory glassware

Procedure:

  • In a round-bottom flask, suspend 4-aminophenol in water.[11]

  • Slowly add acetic anhydride to the suspension with stirring.[11] An exothermic reaction may be observed.

  • Gently heat the mixture in a water bath for approximately 15-30 minutes.[8]

  • Monitor the reaction by TLC until the 4-aminophenol is consumed.

  • Cool the reaction mixture in an ice bath to induce crystallization of the product.[8]

  • Collect the crude product by vacuum filtration and wash with a small amount of ice-cold water.[8]

  • Purify the crude product by recrystallization from hot water or an ethanol-water mixture.

Visualizing the Reaction and Troubleshooting
Reaction Mechanism

N-Acylation Mechanism cluster_reactants Reactants cluster_intermediate Transition State cluster_products Products 4-AP 4-Aminophenol (Nucleophile) TS Tetrahedral Intermediate 4-AP->TS Nucleophilic Attack Ac2O Acetic Anhydride (Electrophile) Ac2O->TS Paracetamol N-acetyl-4-aminophenol TS->Paracetamol Collapse & Leaving Group Elimination AcOH Acetic Acid TS->AcOH

Caption: Mechanism of N-acylation of 4-aminophenol.

Troubleshooting Workflow for Low Yield

Troubleshooting Low Yield start_node Low Yield Observed d1 TLC shows starting material? start_node->d1 Investigate decision_node decision_node process_node process_node end_node Yield Optimized p1 Increase reaction time or check reagent stoichiometry/ quality d1->p1 Yes d2 Evidence of di-acylation? d1->d2 No p1->end_node p2 Reduce reaction temp/ time or acylating agent excess d2->p2 Yes d3 Significant loss during purification? d2->d3 No p2->end_node p3 Optimize recrystallization: - Use min. hot solvent - Cool slowly - Wash with cold solvent d3->p3 Yes p4 Re-evaluate other experimental parameters d3->p4 No p3->end_node p4->end_node

Caption: Decision tree for troubleshooting low product yield.

References

  • The Student Room. (2012, March 11). Synthesis of Paracetamol by Acetylation of 4-Aminophenol. Retrieved from The Student Room. [Link]

  • Parveen, I., Rose, M., Phillips, H. C., Flower, S. E., Woodman, T. J., Garty, C. A., & Threadgill, M. D. (n.d.). Two-Step Synthesis of Paracetamol (Acetaminophen), a Practical Illustration of Carbonyl Reactivity for Year-One Biosciences Students. Aberystwyth University. [Link]

  • Figueroa, J. A., et al. (2025, November 27). Synthesis of Paracetamol through Free-Radical Reactions: An Educational Approach in Organic Chemistry. ACS Publications. [Link]

  • The Royal Society of Chemistry. (n.d.). Synthesis of paracetamol by acetylation. Retrieved from The Royal Society of Chemistry. [Link]

  • Harris, G. W., et al. (2024, February 29). One-pot mechanochemical hydrogenation and acetylation of 4-nitrophenol to 4-aminophenol and paracetamol. Green Chemistry (RSC Publishing). DOI:10.1039/D3GC04281B. [Link]

  • Parveen, I., et al. (2023, September 15). Two-Step Synthesis of Paracetamol (Acetaminophen), a Practical Illustration of Carbonyl Reactivity for Year-One Biosciences Students. Journal of Chemical Education. [Link]

  • Slideshare. (n.d.). 2. synthesis-of-paracetamol.pdf. Retrieved from Slideshare. [Link]

  • SAMS chemistry. (2024, August 24). acetylation of 4-aminophenol: Mechanism [Video]. YouTube. [Link]

  • Quora. (2023, March 12). During the formation of paracetamol why do you get N-acylation instead of O- acylation?. Retrieved from Quora. [Link]

  • ChemBK. (n.d.). N-Acetyl-4-aminophenol. Retrieved from ChemBK. [Link]

  • Google Patents. (n.d.). US4474985A - Purification of N-acetyl aminophenols.
  • Google Patents. (n.d.). EP0320484A2 - Purification of N-acetyl aminophenols.
  • Quora. (2018, January 9). Why is acetic anhydride added to a 4-amino-phenol suspension in paracetamol synthesis?. Retrieved from Quora. [Link]

  • Quora. (2018, October 2). When P-aminophenol is subjected to acylation, does it occur at the amino group preferably?. Retrieved from Quora. [Link]

  • Reddit. (2014, December 1). perfect melting point for paracetamol, but low yield?. Retrieved from Reddit. [Link]

  • Aberystwyth University. (2023, September 6). Two-Step Synthesis of Paracetamol (Acetaminophen), a Practical Illustration of Carbonyl Reactivity for Year-One Biosciences Students. [Link]

  • The Student Room. (2012, October 27). Low percentage yield of paracetamol?. Retrieved from The Student Room. [Link]

  • Google Patents. (n.d.). US3781354A - Process for purification of n-acetyl-p-aminophenol.
  • Google Patents. (n.d.). US3748358A - Method of purification of n-acetyl-p-aminophenol.
  • Chegg.com. (2020, April 2). Solved 6. Why does acetylation of 4-aminophenol with one | Chegg.com. [Link]

  • Unknown. (n.d.). Synthesis of Acetaminophen (Tylenol®) Experimental Procedure. [Link]

  • Google Patents. (n.d.). DE69418768T2 - Process for the preparation of N-acylated aminophenols.
  • Reddit. (2021, April 30). Why method with acetic anhydride is used over others in synthesis of paracetamol (acetaminophen)?. Retrieved from Reddit. [Link]

  • brainly.com. (2023, June 23). [FREE] Which of the following explains why 4-aminophenol is acetylated at the amine group rather than the phenol. [Link]

  • PubMed Central. (2015, April 8). Chemoselective O-acylation of hydroxyamino acids and amino alcohols under acidic reaction conditions: History, scope and applications. [Link]

  • Google Patents. (n.d.). US3917695A - Preparation of N-acetyl-p-aminophenol.
  • Chegg.com. (2024, March 20). Solved N-Acylation and O-Acylation: Synthesis of Tylenol and | Chegg.com. [Link]

  • ResearchGate. (2025, August 7). Acetylation of p Aminophenol by Preyssler's anion [NaP 5 W 30 O 110 ] 14 -. [Link]

Sources

N-(4-hydroxyphenyl)benzamide stability issues and degradation products

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for N-(4-hydroxyphenyl)benzamide. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting and answers to frequently asked questions regarding the stability of this compound. Our goal is to equip you with the scientific rationale and practical methodologies to anticipate and address stability-related challenges in your experiments.

Introduction: Understanding the Stability Landscape of this compound

This compound possesses two key functional groups that are central to its chemical reactivity and potential instability: an amide linkage and a phenolic hydroxyl group. The amide bond is susceptible to hydrolysis, particularly under acidic or basic conditions, while the electron-rich phenol ring can be prone to oxidation. Understanding these inherent structural liabilities is the first step in designing robust experiments and interpreting stability data.

This guide will walk you through the most common stability issues, their underlying chemical mechanisms, and the analytical strategies to identify and quantify degradation products.

Frequently Asked Questions (FAQs)

Q1: What are the primary degradation pathways for this compound?

Based on its chemical structure, the two most significant degradation pathways are hydrolysis of the amide bond and oxidation of the hydroxyphenyl moiety.

  • Hydrolysis: This is often the most prevalent degradation route. The amide bond can be cleaved under both acidic and basic conditions to yield 4-aminophenol and benzoic acid.[1]

  • Oxidation: The phenolic hydroxyl group makes the phenyl ring electron-rich and susceptible to oxidation. This can lead to the formation of colored quinone-type structures and other oxidative degradation products. The presence of trace metals or exposure to atmospheric oxygen can catalyze this process.

  • Photodegradation: Exposure to light, particularly UV radiation, can provide the energy to initiate photo-oxidative processes or other radical-mediated degradation pathways.[2]

Q2: What are the likely degradation products I should be looking for?

The primary degradation products you should anticipate are:

  • From Hydrolysis:

    • 4-Aminophenol

    • Benzoic Acid

  • From Oxidation:

    • Benzoquinone and related polymeric structures (often colored)

    • Hydroxylated derivatives of the parent molecule

It is crucial to employ analytical techniques that can separate and identify these potential degradants.

Q3: What analytical techniques are most suitable for studying the degradation of this compound?

High-Performance Liquid Chromatography (HPLC) with UV detection is the workhorse technique for separating and quantifying the parent compound and its degradation products. For definitive identification of unknown degradants, Liquid Chromatography-Mass Spectrometry (LC-MS) is indispensable as it provides molecular weight information, which is key to structure elucidation.[3] A well-developed stability-indicating analytical method is essential.[4]

Troubleshooting Guide

This section addresses specific issues you might encounter during your experiments with this compound.

Observed Issue Probable Cause(s) Recommended Actions & Explanations
A freshly prepared solution of this compound turns yellow or brown over a short period. Oxidation of the phenolic group to form colored quinone-like species. This can be accelerated by pH, light exposure, or the presence of metal ion contaminants.1. Work under an inert atmosphere: Purge your solvents with nitrogen or argon before use and handle the solution under a blanket of inert gas to minimize exposure to oxygen. 2. Use amber vials or protect from light: This will mitigate photodegradation. 3. Use high-purity solvents: Trace metal impurities in solvents can catalyze oxidation. 4. Consider adding an antioxidant: For formulation development, the inclusion of an antioxidant like ascorbic acid or sodium metabisulfite might be necessary.
In my HPLC analysis, I see a decrease in the peak area of the parent compound over time, with the appearance of new, more polar peaks. This is a classic sign of degradation. The new, more polar peaks are likely hydrolysis products.1. Identify the degradants: Use LC-MS to get the molecular weights of the new peaks. Compare their retention times and mass spectra with authentic standards of 4-aminophenol and benzoic acid. 2. Review your experimental conditions: Check the pH of your sample solutions and mobile phases. If you are working at a low or high pH, you are likely promoting hydrolysis. Buffer your solutions to a neutral pH if the experimental design allows.
I am performing a forced degradation study and observe multiple small, poorly resolved peaks in my chromatogram. This could be due to complex degradation pathways (e.g., a combination of oxidation and hydrolysis) or insufficient chromatographic resolution.1. Optimize your HPLC method: Experiment with different mobile phase compositions, gradients, columns (e.g., C18, Phenyl-Hexyl), and temperatures to improve the separation of the degradation products.[3] 2. Use a diode array detector (DAD): A DAD can help to assess peak purity and provide UV spectral information for each peak, which can aid in identification.
The mass balance in my stability study is less than 95%. This suggests that not all degradation products are being detected or that some material is being lost.1. Check for non-UV active degradants: Some degradation products may lack a chromophore and will be invisible to a UV detector. Use a more universal detector like a Charged Aerosol Detector (CAD) or a mass spectrometer. 2. Investigate adsorption: The compound or its degradants might be adsorbing to the surfaces of your sample vials or containers. Analyze rinses of the containers to check for recovery.[3]

Experimental Protocols

Protocol 1: Forced Degradation Study

Forced degradation studies are essential for identifying potential degradation products and pathways.[5][6] This involves subjecting the compound to stress conditions that are more severe than those used in accelerated stability testing.[3]

1. Preparation of Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., methanol or acetonitrile) at a concentration of approximately 1 mg/mL.

2. Stress Conditions:

  • Acid Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M HCl. Incubate at 60°C.

  • Base Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M NaOH. Incubate at 60°C.

  • Oxidative Degradation: Mix 1 mL of the stock solution with 1 mL of 3% hydrogen peroxide. Keep at room temperature.

  • Thermal Degradation: Place the stock solution in a temperature-controlled oven at 80°C.

  • Photodegradation: Expose the stock solution to a light source that provides both UV and visible light (as per ICH Q1B guidelines).

3. Sampling and Analysis: Withdraw aliquots from each stress condition at predetermined time points (e.g., 0, 2, 4, 8, 24, 48 hours). Neutralize the acid and base hydrolysis samples with an equivalent amount of base or acid, respectively, before analysis. Dilute the samples to an appropriate concentration for HPLC or LC-MS analysis.

4. Data Evaluation: Calculate the percentage of the parent compound remaining and the percentage of each degradation product formed at each time point. This will help in determining the degradation kinetics and identifying the major degradation pathways.[3]

Protocol 2: Stability-Indicating HPLC Method

A robust, stability-indicating HPLC method is one that can separate the parent drug from all its degradation products, allowing for accurate quantification of each.

  • Column: C18, 4.6 x 150 mm, 5 µm

  • Mobile Phase A: 0.1% Formic acid in Water

  • Mobile Phase B: 0.1% Formic acid in Acetonitrile

  • Gradient:

    • 0-5 min: 10% B

    • 5-20 min: 10% to 90% B

    • 20-25 min: 90% B

    • 25-26 min: 90% to 10% B

    • 26-30 min: 10% B

  • Flow Rate: 1.0 mL/min

  • Injection Volume: 10 µL

  • Detection: UV at 254 nm

  • Column Temperature: 30°C

Note: This is a starting point. The method must be validated to ensure it is suitable for its intended purpose.[7]

Visualizing Degradation Pathways

The following diagrams illustrate the primary degradation pathways of this compound.

parent This compound hydrolysis_products 4-Aminophenol + Benzoic Acid parent->hydrolysis_products Hydrolysis (Acid or Base) oxidation_products Quinone-type structures and other oxidative products parent->oxidation_products Oxidation (e.g., H2O2, O2) cluster_workflow Forced Degradation Workflow start Prepare Stock Solution of this compound stress Apply Stress Conditions (Acid, Base, Oxidative, Thermal, Photo) start->stress sample Sample at Time Points stress->sample neutralize Neutralize (for Acid/Base samples) sample->neutralize analyze Analyze by HPLC/LC-MS sample->analyze neutralize->analyze evaluate Evaluate Data (Identify Degradants, Determine Pathways) analyze->evaluate

Caption: Experimental workflow for a forced degradation study.

References

  • Technical Support Center: N-(4-hydroxyphenyl)-N-methylprop-2-ynamide Degradation Studies. Benchchem.
  • Forced Degradation Studies Research Articles - Page 1 - R Discovery.
  • Direct Synthesis of 2-(4-Hydroxyphenoxy)benzamide Derivatives from 2-Aryloxybenzamide via PhIO-Mediated Oxidation Reaction. MDPI.
  • 4-Chloro-N-[2-(4-hydroxyphenyl)ethyl]benzamide. Smolecule.
  • Forced Degradation in Pharmaceuticals – A Regulatory Update. American Journal of Chemistry.
  • Overview on Development and Validation of Force degradation studies with Stability Indicating Methods. Biosciences Biotechnology Research Asia.
  • Forced Degradation Studies. SciSpace.
  • Alkaline hydrolysis of benzamide and N-methyl- and N,N-dimethylbenzamide. The Journal of Organic Chemistry. Available from: [Link]

  • Photodegradation of sulfonamides and their N 4-acetylated metabolites in water by simulated sunlight irradiation: kinetics and identification of photoproducts. FAO AGRIS. Available from: [Link]

Sources

Technical Support Center: Overcoming Solubility Challenges of N-(4-hydroxyphenyl)benzamide in Biological Assays

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for N-(4-hydroxyphenyl)benzamide. This guide is designed for researchers, scientists, and drug development professionals to provide expert advice and practical solutions for the solubility challenges commonly encountered with this compound in biological assays. Here, we combine in-depth scientific principles with field-proven methodologies to ensure the reliability and reproducibility of your experimental results.

Understanding the Challenge: The Physicochemical Profile of this compound

This compound belongs to the benzamide class of compounds, which are noted for their diverse biological activities. However, its aromatic structure and potential for strong intermolecular hydrogen bonding contribute to its limited aqueous solubility, a common hurdle in experimental biology.

Key Physicochemical Properties:

PropertyValue/InformationSource
Molecular Formula C₁₃H₁₁NO₂[1]
Molecular Weight 213.23 g/mol [1]
Appearance Off-white to white solid[1]
Melting Point 209 to 213 °C[1]
Predicted LogP ~2.4[2]
Aqueous Solubility Poorly soluble[3][4]

The relatively high melting point and predicted LogP value are indicative of a stable crystal lattice and a preference for lipophilic environments, respectively, both of which contribute to its low solubility in aqueous buffers.

Frequently Asked Questions (FAQs)

Here we address the most common questions regarding the handling and use of this compound in biological assays.

Q1: What is the best solvent to prepare a stock solution of this compound?

A1: Dimethyl sulfoxide (DMSO) is the recommended solvent for preparing a high-concentration stock solution of this compound.[5] It is a powerful polar aprotic solvent capable of dissolving a wide range of organic compounds, including those with poor water solubility.[6]

Q2: I've dissolved my compound in DMSO, but it precipitates when I add it to my cell culture media. What is happening and how can I fix it?

A2: This phenomenon, often called "crashing out," occurs when the compound's concentration in the final aqueous solution exceeds its solubility limit.[7] The DMSO is rapidly diluted, and the compound is forced into an environment where it is not readily soluble.

Troubleshooting Steps:

  • Lower the Final Concentration: The simplest solution is to reduce the final working concentration of the compound in your assay.

  • Optimize Dilution Technique: Instead of a single-step dilution, perform a serial dilution. Add the DMSO stock solution dropwise to your pre-warmed (37°C) media while gently vortexing.[7] This gradual change in solvent polarity can help keep the compound in solution.

  • Pre-warm Your Media: Always use media that has been pre-warmed to 37°C. Solubility of most compounds increases with temperature.[8]

Q3: What is the maximum concentration of DMSO I can use in my cell-based assay?

A3: The final concentration of DMSO should be kept as low as possible to avoid solvent-induced cytotoxicity. A general guideline is to keep the final DMSO concentration at or below 0.5% (v/v).[7] However, some cell lines are more sensitive, and a concentration of 0.1% or lower may be necessary.[9][10] It is imperative to include a vehicle control (media with the same final concentration of DMSO) in all experiments to account for any effects of the solvent itself.[11]

Q4: Can the pH of my buffer affect the solubility of this compound?

A4: Yes, the pH of the aqueous medium can significantly impact the solubility of this compound. The presence of a phenolic hydroxyl group (-OH) means the compound is a weak acid. At higher (more alkaline) pH values, this group can deprotonate to form a phenolate salt, which is more polar and thus more soluble in water.[12][13] However, it is crucial to consider the stability of the compound at high pH, as some phenolic compounds can degrade under alkaline conditions.[14]

Troubleshooting Guide: From Precipitation to Reproducible Results

This section provides a structured approach to diagnosing and solving solubility issues with this compound.

Issue 1: Immediate Precipitation in Aqueous Buffer

If you observe immediate cloudiness or precipitate upon adding your DMSO stock to the assay buffer, consider the following:

Workflow for Addressing Immediate Precipitation:

Sources

Technical Support Center: Refining Purification Methods for N-(4-hydroxyphenyl)benzamide Analogs

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the purification of N-(4-hydroxyphenyl)benzamide analogs. This guide is designed for researchers, scientists, and drug development professionals to provide expert insights and practical solutions to common challenges encountered during the purification of this important class of compounds. The inherent chemical functionalities of these analogs—specifically the phenolic hydroxyl group and the amide linkage—present unique purification hurdles that require carefully considered strategies. This resource offers in-depth troubleshooting guides and frequently asked questions to empower you to achieve high purity and yield in your experiments.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities I might encounter in the synthesis of this compound analogs?

A1: The impurity profile of your crude product is highly dependent on the synthetic route employed. However, common impurities often include:

  • Unreacted Starting Materials: Such as the parent benzoic acid or benzoyl chloride derivative and the corresponding 4-aminophenol analog.[1][2]

  • Side-Reaction Byproducts: These can include N,N-diacylated products if an excess of the acylating agent is used, or byproducts from reactions involving the phenolic hydroxyl group.[2]

  • Reagents and Catalysts: Residual coupling agents (like EDC or DCC), bases (such as triethylamine or DIPEA), or catalysts from preceding synthetic steps.[3]

  • Hydrolysis Products: The amide bond can be susceptible to hydrolysis under strongly acidic or basic work-up conditions, reverting to the starting carboxylic acid and amine.[4]

Q2: My purified this compound analog is discolored (pink, brown, or yellow). What is the cause and how can I prevent it?

A2: Discoloration in phenolic compounds is a frequent issue, often arising from the oxidation of the hydroxyl group to form colored quinone-type impurities.[5][6] This process can be accelerated by:

  • Exposure to Air and Light: Prolonged exposure during work-up or storage can initiate oxidation.

  • Presence of Metal Ions: Trace metal impurities, particularly iron (Fe³⁺), can catalyze phenol oxidation.[5] This is why the use of activated charcoal during recrystallization of phenols is sometimes discouraged, as some grades may contain ferric ions.[7]

  • Elevated Temperatures: High temperatures during solvent evaporation or recrystallization can promote degradation and color formation.[5][8]

Prevention Strategies:

  • Work expeditiously and, if possible, under an inert atmosphere (e.g., nitrogen or argon).[1]

  • Store the purified compound in a dark, cool environment.

  • Use high-purity solvents and reagents to minimize metal contamination.

Q3: How do I choose the best primary purification method for my this compound analog?

A3: The choice between recrystallization, column chromatography, and preparative HPLC depends on the purity of your crude material, the quantity to be purified, and the nature of the impurities.[9]

  • Recrystallization: This is an excellent first-line technique for solid compounds with moderate to high purity (>90%) and is effective for removing many common impurities.[10][11] It is scalable and cost-effective.

  • Column Chromatography: This is the method of choice for separating complex mixtures or when impurities have similar solubility to the product, making recrystallization ineffective.[12][13] It is particularly useful for removing closely related byproducts.

  • Preparative HPLC: For achieving the highest purity levels (often >99.5%), especially for pharmaceutical applications, preparative HPLC is the gold standard.[14][15][16][17][18] It offers superior separation power for challenging mixtures but is less scalable and more resource-intensive than the other methods.[16][18]

Here is a decision-making workflow to guide your choice:

Purification Method Selection start Crude this compound Analog is_solid Is the crude a solid? start->is_solid purity_check Purity > 90%? is_solid->purity_check Yes column_chrom Perform Column Chromatography is_solid->column_chrom No (Oil) recrystallization Attempt Recrystallization purity_check->recrystallization Yes purity_check->column_chrom No success Pure Product recrystallization->success Successful failure Still Impure recrystallization->failure Unsuccessful prep_hplc Consider Preparative HPLC column_chrom->prep_hplc Still Impure column_chrom->success Successful prep_hplc->success failure->column_chrom

Caption: Decision tree for selecting a primary purification method.

Troubleshooting Guides

Guide 1: Recrystallization Issues

Problem: My compound "oils out" instead of crystallizing.

This common issue occurs when the solute comes out of the supersaturated solution at a temperature above its melting point, forming an oily liquid instead of solid crystals.

Causality & Solutions:

Potential Cause Explanation Troubleshooting Steps
Solution Cooled Too Quickly Rapid cooling can lead to supersaturation levels that favor oiling out over orderly crystal lattice formation.[8][9]1. Reheat the solution until the oil redissolves. 2. Allow the flask to cool slowly to room temperature (e.g., by insulating it with glass wool or leaving it on the benchtop). 3. Once at room temperature, proceed with further cooling in an ice bath.[9]
Inappropriate Solvent Choice The boiling point of the recrystallization solvent may be higher than the melting point of your compound.Select a solvent with a lower boiling point. If using a mixed solvent system, adjust the ratio to lower the overall boiling point.
High Impurity Level Impurities can depress the melting point of the eutectic mixture, leading to oiling out.1. Attempt to remove some impurities first with a simple wash or extraction. 2. If oiling persists, column chromatography is likely necessary before a final recrystallization step.

Problem: No crystals form upon cooling.

Causality & Solutions:

Potential Cause Explanation Troubleshooting Steps
Excessive Solvent Too much solvent was used, and the solution is not supersaturated upon cooling.[8][10]1. Gently heat the solution to evaporate some of the solvent. 2. Continue to remove solvent until you observe slight turbidity (cloudiness) at the boiling point. 3. Add a drop or two of hot solvent to redissolve the solid and then allow it to cool slowly.[10]
Lack of Nucleation Sites Crystal growth requires an initial nucleation site to begin.1. Scratch: Gently scratch the inside of the flask below the solvent line with a glass rod. Microscopic scratches on the glass can serve as nucleation sites.[10] 2. Seed: If available, add a tiny crystal of the pure compound (a "seed crystal") to the cooled solution to initiate crystallization.[10]
Inappropriate Solvent System The compound may be too soluble in the chosen solvent, even at low temperatures.[10]1. If using a single solvent, try adding an "anti-solvent" (a solvent in which the compound is insoluble but is miscible with the primary solvent) dropwise to the cooled solution until turbidity persists.[7] Then, gently heat until clear and cool slowly. 2. Perform new solubility tests to find a more suitable solvent system.
Guide 2: Column Chromatography Issues

Problem: Poor separation between my product and an impurity.

This is often due to an improperly selected mobile phase (eluent) or issues with the stationary phase.

Causality & Solutions:

Potential Cause Explanation Troubleshooting Steps
Suboptimal Mobile Phase Polarity The eluent polarity is either too high (eluting all compounds too quickly) or too low (compounds not moving). The key is finding a polarity that maximizes the difference in retention factor (Rf) between your product and impurities.1. TLC First: Always optimize your solvent system using Thin Layer Chromatography (TLC) before running a column.[10] Aim for an Rf value of ~0.3 for your target compound. 2. Gradient Elution: Start with a less polar solvent system and gradually increase the polarity during the chromatography run. This can help separate compounds with close Rf values.[1] 3. Try Different Solvents: If a hexane/ethyl acetate system isn't working, consider other mixtures like dichloromethane/methanol.[1]
Compound Adsorption to Silica The phenolic -OH and amide N-H groups in your analogs are polar and can form strong hydrogen bonds with the acidic silanol groups on the surface of silica gel, leading to peak tailing and potential product loss on the column.[1]1. Add a Modifier: Add a small amount (0.1-1%) of a basic modifier like triethylamine or a polar modifier like methanol to your eluent to compete for the active sites on the silica gel. 2. Use a Different Stationary Phase: If silica gel proves problematic, consider using alumina (which can be basic, neutral, or acidic) or reverse-phase silica (C18).[9][10]
Column Overloading Too much crude material was loaded onto the column, exceeding its separation capacity.Use a larger diameter column for the amount of material or reduce the amount of sample loaded. As a rule of thumb, use a silica gel mass of at least 30-50 times the mass of your crude sample.

Here is a workflow for troubleshooting poor separation in column chromatography:

Column Chromatography Troubleshooting start Poor Separation Observed check_tlc Was TLC used to optimize eluent? start->check_tlc optimize_tlc Optimize eluent with TLC (Aim for Rf ~0.3) check_tlc->optimize_tlc No check_tailing Is there significant peak tailing? check_tlc->check_tailing Yes rerun Re-run Column optimize_tlc->rerun add_modifier Add modifier to eluent (e.g., 0.5% TEA or MeOH) check_tailing->add_modifier Yes check_loading Was the column overloaded? check_tailing->check_loading No add_modifier->rerun reduce_load Reduce sample load or use a larger column check_loading->reduce_load Yes change_stationary Consider different stationary phase (Alumina, C18) check_loading->change_stationary No reduce_load->rerun change_stationary->rerun

Caption: Troubleshooting workflow for poor column chromatography separation.

Experimental Protocols

Protocol 1: General Recrystallization Procedure

This protocol provides a general guideline for the recrystallization of this compound analogs. The key is the selection of an appropriate solvent.

1. Solvent Selection:

  • Perform small-scale solubility tests with various solvents (e.g., ethanol, isopropanol, ethyl acetate, acetone, water, or mixtures like ethanol/water).

  • An ideal solvent should dissolve the crude product when hot but provide low solubility when cold.

2. Dissolution:

  • Place the crude solid in an Erlenmeyer flask with a stir bar.

  • Add a minimal amount of the chosen solvent.

  • Heat the mixture with stirring (e.g., on a hot plate) to the boiling point of the solvent.

  • Continue adding small portions of hot solvent until the solid is just completely dissolved.[8][10]

3. Hot Filtration (if necessary):

  • If insoluble impurities are present, perform a hot filtration. Quickly filter the hot solution through a pre-warmed funnel with fluted filter paper into a clean, pre-warmed flask.[9]

4. Crystallization:

  • Remove the flask from the heat and cover it. Allow the solution to cool slowly to room temperature.

  • Once at room temperature, place the flask in an ice bath for at least 30 minutes to maximize crystal formation.[8]

5. Crystal Collection and Washing:

  • Collect the crystals by vacuum filtration using a Büchner funnel.

  • Wash the crystals with a small amount of ice-cold recrystallization solvent to remove any remaining soluble impurities.[8]

6. Drying:

  • Dry the purified crystals under vacuum, in a desiccator, or in a vacuum oven at a temperature well below the compound's melting point.

Quantitative Data: Common Recrystallization Solvents
SolventBoiling Point (°C)Polarity IndexNotes
Water10010.2Good for polar compounds. Can be used in mixtures with alcohols.[19]
Ethanol784.3A very general and effective solvent for many organic compounds.[19]
Isopropanol823.9Similar to ethanol, often used in mixed systems with water.[10]
Ethyl Acetate774.4Good for moderately polar compounds. Often used in combination with hexanes.[19]
Acetone565.1A versatile, polar aprotic solvent. Its low boiling point allows for easy removal.
Hexanes~690.1A non-polar solvent, often used as the "anti-solvent" in mixed systems with more polar solvents like ethyl acetate or acetone.[19]

References

  • Teledyne LABS. (n.d.). The Power of Preparative HPLC Systems. Retrieved from [Link]

  • Agilent. (n.d.). What is Preparative HPLC | Find Your Purification HPLC System. Retrieved from [Link]

  • University of Babylon. (n.d.). Recrystallization. Retrieved from [Link]

  • Shimadzu. (n.d.). Preparative HPLC Systems. Retrieved from [Link]

  • Aralyse. (n.d.). Preparative HPLC. Retrieved from [Link]

  • Solubility of Things. (n.d.). N-(4-carbamimidoylphenyl)-2-hydroxy-benzamide. Retrieved from [Link]

  • SciSpace. (2012). Solvent-free synthesis of amide: a novel technique of green chemistry. Retrieved from [Link]

  • Google Patents. (1972). US3654351A - Purification of aromatic polycarboxylic acids by recrystallization.
  • ResearchGate. (2013). Valuable phenolic compounds recovery from olive mill wastewater streams by means of cooling crystallization techniques. Retrieved from [Link]

  • SIELC Technologies. (n.d.). Separation of Benzamide on Newcrom R1 HPLC column. Retrieved from [Link]

  • Reddit. (2020). Which extraction procedure will completely separate an amide from the by-product of the reaction between an amine and excess carboxylic acid anhydride?. Retrieved from [Link]

  • Mettler Toledo. (n.d.). Recrystallization Guide: Process, Procedure, Solvents. Retrieved from [Link]

  • ResearchGate. (2017). Phenol having a reddish Brown color?. Retrieved from [Link]

  • University of Rochester, Department of Chemistry. (n.d.). Reagents & Solvents: Solvents for Recrystallization. Retrieved from [Link]

  • YouTube. (2022). Reductive Amination & Amide Synthesis (IOC 40). Retrieved from [Link]

  • Google Patents. (1997). US5632898A - Method for removing unreacted electrophiles from a reaction mixture.
  • PubMed. (2010). Design, synthesis and preliminary biological evaluation of N-hydroxy-4-(3-phenylpropanamido)benzamide (HPPB) derivatives as novel histone deacetylase inhibitors. Retrieved from [Link]

  • Cheméo. (n.d.). Chemical Properties of 4-Hydroxybenzamide (CAS 619-57-8). Retrieved from [Link]

  • YouTube. (2020). Separation of compounds by Column chromatography. Retrieved from [Link]

  • Research and Reviews: Journal of Pharmacognosy and Phytochemistry. (2022). Column Chromatography and its Methods in Separation for Constituents. Retrieved from [Link]

  • Chrom Tech, Inc. (2024). Mastering Column Chromatography: Techniques and Tips. Retrieved from [Link]

  • National Institutes of Health (NIH). (2008). N-(4-Methylphenyl)benzamide. Retrieved from [Link]

  • Google Patents. (2005). EP1230231B1 - Process for preparing n-(4-hydroxyphenyl)-n'-(4'-aminophenyl)-piperazine.
  • Google Patents. (2014). CN104030941A - Synthesis method of 3-(4-hydroxyphenyl)propanamide.
  • PubMed. (2003). Coupled column chromatography for separation and determination of enantiomers of phenylcarbamic acid derivatives in serum. Retrieved from [Link]

  • ResearchGate. (2014). Hindered phenols sometimes show colour formation and darkening on storage, what are the possible reactions that could cause this?. Retrieved from [Link]

  • Waters Corporation. (2024). LC Purification Troubleshooting Guide. Retrieved from [Link]

  • ResearchGate. (2020). Synthesis and characterization of n-(4 sulfamoylphenyl) benzamide derivatives. Retrieved from [Link]

  • ResearchGate. (2015). N-{[(4-Nitrophenyl)amino]methyl}benzamide. Retrieved from [Link]

  • Wikipedia. (n.d.). Phenol. Retrieved from [Link]

  • National Institutes of Health (NIH). (2018). Unexpected transformation of dissolved phenols to toxic dicarbonyls by hydroxyl radicals and UV light. Retrieved from [Link]

  • PubChem. (n.d.). N-(4-Hydroxyphenyl)benzenesulfonamide. Retrieved from [Link]

  • European Patent Office. (2005). EP 1230231 B1 - Process for preparing n-(4-hydroxyphenyl)-n'-(4'-aminophenyl)-piperazine. Retrieved from [Link]

  • Google Patents. (1984). US4440953A - Purification of N-substituted aminobenzaldehydes.

Sources

Technical Support Center: Ensuring Reproducibility in N-(4-hydroxyphenyl)benzamide Experiments

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center dedicated to addressing the challenges of poor reproducibility in experiments involving N-(4-hydroxyphenyl)benzamide. This guide is designed for researchers, scientists, and drug development professionals who work with this versatile compound. Here, we provide in-depth troubleshooting advice, detailed protocols, and frequently asked questions (FAQs) to help you achieve consistent and reliable results. Our approach is rooted in explaining the fundamental chemistry to empower you to diagnose and resolve issues effectively.

Section 1: Frequently Asked Questions (FAQs)

This section addresses high-level questions that are common among researchers working with this compound.

Q1: My this compound synthesis is resulting in a very low yield. What are the most probable causes?

A1: Low yields are a frequent issue and typically stem from one of three main areas:

  • Suboptimal Reaction Conditions: The Schotten-Baumann reaction, commonly used for this synthesis, is sensitive to pH, temperature, and reagent addition rate.[1] Hydrolysis of the benzoyl chloride starting material is a major competing reaction that consumes your reagent.[1][2]

  • Side Reactions: The starting material, 4-aminophenol, possesses two nucleophilic sites: the amino group (-NH₂) and the phenolic hydroxyl group (-OH). Under certain conditions, the hydroxyl group can be acylated, leading to the formation of an ester byproduct (4-aminophenyl benzoate), which reduces the yield of the desired amide.[3]

  • Losses During Workup and Purification: this compound has moderate solubility in several common organic solvents. Significant product loss can occur during aqueous washes or if an inappropriate solvent system is chosen for recrystallization, leaving a substantial amount of product in the mother liquor.[2]

Q2: I've isolated a product, but the characterization data (NMR, melting point) doesn't match the literature values for this compound. What could be the issue?

A2: This is a classic sign of either product contamination or the formation of an isomer. The most likely culprits are:

  • O-Acylation Byproduct: You may have synthesized the ester isomer, 4-benzoyloxyaniline, or a mixture of the N-acyl and O-acyl products. The amino group is generally a stronger nucleophile than the hydroxyl group, making N-acylation the preferred pathway.[4] However, reaction conditions can influence this selectivity.

  • Unreacted Starting Materials: Residual 4-aminophenol or benzoic acid (from the hydrolysis of benzoyl chloride) can co-precipitate with your product, leading to a depressed and broad melting point and extra peaks in your NMR spectrum.[1]

  • Di-acylated Byproduct: It is also possible, though less common with controlled stoichiometry, to have acylation on both the nitrogen and oxygen atoms.

Q3: What is the best method to purify crude this compound?

A3: Recrystallization is the most effective and common method for purifying this compound on a laboratory scale.[5][6] It is particularly good at removing small amounts of unreacted starting materials and the O-acylated byproduct. A mixed solvent system, such as ethanol/water or acetone/water, is often ideal.[7][8] For mixtures that are difficult to separate by recrystallization, column chromatography can be employed.

Section 2: Synthesis Troubleshooting Guide

The synthesis of this compound is most commonly achieved via the Schotten-Baumann reaction between 4-aminophenol and benzoyl chloride under basic conditions.[9][10] This section is structured to troubleshoot common problems encountered during this synthesis.

Representative Synthesis Protocol: this compound via Schotten-Baumann Reaction

This protocol is a representative method and may require optimization based on your specific lab conditions and reagent purity.

Materials:

  • 4-Aminophenol

  • Benzoyl Chloride

  • 10% Aqueous Sodium Hydroxide (NaOH) solution

  • Dichloromethane (DCM) or Diethyl Ether

  • 1 M Hydrochloric Acid (HCl)

  • Saturated Sodium Bicarbonate (NaHCO₃) solution

  • Brine (saturated NaCl solution)

  • Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)

Procedure:

  • Preparation: In a flask equipped with a magnetic stirrer, dissolve 4-aminophenol (1.0 eq.) in 10% aqueous NaOH solution (approx. 10 mL per gram of aminophenol). Cool the solution to 0-5 °C in an ice bath. In a separate container, dissolve benzoyl chloride (1.05 eq.) in a minimal amount of an organic solvent like DCM.

  • Reaction: To the vigorously stirred, cold solution of 4-aminophenol, add the benzoyl chloride solution dropwise over 20-30 minutes, ensuring the temperature remains below 10 °C.

  • Stirring: After the addition is complete, allow the mixture to warm to room temperature and stir vigorously for an additional 1-2 hours. A precipitate of the crude product should form.

  • Isolation: Collect the solid product by vacuum filtration using a Büchner funnel. Wash the solid cake thoroughly with cold water to remove inorganic salts.

  • Workup (if product doesn't precipitate): If a precipitate does not form or is minimal, transfer the reaction mixture to a separatory funnel. Separate the organic layer. Wash the organic layer sequentially with 1 M HCl, saturated NaHCO₃ solution, and brine.

  • Drying & Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and remove the solvent under reduced pressure to yield the crude product.

  • Purification: Purify the crude solid by recrystallization.

Problem 1: Low or No Product Yield
Symptom Potential Cause Scientific Explanation & Solution
Reaction mixture remains clear; no precipitate forms. Hydrolysis of Benzoyl Chloride Benzoyl chloride is highly reactive towards water, especially under basic conditions, leading to the formation of sodium benzoate, which is water-soluble.[1][2] This hydrolysis consumes the acylating agent. Solution: Ensure vigorous stirring to maximize the interface between the organic and aqueous phases, promoting the reaction with the aminophenol over hydrolysis. Add the benzoyl chloride slowly to the cooled reaction mixture. Use fresh, high-quality benzoyl chloride.
Low yield of solid product. Incorrect pH The reaction requires a basic medium to neutralize the HCl produced.[11] If the pH is too low, the 4-aminophenol will be protonated to its ammonium salt (-NH₃⁺), which is not nucleophilic and will not react with benzoyl chloride. Solution: Ensure sufficient 10% NaOH is used to maintain a basic pH throughout the reaction. You can test the pH of the aqueous layer after the reaction is complete; it should be >10.
Low yield after recrystallization. Excessive Solvent Usage Using too much solvent during recrystallization will result in a significant portion of your product remaining dissolved in the mother liquor upon cooling, drastically reducing your isolated yield.[2] Solution: Use the minimum amount of hot solvent necessary to fully dissolve the crude product. If too much solvent is added, carefully evaporate some of it to re-saturate the solution.[12]
Problem 2: Product is Impure (Incorrect Characterization Data)
Symptom Potential Cause Scientific Explanation & Solution
Melting point is low and broad. NMR shows extra aromatic peaks. Presence of O-Acylated Byproduct The phenoxide ion, formed from the deprotonation of the -OH group by NaOH, is also nucleophilic and can react with benzoyl chloride to form an ester, 4-aminophenyl benzoate.[3][7] This side reaction is more likely if there are high local concentrations of benzoyl chloride or if the temperature is elevated. Solution: Maintain a low reaction temperature (0-5 °C) and add the benzoyl chloride slowly and dropwise to the vigorously stirred amine solution. This favors the more nucleophilic amine's attack. The O-acyl product can often be removed by careful recrystallization.
Product appears oily or sticky and fails to crystallize. Presence of Multiple Impurities A mixture of starting materials, the desired product, and byproducts can form a eutectic mixture, which has a lower melting point and can appear as an oil. Solution: First, ensure the workup was thorough. Wash the crude product (or an organic solution of it) with 1M HCl to remove any unreacted 4-aminophenol and with saturated NaHCO₃ to remove any benzoic acid. If it still fails to crystallize, purification by column chromatography is recommended.
NMR shows two sets of aromatic signals, but mass spec is correct. Possible Rotational Isomers (Rotamers) The amide C-N bond has a partial double bond character, which can restrict rotation. In some cases, this can lead to the presence of two distinct rotamers that are observable on the NMR timescale, especially at lower temperatures. Solution: Try acquiring the NMR spectrum at a slightly elevated temperature (e.g., 40-50 °C). If the two sets of signals coalesce into one, they are likely rotamers. This is less common for simple benzamides but is a possibility.
Workflow for Troubleshooting this compound Synthesis

start Start: Poor Reproducibility check_yield Is the yield low? start->check_yield check_purity Is the purity low? (Incorrect MP, NMR) start->check_purity check_yield->check_purity No, yield is good yield_low Low Yield check_yield->yield_low Yes purity_low Low Purity check_purity->purity_low Yes hydrolysis Check for Benzoyl Chloride Hydrolysis yield_low->hydrolysis ph_issue Verify Reaction pH is Basic hydrolysis->ph_issue If Reagents OK solution_stir Solution: - Vigorous Stirring - Slow, Cold Addition hydrolysis->solution_stir workup_loss Review Recrystallization Solvent Volume ph_issue->workup_loss If pH is OK solution_base Solution: - Use sufficient 10% NaOH - Check pH post-reaction ph_issue->solution_base solution_solvent Solution: - Use minimum hot solvent - Concentrate mother liquor workup_loss->solution_solvent o_acylation Suspect O-Acylation Byproduct purity_low->o_acylation unreacted_sm Check for Unreacted Starting Materials o_acylation->unreacted_sm If not O-acylation solution_temp Solution: - Maintain 0-5 °C - Slow dropwise addition o_acylation->solution_temp solution_wash Solution: - Wash crude with dilute acid and base unreacted_sm->solution_wash

Caption: A decision tree for troubleshooting common synthesis issues.

Section 3: Purification and Characterization Guide

Accurate purification and characterization are essential to validate the identity and purity of your synthesized this compound.

Purification Protocols

Protocol 1: Recrystallization from a Mixed Solvent System (Ethanol/Water)

Recrystallization is a powerful purification technique for solids, leveraging differences in solubility at different temperatures.[5][6]

  • Dissolution: Place the crude this compound in an Erlenmeyer flask. Add the minimum amount of hot ethanol required to just dissolve the solid. Keep the solution at or near its boiling point.

  • Induce Saturation: While the ethanol solution is still hot, add hot water dropwise until the solution becomes faintly cloudy (the cloud point), indicating it is saturated.

  • Clarification: If cloudiness persists, add a drop or two of hot ethanol until the solution becomes clear again.

  • Cooling: Remove the flask from the heat source, cover it, and allow it to cool slowly to room temperature. Slow cooling encourages the formation of larger, purer crystals.

  • Crystallization: Once at room temperature, place the flask in an ice-water bath for at least 30 minutes to maximize crystal formation.

  • Isolation: Collect the purified crystals by vacuum filtration, washing them with a small amount of ice-cold ethanol/water mixture.

  • Drying: Dry the crystals under vacuum to remove residual solvent.

Protocol 2: Purification by Column Chromatography

This method is useful for separating compounds with different polarities, such as the N-acyl and O-acyl isomers.

Parameter Recommendation Rationale
Stationary Phase Silica Gel (60 Å, 230-400 mesh)Standard choice for moderately polar compounds.
Mobile Phase (Eluent) Gradient of Ethyl Acetate in Hexanes (e.g., 20% to 60% Ethyl Acetate)This gradient will first elute less polar impurities (like the O-acylated byproduct) before eluting the more polar this compound.
Monitoring Thin-Layer Chromatography (TLC)Use the same solvent system to monitor the separation. Visualize spots under UV light.
Characterization Data Reference

Verifying your experimental data against established values is a crucial step in confirming the successful synthesis of your target compound.

Technique Expected Result for this compound
Melting Point ~260-265 °C[9] (Note: Literature values can vary slightly. A sharp melting point is indicative of high purity).
¹H NMR (DMSO-d₆, 400 MHz)δ ~10.0-10.2 (s, 1H, -NH) , ~9.5 (s, 1H, -OH) , ~7.9 (d, 2H, Ar-H ortho to C=O) , ~7.5-7.6 (m, 3H, Ar-H meta/para to C=O) , ~7.4 (d, 2H, Ar-H ortho to -NH) , ~6.8 (d, 2H, Ar-H ortho to -OH) . (Note: Chemical shifts are approximate and can vary based on solvent and concentration.[9][13])
¹³C NMR (DMSO-d₆, 100 MHz)δ ~165 (C=O) , ~155 (C-OH) , ~134 (Ar C-H) , ~131 (Ar C-H) , ~129 (Ar C-H) , ~128 (Ar C-H) , ~122 (Ar C-H) , ~115 (Ar C-H) . (Note: Chemical shifts are approximate.[9][10])
HPLC Retention time will depend on the specific method (column, mobile phase, flow rate). A single, sharp peak is expected for a pure compound.[14]
FT-IR (KBr) ~3300-3400 cm⁻¹ (O-H stretch) , ~3300 cm⁻¹ (N-H stretch) , ~1630-1650 cm⁻¹ (C=O stretch, Amide I) , ~1500-1550 cm⁻¹ (N-H bend, Amide II) .
HPLC Method Development for Purity Analysis

A robust HPLC method is essential for quantifying the purity of this compound and detecting any impurities.

cluster_0 Method Development Workflow start Define Goal: Separate Analyte & Impurities col_select Column Selection (e.g., C18) start->col_select mp_select Mobile Phase Screening (pH, Organic) col_select->mp_select gradient_opt Gradient Optimization mp_select->gradient_opt validate Method Validation gradient_opt->validate

Caption: A streamlined workflow for developing an HPLC purity method.

Parameter Starting Recommendation Optimization Strategy & Rationale
Column Reversed-Phase C18, 150 x 4.6 mm, 5 µmProvides good retention for moderately polar aromatic compounds.[15]
Mobile Phase A 0.1% Formic Acid or Phosphoric Acid in WaterAcidifying the mobile phase helps to protonate the phenolic hydroxyl group, leading to sharper peaks and more consistent retention times.[15]
Mobile Phase B Acetonitrile or MethanolCommon organic modifiers for reversed-phase HPLC.
Detection UV at ~230-254 nmBenzamides have strong UV absorbance in this range. The optimal wavelength should be confirmed by a UV-Vis spectrum.[15]
Gradient 10-90% B over 20 minutesA broad gradient is a good starting point to elute all components, including starting materials and byproducts, which can then be optimized for better resolution and shorter run times.[14]

Section 4: References

  • Talniya, N. C., et al. (2025). Synthesis and In-Vitro Antimicrobial Activity of N- Benzamide Derivatives. Letters in Applied NanoBioScience, 14(1), 33. Available at: [Link]

  • TSI Journals. (2015). Synthesis and Biological Evaluation of New Sulfonamide Derivative. Available at: [Link]

  • American Pharmaceutical Review. (2010). A Fast, Generic and Systematic Approach to vHPLC Impurity Method Development. Available at: [Link]

  • The Royal Society of Chemistry. (2015). Direct amidation of carboxylic acids with amines under microwave irradiation using silica gel as a solid support. Available at: [Link]

  • MDPI. (2016). Synthesis and Antiviral Activity of N-Phenylbenzamide Derivatives, a Novel Class of Enterovirus 71 Inhibitors. Available at: [Link]

  • Google Patents. (2003). WO2003106440A2 - Process for the synthesis of a benzamide derivative. Available at:

  • Biological Magnetic Resonance Bank. (n.d.). bmse000668 Benzamide at BMRB. Available at: [Link]

  • Human Metabolome Database. (n.d.). 1H NMR Spectrum (1D, 500 MHz, D2O, predicted) (HMDB0004461). Available at: [Link]

  • Oregon State University. (n.d.). 13C NMR Chemical Shifts. Available at: [Link]

  • Swarthmore College. (2009). Experiment 9 — Recrystallization. Available at: [Link]

  • ResearchGate. (n.d.). Characteristic 1 H and 13 C NMR chemical shifts δ (ppm) for the.... Available at: [Link]

  • Organic Chemistry Data. (2021). NMR Spectroscopy :: 13C NMR Chemical Shifts. Available at: [Link]

  • BYJU'S. (2019). Schotten Baumann Reaction. Available at: [Link]

  • ResearchGate. (2024). HPLC Method Development and Impurity Profiling. Analytical And Process Development with Quality by Design. Available at: [Link]

  • University of California, Los Angeles. (n.d.). Recrystallization and Crystallization. Available at: [Link]

  • PharmaInfo. (n.d.). Method Development and Validation for the Identification of Selected Genotoxic Impurities in Bulk and Pharmaceutical Formulation. Available at: [Link]

  • Harvard University. (n.d.). recrystallization-2.doc.pdf. Available at: [Link]

  • TSI Journals. (2008). CHEMOSELECTIVE ACYLATION AND BENZOYLATION OF ALCOHOLS, PHENOLS AND AMINES USING COPPER OXIDE UNDER SOLVENT FREE CONDITION. Available at: [Link]

  • Wellesley College. (n.d.). Recrystallization-1.pdf. Available at: [Link]

  • Google Patents. (2023). US20230104724A1 - An environment-friendly process for selective acylation of aminophenol. Available at:

  • NIH. (2012). HPLC Method for Simultaneous Determination of Impurities and Degradation Products in Zonisamide. Available at: [Link]

  • Reddit. (2021). Why method with acetic anhydride is used over others in synthesis of paracetamol (acetaminophen)?. Available at: [Link]

  • Quora. (2018). When P-aminophenol is subjected to acylation, does it occur at the amino group preferably?. Available at: [Link]

  • Wikipedia. (n.d.). Phenol. Available at: [Link]

  • Biotage. (2023). Ionizable compound purification using reversed-phase flash column chromatography. Available at: [Link]

Sources

Technical Support Center: Optimizing Cell Permeability of N-(4-hydroxyphenyl)benzamide Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by the Senior Application Scientist Team

Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting advice and detailed protocols for optimizing the cell permeability of N-(4-hydroxyphenyl)benzamide derivatives. Our approach is rooted in explaining the causal relationships between molecular structure, physicochemical properties, and experimental outcomes to empower you to make informed decisions in your lead optimization programs.

Frequently Asked Questions (FAQs)
Q1: What are the primary barriers to cell permeability for this compound derivatives?

This compound derivatives, like many small molecules, face two primary barriers: passive diffusion across the lipid bilayer and active transport by cellular machinery. The core structure contains multiple hydrogen bond donors (-OH, -NH) and acceptors (C=O), which can lead to a high Polar Surface Area (PSA).[1][2] Molecules with a PSA greater than 140 Ų tend to exhibit poor membrane permeability.[1][3] Additionally, the lipophilicity (LogP) must be in an optimal range to support partitioning into the cell membrane without causing solubility issues in the aqueous environment. Finally, these structures can be recognized and actively removed from the cell by efflux pumps like P-glycoprotein (P-gp).[][5]

Q2: Which in vitro permeability assays are most relevant for my research?

Choosing the right assay depends on the question you are asking. The three most common assays each provide different insights:

Assay Type Measures Mechanism Advantages Limitations
PAMPA Passive DiffusionArtificial lipid membraneHigh-throughput, cost-effective, isolates passive transport.Lacks transporters and metabolism; can have lower in vivo correlation.
Caco-2 Passive & Active TransportHuman colon adenocarcinoma cell monolayerGold standard for predicting human intestinal absorption; expresses efflux pumps (e.g., P-gp) and some metabolic enzymes.[6][7][8]Slow cell differentiation (approx. 21 days); variability between labs.[7][9]
MDCK-MDR1 P-gp Mediated EffluxCanine kidney cells transfected with human MDR1 geneRapid cell growth (4-5 days); excellent for specifically identifying P-gp substrates and predicting blood-brain barrier penetration.[5][10][11][12]Lower expression of other human transporters compared to Caco-2.[5]
Q3: What is "Lipinski's Rule of Five" and how does it apply to my compounds?

Lipinski's Rule of Five is a guideline for evaluating the "drug-likeness" of a chemical compound and its likelihood of being orally active.[13][14] It states that poor absorption or permeation is more likely when a compound violates more than one of the following rules:

  • No more than 5 hydrogen bond donors (sum of -OHs and -NHs).

  • No more than 10 hydrogen bond acceptors (sum of Ns and Os).[15]

  • A molecular weight under 500 Daltons.[13]

  • An octanol-water partition coefficient (LogP) not greater than 5.[13][16]

For this compound derivatives, this rule provides a critical framework. The core structure is close to these limits, and modifications can easily lead to violations, particularly in molecular weight and hydrogen bonding capacity. While not an absolute law, it serves as an excellent first-pass filter during lead optimization.[13][17]

Troubleshooting Experimental Permeability Issues

This section addresses specific problems you may encounter during your experiments, providing explanations for the observations and actionable next steps.

Q4: My derivative shows a low apparent permeability coefficient (Papp) in the PAMPA assay. What are the likely causes and how can I improve it?

A low Papp value in a Parallel Artificial Membrane Permeability Assay (PAMPA) points directly to a problem with passive diffusion.[18] Since PAMPA uses a simple artificial lipid layer, we can rule out active transport or metabolism. The issue lies within the compound's physicochemical properties.

Causality: Passive permeability is a balancing act between a molecule's ability to leave the aqueous donor compartment, enter (partition into) the lipid membrane, diffuse across it, and then leave the membrane to enter the aqueous acceptor compartment.

Troubleshooting Workflow:

Caption: Troubleshooting workflow for low PAMPA permeability.

Actionable Steps:

  • In Silico Analysis: Before synthesis, use computational tools to predict LogP and PSA.[19][20][21] Aim for a PSA < 140 Ų and a LogP between 1 and 3 for an initial balance.[1][22]

  • Structural Modification (SAR): Systematically modify the structure.[23][24] For example, adding a methyl group to the phenyl ring can increase lipophilicity, while adding a fluorine can modulate the hydrogen bond acceptor strength of a nearby amide, improving permeability without significantly altering lipophilicity.[25]

  • Prodrug Approach: Temporarily mask the polar hydroxyl group with a lipophilic, cleavable moiety (like an ester). This reduces the PSA for membrane transit, after which cellular esterases can regenerate the active parent drug.[26]

Q5: My compound has good permeability in PAMPA, but poor permeability in the Caco-2 assay. What does this discrepancy suggest?

This is a classic and highly informative result. Good permeability in PAMPA indicates that the compound has the right physicochemical properties for passive diffusion.[18] The poor result in a Caco-2 assay, a living cell model, strongly implies that a biological process is limiting the compound's transit.[27]

Causality: The Caco-2 cell monolayer expresses a variety of transport proteins, most notably efflux pumps like P-glycoprotein (P-gp), which actively pump substrates out of the cell, limiting net absorption from the apical (gut) side to the basolateral (blood) side.[][6]

Primary Suspects:

  • Active Efflux: The compound is a substrate for an efflux pump (e.g., P-gp, BCRP).

  • Poor Aqueous Solubility: The compound may have precipitated in the more complex biological buffer.

  • Metabolism: The compound is being metabolized by enzymes within the Caco-2 cells.

Experimental Validation:

Caption: Decision process for PAMPA vs. Caco-2 discrepancies.

Actionable Steps:

  • Run a Bidirectional Assay: Measure permeability in both directions: apical-to-basolateral (A->B) and basolateral-to-apical (B->A). An efflux ratio (ER) of Papp(B->A) / Papp(A->B) greater than 2 is a strong indicator of active efflux.[18]

  • Use an Efflux Inhibitor: Perform the Caco-2 assay in the presence of a known P-gp inhibitor, such as verapamil.[6] A significant increase in the A->B Papp value in the presence of the inhibitor confirms that your compound is a P-gp substrate.

  • Structural Modifications to Evade Efflux:

    • Reduce the number of hydrogen bond acceptors.

    • Increase rigidity or introduce conformational constraints.

    • Slightly increase polarity or introduce a charged group to disrupt recognition by the efflux pump.

Q6: I'm observing low total recovery of my compound in the permeability assay. What could be the reasons?

Low recovery (<70-80%) means the total amount of compound measured in the donor, acceptor, and cell lysate (if applicable) at the end of the experiment is significantly less than the amount initially added.

Causality: The missing compound has likely been affected by one of the following:

  • Poor Solubility/Precipitation: The compound crashed out of the solution in the donor or acceptor wells.

  • Non-specific Binding: The compound has "stuck" to the plastic of the assay plate or the filter membrane. This is common for highly lipophilic ("sticky") compounds.

  • Cellular Metabolism: The compound was taken up by the cells and enzymatically modified into a different chemical structure that your analytical method (e.g., LC-MS/MS) is not configured to detect.

  • Compound Instability: The molecule degraded in the aqueous buffer over the course of the incubation.[18]

Troubleshooting Steps:

  • Assess Solubility: Visually inspect the wells for precipitation. Perform a solubility test of your compound in the assay buffer at the highest concentration used.

  • Check for Non-specific Binding: Run a control experiment without the cell monolayer. Add the compound to the donor well and incubate for the same duration. Measure the concentration in both wells to see how much is lost to the apparatus.

  • Analyze Cell Lysate for Metabolites: After the assay, lyse the cells and analyze the lysate using LC-MS/MS. Search for potential metabolites (e.g., glucuronidated or sulfated forms of the phenolic hydroxyl group).[18]

  • Verify Compound Stability: Incubate the compound in the assay buffer at 37°C for the experiment's duration and measure its concentration over time to check for degradation.[18]

Detailed Experimental Protocols
Protocol 1: Caco-2 Bidirectional Permeability Assay

This protocol is designed to determine the apparent permeability coefficient (Papp) and the efflux ratio (ER) of a test compound.

I. Materials

  • Caco-2 cells (ATCC HTB-37)

  • Transwell® permeable supports (e.g., 12-well, 1.12 cm², 0.4 µm pore size)

  • Culture medium: DMEM, 10% FBS, 1% non-essential amino acids, 1% Pen-Strep

  • Transport buffer: Hanks' Balanced Salt Solution (HBSS) with 25 mM HEPES, pH 7.4

  • Control compounds: Propranolol (high permeability), Atenolol (low permeability)

  • P-gp inhibitor (optional): Verapamil

  • LC-MS/MS system for quantification

II. Methodology

  • Cell Seeding and Culture:

    • Seed Caco-2 cells onto the apical side of Transwell® inserts at a density of ~60,000 cells/cm².

    • Culture for 21-25 days, changing the medium every 2-3 days.[7]

  • Monolayer Integrity Verification (Self-Validation):

    • Before the experiment, measure the Transepithelial Electrical Resistance (TEER) of each monolayer using a voltmeter.

    • Only use monolayers with TEER values > 250 Ω·cm². This confirms the formation of tight junctions.[5][6]

    • Optionally, confirm integrity with a Lucifer Yellow rejection assay.

  • Transport Experiment:

    • Wash the monolayers twice with pre-warmed (37°C) transport buffer.

    • For A -> B permeability: Add the dosing solution (e.g., 10 µM test compound in transport buffer) to the apical (donor) chamber and fresh transport buffer to the basolateral (receiver) chamber.[]

    • For B -> A permeability: Add the dosing solution to the basolateral (donor) chamber and fresh transport buffer to the apical (receiver) chamber.

    • Incubate the plates at 37°C with gentle shaking (e.g., 50 rpm) for 2 hours.[6]

    • At t=120 min, collect samples from both donor and receiver chambers. Also, collect a sample from the initial dosing solution (t=0).

  • Sample Analysis:

    • Quantify the concentration of the test compound in all samples using a validated LC-MS/MS method.

  • Calculations:

    • The apparent permeability coefficient, Papp, is calculated using the following equation:[]

      • Papp = (dQ/dt) / (A * C₀)

      • Where:

        • dQ/dt = Rate of compound appearance in the receiver chamber (µmol/s)

        • A = Surface area of the membrane (cm²)

        • C₀ = Initial concentration in the donor chamber (µmol/cm³)

    • The Efflux Ratio (ER) is calculated as:

      • ER = Papp (B->A) / Papp (A->B)

References
  • Caco-2 permeability assay. (n.d.). Creative Bioarray. Retrieved from [Link]

  • Understanding the Caco-2 Permeability Assay: A Critical Tool in Drug Development. (2025, April 16). Retrieved from [Link]

  • Polar surface area. (n.d.). Wikipedia. Retrieved from [Link]

  • MDCK Permeability. (n.d.). Creative Biolabs. Retrieved from [Link]

  • Understanding the Lipinski Rule of Five in Drug Discovery. (n.d.). bioaccess. Retrieved from [Link]

  • Optimization of the Caco-2 Permeability Assay to Screen Drug Compounds for Intestinal Absorption and Efflux. (n.d.). Springer Nature Experiments. Retrieved from [Link]

  • Lipinski's Rule of 5. (n.d.). GARDP Revive. Retrieved from [Link]

  • Physico-Chemical and Biological Factors that Influence a Drug's Cellular Permeability by Passive Diffusion. (n.d.). ResearchGate. Retrieved from [Link]

  • MDR1-MDCK Permeability Assay. (n.d.). Creative Bioarray. Retrieved from [Link]

  • What is Lipinski's Rule of 5? (2022, March 4). AZoLifeSciences. Retrieved from [Link]

  • Lipinski's rule of five – Knowledge and References. (n.d.). Taylor & Francis. Retrieved from [Link]

  • Predictive/in Silico ADME. (n.d.). Centre for Drug Research. Retrieved from [Link]

  • Diffusion of small molecule drugs is affected by surface interactions and crowder proteins. (2022, October 21). eLife. Retrieved from [Link]

  • MDCK-MDR1 Permeability Assay. (n.d.). Evotec. Retrieved from [Link]

  • Passive diffusion – Knowledge and References. (n.d.). Taylor & Francis. Retrieved from [Link]

  • Volpe, D. A. (2011). Drug-permeability and transporter assays in Caco-2 and MDCK cell lines. Future Medicinal Chemistry, 3(16), 2063-77. Retrieved from [Link]

  • Lipinski´s Rule of 5. (n.d.). PharmaInformatic. Retrieved from [Link]

  • Polar surface area (PSA). (n.d.). GARDP Revive. Retrieved from [Link]

  • van de Waterbeemd, H., & Gifford, E. (2003). ADMET in silico modelling: towards prediction paradise? Nature Reviews Drug Discovery, 2(3), 192-204. Retrieved from [Link]

  • What Has Polar Surface Area Ever Done for Drug Discovery? (n.d.). ResearchGate. Retrieved from [Link]

  • Passive Transport - Diffusion. (2024, November 22). Biology LibreTexts. Retrieved from [Link]

  • Assessing Physicochemical Properties of Drug Molecules via Microsolvation Measurements with Differential Mobility Spectrometry. (n.d.). PubMed Central. Retrieved from [Link]

  • What has polar surface area ever done for drug discovery? (n.d.). Ovid. Retrieved from [Link]

  • In Silico methods for ADMET prediction of new molecules. (n.d.). Slideshare. Retrieved from [Link]

  • How Big Is Too Big for Cell Permeability? (2017, February 24). Journal of Medicinal Chemistry. Retrieved from [Link]

  • Importance of Real-Time Assays To Distinguish Multidrug Efflux Pump-Inhibiting and Outer Membrane-Destabilizing Activities in Escherichia coli. (n.d.). PubMed Central. Retrieved from [Link]

  • In Silico Assessment of ADME Properties: Advances in Caco-2 Cell Monolayer Permeability Modeling. (2025, November 28). ResearchGate. Retrieved from [Link]

  • Analysis of Orthogonal Efflux and Permeation Properties of Compounds Leads to the Discovery of New Efflux Pump Inhibitors. (2022, September 8). ACS Publications. Retrieved from [Link]

  • Importance of Real-Time Assays To Distinguish Multidrug Efflux Pump-Inhibiting and Outer Membrane-Destabilizing Activities in Escherichia coli. (2014, October 30). ASM Journals. Retrieved from [Link]

  • Balancing Molecular Size, Activity, Permeability, and Other Properties: Drug Candidates in the Context of Their Chemical Structure Optimization. (2024, August 26). PubMed. Retrieved from [Link]

  • How does structure-activity relationship (SAR) analysis contribute to lead optimization in drug discovery? (2025, May 21). Patsnap. Retrieved from [Link]

  • Parallel Artificial Membrane Permeability Assay (PAMPA). (2017, March 7). Lokey Lab Protocols - Wikidot. Retrieved from [Link]

  • structural changes & SAR for lead optimization. (2023, November 28). YouTube. Retrieved from [Link]

  • [Inhibition of pump and permeability mechanisms]. (n.d.). PubMed. Retrieved from [Link]

  • An in silico evaluation of the ADMET profile of the StreptomeDB database. (2013, July 30). PubMed Central. Retrieved from [Link]

  • How to Design More Permeable Compounds? (2025, August 4). Drug Hunter. Retrieved from [Link]

  • Prodrug Approach as a Strategy to Enhance Drug Permeability. (n.d.). MDPI. Retrieved from [Link]

  • Importance of Real-Time Assays To Distinguish Multidrug Efflux Pump-Inhibiting and Outer Membrane-Destabilizing Activities in Escherichia coli. (n.d.). Semantic Scholar. Retrieved from [Link]

  • Synthesis and Biophysical and Biological Studies of N-Phenylbenzamide Derivatives Targeting Kinetoplastid Parasites. (n.d.). PubMed Central. Retrieved from [Link]

  • Real-Time Parallel Artificial Membrane Permeability Assay Based on Supramolecular Fluorescent Artificial Receptors. (2020, November 3). PubMed Central. Retrieved from [Link]

  • Benzamide Derivatives Targeting the Cell Division Protein FtsZ: Modifications of the Linker and the Benzodioxane Scaffold and Their Effects on Antimicrobial Activity. (2020, April 4). MDPI. Retrieved from [Link]

  • Parallel Artificial Membrane Permeability Assay (PAMPA) training video. (2022, December 9). YouTube. Retrieved from [Link]

Sources

Technical Support Center: Enhancing the Oral Bioavailability of N-(4-hydroxyphenyl)benzamide

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Bioavailability Challenge with N-(4-hydroxyphenyl)benzamide

Welcome to the technical support center for this compound. This guide is designed for researchers, scientists, and drug development professionals actively working to overcome the oral bioavailability challenges associated with this compound.

This compound, like many phenolic compounds, presents a classic biopharmaceutical challenge. Its structural features—a benzamide core and a hydroxyl group—suggest it likely falls into the Biopharmaceutical Classification System (BCS) Class II or IV, characterized by low aqueous solubility and potentially variable permeability.[1][2] Low solubility is a primary rate-limiting step for oral absorption, as the compound must first dissolve in gastrointestinal fluids to be absorbed across the gut wall.[3] This guide provides a structured, problem-solving approach to systematically identify and overcome these barriers.

This document is organized into distinct strategic sections, each containing frequently asked questions (FAQs) and detailed troubleshooting protocols to address specific experimental issues.

Section 1: Initial Assessment & Troubleshooting

Before selecting an enhancement strategy, a thorough characterization of the compound's limitations is critical. This section guides you through the essential preliminary experiments.

Frequently Asked Questions (FAQs)

Q1: What is the first step to determine why my compound has low oral bioavailability?

A1: The first step is to definitively determine whether the primary barrier is poor solubility or poor permeability. This is crucial because the strategies to address each issue are different. We recommend conducting two key in vitro experiments in parallel: an aqueous solubility assessment and a Caco-2 permeability assay.[4]

Q2: How do I interpret the results from my solubility and permeability assays to classify my compound?

A2: The results will point towards a likely BCS classification, guiding your strategy:

  • High Solubility, High Permeability (BCS Class I): Bioavailability issues are unlikely to be related to the compound itself. Investigate potential formulation incompatibilities or in vivo instability.

  • Low Solubility, High Permeability (BCS Class II): This is a common scenario. The primary focus should be on solubility enhancement techniques.

  • High Solubility, Low Permeability (BCS Class III): The focus should be on strategies to overcome the permeability barrier, such as using permeation enhancers or targeting uptake transporters.

  • Low Solubility, Low Permeability (BCS Class IV): This is the most challenging case, often requiring a combination of strategies to address both issues simultaneously.[2][5]

Q3: My compound's permeability is borderline. Could it be a substrate for efflux transporters like P-glycoprotein (P-gp)?

A3: Yes, this is a strong possibility. The Caco-2 cell model is valuable because it expresses efflux transporters like P-gp.[6][7] To test this, you must perform a bidirectional Caco-2 assay, measuring transport from the apical (A) to basolateral (B) side and from B to A. An efflux ratio (Papp(B-A) / Papp(A-B)) greater than 2 is a strong indicator of active efflux.[8]

Troubleshooting Guide: Initial Assays
Issue Encountered Potential Cause Recommended Action
High variability in solubility results. Compound degradation at different pH values; insufficient equilibration time.Check the compound's pH-stability profile. Ensure the shake-flask method runs for at least 48-72 hours to reach equilibrium. Use multiple validated analytical methods (e.g., HPLC-UV, LC-MS).
Caco-2 monolayer integrity is poor (low TEER values). Improper cell culture technique; contamination; cells used past optimal passage number.Review cell seeding density and culture maintenance protocols.[9] Ensure Transwell inserts are handled carefully. Always run a Lucifer Yellow rejection assay alongside TEER measurements to confirm monolayer integrity.[7]
Compound recovery in the Caco-2 assay is low (<80%). Non-specific binding to the plate material; intracellular metabolism; compound instability in buffer.Perform a mass balance study by quantifying the compound in the apical, basolateral, and cell lysate fractions. Use low-binding plates. Analyze compound stability in the assay buffer over the experiment's duration.
Protocol 1: Caco-2 Bidirectional Permeability Assay

This protocol provides a framework for assessing the intestinal permeability of this compound and identifying potential efflux.

Objective: To determine the apparent permeability coefficient (Papp) in both apical-to-basolateral (A→B) and basolateral-to-apical (B→A) directions.

Materials:

  • Caco-2 cells (ATCC HTB-37)

  • Transwell inserts (e.g., 12-well, 0.4 µm pore size)

  • Cell culture media (DMEM with high glucose, FBS, non-essential amino acids, penicillin-streptomycin)

  • Transport buffer (e.g., Hank's Balanced Salt Solution with HEPES, pH 7.4)

  • Test compound stock solution (e.g., 10 mM in DMSO)

  • Control compounds: Atenolol (low permeability), Propranolol or Antipyrine (high permeability), Talinolol (P-gp substrate).[8]

  • TEER meter

  • LC-MS/MS for quantification

Methodology:

  • Cell Seeding & Culture:

    • Seed Caco-2 cells onto Transwell inserts at an appropriate density (e.g., 60,000 cells/cm²).

    • Culture for 21-25 days, changing media every 2-3 days, to allow for differentiation into a polarized monolayer.[7]

  • Monolayer Integrity Check:

    • Before the experiment, measure the Transepithelial Electrical Resistance (TEER). Values should be >250 Ω·cm².[6]

    • Discard any wells that do not meet this criterion.

  • Transport Experiment:

    • Wash the monolayers gently with pre-warmed (37°C) transport buffer.

    • For A→B Permeability (n=3): Add the dosing solution (e.g., 10 µM test compound in transport buffer) to the apical (donor) side and fresh transport buffer to the basolateral (receiver) side.

    • For B→A Permeability (n=3): Add the dosing solution to the basolateral (donor) side and fresh transport buffer to the apical (receiver) side.

    • Incubate at 37°C with gentle shaking (e.g., 50 rpm) for 2 hours.[6]

  • Sampling & Analysis:

    • At the end of the incubation, take samples from both the donor and receiver compartments.

    • Immediately analyze all samples by a validated LC-MS/MS method to determine the compound concentration.

  • Calculation of Papp:

    • Use the following formula: Papp = (dQ/dt) / (A * C0) Where:

      • dQ/dt is the rate of drug appearance in the receiver compartment.

      • A is the surface area of the Transwell membrane.

      • C0 is the initial concentration in the donor compartment.

  • Calculate Efflux Ratio (ER):

    • ER = Papp (B→A) / Papp (A→B)

    • An ER > 2 suggests the compound is a substrate for active efflux.[8]

Section 2: Formulation-Based Strategies

For compounds where poor solubility is the primary hurdle (BCS Class II/IV), formulation-based approaches are the most direct path to improving bioavailability. These methods aim to present the drug to the gastrointestinal tract in a more soluble or dispersed form.

Strategy 2.1: Amorphous Solid Dispersions (ASDs)

ASDs enhance solubility by converting the crystalline drug into a high-energy amorphous state, molecularly dispersed within a polymer carrier.[10][11] This prevents recrystallization and can lead to a state of "supersaturation" upon dissolution, significantly increasing the concentration gradient for absorption.[12]

FAQs: Amorphous Solid Dispersions

Q1: How do I choose the right polymer for my ASD formulation?

A1: Polymer selection is critical. The ideal polymer should be miscible with your compound and capable of forming stabilizing interactions (e.g., hydrogen bonds) to prevent recrystallization. For a compound like this compound with a hydroxyl group, polymers with hydrogen bond acceptors are excellent candidates.

  • Initial Screening:

    • PVP (Polyvinylpyrrolidone): Good for general use, strong hydrogen bond acceptor.

    • HPMC-AS (Hypromellose Phthalate Acetate Succinate): Excellent for preventing recrystallization in the gut, particularly useful for enteric delivery.

    • Soluplus® (Polyvinyl caprolactam-polyvinyl acetate-polyethylene glycol graft copolymer): Acts as both a matrix polymer and a solubilizer.

Q2: What is the difference between spray drying and hot-melt extrusion (HME) for preparing ASDs?

A2: Both are scalable technologies, but the choice depends on the thermal stability of your compound.[13]

  • Spray Drying: A solvent-based process ideal for heat-sensitive compounds. The drug and polymer are dissolved in a common solvent, which is then rapidly evaporated to form the ASD powder.[12]

  • Hot-Melt Extrusion (HME): A solvent-free process where the drug and polymer are mixed and heated until a molten solution is formed, then extruded. This is not suitable for thermolabile drugs but avoids issues with residual solvents.[13]

Experimental Workflow: ASD Development

The following diagram outlines a logical workflow for developing and evaluating an ASD formulation.

asd_workflow cluster_0 Phase 1: Screening cluster_1 Phase 2: Characterization cluster_2 Phase 3: Optimization & In Vivo start Define Drug Loading Target poly_select Select Polymers (e.g., PVP, HPMC-AS) start->poly_select solvent_select Select Solvent System (for Spray Drying) poly_select->solvent_select prep Prepare Small-Scale ASDs (Spray Drying or HME) solvent_select->prep dsc DSC/mDSC Analysis (Confirm Amorphous State, Tg) prep->dsc pxrd PXRD Analysis (Confirm Lack of Crystallinity) dsc->pxrd diss In Vitro Dissolution Test (Non-sink conditions) pxrd->diss stability Accelerated Stability Study (40°C/75% RH) diss->stability lead_select Select Lead Formulation stability->lead_select animal_pk Rat Oral PK Study lead_select->animal_pk prodrug_pathway cluster_hydrolysis Biotransformation Prodrug N-(4-acetoxyphenyl)benzamide (Prodrug, More Lipophilic) GI_Lumen GI Lumen Prodrug->GI_Lumen Oral Dose Enterocyte Intestinal Enterocyte GI_Lumen->Enterocyte Passive Absorption Portal_Vein Portal Vein Enterocyte->Portal_Vein Transport Esterases Esterases Active_Drug This compound (Active Drug) Portal_Vein->Active_Drug Systemic Circulation Esterases->Active_Drug Hydrolysis (Cleavage)

Sources

Technical Support Center: A Guide to Scaling N-(4-hydroxyphenyl)benzamide Production

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis and scale-up of N-(4-hydroxyphenyl)benzamide. This guide is designed for researchers, scientists, and professionals in drug development. Here, we move beyond simple protocols to provide in-depth, field-tested insights into the complexities of scaling this important amidation reaction. Our goal is to equip you with the knowledge to anticipate challenges, troubleshoot effectively, and ensure the robust and safe production of your target compound.

Introduction to the Synthesis

This compound is commonly synthesized via the Schotten-Baumann reaction, which involves the acylation of 4-aminophenol with benzoyl chloride in the presence of a base.[1][2] While straightforward on a lab scale, scaling this process introduces challenges related to reaction control, impurity profiles, and product isolation. This guide will address these critical aspects in a practical question-and-answer format.

Core Reaction Pathway

The fundamental transformation involves the nucleophilic attack of the amino group of 4-aminophenol on the electrophilic carbonyl carbon of benzoyl chloride.

Reaction_Pathway 4-Aminophenol 4-Aminophenol NH2 OH Intermediate Tetrahedral Intermediate 4-Aminophenol->Intermediate Nucleophilic Attack Benzoyl_Chloride Benzoyl Chloride C=O Cl Benzoyl_Chloride->Intermediate Product This compound NH C=O OH Intermediate->Product Elimination of Cl- HCl HCl Intermediate->HCl Proton Transfer

Caption: Synthesis of this compound.

Frequently Asked Questions (FAQs)

Q1: What are the most critical parameters to control during the scale-up of the this compound synthesis?

A1: When scaling up, the following parameters become increasingly critical:

  • Temperature Control: The amidation reaction is exothermic. On a larger scale, the surface-area-to-volume ratio decreases, making heat dissipation less efficient.[3][4] Poor temperature control can lead to an increased rate of side reactions, such as the hydrolysis of benzoyl chloride, and in worst-case scenarios, a thermal runaway.[3][4] It is crucial to use a reactor with efficient cooling and to monitor the internal reaction temperature closely.[5]

  • Reagent Addition Rate: A slow, controlled addition of benzoyl chloride is paramount. Adding it too quickly can cause localized overheating and a spike in HCl concentration, leading to potential side reactions and safety hazards.

  • Mixing Efficiency: Inadequate mixing can result in localized "hot spots" and uneven concentrations of reactants and base. This can lead to incomplete reactions and the formation of impurities. Ensure the reactor's agitation system is capable of providing thorough mixing for the entire reaction volume.

Q2: I am observing a lower than expected yield upon scaling up. What are the likely causes?

A2: A decrease in yield during scale-up can often be attributed to several factors:

  • Hydrolysis of Benzoyl Chloride: Benzoyl chloride readily reacts with water to form benzoic acid, which is unreactive towards the amine.[6] Ensure all solvents and reagents are anhydrous, and the reaction is performed under an inert atmosphere (e.g., nitrogen or argon).

  • Inefficient pH Control: The reaction generates hydrochloric acid (HCl), which can protonate the 4-aminophenol, rendering it non-nucleophilic.[6] The base (e.g., aqueous NaOH or an organic base like triethylamine) must be present in sufficient quantity and well-dispersed to neutralize the HCl as it is formed. In a biphasic system (e.g., organic solvent and aqueous base), vigorous stirring is essential to facilitate mass transfer between the phases.[7]

  • Product Precipitation: The product, this compound, may have limited solubility in the reaction solvent and could precipitate out of the solution, potentially coating the unreacted starting material and hindering the reaction. Choosing a solvent system where all components remain in solution is crucial.

Q3: My final product is difficult to purify and shows multiple spots on a TLC plate. What are the common impurities and how can I avoid them?

A3: Common impurities include:

  • Unreacted 4-aminophenol: This can be due to an incomplete reaction.

  • Benzoic Acid: Formed from the hydrolysis of benzoyl chloride.

  • O-acylated byproduct: Benzoylation can occur at the hydroxyl group of 4-aminophenol, although N-acylation is generally favored.

  • Di-acylated byproduct: Acylation at both the amine and hydroxyl groups.

To minimize these impurities:

  • Control Stoichiometry: Use a slight excess of benzoyl chloride (e.g., 1.05-1.1 equivalents) to ensure complete consumption of the 4-aminophenol.

  • Optimize Base and Solvent: The choice of base and solvent can influence the chemoselectivity. An organic base like triethylamine in an aprotic solvent like dichloromethane can sometimes offer better control than a biphasic Schotten-Baumann setup.[8]

  • Purification Strategy: An effective workup is crucial. This typically involves washing the organic layer with a dilute acid (e.g., 1M HCl) to remove unreacted 4-aminophenol and any amine base, followed by a wash with a dilute base (e.g., 5% NaHCO₃) to remove benzoic acid.[9] The final product can then be purified by recrystallization or column chromatography.[8]

Troubleshooting Guide

Issue Potential Cause(s) Recommended Action(s)
Reaction Stalls (Incomplete Conversion) 1. Insufficient base. 2. Poor mixing in a biphasic system. 3. Protonation of 4-aminophenol. 4. Low reaction temperature.1. Add additional base and monitor the reaction progress. 2. Increase the agitation speed to improve mass transfer. 3. Ensure adequate base is present to neutralize HCl. 4. Gradually increase the reaction temperature while monitoring for side product formation.
Low Yield 1. Hydrolysis of benzoyl chloride. 2. Loss of product during workup (e.g., emulsion formation). 3. Inefficient precipitation/crystallization.1. Use anhydrous solvents and reagents; run under an inert atmosphere. 2. Break emulsions by adding brine; perform extractions carefully. 3. Optimize the recrystallization solvent system and cooling profile.
Product is an Oil or Sticky Solid 1. Presence of impurities depressing the melting point. 2. Residual solvent.1. Perform a thorough acid-base workup before attempting crystallization.[9] 2. Dry the product under vacuum at an appropriate temperature.
Formation of O-acylated Impurity 1. Reaction temperature is too high. 2. Strong base deprotonating the phenolic hydroxyl group.1. Maintain a lower reaction temperature (e.g., 0-5 °C) during the addition of benzoyl chloride. 2. Consider using a milder base or an organic base instead of a strong aqueous base.

Experimental Protocols

Protocol 1: Schotten-Baumann Synthesis of this compound
  • Reactor Setup: In a suitable reactor equipped with a mechanical stirrer, thermometer, and addition funnel, dissolve 4-aminophenol (1.0 equivalent) in a suitable organic solvent (e.g., dichloromethane or toluene).

  • Base Addition: Add an aqueous solution of sodium hydroxide (2.5 equivalents, e.g., 10% w/v).

  • Acylation: Cool the mixture to 0-5 °C in an ice bath. Slowly add a solution of benzoyl chloride (1.05 equivalents) in the same organic solvent via the addition funnel over 30-60 minutes, maintaining the internal temperature below 10 °C.

  • Reaction: Allow the reaction mixture to warm to room temperature and stir vigorously for 2-4 hours. Monitor the reaction progress by TLC or LC-MS.[10][11]

  • Workup: Separate the organic layer. Wash the organic layer sequentially with 1M HCl, water, and saturated sodium bicarbonate solution. Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and remove the solvent under reduced pressure.

  • Purification: Recrystallize the crude product from a suitable solvent system (e.g., ethanol/water) to obtain pure this compound.[12]

Troubleshooting_Workflow cluster_yield Yield Troubleshooting cluster_purity Purity Troubleshooting Start Scale-up Reaction Check_Yield Check Yield and Purity Start->Check_Yield Low_Yield Low Yield? Check_Yield->Low_Yield No Low_Purity Low Purity? Low_Yield->Low_Purity No Check_Hydrolysis Check for Benzoyl Chloride Hydrolysis Low_Yield->Check_Hydrolysis Yes Success Successful Scale-up Low_Purity->Success No Analyze_Impurities Identify Impurities (LC-MS, NMR) Low_Purity->Analyze_Impurities Yes Check_Workup_Loss Review Workup Procedure Check_Hydrolysis->Check_Workup_Loss Optimize_Crystallization Optimize Crystallization Check_Workup_Loss->Optimize_Crystallization Optimize_Workup Optimize Acid-Base Wash Analyze_Impurities->Optimize_Workup Optimize_Reaction_Cond Optimize Reaction Conditions (Temp, Base) Optimize_Workup->Optimize_Reaction_Cond

Caption: A decision-making workflow for troubleshooting scale-up issues.

Safety Considerations

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety glasses, lab coat, and gloves.

  • Ventilation: Conduct the reaction in a well-ventilated fume hood.

  • Reagent Handling: Benzoyl chloride is corrosive and lachrymatory. Handle with care. 4-aminophenol is harmful if swallowed or inhaled.

  • Exothermic Reaction: Be prepared for an exothermic reaction. Have an adequate cooling bath ready.[4][5]

References

  • Synthesis and In-Vitro Antimicrobial Activity of N- Benzamide Derivatives. (2024). Nanobiotechnology Letters.
  • Synthesis and characterization of n-(4 sulfamoylphenyl) benzamide derivatives. (2020). Annals of Tropical Medicine and Public Health.
  • Application Note: Synthesis and Optimiz
  • Comment on: Synthesis of New Azo Compounds Based on N-(4-Hydroxyphenyl)maleimide and N-(4-Methylphenyl)maleimide. Molecules 2010, 15, 7498–7508. (2019). Molecules.
  • Synthesis and Antiviral Activity of N-Phenylbenzamide Derivatives, a Novel Class of Enterovirus 71 Inhibitors. (2014). Molecules.
  • Synthesis and Pharmacological Activities of N-(3-Hydroxyphenyl)Benzamide and its 3-O-Derivatives. (2014). Pakistan Journal of Chemistry.
  • Synthesis of the 4-amino-N-(4-nitrophenyl)benzamide... (2015).
  • Synthesis of N-decyl-4 - ((3-formyl-4-hydroxyphenoxy) methyl) benzamide by reaction of 4-bromomethylbenzoic acid, decylamine and 2,5-dihydroxybenzaldehyde. (2021). ConcienciaDigital.
  • Multi-objective Bayesian optimisation using q-noisy expected hypervolume improvement (qNEHVI) for the Schotten–Baumann reaction. (2023). Royal Society of Chemistry.
  • Technical Support Center: Optimizing Amidation Reactions with 4-(Chloromethyl)benzoyl Chloride. Benchchem.
  • Managing Hazards for Scale Up of Chemical Manufacturing Processes. (2014).
  • Scale-up Reactions. (2019). Division of Research Safety | Illinois.
  • Technical Support Center: Purification of 4-chloro-N-(4-morpholinyl)benzamide. Benchchem.
  • Scale Up Safety. (2023). Stanford Environmental Health & Safety.
  • Schotten–Baumann reaction. (2020). L.S.College, Muzaffarpur.
  • Identifying and minimizing side reactions in benzamide synthesis. Benchchem.
  • Schotten–Baumann reaction. Wikipedia.

Sources

Technical Support Center: Analytical Method Validation for N-(4-hydroxyphenyl)benzamide Quality Control

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the analytical method validation of N-(4-hydroxyphenyl)benzamide. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and answers to frequently asked questions (FAQs). Our goal is to equip you with the expertise and practical insights needed to navigate the complexities of method validation, ensuring your quality control processes are robust, reliable, and compliant with regulatory standards.

The validation of an analytical procedure is a documented process that demonstrates its suitability for the intended purpose.[1][2][3] For this compound, a critical intermediate or active pharmaceutical ingredient (API), ensuring the identity, purity, and strength through validated analytical methods is paramount for product safety and efficacy.[4][5][] This guide is structured to address specific issues you may encounter during the validation of methods, primarily focusing on High-Performance Liquid Chromatography (HPLC), a common and powerful technique for this type of analysis.

General Workflow for Analytical Method Validation

A systematic approach is crucial for successful method validation. The following workflow outlines the key stages, from initial planning to the final report.

Method_Validation_Workflow Start Define Purpose & Scope (e.g., Assay, Impurity Test) Protocol Prepare Validation Protocol (Scope, Parameters, Acceptance Criteria) Start->Protocol Experiments Conduct Validation Experiments Protocol->Experiments Specificity Specificity Experiments->Specificity Linearity Linearity & Range Experiments->Linearity Accuracy Accuracy Experiments->Accuracy Precision Precision (Repeatability, Intermediate) Experiments->Precision Robustness Robustness Experiments->Robustness LOD_LOQ LOD & LOQ (If applicable) Experiments->LOD_LOQ Data_Analysis Analyze Data & Compare Against Acceptance Criteria Specificity->Data_Analysis Linearity->Data_Analysis Accuracy->Data_Analysis Precision->Data_Analysis Robustness->Data_Analysis LOD_LOQ->Data_Analysis Report Prepare Validation Report (Results, Deviations, Conclusion) Data_Analysis->Report Approval Review & Approval (QA/Regulatory) Report->Approval End Method Implementation Approval->End

Caption: Overall workflow for analytical method validation.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

This section is organized by validation parameter and directly addresses common issues in a question-and-answer format.

Specificity

Specificity is the ability of the method to unequivocally assess the analyte in the presence of components that may be expected to be present, such as impurities, degradants, or matrix components.[1][7][8][9]

Q1: My blank (diluent) injection shows a peak at the same retention time as this compound. What should I do?

A1: This indicates contamination in your analytical system.

  • Causality: The peak could originate from contaminated mobile phase, glassware, or carryover from a previous injection.

  • Troubleshooting Steps:

    • Prepare Fresh Mobile Phase: Use high-purity (e.g., HPLC grade) solvents and freshly prepared buffers. Water is a common source of contamination; ensure it is of high purity.[10]

    • Clean Glassware: Thoroughly clean all glassware used for sample and mobile phase preparation.

    • Purge the Injector: Run a needle wash or purge the injector with a strong solvent (like isopropanol) to remove any residual sample from the injection port or loop.

    • Inject a "True" Blank: Inject the mobile phase directly from the reservoir to confirm if the contamination is from your diluent or the system itself.

Q2: During forced degradation studies, a degradant peak is co-eluting with the main this compound peak. How can I resolve this?

A2: Co-elution compromises the specificity of an assay or impurity test.[9][11] The goal is to achieve baseline separation (Resolution > 2.0) between the analyte and all potential interfering peaks.[8]

  • Causality: The chromatographic conditions (mobile phase, column, temperature) are not optimized to separate compounds with similar chemical properties. This compound, having both a phenolic hydroxyl group and an amide linkage, can produce degradants with very similar polarity.

  • Troubleshooting & Optimization:

    • Modify Mobile Phase Composition:

      • Organic Modifier: Change the percentage of the organic solvent (e.g., acetonitrile or methanol). A slight decrease in the organic phase concentration will generally increase retention times and may improve separation.

      • pH Adjustment: The phenolic group on this compound is acidic. Adjusting the mobile phase pH can alter the ionization state of the analyte and degradants, significantly impacting their retention and selectivity.[12] Try adjusting the pH using a buffer (e.g., phosphate or acetate buffer) to a value at least 2 units away from the pKa of the analyte.

    • Change Column Chemistry: If mobile phase optimization is insufficient, switch to a column with a different stationary phase (e.g., from a C18 to a Phenyl-Hexyl or a polar-embedded column) to introduce different separation mechanisms.

    • Adjust Temperature: Lowering or raising the column temperature can affect selectivity.[13] Analyze samples at different temperatures (e.g., 25°C, 30°C, 35°C) to see if resolution improves.

    • Gradient Optimization: If using a gradient method, make the gradient shallower around the elution time of the analyte to increase the separation between closely eluting peaks.

Linearity & Range

Linearity demonstrates that the method's results are directly proportional to the concentration of the analyte in the sample.[14][15] The range is the interval between the upper and lower concentrations for which the method has been shown to have suitable precision, accuracy, and linearity.[14][15][16]

Q3: My calibration curve for this compound is non-linear at higher concentrations, showing a "tailing off" effect. What is the cause?

A3: This is a common issue often related to detector saturation or solubility limits.

  • Causality:

    • Detector Saturation: The UV detector has a limited linear response range. At very high concentrations, the analyte absorbs so much light that the detector response is no longer proportional to the concentration.

    • Solubility Issues: The highest concentration standard may be approaching the solubility limit of this compound in your diluent, causing it to be incompletely dissolved.

  • Troubleshooting Steps:

    • Reduce the Upper Concentration: Lower the concentration of your highest calibration standard to fall within the linear range of the detector.

    • Check Sample Solubility: Ensure that your highest standard is fully dissolved. If necessary, adjust the diluent composition (e.g., by increasing the percentage of organic solvent).

    • Evaluate a Different Model: If the response is inherently non-linear but reproducible, a quadratic (second-order) regression model can be used. However, this must be justified in your validation protocol. For most quality control applications, a linear model is preferred and expected by regulatory agencies.[14]

Q4: The correlation coefficient (r²) for my linearity plot is below the acceptance criteria (e.g., >0.999). How can I improve it?

A4: A low r² value indicates significant variability in your data points or a non-linear relationship.

  • Causality: This can be caused by errors in standard preparation, injection inconsistency, or a poorly optimized method.

  • Troubleshooting Workflow:

Troubleshooting_Linearity Start Low r² (<0.999) Check_Prep Review Standard Preparation - Weighing errors? - Dilution errors? Start->Check_Prep Check_Inject Assess Injection Precision - Inject one standard multiple times - RSD% acceptable? Check_Prep->Check_Inject If prep is correct Check_Integration Verify Peak Integration - Is baseline consistent? - Are all peaks integrated correctly? Check_Inject->Check_Integration If precision is good Check_Residuals Examine Residual Plot - Random scatter? - A pattern (e.g., U-shape)? Check_Integration->Check_Residuals If integration is correct Pattern_Found Pattern suggests non-linearity. - Adjust concentration range. - Re-optimize method. Check_Residuals->Pattern_Found Yes Random_Scatter Random scatter suggests random error. - Re-prepare standards and re-inject. Check_Residuals->Random_Scatter No

Caption: Decision tree for troubleshooting a low correlation coefficient.

Accuracy & Precision

Accuracy is the closeness of the test results to the true value.[7][17] Precision is the degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample.[7][17][18]

Q5: My accuracy (recovery) results are consistently low (e.g., <98%) at all concentration levels. What could be the problem?

A5: Consistently low recovery suggests a systematic error in the method.

  • Causality:

    • Incomplete Sample Extraction: If your sample preparation involves an extraction step, the analyte may not be fully recovered from the sample matrix.

    • Analyte Degradation: this compound might be degrading during sample preparation (e.g., due to exposure to light, incompatible pH, or high temperature).

    • Inaccurate Standard Concentration: The stock standard used to prepare your calibration curve or to spike the samples may have a lower concentration than stated, possibly due to weighing errors or degradation.

  • Troubleshooting Steps:

    • Verify Standard Purity and Concentration: Use a well-characterized reference standard.[1] Prepare a fresh stock standard, taking care with weighing and dissolution.

    • Evaluate Sample Preparation: Investigate the stability of the analyte in the sample diluent over the typical duration of the analysis. Protect samples from light if the compound is known to be light-sensitive.

    • Optimize Extraction: If applicable, modify the extraction procedure (e.g., change solvent, increase sonication time) and re-evaluate recovery.

Q6: My precision results for repeatability are poor (high %RSD). What are the common causes?

A6: Poor repeatability points to random errors in the analytical process.

  • Causality: Inconsistent sample preparation, injector variability, or an unstable chromatographic system are common culprits.

  • Troubleshooting Steps:

    • Evaluate System Suitability: Before running the validation, ensure the HPLC system passes system suitability tests (e.g., %RSD of replicate injections of a standard is typically <1.0%). This confirms the instrument is performing consistently.

    • Refine Sample Preparation Technique: Ensure consistent and accurate volumetric dilutions and thorough mixing at each step. Using a calibrated automated pipettor can reduce variability.

    • Check for Sample Stability: If the analyte is degrading in the autosampler over the course of the run, the peak areas will decrease over time, leading to poor precision. Analyze the stability of the prepared sample over time.

Robustness

Robustness is a measure of the method's capacity to remain unaffected by small, but deliberate, variations in method parameters.[19][20][21] It provides an indication of its reliability during normal usage.[19][22]

Q7: When I slightly change the mobile phase pH (±0.2 units) during robustness testing, the retention time of this compound shifts significantly. Is this acceptable?

A7: Significant shifts in retention time indicate that the method is not robust with respect to pH. This is a critical issue, especially for a phenolic compound.

  • Causality: The pH of the mobile phase is likely close to the pKa of the phenolic hydroxyl group. Small changes in pH around the pKa will cause large changes in the degree of ionization, drastically affecting its interaction with the reversed-phase column and thus its retention time.

  • Solution:

    • Operate at a More Stable pH: Adjust the mobile phase pH to be at least 1.5-2 pH units away from the analyte's pKa. This will ensure that the analyte is in a single, stable ionization state (either fully protonated or fully deprotonated), making its retention time much less sensitive to minor pH fluctuations.

    • Ensure Adequate Buffering: Use a buffer at a concentration sufficient to resist pH changes (typically 25-50 mM).

Q8: A small change in the column temperature (±5°C) causes a critical pair of peaks (analyte and an impurity) to co-elute. What should I do?

A8: This indicates the method lacks robustness regarding temperature.

  • Causality: The selectivity between the two compounds is highly temperature-dependent.

  • Solution:

    • Optimize at a Different Temperature: The initial method development should be revisited. There may be a different temperature where the separation is more stable.

    • Re-optimize the Mobile Phase: The most reliable solution is to re-optimize the mobile phase (organic content, pH, solvent type) to achieve a much larger baseline resolution between the critical pair at the target temperature. A larger initial separation will provide a safety margin against co-elution when small variations occur.

    • Define Stricter System Suitability: If the method must be used as is, the validation report should state this limitation, and the routine method protocol must include a very tight temperature control specification (e.g., ±1°C).

Summary of Validation Parameters & Typical Acceptance Criteria

The following table summarizes the key validation parameters and provides typical acceptance criteria based on ICH guidelines.[23][24][25][26]

Validation ParameterPurposeTypical Acceptance Criteria for an Assay Method
Specificity To ensure the signal is from the analyte only.Peak purity index > 0.990; No interfering peaks at the analyte's retention time in blank, placebo, and forced degradation samples. Resolution > 2.0 between analyte and closest eluting peak.
Linearity To demonstrate a proportional relationship between concentration and response.Correlation coefficient (r²) ≥ 0.999. Y-intercept should be close to zero. Visual inspection of the plot should show a linear trend.
Range To define the upper and lower concentrations for which the method is reliable.For an assay: 80% to 120% of the test concentration.[2][16]
Accuracy To determine the closeness of the measured value to the true value.% Recovery typically between 98.0% and 102.0% at a minimum of three concentration levels (e.g., 80%, 100%, 120%).
Precision To assess the random error or scatter of measurements.Repeatability (Intra-assay): RSD ≤ 1.0%.Intermediate Precision: RSD ≤ 2.0% (comparison of results from different days, analysts, or equipment).
Robustness To evaluate the method's reliability with small parameter changes.No significant impact on results (e.g., resolution, % recovery, %RSD of system suitability) when parameters (pH, mobile phase composition, temperature) are slightly varied.

References

  • The 6 Key Aspects of Analytical Method Validation. (n.d.). Element Lab Solutions. Retrieved from [Link]

  • Quality Control Measures for APIs. (2024, May 26). The Pharma Master. Retrieved from [Link]

  • What Is HPLC Method Robustness Assessment and Its Importance?. (2025, September 22). Altabrisa Group. Retrieved from [Link]

  • How To Perform Linearity and Range In Method Validation: Easy Tips. (2025, May 2). PharmaGuru. Retrieved from [Link]

  • HPLC Specificity Testing: Importance Explained. (2025, September 15). Altabrisa Group. Retrieved from [Link]

  • Analytical Method Validation in Pharmaceuticals | Step-by-Step Guide to AMV. (n.d.). Retrieved from [Link]

  • How to Perform Linearity and Range in Analytical Method Validation. (2024, June 20). Retrieved from [Link]

  • Analytical Procedures and Methods Validation for Drugs and Biologics. (2015, July). U.S. Food and Drug Administration. Retrieved from [Link]

  • Implementing Robustness Testing for HPLC Methods. (n.d.). Separation Science. Retrieved from [Link]

  • FDA Guidance for Industry: Q2A Validation of Analytical Procedures. (n.d.). gmp-compliance.org. Retrieved from [Link]

  • ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. (n.d.). ECA Academy. Retrieved from [Link]

  • Quality Guidelines. (n.d.). International Council for Harmonisation. Retrieved from [Link]

  • Q2(R2) Validation of Analytical Procedures. (2024, March 6). U.S. Food and Drug Administration. Retrieved from [Link]

  • ICH Q2(R2) Validation of analytical procedures - Scientific guideline. (n.d.). European Medicines Agency. Retrieved from [Link]

  • Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry. (2021, September 17). U.S. Food and Drug Administration. Retrieved from [Link]

  • EMA publishes ICH Q14 Guideline on Analytical Procedure Development - Step 5. (2024, February 7). gmp-compliance.org. Retrieved from [Link]

  • Quality Control Protocols Ensuring Purity and Safety of Active Pharmaceutical Ingredients. (n.d.). Retrieved from [Link]

  • FDA Releases Guidance on Analytical Procedures. (2024, March 7). BioPharm International. Retrieved from [Link]

  • Q2(R1) Validation of Analytical Procedures: Text and Methodology. (2005, November). U.S. Food and Drug Administration. Retrieved from [Link]

  • Testing and Quality Considerations for Active Pharmaceutical Ingredients (APIs). (n.d.). Retrieved from [Link]

  • Highlights from FDA's Analytical Test Method Validation Guidance. (2024, June 25). ProPharma. Retrieved from [Link]

  • 3 Critical Parameters to Examine During HPLC Validation in Pharmaceutical School. (2022, October 21). AAPS. Retrieved from [Link]

  • Revised ICH Guideline Q2(R1) On Validation Of Analytical Procedures. (2024, April 24). Starodub. Retrieved from [Link]

  • ICH Q2(R2) Guideline on validation of analytical procedures - Step 5. (2023, December 14). European Medicines Agency. Retrieved from [Link]

  • How is accuracy and precision checked for method validation?. (2020, July 1). Quora. Retrieved from [Link]

  • Validation of Stability-Indicating HPLC Methods for Pharmaceuticals: Overview, Methodologies, and Case Studies. (2020, November 1). LCGC International. Retrieved from [Link]

  • Guidance 006 Analytical Test Method Validation - Linearity, Range and Specificity. (n.d.). GMP SOP. Retrieved from [Link]

  • Robustness Tests. (n.d.). LCGC International. Retrieved from [Link]

  • Robustness in Analytical Methods Outlined. (n.d.). Pharmaceutical Technology. Retrieved from [Link]

  • Analytical method validation: A brief review. (n.d.). Retrieved from [Link]

  • Q 2 (R1) Validation of Analytical Procedures: Text and Methodology. (n.d.). European Medicines Agency. Retrieved from [Link]

  • Quality Factors for Active Pharmaceutical Ingredients. (2018, December 28). Mankind Pharma. Retrieved from [Link]

  • Key terms related to validation of an analytical method. (2024, September 15). YouTube. Retrieved from [Link]

  • Analytical Method Validation: Back to Basics, Part II. (n.d.). LCGC International. Retrieved from [Link]

  • Quality and Purity of Active Pharmaceutical Ingredients in Drug Manufacturing. (n.d.). Nicovaper. Retrieved from [Link]

  • What Does Specificity Mean in Chromatography?. (n.d.). Retrieved from [Link]

  • Common Problems in Analytical Method Validation. (2024, May 16). Pharma Specialists. Retrieved from [Link]

  • Robustness and Ruggedness Testing in Analytical Chemistry. (2025, July 17). Lab Manager Magazine. Retrieved from [Link]

  • Top Mistakes in Analytical Method Validation and How to Avoid Them. (2018, May 25). Retrieved from [Link]

  • HPLC Analysis of Phenolic Compounds and Flavonoids with Overlapping Peaks. (n.d.). National Institutes of Health. Retrieved from [Link]

  • Analytical Method Validation Tips and Tricks in the Pharmaceutical Industry. (2024, December 24). YouTube. Retrieved from [Link]

  • Common HPLC Problems & How to Deal With Them. (2022, January 4). Phenomenex. Retrieved from [Link]

  • Recent developments in the HPLC separation of phenolic compounds. (2025, August 6). ResearchGate. Retrieved from [Link]

  • A practical guide to analytical method validation, including measurement uncertainty and accuracy profiles. (n.d.). La démarche ISO 17025. Retrieved from [Link]

  • Answers to Questions about Analytical Method Validation, Verification, and Transfer. (n.d.). Retrieved from [Link]

Sources

Validation & Comparative

A Comparative Analysis of Analgesic Efficacy: N-(4-hydroxyphenyl)acetamide (Paracetamol) and its Benzamide Analogs

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: Beyond the Familiar Analgesic

N-(4-hydroxyphenyl)acetamide, universally known as paracetamol or acetaminophen, stands as one of the most widely used analgesic and antipyretic agents globally.[1] Its enduring presence in clinical practice is a testament to its perceived safety and efficacy for mild to moderate pain. However, the precise mechanisms underpinning its therapeutic effects remain a subject of intense scientific inquiry.[2] This guide delves into the intricate pharmacology of paracetamol and provides a comparative perspective on its analgesic properties versus structurally related benzamide derivatives, a class of compounds with demonstrated and potential analgesic activity.

This document is designed for the discerning researcher and drug development professional. It moves beyond a simple recitation of facts to provide a synthesized, in-depth analysis grounded in experimental evidence. We will explore the causal relationships behind experimental designs, ensure the integrity of the presented protocols, and ground all mechanistic claims in authoritative, verifiable sources.

Section 1: Unraveling the Mechanism of Action

The analgesic effect of paracetamol is not attributed to a single pathway but rather a complex interplay of central and peripheral actions. The prevailing theories, supported by extensive research, point to three primary areas of influence: inhibition of cyclooxygenase (COX) enzymes, modulation of the descending serotonergic pathways, and interaction with the endocannabinoid system.[2][3][4]

Cyclooxygenase (COX) Inhibition: A Tale of Selectivity

Paracetamol is generally considered a weak inhibitor of prostaglandin (PG) synthesis in peripheral tissues, which distinguishes it from traditional nonsteroidal anti-inflammatory drugs (NSAIDs).[3] However, its effects are more pronounced in the central nervous system (CNS). There is compelling evidence that paracetamol acts as a selective inhibitor of COX-2, particularly when peroxide levels are low.[5][6] This selective action is thought to contribute to its analgesic and antipyretic effects without the significant anti-inflammatory and gastrointestinal side effects associated with non-selective COX inhibitors.[5][7]

Some studies suggest that paracetamol's efficacy is dependent on the cellular environment; it is a more potent inhibitor of PG synthesis in intact cells where arachidonic acid levels are low, a condition where COX-2 is the predominant enzyme.[3][8] The debate also included the existence of a COX-1 variant, often termed COX-3, as a primary target for paracetamol, though further research has cast doubt on its clinical relevance in humans.[2][3]

The Serotonergic Connection: A Central Command

A significant body of evidence points to the central analgesic effect of paracetamol being mediated through the activation of descending serotonergic pathways.[2][3][9] These pathways, originating in the brainstem, play a crucial role in modulating nociceptive signals at the spinal cord level. By enhancing serotonergic inhibition, paracetamol can effectively dampen the transmission of pain signals to the brain.

The Endocannabinoid System and Metabolite Activity

A fascinating aspect of paracetamol's pharmacology involves its metabolism within the brain. A minor but significant metabolite, p-aminophenol, is conjugated with arachidonic acid by fatty acid amide hydrolase (FAAH) to form N-arachidonoylphenolamine (AM404).[4] This metabolite is a multifaceted molecule, acting as a weak agonist of cannabinoid receptors (CB1 and CB2), an inhibitor of endocannabinoid reuptake, and a potent activator of the transient receptor potential vanilloid 1 (TRPV1) receptor.[4] The engagement of the endocannabinoid and TRPV1 systems by AM404 is believed to contribute significantly to the overall analgesic effect of paracetamol.[2][4]

Signaling Pathway Overview

Paracetamol_Mechanism_of_Action cluster_periphery Peripheral Tissue cluster_cns Central Nervous System Arachidonic Acid_P Arachidonic Acid COX1_P COX-1 Arachidonic Acid_P->COX1_P COX2_P COX-2 Arachidonic Acid_P->COX2_P Prostaglandins_P Prostaglandins (Inflammation, Pain) COX1_P->Prostaglandins_P COX2_P->Prostaglandins_P Paracetamol Paracetamol p_aminophenol p-aminophenol Paracetamol->p_aminophenol Deacetylation COX2_CNS COX-2 Paracetamol->COX2_CNS Inhibition (low peroxide) Serotonergic Descending Serotonergic Pathway Paracetamol->Serotonergic Activation AM404 AM404 p_aminophenol:e->AM404:w Conjugation FAAH FAAH CB1_TRPV1 CB1 / TRPV1 Receptors AM404->CB1_TRPV1 Activation Prostaglandins_CNS Prostaglandins (Pain, Fever) COX2_CNS->Prostaglandins_CNS Analgesia Analgesic Effect Prostaglandins_CNS->Analgesia Reduced Sensation Serotonergic->Analgesia CB1_TRPV1->Analgesia

Caption: Multifaceted mechanism of paracetamol's analgesic action.

Section 2: Comparative Analgesic Efficacy

A study on novel 2-(benzenesulfonamide)-N-(4-hydroxyphenyl) acetamide analogs, which share the core N-(4-hydroxyphenyl)acetamide structure of paracetamol, demonstrated that these new chemical entities retain analgesic properties.[2][3][8] In the acetic acid-induced writhing test, a model for visceral pain, these analogs showed a dose-dependent reduction in the number of writhes, with ED50 values comparable to that of paracetamol.[3]

CompoundAnalgesic ModelKey FindingsReference
Paracetamol Acetic Acid Writhing Test (Mice)Dose-dependent reduction in writhing.[3]
Paracetamol Hot Plate Test (Mice)Increased latency to thermal stimulus.[10]
2-(benzenesulfonamide)-N-(4-hydroxyphenyl) acetamide analogs (3b, 3r) Acetic Acid Writhing Test (Mice)ED50 values comparable to paracetamol, indicating retained analgesic efficacy.[3]
5-amino-2-ethoxy-N-(3-trifluoromethylphenyl)benzamide Acetic Acid Writhing Test (Mice)Showed a more potent analgesic effect than indomethacin.[9]

This table summarizes findings from various studies and does not represent a direct comparative experiment between all listed compounds in a single study.

These findings suggest that the N-(4-hydroxyphenyl)acetamide moiety is a critical pharmacophore for analgesia, and modifications can be made to other parts of the molecule to potentially improve its pharmacological profile, for instance, by reducing hepatotoxicity.[2][3][8]

Section 3: Experimental Protocols for Analgesic Evaluation

To rigorously assess and compare the analgesic properties of compounds like paracetamol and its benzamide analogs, standardized and validated preclinical models are essential. Below are detailed protocols for two of the most common assays.

Acetic Acid-Induced Writhing Test: A Model of Visceral Pain

This widely used model is effective for evaluating peripherally acting analgesics. The intraperitoneal injection of acetic acid induces a characteristic writhing response, which is a manifestation of visceral pain. The efficacy of an analgesic is determined by its ability to reduce the number of writhes.

Rationale: The pain response is mediated by the release of endogenous inflammatory mediators such as prostaglandins and bradykinin, which sensitize peripheral nociceptors. This model is therefore sensitive to inhibitors of prostaglandin synthesis.

Step-by-Step Protocol:

  • Animal Acclimatization: Male or female albino mice (20-25g) are acclimatized to the laboratory conditions for at least one week prior to the experiment.

  • Grouping and Administration: Animals are randomly divided into groups (n=6-10 per group): a control group (vehicle), a standard group (e.g., diclofenac sodium, 10 mg/kg), and test groups receiving various doses of the compound under investigation (e.g., N-(4-hydroxyphenyl)benzamide or paracetamol). The vehicle or drugs are typically administered orally or intraperitoneally 30-60 minutes before the induction of writhing.

  • Induction of Writhing: A 0.6-1% (v/v) solution of acetic acid is injected intraperitoneally at a volume of 10 mL/kg body weight.

  • Observation: Immediately after the acetic acid injection, each mouse is placed in an individual observation chamber. The number of writhes (characterized by abdominal constriction, stretching of the body, and extension of the hind limbs) is counted for a set period, typically 10-20 minutes.

  • Data Analysis: The percentage of analgesic activity (inhibition of writhing) is calculated using the following formula: % Inhibition = [(Mean writhes in control group - Mean writhes in test group) / Mean writhes in control group] x 100

Workflow for Acetic Acid-Induced Writhing Test

Writhing_Test_Workflow Start Start: Animal Acclimatization Grouping Random Grouping of Mice Start->Grouping Administration Administer Vehicle, Standard, or Test Compound Grouping->Administration Induction Inject Acetic Acid (i.p.) Administration->Induction 30-60 min wait Observation Observe and Count Writhes for 10-20 min Induction->Observation Analysis Calculate % Inhibition of Writhing Observation->Analysis End End: Comparative Efficacy Determined Analysis->End

Caption: Standardized workflow for the acetic acid-induced writhing test.

Hot Plate Test: A Model of Central Analgesia

The hot plate test is a classic method for assessing the efficacy of centrally acting analgesics by measuring the response to a thermal pain stimulus. The latency of the animal's response (e.g., paw licking or jumping) is an indicator of its pain threshold.

Rationale: This test evaluates the supraspinal analgesic response, making it suitable for compounds that act within the CNS. The response is a complex behavior involving higher brain centers.

Step-by-Step Protocol:

  • Apparatus: A hot plate apparatus with a surface temperature maintained at a constant 55 ± 0.5°C.

  • Animal Selection and Baseline: Mice are placed individually on the hot plate, and the baseline reaction time (latency) to either lick a hind paw or jump is recorded. A cut-off time (e.g., 30-60 seconds) is established to prevent tissue damage. Animals with a baseline latency outside a predetermined range are excluded.

  • Drug Administration: Animals are treated with the vehicle, a standard drug (e.g., morphine), or the test compound at various doses.

  • Post-Treatment Measurement: At specific time intervals after drug administration (e.g., 30, 60, 90, and 120 minutes), the animals are again placed on the hot plate, and their reaction latencies are recorded.

  • Data Analysis: The increase in latency time is a measure of the analgesic effect. The percentage of the maximum possible effect (%MPE) can be calculated as: %MPE = [(Post-drug latency - Pre-drug latency) / (Cut-off time - Pre-drug latency)] x 100

Section 4: In Vitro Mechanistic Validation: Cyclooxygenase (COX) Inhibition Assay

To directly assess the inhibitory activity of a compound on COX-1 and COX-2, in vitro enzyme inhibition assays are indispensable. These assays quantify the production of prostaglandins in the presence of the test compound.

Rationale: This assay provides direct evidence of a compound's ability to inhibit the COX enzymes and can determine its selectivity for COX-1 versus COX-2. This is crucial for understanding the mechanistic basis of analgesia and predicting potential side effects.

Step-by-Step Protocol (ELISA-based):

  • Enzyme Preparation: Purified ovine or human recombinant COX-1 and COX-2 enzymes are used.

  • Reaction Mixture: In a microplate, the reaction is initiated by adding arachidonic acid (substrate) to a mixture containing the COX enzyme, a heme cofactor, and either the test compound (at various concentrations) or the vehicle.

  • Incubation: The reaction is allowed to proceed for a specific time (e.g., 2 minutes) at 37°C.

  • Reaction Termination: The enzymatic reaction is stopped by the addition of a strong acid.

  • Prostaglandin Quantification: The amount of prostaglandin E2 (PGE2) produced is quantified using a competitive enzyme-linked immunosorbent assay (ELISA) kit.

  • Data Analysis: The concentration of the test compound that causes 50% inhibition of PGE2 production (IC50) is determined for both COX-1 and COX-2. The COX-2 selectivity index is calculated as the ratio of IC50 (COX-1) / IC50 (COX-2).

Conclusion

Paracetamol's analgesic efficacy is a result of a sophisticated and multifaceted mechanism of action that extends beyond simple COX inhibition. Its central effects on serotonergic pathways and the activity of its metabolite, AM404, on the endocannabinoid system are critical to its therapeutic profile. While direct comparative data for this compound is scarce, research on structurally similar benzamide and acetamide derivatives indicates that the N-(4-hydroxyphenyl) moiety is a key feature for analgesic activity. The experimental protocols detailed herein provide a robust framework for the preclinical evaluation and comparison of novel analgesic compounds, enabling a deeper understanding of their mechanisms and therapeutic potential. Future research should focus on direct, well-controlled comparative studies to elucidate the relative efficacy and safety of this compound and its derivatives in relation to the established profile of paracetamol.

References

  • Graham, G. G., Davies, M. J., Day, R. O., Mohamudally, A., & Scott, K. F. (2013). The modern pharmacology of paracetamol: therapeutic actions, mechanism of action, metabolism, toxicity and recent pharmacological findings. Inflammopharmacology, 21(3), 201–232.
  • Mallet, C., Daulhac, L., Bonnefont, J., Ledent, C., Etienne, M., Chapuy, E., Libert, F., & Eschalier, A. (2008). Endocannabinoid and serotonergic systems are needed for acetaminophen-induced analgesia. Pain, 139(1), 190–200.
  • Tsuchiya, H., Mizogami, M., & Ueno, T. (2022). Old and New Analgesic Acetaminophen: Pharmacological Mechanisms Compared with Non-Steroidal Anti-Inflammatory Drugs. Pharmaceuticals, 15(7), 879.
  • Bazan, H. A., Bhattacharjee, S., Burgos, C., Recio, J., Abet, V., Pahng, A. R., ... & Bazan, N. G. (2020). A novel pipeline of 2-(benzenesulfonamide)-N-(4-hydroxyphenyl) acetamide analgesics that lack hepatotoxicity and retain antipyresis. European journal of medicinal chemistry, 202, 112600.
  • Pickering, G., Estève, V., Loriot, M. A., Eschalier, A., & Dubray, C. (2008). Acetaminophen reinforces descending inhibitory pain pathways. Clinical pharmacology and therapeutics, 84(1), 47–51.
  • Aoki, T., Kilo, S., & Saito, S. (2023).
  • Hinz, B., Cheremina, O., & Brune, K. (2008). Acetaminophen (paracetamol) is a selective cyclooxygenase-2 inhibitor in man. The FASEB journal, 22(2), 383–390.
  • Eddy, N. B., & Leimbach, D. (1953). Synthetic analgesics. II. Dithienylbutenyl- and dithienylbutylamines. The Journal of pharmacology and experimental therapeutics, 107(3), 385–393.
  • Le Bars, D., Gozariu, M., & Cadden, S. W. (2001). Animal models of nociception. Pharmacological reviews, 53(4), 597–652.
  • Warner, T. D., & Mitchell, J. A. (2004). Cyclooxygenases: new forms, new inhibitors, and lessons from the clinic. The FASEB journal, 18(7), 790–804.
  • O'Neill, G. P., Mancini, J. A., Kargman, S., Yergey, J., Kwan, M. Y., Falgueyret, J. P., ... & Riendeau, D. (1994). Overexpression of human prostaglandin G/H synthase-1 and -2 by recombinant vaccinia virus: inhibition by nonsteroidal anti-inflammatory drugs and biosynthesis of 15-hydroxyeicosatetraenoic acid. Molecular pharmacology, 45(2), 245–254.
  • Riendeau, D., Percival, M. D., Brideau, C., Charleson, S., Dubé, D., Ethier, D., ... & Gordon, R. (1997). Etoricoxib (MK-0663): preclinical profile and demonstration of oral activity in a human model of cyclooxygenase-2-mediated inflammation. The Journal of pharmacology and experimental therapeutics, 281(1), 388–395.
  • Chan, C. C., Boyce, S., Brideau, C., Charleson, S., Cromlish, W., Ethier, D., ... & Riendeau, D. (1999). Rofecoxib [Vioxx, MK-0966; 4-(4'-methylsulfonylphenyl)-3-phenyl-2-(5H)-furanone]: a potent and orally active cyclooxygenase-2 inhibitor. Pharmacological and biochemical profiles. The Journal of pharmacology and experimental therapeutics, 290(2), 551–560.
  • Koster, R., Anderson, M., & De Beer, E. J. (1959). Acetic acid for analgesic screening.
  • Collier, H. O., Dinneen, L. C., Johnson, C. A., & Schneider, C. (1968). The abdominal constriction response and its suppression by analgesic drugs in the mouse. British journal of pharmacology and chemotherapy, 32(2), 295–310.
  • Hendershot, L. C., & Forsaith, J. (1959). Antagonism of the frequency of phenylquinone-induced writhing in the mouse by weak analgesics and nonanalgesics. The Journal of pharmacology and experimental therapeutics, 125(3), 237–240.
  • Gawade, S. P. (2012). Acetic acid induced painful endogenous infliction in writhing test on mice. Journal of pharmacology & pharmacotherapeutics, 3(4), 348.
  • Vane, J. R. (1971). Inhibition of prostaglandin synthesis as a mechanism of action for aspirin-like drugs.
  • Ferreira, S. H. (1972). Prostaglandins, aspirin-like drugs and analgesia.
  • Duarte, I. D., Nakamura, M., & Ferreira, S. H. (1988). Participation of the sympathetic system in acetic acid-induced writhing in mice. Brazilian journal of medical and biological research, 21(2), 341–343.
  • Hyllested, M., Jones, S., Pedersen, J. L., & Kehlet, H. (2002). Comparative effect of paracetamol, NSAIDs or their combination in postoperative pain management: a qualitative review. British journal of anaesthesia, 88(2), 199–214.
  • Flower, R. J., & Vane, J. R. (1972). Inhibition of prostaglandin synthetase in brain explains the anti-pyretic activity of paracetamol (4-acetamidophenol).
  • Hinz, B., & Brune, K. (2012). Paracetamol and cyclooxygenase inhibition: is there a cause for concern?.
  • Zygmunt, P. M., Chuang, H., Movahed, P., Julius, D., & Högestätt, E. D. (2000). The anandamide transport inhibitor AM404 activates vanilloid receptor 1. The Journal of neuroscience, 20(12), 4448–4453.
  • Ottani, A., Leone, S., Sandrini, M., Ferrari, A., & Bertolini, A. (2006). The analgesic activity of paracetamol is prevented by the blockade of cannabinoid CB1 receptors. European journal of pharmacology, 531(1-3), 280–281.
  • Hogestatt, E. D., Jönsson, B. A., Ermund, A., Andersson, D. A., Björk, H., Alexander, J. P., ... & Zygmunt, P. M. (2005). Conversion of acetaminophen to the bioactive N-acylphenolamine AM404 in human and rodent brain. The Journal of biological chemistry, 280(36), 31405–31412.
  • Barrière, D. A., Mallet, C., Blomgren, A., Simonsen, C., Daulhac, L., Libert, F., ... & Eschalier, A. (2013). The centrally acting metabolite of acetaminophen, AM404, exerts its analgesic effect via a key component of the endocannabinoid system. Pain, 154(11), 2288–2297.
  • Ong, C. K., Lirk, P., Tan, C. H., & Seymour, R. A. (2011). An evidence-based update on nonsteroidal anti-inflammatory drugs. Clinical medicine & research, 9(1), 19–34.
  • Brune, K., & Patrignani, P. (2015). New insights into the use of currently available non-steroidal anti-inflammatory drugs. Journal of pain research, 8, 105–118.
  • Cryer, B., & Feldman, M. (1998). Cyclooxygenase-1 and cyclooxygenase-2 selectivity of widely used nonsteroidal anti-inflammatory drugs. The American journal of medicine, 104(5), 413–421.
  • Mitchell, J. A., Akarasereenont, P., Thiemermann, C., Flower, R. J., & Vane, J. R. (1993). Selectivity of nonsteroidal antiinflammatory drugs as inhibitors of constitutive and inducible cyclooxygenase.

Sources

A Senior Application Scientist's Guide to the Validation of N-(4-hydroxyphenyl)benzamide as a Histone Deacetylase (HDAC) Inhibitor

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive framework for the validation of N-(4-hydroxyphenyl)benzamide as a potential Histone Deacetylase (HDAC) inhibitor. It is designed for researchers, scientists, and drug development professionals, offering a detailed comparison with the established HDAC inhibitors, Vorinostat (SAHA) and Panobinostat. This document emphasizes the causal logic behind experimental choices and provides detailed, field-proven protocols to ensure scientific integrity and reproducibility.

Introduction: The Rationale for Targeting HDACs in Oncology

Histone deacetylases (HDACs) are a class of enzymes crucial for the epigenetic regulation of gene expression. They remove acetyl groups from lysine residues on both histone and non-histone proteins.[1] This deacetylation leads to a more compact chromatin structure, generally resulting in transcriptional repression.[2] In various cancers, HDACs are often overexpressed or dysregulated, contributing to the silencing of tumor suppressor genes and promoting uncontrolled cell proliferation.[3]

HDAC inhibitors represent a promising class of anti-cancer agents that function by blocking the enzymatic activity of HDACs. This inhibition leads to the accumulation of acetylated histones, a more relaxed chromatin state, and the re-expression of silenced genes that can induce cell cycle arrest, differentiation, and apoptosis in cancer cells.[3][4]

This guide focuses on the experimental validation of a novel compound, this compound, as a potential HDAC inhibitor. We will outline the critical experiments required to characterize its inhibitory activity and cellular effects, comparing its potential performance against the well-established pan-HDAC inhibitors Vorinostat (SAHA) and Panobinostat.

Comparative Landscape: Benchmarking Against Established HDAC Inhibitors

To validate this compound, its performance must be benchmarked against clinically relevant HDAC inhibitors. Vorinostat (SAHA) and Panobinostat serve as excellent comparators due to their well-characterized mechanisms and broad inhibitory profiles.

  • Vorinostat (SAHA): A potent, non-selective inhibitor of class I and II HDACs. It has demonstrated anti-proliferative effects against a variety of cancer cell lines and is approved for the treatment of cutaneous T-cell lymphoma.[5]

  • Panobinostat: A potent pan-HDAC inhibitor targeting class I, II, and IV HDACs.[6] It is known for its pro-apoptotic and anti-proliferative activities in various tumor models.[4][6]

The following table summarizes the inhibitory concentrations (IC50) of these established drugs against various HDAC isoforms, providing a benchmark for our validation studies.

CompoundHDAC1 (nM)HDAC2 (nM)HDAC3 (nM)HDAC6 (nM)HDAC8 (nM)Selectivity Profile
Vorinostat (SAHA) 10[5]-20[5]34 (Scriptaid)[7]<20[7]Pan-HDAC Inhibitor (Class I & II)
Panobinostat 2.1 - 531 (range)-<13.2[6]390 (Oxamflatin)[7]<13.2[6]Pan-HDAC Inhibitor (Class I, II, & IV)[6]

The Validation Workflow: A Step-by-Step Experimental Guide

The validation of this compound as an HDAC inhibitor follows a logical progression from in vitro enzymatic assays to cell-based functional assays. This workflow is designed to provide a comprehensive understanding of the compound's potency, selectivity, and cellular mechanism of action.

HDACi Validation Workflow cluster_0 In Vitro Characterization cluster_1 Cell-Based Validation enzymatic_assay HDAC Enzymatic Assay (Determine IC50) selectivity Isoform Selectivity Profiling enzymatic_assay->selectivity Establish Potency western_blot Western Blot (Histone Acetylation) selectivity->western_blot Confirm Cellular Target Engagement cell_viability Cell Viability Assay (e.g., MTT) western_blot->cell_viability Assess Functional Consequences cell_cycle Cell Cycle Analysis (Flow Cytometry) cell_viability->cell_cycle Investigate Mechanism of Action HDAC Inhibition Pathway HDACi This compound (HDAC Inhibitor) HDAC HDAC Enzyme HDACi->HDAC Inhibits Histone Acetylated Histone HDAC->Histone Deacetylates Chromatin Condensed Chromatin (Transcriptional Repression) Histone->Chromatin Relaxes Gene_Expression Gene Expression (Tumor Suppressor Genes) Chromatin->Gene_Expression Enables Apoptosis Cell Cycle Arrest & Apoptosis Gene_Expression->Apoptosis Induces

Caption: The mechanism of action of an HDAC inhibitor, leading to changes in chromatin structure and gene expression.

Experimental Protocol: Western Blot for Acetylated Histones [1][2]

  • Cell Culture and Treatment:

    • Culture a relevant cancer cell line (e.g., HeLa, HCT116, or a panel of cell lines) to 70-80% confluency.

    • Treat the cells with varying concentrations of this compound, Vorinostat, and Panobinostat for a defined period (e.g., 24 hours). Include a vehicle-treated control.

  • Histone Extraction:

    • Harvest the cells and wash with ice-cold PBS.

    • Lyse the cells using a Triton Extraction Buffer (TEB) containing an HDAC inhibitor to preserve the acetylation state.

    • Isolate the nuclei by centrifugation.

    • Extract histones from the nuclear pellet using 0.2 N HCl overnight at 4°C.

    • Centrifuge to pellet debris and collect the supernatant containing the histones.

    • Determine the protein concentration using a Bradford assay.

  • SDS-PAGE and Immunoblotting:

    • Separate 15-20 µg of histone extract on a 15% SDS-polyacrylamide gel.

    • Transfer the proteins to a PVDF membrane.

    • Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

    • Incubate the membrane with primary antibodies against acetyl-Histone H3 (e.g., anti-AcH3) and acetyl-Histone H4 (e.g., anti-AcH4) overnight at 4°C.

    • As a loading control, probe a separate membrane or strip and re-probe the same membrane with an antibody against total Histone H3 or β-actin.

    • Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Detect the signal using an enhanced chemiluminescence (ECL) substrate.

  • Data Analysis:

    • Quantify the band intensities using densitometry software.

    • Normalize the acetylated histone signal to the total histone or β-actin signal.

    • Express the results as a fold-change relative to the vehicle-treated control.

Cell Viability Assay: Assessing Anti-proliferative Effects

The "Why": A key desired outcome of an anti-cancer agent is the inhibition of tumor cell growth. The MTT assay is a colorimetric method to assess cell viability and proliferation. It measures the metabolic activity of cells, where viable cells with active metabolism convert the yellow tetrazolium salt MTT into a purple formazan product. The amount of formazan produced is proportional to the number of viable cells.

Experimental Protocol: MTT Cell Viability Assay

  • Cell Seeding and Treatment:

    • Seed cancer cells in a 96-well plate at an appropriate density and allow them to adhere overnight.

    • Treat the cells with a range of concentrations of this compound, Vorinostat, and Panobinostat. Include a vehicle-treated control.

    • Incubate for 24, 48, and 72 hours.

  • MTT Assay:

    • Add MTT solution to each well and incubate for 2-4 hours at 37°C.

    • Add a solubilization solution (e.g., DMSO or a specialized reagent) to dissolve the formazan crystals.

    • Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis:

    • Calculate the percentage of cell viability relative to the vehicle-treated control.

    • Plot the percentage of viability against the drug concentration to determine the GI50 (concentration for 50% growth inhibition).

Cell Cycle Analysis: Investigating the Mechanism of Growth Inhibition

The "Why": To understand how this compound inhibits cell proliferation, we will analyze its effect on the cell cycle. HDAC inhibitors are known to cause cell cycle arrest, often at the G1 or G2/M phase. [4]Flow cytometry with propidium iodide (PI) staining is a standard method to determine the distribution of cells in different phases of the cell cycle based on their DNA content. [8][9] Experimental Protocol: Cell Cycle Analysis by Flow Cytometry [8][10][11]

  • Cell Treatment and Fixation:

    • Treat cells with this compound, Vorinostat, and Panobinostat at their respective GI50 concentrations for 24 or 48 hours.

    • Harvest the cells by trypsinization and wash with PBS.

    • Fix the cells by dropwise addition of ice-cold 70% ethanol while vortexing.

    • Store the fixed cells at -20°C for at least 2 hours.

  • Staining and Analysis:

    • Wash the fixed cells with PBS to remove the ethanol.

    • Resuspend the cells in a staining solution containing propidium iodide (PI) and RNase A (to prevent staining of RNA).

    • Incubate in the dark at room temperature for 30 minutes.

    • Analyze the samples using a flow cytometer.

  • Data Analysis:

    • Gate the cell population to exclude debris and doublets.

    • Generate a histogram of DNA content (PI fluorescence).

    • Use cell cycle analysis software (e.g., ModFit LT, FlowJo) to quantify the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.

    • Compare the cell cycle distribution of treated cells to the vehicle-treated control.

Data Presentation and Interpretation

For a clear and objective comparison, all quantitative data should be summarized in tables.

Table 1: Comparative Inhibitory Activity (IC50) against HDACs

CompoundHDAC1 (nM)HDAC2 (nM)HDAC3 (nM)HDAC6 (nM)HDAC8 (nM)
This compound Experimental ValueExperimental ValueExperimental ValueExperimental ValueExperimental Value
Vorinostat (SAHA) 10 [5]-20 [5]34 (Scriptaid) [7]<20 [7]
Panobinostat 2.1 - 531 (range) -<13.2 [6]390 (Oxamflatin) [7]<13.2 [6]

Table 2: Anti-proliferative Activity (GI50 in µM) in Cancer Cell Lines

CompoundHeLaHCT116Other Cell Line
This compound Experimental ValueExperimental ValueExperimental Value
Vorinostat (SAHA) ~3-8 ~3-8 Cell line dependent
Panobinostat 0.0071 -Cell line dependent

Table 3: Effect on Cell Cycle Distribution (% of Cells in Each Phase)

TreatmentG0/G1 Phase (%)S Phase (%)G2/M Phase (%)
Vehicle Control Experimental ValueExperimental ValueExperimental Value
This compound Experimental ValueExperimental ValueExperimental Value
Vorinostat (SAHA) Experimental ValueExperimental ValueExperimental Value
Panobinostat Experimental ValueExperimental ValueExperimental Value

Conclusion and Future Directions

This guide outlines a rigorous and logical workflow for the initial validation of this compound as a potential HDAC inhibitor. By following these detailed protocols and comparing the results to established HDAC inhibitors like Vorinostat and Panobinostat, researchers can generate a robust dataset to support further investigation.

Positive results from these initial studies, such as potent HDAC inhibition, evidence of target engagement in cells, significant anti-proliferative activity, and cell cycle arrest, would warrant further preclinical development. Subsequent studies could include broader selectivity profiling against all HDAC isoforms, in vivo efficacy studies in animal models, and pharmacokinetic and toxicological assessments. The data generated through this validation process will be crucial in determining the therapeutic potential of this compound as a novel anti-cancer agent.

References

  • Bio-protocol. Rapid Profiling Cell Cycle by Flow Cytometry Using Concurrent Staining of DNA and Mitotic Markers. [Link]

  • UC San Diego Moores Cancer Center. Cell Cycle Analysis by DNA Content - Protocols - Flow Cytometry. [Link]

  • National Center for Biotechnology Information. Profile of panobinostat and its potential for treatment in solid tumors: an update. [Link]

  • Bio-Rad Antibodies. Propidium iodide staining of cells for cell cycle analysis. [Link]

  • EpigenTek. Epigenase HDAC Activity/Inhibition Direct Assay Kit (Fluorometric). [Link]

  • National Center for Biotechnology Information. Inhibitors of Histone Deacetylases: CORRELATION BETWEEN ISOFORM SPECIFICITY AND REACTIVATION OF HIV TYPE 1 (HIV-1) FROM LATENTLY INFECTED CELLS. [Link]

  • National Center for Biotechnology Information. Methods for the analysis of histone H3 and H4 acetylation in blood. [Link]

  • JoVE. Purification of H3 and H4 Histone Proteins and the Quantification of Acetylated Histone Marks in Cells and Brain Tissue. [Link]

  • National Center for Biotechnology Information. Histone deacetylase inhibitors vorinostat and panobinostat induce G1 cell cycle arrest and apoptosis in multidrug resistant sarcoma cell lines. [Link]

  • ResearchGate. IC50 values of HDAC inhibition. [Link]

  • MDPI. Synthesis and Antiproliferative Activity against Cancer Cells of Indole-Aryl-Amide Derivatives. [Link]

  • PubMed. N-(4-hydroxyphenyl) retinamide is anticlastogenic in human lymphoblastoid cell lines. [Link]

  • National Center for Biotechnology Information. Efficacy of HDAC Inhibitors Belinostat and Panobinostat against Cisplatin-Sensitive and Cisplatin-Resistant Testicular Germ Cell Tumors. [Link]

  • PubMed. Potent Histone Deacetylase Inhibitors: N-hydroxybenzamides With Antitumor Activities. [Link]

  • National Center for Biotechnology Information. New potent N‐hydroxycinnamamide‐based histone deacetylase inhibitors suppress proliferation and trigger apoptosis in THP‐1 leukaemia cells. [Link]

  • MDPI. Structure-Based Identification of Novel Histone Deacetylase 4 (HDAC4) Inhibitors. [Link]

  • National Center for Biotechnology Information. Computationally Guided Design, Synthesis, and Evaluation of Novel Non-Hydroxamic Histone Deacetylase Inhibitors, Based on N-Trifluoroacetamide as a Zinc-Binding Group, Against Breast Cancer. [Link]

  • ResearchGate. 4-oxo-N-(4-hydroxyphenyl)retinamide: Two Independent Ways to Kill Cancer Cells. [Link]

  • ResearchGate. Inhibition Activities (IC 50 (nM)) of Small Molecule Inhibitors on Class I HDACs. [Link]

  • PubMed. N-(4-hydroxyphenyl)retinamide increases ceramide and is cytotoxic to acute lymphoblastic leukemia cell lines, but not to non-malignant lymphocytes. [Link]

  • Atlantis Press. Anti-Proliferative Activity of Benzamide Analogs in A549 Tumor Cells in Vitro. [Link]

Sources

A Comparative Analysis of N-(4-hydroxyphenyl)benzamide and Non-Steroidal Anti-Inflammatory Drugs: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of analgesic and anti-inflammatory drug discovery, the pursuit of novel therapeutic agents with improved efficacy and safety profiles is a constant endeavor. This guide provides a comprehensive comparison of N-(4-hydroxyphenyl)benzamide, a representative of the promising benzamide class of compounds, with established non-steroidal anti-inflammatory drugs (NSAIDs). This document is intended for researchers, scientists, and drug development professionals, offering an in-depth analysis of mechanistic pathways, comparative (inferred) experimental data, and detailed protocols for preclinical evaluation.

Introduction: The Rationale for Exploring Benzamide Derivatives

Traditional NSAIDs, such as ibuprofen and diclofenac, are cornerstones in the management of pain and inflammation. Their primary mechanism of action involves the inhibition of cyclooxygenase (COX) enzymes, which are crucial for the synthesis of prostaglandins. However, the non-selective inhibition of COX-1 and COX-2 isoforms is associated with a spectrum of adverse effects, most notably gastrointestinal complications and an increased risk of cardiovascular events.[1][2] This has driven the development of COX-2 selective inhibitors (coxibs), like celecoxib, which offer a better gastrointestinal safety profile but have been linked to potential cardiovascular risks.[3][4]

The benzamide scaffold has emerged as a versatile pharmacophore in medicinal chemistry, with various derivatives exhibiting a broad range of biological activities, including anti-inflammatory effects.[5][6] Notably, some benzamide derivatives have been shown to modulate key inflammatory pathways, including the inhibition of COX-2 and the transcription factor NF-κB, which governs the expression of numerous pro-inflammatory genes.[5][6] this compound, a simple yet elegant molecule, represents a foundational structure within this class. While direct and extensive comparative data for this specific molecule against standard NSAIDs is not yet prevalent in publicly accessible literature, analysis of closely related analogues provides a strong rationale for its investigation as a potential anti-inflammatory agent with a potentially differentiated safety profile.

Mechanism of Action: A Tale of Two Pathways

The anti-inflammatory and analgesic effects of NSAIDs are primarily attributed to their inhibition of the COX enzymes, which exist in two main isoforms:

  • COX-1: A constitutively expressed enzyme responsible for the production of prostaglandins that play a role in physiological functions, including the protection of the gastric mucosa and platelet aggregation.

  • COX-2: An inducible enzyme that is upregulated at sites of inflammation and is responsible for the production of prostaglandins that mediate pain and inflammation.

The therapeutic effects of NSAIDs are largely due to the inhibition of COX-2, while the undesirable side effects, such as gastric ulcers, are primarily a consequence of COX-1 inhibition.[2] Therefore, the COX-1/COX-2 selectivity is a critical determinant of an NSAID's overall therapeutic index.

Benzamide derivatives have demonstrated a more complex and potentially multi-targeted mechanism of action. Evidence suggests that their anti-inflammatory properties may arise from:

  • Selective COX-2 Inhibition: Certain benzamide derivatives have been shown to be potent and selective inhibitors of the COX-2 enzyme. For instance, 2,4-dihydroxy-N-(4-hydroxyphenyl)benzamide has been reported to strongly inhibit COX-2, along with the production of nitric oxide, TNF-α, and PGE2.[5]

  • Inhibition of NF-κB Pathway: Some benzamides have been shown to inhibit the activation of NF-κB, a key transcription factor that orchestrates the inflammatory response by upregulating the expression of pro-inflammatory cytokines (e.g., TNF-α, IL-6), chemokines, and adhesion molecules.[6] This upstream regulation could offer a broader anti-inflammatory effect compared to solely targeting prostaglandin synthesis.

The following diagram illustrates the established COX pathway and the potential points of intervention for both traditional NSAIDs and benzamide derivatives.

COX Signaling Pathway COX Signaling Pathway and Points of NSAID Intervention cluster_upstream Upstream Signaling cluster_downstream Downstream Effects cluster_cox Cyclooxygenase Enzymes cluster_inhibitors Inhibitors Inflammatory Stimuli Inflammatory Stimuli Membrane Phospholipids Membrane Phospholipids Inflammatory Stimuli->Membrane Phospholipids Arachidonic Acid Arachidonic Acid Membrane Phospholipids->Arachidonic Acid PLA2 Prostaglandins (PGE2, etc.) Prostaglandins (PGE2, etc.) Inflammation, Pain, Fever Inflammation, Pain, Fever Prostaglandins (PGE2, etc.)->Inflammation, Pain, Fever PGH2 PGH2 Arachidonic Acid->PGH2 COX-1 COX-1 Arachidonic Acid->COX-1 COX-2 COX-2 Arachidonic Acid->COX-2 PGH2->Prostaglandins (PGE2, etc.) Prostaglandin Synthases COX-1 (constitutive) COX-1 (constitutive) COX-2 (inducible) COX-2 (inducible) COX-1->PGH2 COX-2->PGH2 Traditional NSAIDs (e.g., Ibuprofen) Traditional NSAIDs (e.g., Ibuprofen) Traditional NSAIDs (e.g., Ibuprofen)->COX-1 Inhibition Traditional NSAIDs (e.g., Ibuprofen)->COX-2 Inhibition COX-2 Selective NSAIDs (e.g., Celecoxib) COX-2 Selective NSAIDs (e.g., Celecoxib) COX-2 Selective NSAIDs (e.g., Celecoxib)->COX-2 Selective Inhibition This compound (inferred) This compound (inferred) This compound (inferred)->COX-2 Potential Selective Inhibition

Caption: The COX signaling pathway and points of NSAID intervention.

Comparative Experimental Data (Inferred)

While direct head-to-head experimental data for this compound is limited, we can infer its potential performance based on studies of structurally similar benzamide derivatives. The following tables summarize expected comparative data against well-characterized NSAIDs.

In Vitro COX Inhibition

The determination of IC50 values for COX-1 and COX-2 is a critical first step in characterizing the selectivity of a potential anti-inflammatory compound.

CompoundCOX-1 IC50 (µM)COX-2 IC50 (µM)Selectivity Index (COX-1/COX-2)
Ibuprofen 133700.035
Diclofenac 6.00.0875
Celecoxib >1000.04>2500
This compound Hypothesized: >50Hypothesized: 0.1-1.0Hypothesized: >50

Data for Ibuprofen, Diclofenac, and Celecoxib are representative values from the literature. Data for this compound is hypothesized based on the high COX-2 selectivity observed in some benzamide derivatives.

In Vivo Anti-Inflammatory and Analgesic Efficacy

The carrageenan-induced paw edema model in rodents is a standard assay to evaluate in vivo anti-inflammatory activity, while the acetic acid-induced writhing test is a common method for assessing peripheral analgesic effects.

Compound (Dose)Paw Edema Inhibition (%)Writhing Inhibition (%)
Ibuprofen (100 mg/kg) 45-55%50-60%
Diclofenac (10 mg/kg) 50-60%60-70%
Celecoxib (30 mg/kg) 40-50%45-55%
This compound (50 mg/kg) Hypothesized: 40-60%Hypothesized: 50-70%

Data for Ibuprofen, Diclofenac, and Celecoxib are representative values from the literature. Data for this compound is hypothesized based on the reported efficacy of other anti-inflammatory benzamides.

Gastrointestinal and Cardiovascular Safety Profile

The primary advantage of a novel anti-inflammatory agent would be an improved safety profile.

CompoundGastrointestinal UlcerationCardiovascular Risk
Ibuprofen HighModerate
Diclofenac HighHigh
Celecoxib LowModerate-High
This compound Hypothesized: Low to ModerateHypothesized: Low

Safety profiles are based on extensive clinical data for standard NSAIDs. The hypothesized profile for this compound is based on the potential for high COX-2 selectivity and possibly alternative mechanisms of action that may spare gastrointestinal protective pathways. This requires rigorous experimental validation.

Experimental Protocols for Comparative Evaluation

To empirically validate the potential of this compound, a series of standardized preclinical assays are required. The following are detailed, step-by-step methodologies for key experiments.

In Vitro COX-1/COX-2 Inhibition Assay

This assay determines the concentration of the test compound required to inhibit 50% of the activity of purified COX-1 and COX-2 enzymes.

Protocol:

  • Enzyme and Substrate Preparation: Reconstitute purified ovine or human COX-1 and COX-2 enzymes in a suitable buffer (e.g., 100 mM Tris-HCl, pH 8.0). Prepare a stock solution of arachidonic acid in ethanol.

  • Compound Preparation: Dissolve this compound and reference NSAIDs in DMSO to create stock solutions. Prepare a series of dilutions in the assay buffer.

  • Assay Procedure:

    • In a 96-well plate, add the assay buffer, heme cofactor, and the test compound or vehicle (DMSO).

    • Add the COX-1 or COX-2 enzyme to each well and incubate for a short period (e.g., 10 minutes at 25°C).

    • Initiate the reaction by adding arachidonic acid.

    • Measure the rate of oxygen consumption using a suitable detection method, such as an oxygen electrode or a colorimetric assay that measures the peroxidase activity of COX.

  • Data Analysis: Calculate the percentage of inhibition for each concentration of the test compound relative to the vehicle control. Determine the IC50 value by plotting the percentage of inhibition against the log of the compound concentration and fitting the data to a four-parameter logistic curve.

Carrageenan-Induced Paw Edema in Rats

This in vivo model assesses the anti-inflammatory activity of a compound by measuring its ability to reduce acute inflammation in the paw of a rat.

Protocol:

  • Animal Acclimatization: Acclimate male Wistar or Sprague-Dawley rats (150-200g) for at least one week under standard laboratory conditions.

  • Grouping and Dosing: Randomly divide the animals into groups (n=6-8 per group): vehicle control, positive control (e.g., diclofenac 10 mg/kg), and test groups receiving different doses of this compound. Administer the compounds orally or intraperitoneally.

  • Induction of Edema: One hour after drug administration, inject 0.1 mL of a 1% carrageenan solution in saline into the sub-plantar surface of the right hind paw of each rat.

  • Measurement of Paw Volume: Measure the paw volume of each rat using a plethysmometer at 0 hours (immediately before carrageenan injection) and at 1, 2, 3, and 4 hours post-injection.

  • Data Analysis: Calculate the percentage of edema inhibition for each group at each time point using the formula: % Inhibition = [ (Vc - Vt) / Vc ] * 100 Where Vc is the average increase in paw volume in the control group and Vt is the average increase in paw volume in the treated group.

Acetic Acid-Induced Writhing Test in Mice

This assay evaluates the peripheral analgesic activity of a compound by measuring its ability to reduce the number of abdominal constrictions (writhes) induced by an irritant.

Protocol:

  • Animal Acclimatization: Acclimate male Swiss albino mice (20-25g) for at least one week.

  • Grouping and Dosing: Randomly divide the mice into groups (n=6-8 per group): vehicle control, positive control (e.g., ibuprofen 100 mg/kg), and test groups receiving different doses of this compound. Administer the compounds orally.

  • Induction of Writhing: Thirty minutes after drug administration, inject 0.1 mL of a 0.6% acetic acid solution intraperitoneally into each mouse.

  • Observation: Immediately after the acetic acid injection, place each mouse in an individual observation chamber and count the number of writhes (characterized by abdominal constriction and stretching of the hind limbs) for a period of 20 minutes.

  • Data Analysis: Calculate the percentage of writhing inhibition for each group using the formula: % Inhibition = [ (Wc - Wt) / Wc ] * 100 Where Wc is the average number of writhes in the control group and Wt is the average number of writhes in the treated group.

Experimental_Workflow Comparative Experimental Workflow cluster_invitro In Vitro Evaluation cluster_invivo In Vivo Evaluation cluster_safety Safety Assessment COX_Inhibition_Assay COX-1/COX-2 Inhibition Assay IC50_Determination IC50 Determination & Selectivity Index Calculation COX_Inhibition_Assay->IC50_Determination Paw_Edema_Assay Carrageenan-Induced Paw Edema (Anti-inflammatory) IC50_Determination->Paw_Edema_Assay Writhing_Test Acetic Acid-Induced Writhing (Analgesic) IC50_Determination->Writhing_Test GI_Toxicity Gastrointestinal Toxicity Assessment (Ulcer Index) Paw_Edema_Assay->GI_Toxicity Writhing_Test->GI_Toxicity CV_Safety Cardiovascular Safety Assessment (e.g., blood pressure, thrombosis models) GI_Toxicity->CV_Safety

Caption: A streamlined workflow for the comparative evaluation of novel anti-inflammatory compounds.

Structure-Activity Relationship (SAR) and Future Directions

The anti-inflammatory activity of benzamide derivatives is influenced by the nature and position of substituents on both the benzoyl and aniline rings. A deeper understanding of the SAR is crucial for the rational design of more potent and selective analogues.

SAR_Logic Logical Relationship of NSAID Selectivity and Side Effects High_COX2_Selectivity High COX-2 Selectivity Low_COX1_Inhibition Low COX-1 Inhibition High_COX2_Selectivity->Low_COX1_Inhibition Potential_CV_Risk Potential Cardiovascular Risk High_COX2_Selectivity->Potential_CV_Risk Reduced_GI_Toxicity Reduced Gastrointestinal Toxicity Low_COX1_Inhibition->Reduced_GI_Toxicity Balanced_Activity Balanced COX-1/COX-2 Inhibition Effective_Analgesia Effective Analgesia & Anti-inflammatory Action Balanced_Activity->Effective_Analgesia GI_Side_Effects Gastrointestinal Side Effects Balanced_Activity->GI_Side_Effects

Caption: The relationship between COX selectivity and the side effect profile of NSAIDs.

Future research on this compound and its derivatives should focus on:

  • Comprehensive Preclinical Profiling: Generating robust in vitro and in vivo data as outlined in the experimental protocols to definitively establish its efficacy and safety profile in comparison to standard NSAIDs.

  • Exploration of SAR: Synthesizing and evaluating a library of analogues to identify substituents that enhance COX-2 selectivity and potency while minimizing off-target effects.

  • Advanced Safety Studies: Conducting more in-depth cardiovascular safety assessments, including effects on platelet aggregation, blood pressure, and thrombosis models.

  • Pharmacokinetic and Metabolism Studies: Characterizing the absorption, distribution, metabolism, and excretion (ADME) properties of lead compounds to ensure they possess drug-like properties suitable for further development.

Conclusion

This compound represents a promising starting point for the development of a new class of anti-inflammatory agents. Based on the activity of related benzamide compounds, it is hypothesized to possess significant anti-inflammatory and analgesic properties, potentially with a favorable safety profile due to selective COX-2 inhibition and/or modulation of the NF-κB pathway. However, this potential must be substantiated through rigorous experimental evaluation. The protocols and comparative framework provided in this guide offer a roadmap for researchers to systematically investigate this compound and its analogues, with the ultimate goal of developing safer and more effective treatments for pain and inflammation.

References

  • Schmidt, M., Lamberts, M., Olsen, A. M., et al. (2016). Cardiovascular Safety of Non-Aspirin Non-Steroidal Anti-Inflammatory Drugs: Review and Position Paper by the Working Group for Cardiovascular Pharmacotherapy of the European Society of Cardiology. European Heart Journal, 37(13), 1015-1023. [Link]

  • Lanas, A., & Sopeña, F. (2009). NSAIDs, gastrointestinal toxicity and inflammatory bowel disease. Gastroenterología y Hepatología (English Edition), 32(7), 497-505. [Link]

  • Trelle, S., Reichenbach, S., Wandel, S., et al. (2011). Cardiovascular safety of non-steroidal anti-inflammatory drugs: network meta-analysis. BMJ, 342, c7086. [Link]

  • Abdel-Aziz, A. A.-M., El-Azab, A. S., El-Tahir, K. E. H., et al. (2020). Development of a selective COX-2 inhibitor: from synthesis to enhanced efficacy via nano-formulation. RSC Advances, 10(63), 38459-38472. [Link]

  • Cha, P. H., Choi, Y. H., & Kim, S. Y. (2020). Anti-Inflammation of N-Benzyl-4-Bromobenzamide in Lipopolysaccharide-Induced Human Gingival Fibroblasts. BioMed Research International, 2020, 8896168. [Link]

  • Smalley, W. E., & Griffin, M. R. (2001). The risks and benefits of nonsteroidal anti-inflammatory drugs. Journal of Clinical Pharmacology, 41(8), 833-843.
  • Chen, Y. F., Yang, C. H., Chang, M. S., Chen, C. M., & Lin, S. K. (2004). Newly discovered anti-inflammatory properties of the benzamides and nicotinamides. Chang Gung medical journal, 27(1), 1-9. [Link]

Sources

A Technical Guide to Assessing the Cross-Reactivity of N-(4-phenoxyphenyl)benzamide and its Analogs Against Protein Kinases

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Imperative of Selectivity in Kinase Inhibitor Development

N-(4-hydroxyphenyl)benzamide and its derivatives represent a versatile scaffold in modern medicinal chemistry, giving rise to compounds with a wide array of biological activities. A particularly promising subclass, exemplified by N-(4-phenoxyphenyl)benzamide, has emerged as potent inhibitors of STE20/SPS1-related proline/alanine-rich kinase (SPAK), a key regulator of ion transport and blood pressure.[1] Abnormal activation of the with-no-lysine kinase (WNK)-SPAK signaling cascade is implicated in salt-sensitive hypertension, making SPAK a compelling target for novel antihypertensive therapeutics.[1][2]

However, the human kinome is vast and structurally related, presenting a significant challenge for the development of truly selective kinase inhibitors. Off-target interactions can lead to unforeseen side effects, toxicity, or even polypharmacology that may be beneficial or detrimental. Therefore, a rigorous assessment of a compound's cross-reactivity profile across the kinome is not merely a regulatory requirement but a cornerstone of rational drug design.

This guide provides a comprehensive framework for evaluating the cross-reactivity of N-(4-phenoxyphenyl)benzamide and its analogs. We will delve into the rationale behind experimental design, provide detailed protocols for robust in vitro assays, and present a strategy for interpreting the resulting data to guide lead optimization.

The WNK/SPAK Signaling Pathway: On-Target Efficacy and Off-Target Potential

The WNK-SPAK/OSR1 signaling pathway plays a crucial role in regulating ion homeostasis.[3][4] WNK kinases phosphorylate and activate SPAK and the closely related Oxidative Stress-Responsive Kinase 1 (OSR1), which in turn phosphorylate and activate ion cotransporters such as the Na+-K+-2Cl- cotransporter (NKCC1) and the Na+-Cl- cotransporter (NCC).[3][5][6] This cascade is pivotal in controlling blood pressure and cellular volume.

Due to the high degree of homology between SPAK and OSR1, particularly within the ATP-binding pocket, OSR1 is a primary and expected off-target for any SPAK-directed inhibitor. Understanding the relative potency of a compound against both SPAK and OSR1 is a critical first step in characterizing its selectivity.

WNK_SPAK_Pathway cluster_upstream Upstream Activators cluster_target Primary Target & Key Off-Target cluster_downstream Downstream Effectors WNKs WNK Kinases (WNK1, WNK4) SPAK SPAK WNKs->SPAK Phosphorylation OSR1 OSR1 WNKs->OSR1 Phosphorylation NCC NCC SPAK->NCC Phosphorylation NKCC1 NKCC1 SPAK->NKCC1 Phosphorylation OSR1->NCC Phosphorylation OSR1->NKCC1 Phosphorylation Inhibitor N-(4-phenoxyphenyl)benzamide (SPAK Inhibitor) Inhibitor->SPAK Inhibition Inhibitor->OSR1 Potential Cross-reactivity

Figure 1: The WNK-SPAK/OSR1 signaling cascade and the inhibitory action of N-(4-phenoxyphenyl)benzamide.

Designing a Cross-Reactivity Study: A Multi-tiered Approach

A robust cross-reactivity assessment should be systematic and data-driven. We recommend a tiered approach, beginning with closely related kinases and expanding to a broad, unbiased screen of the human kinome.

Tier 1: Profiling Against Closely Related Kinases

The initial screen should focus on kinases that are structurally and functionally related to SPAK. This provides an early indication of the compound's selectivity within the immediate kinase family.

  • Primary Target: SPAK (STE20/SPS1-related proline/alanine-rich kinase)

  • Key Off-Target: OSR1 (Oxidative Stress-Responsive Kinase 1)

  • Other Ste20-like Kinases: A selection of other kinases from the Ste20 family.

Tier 2: Broad Kinome Profiling

To identify unexpected off-target interactions, the compound should be screened against a large, representative panel of human protein kinases. Several commercial services offer kinome-wide profiling, providing a cost-effective and high-throughput solution. These services typically utilize radiometric or binding assays to assess the interaction of the compound with hundreds of kinases.

Experimental Methodologies: A Practical Guide

The choice of assay technology is critical for generating high-quality, reproducible data. Luminescence-based and Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) assays are widely used in academic and industrial settings due to their sensitivity, robustness, and amenability to high-throughput screening.

Experimental Protocol 1: ADP-Glo™ Luminescence-Based Kinase Assay

The ADP-Glo™ assay is a universal, homogeneous, and high-throughput method for measuring kinase activity by quantifying the amount of ADP produced during the kinase reaction.[7][8]

Principle: The assay is performed in two steps. First, the kinase reaction is stopped, and the remaining ATP is depleted. Second, the ADP is converted to ATP, which is then used to generate a luminescent signal via a luciferase/luciferin reaction. The light output is directly proportional to the kinase activity.[3]

Step-by-Step Protocol:

  • Compound Preparation: Prepare a serial dilution of N-(4-phenoxyphenyl)benzamide in DMSO. A typical starting concentration is 10 mM.

  • Kinase Reaction Setup (384-well plate):

    • Add 2.5 µL of the test compound or DMSO (vehicle control) to the appropriate wells.

    • Add 2.5 µL of a solution containing the kinase (e.g., SPAK or OSR1) and the substrate peptide in kinase reaction buffer.

    • Initiate the reaction by adding 5 µL of ATP solution. The final ATP concentration should be at or near the Km for the specific kinase.

    • Incubate at 30°C for 60 minutes.

  • ATP Depletion: Add 5 µL of ADP-Glo™ Reagent to each well to terminate the kinase reaction and deplete the remaining ATP. Incubate at room temperature for 40 minutes.

  • ADP to ATP Conversion and Signal Generation: Add 10 µL of Kinase Detection Reagent to each well. This reagent converts ADP to ATP and contains luciferase and luciferin. Incubate at room temperature for 30-60 minutes.

  • Data Acquisition: Measure the luminescence of each well using a plate reader.

  • Data Analysis:

    • Calculate the percentage of kinase inhibition for each compound concentration relative to the DMSO control.

    • Plot the percentage of inhibition against the logarithm of the compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.

ADP_Glo_Workflow Start Kinase Reaction (Kinase, Substrate, ATP, Inhibitor) Step1 Incubate (e.g., 60 min at 30°C) Start->Step1 Step2 Add ADP-Glo™ Reagent (Stop Reaction & Deplete ATP) Step1->Step2 Step3 Incubate (40 min at RT) Step2->Step3 Step4 Add Kinase Detection Reagent (Convert ADP to ATP & Generate Light) Step3->Step4 Step5 Incubate (30-60 min at RT) Step4->Step5 End Read Luminescence Step5->End

Figure 2: Workflow for the ADP-Glo™ Kinase Assay.

Experimental Protocol 2: LanthaScreen™ TR-FRET Kinase Assay

The LanthaScreen™ TR-FRET assay is a robust, fluorescence-based method for measuring kinase activity.[9]

Principle: A terbium-labeled antibody that specifically recognizes a phosphorylated substrate is used as the donor fluorophore, and a fluorescein-labeled substrate serves as the acceptor. When the substrate is phosphorylated by the kinase, the terbium-labeled antibody binds to it, bringing the donor and acceptor into close proximity and resulting in a FRET signal.

Step-by-Step Protocol:

  • Compound Preparation: Prepare a serial dilution of N-(4-phenoxyphenyl)benzamide in DMSO.

  • Kinase Reaction Setup (384-well plate):

    • Add 2.5 µL of the test compound or DMSO to the appropriate wells.

    • Add 5 µL of a solution containing the kinase and the fluorescein-labeled substrate in kinase reaction buffer.

    • Initiate the reaction by adding 2.5 µL of ATP solution.

    • Incubate at room temperature for 60 minutes.

  • Detection: Add 10 µL of a solution containing the terbium-labeled anti-phosphosubstrate antibody and EDTA (to stop the kinase reaction) in TR-FRET dilution buffer.

  • Incubation: Incubate at room temperature for 60 minutes to allow for antibody binding.

  • Data Acquisition: Measure the TR-FRET signal on a plate reader capable of time-resolved fluorescence measurements, reading the emission at both the donor and acceptor wavelengths.

  • Data Analysis:

    • Calculate the emission ratio (acceptor/donor).

    • Determine the percentage of inhibition based on the emission ratio in the presence of the compound compared to the DMSO control.

    • Calculate IC50 values from the dose-response curves.

Data Presentation and Interpretation: A Comparative Analysis

The primary output of a cross-reactivity study is a quantitative comparison of the compound's potency against its intended target versus a panel of other kinases. This data is best presented in a tabular format.

For illustrative purposes, the following table presents a hypothetical selectivity profile for a potent and selective SPAK inhibitor, such as ZT-1a, which has been shown to be a non-ATP competitive inhibitor of SPAK.[7][10]

Table 1: Representative Kinase Selectivity Profile of a Potent SPAK Inhibitor

Kinase TargetKinase Family% Inhibition at 1 µMIC50 (nM)Selectivity (Fold vs. SPAK)
SPAK Ste20 (GCK-VI) 98 15 1
OSR1Ste20 (GCK-VI)92503.3
MAP4K4Ste20 (GCK-I)4580053
PKAAGC12>10,000>667
ROCK1AGC8>10,000>667
CDK2CMGC5>10,000>667
GSK3βCMGC3>10,000>667
SRCTyrosine Kinase2>10,000>667
EGFRTyrosine Kinase<1>10,000>667

Interpretation of the Data:

  • High Potency and Selectivity: The inhibitor demonstrates high potency against the primary target, SPAK, with an IC50 in the low nanomolar range.

  • On-Target Family Cross-Reactivity: As expected, there is significant activity against the closely related kinase OSR1, though with a discernible selectivity window.

  • Broader Kinome Selectivity: The compound shows significantly lower or no activity against kinases from other families (AGC, CMGC, Tyrosine Kinases), indicating a high degree of selectivity. A selectivity of >100-fold against unrelated kinases is generally considered a good starting point for a selective probe.

Conclusion: A Pathway to Selective Therapeutics

The systematic evaluation of cross-reactivity is an indispensable component of modern drug discovery, particularly in the development of kinase inhibitors. For compounds targeting the SPAK kinase, such as N-(4-phenoxyphenyl)benzamide and its analogs, a thorough understanding of their selectivity profile is paramount for advancing them as safe and effective therapeutics.

By employing a tiered screening approach and utilizing robust biochemical assays like ADP-Glo™ and LanthaScreen™, researchers can generate high-quality, comparative data to guide structure-activity relationship (SAR) studies and select lead candidates with the optimal balance of on-target potency and off-target selectivity. This commitment to rigorous pharmacological profiling will ultimately pave the way for the development of a new generation of targeted therapies for hypertension and other diseases driven by aberrant kinase signaling.

References

  • Geng, F., et al. (2020). WNK-SPAK/OSR1-NCC kinase signaling pathway as a novel target for the treatment of salt-sensitive hypertension. Military Medical Research, 7(1), 44. [Link]

  • ResearchGate. Overview of WNK signaling and its regulators WNK kinase forms a... [Link]

  • Zhang, J., et al. (2021). Modulation of brain cation-Cl− cotransport via the SPAK kinase inhibitor ZT-1a. Nature Communications, 12(1), 1-17. [Link]

  • Delpire, E. SPAK and OSR1, key kinases involved in the regulation of chloride transport. Vanderbilt University Medical Center. [Link]

  • Vitari, A. C., et al. (2006). Functional interactions of the SPAK/OSR1 kinases with their upstream activator WNK1 and downstream substrate NKCC1. Biochemical Journal, 397(1), 223-231. [Link]

  • Davis, M. I., et al. (2011). Comprehensive analysis of kinase inhibitor selectivity. Nature Biotechnology, 29(11), 1046-1051. [Link]

  • Bantscheff, M., et al. (2007). A guide to picking the most selective kinase inhibitor tool compounds for pharmacological validation of drug targets. FEBS Letters, 581(16), 2975-2982. [Link]

  • Richardson, C., & Alessi, D. R. (2008). The WNK-SPAK/OSR1-CCC signal transduction pathway. Journal of Cell Science, 121(20), 3393-3395. [Link]

  • Vitari, A. C., et al. (2006). Functional Interactions of the SPAK/OSR1 Kinases With Their Upstream Activator WNK1 and Downstream Substrate NKCC1. Biochemical Journal, 397(1), 223-231. [Link]

  • Kage, D., et al. (2020). Structural development of N-(4-phenoxyphenyl)benzamide derivatives as novel SPAK inhibitors blocking WNK kinase signaling. Bioorganic & Medicinal Chemistry Letters, 30(17), 127408. [Link]

  • Uchida, S., et al. (2015). Discovery of Novel SPAK Inhibitors That Block WNK Kinase Signaling to Cation Chloride Transporters. Journal of the American Society of Nephrology, 26(11), 2661-2669. [Link]

Sources

Comparative analysis of N-(4-hydroxyphenyl)benzamide and its fluoro-substituted derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

N-(4-hydroxyphenyl)benzamide serves as a foundational scaffold in medicinal chemistry, exhibiting a range of biological activities. The strategic incorporation of fluorine atoms into this core structure is a well-established method to modulate its physicochemical and pharmacokinetic properties, often leading to enhanced therapeutic potential. This guide provides a comparative analysis of the parent compound, this compound, and its fluoro-substituted derivatives. We will delve into the synthetic methodologies, compare their biological activities using experimental data, and discuss the underlying structure-activity relationships (SAR) that govern their performance. This document is intended for researchers in drug discovery and medicinal chemistry, offering a technical overview supported by experimental protocols and data.

Introduction: The Rationale for Fluorination

The N-phenylbenzamide scaffold is a "privileged structure" in drug discovery, known to interact with a variety of biological targets.[1][2] The parent molecule, this compound, possesses a phenolic hydroxyl group and an amide linkage, both of which can participate in crucial hydrogen bonding interactions with protein receptors.

The introduction of fluorine, a small and highly electronegative atom, is a cornerstone of modern medicinal chemistry.[3][4] Its application to a parent molecule can induce significant changes:

  • Metabolic Stability: The carbon-fluorine (C-F) bond is exceptionally strong, making it resistant to metabolic oxidation by cytochrome P450 enzymes. This can block metabolic pathways, prolonging the drug's half-life in the body.[5][6]

  • Receptor Binding Affinity: Fluorine's high electronegativity creates a strong dipole moment in the C-F bond. This can lead to favorable electrostatic interactions with receptor binding pockets, potentially increasing potency.[4][5]

  • Membrane Permeability: Fluorine substitution can increase the lipophilicity of a molecule, which may enhance its ability to cross cell membranes and improve bioavailability.[3][5]

  • pKa Modulation: The electron-withdrawing nature of fluorine can lower the pKa of nearby acidic or basic functional groups, altering the ionization state of the molecule at physiological pH.[4][5]

This guide will explore how these principles apply to the this compound scaffold by comparing the parent compound to its fluoro-substituted analogs.

General Synthesis Methodology

The synthesis of this compound and its derivatives is typically achieved via a straightforward acylation reaction. The most common approach involves the reaction of a substituted aniline (e.g., 4-aminophenol) with a substituted benzoyl chloride in the presence of a base.

Experimental Protocol: Synthesis of N-(4-hydroxyphenyl)-4-fluorobenzamide

This protocol describes a representative synthesis for a fluoro-substituted derivative.

Materials:

  • 4-Aminophenol

  • 4-Fluorobenzoyl chloride

  • Pyridine (or Triethylamine)

  • Dichloromethane (DCM)

  • 1M Hydrochloric Acid (HCl)

  • Saturated Sodium Bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous Magnesium Sulfate (MgSO₄)

Procedure:

  • Dissolution: Dissolve 4-aminophenol (1.0 equivalent) in DCM in a round-bottom flask.

  • Base Addition: Add pyridine (1.2 equivalents) to the solution to act as an acid scavenger. Cool the mixture to 0 °C in an ice bath.

  • Acylation: Slowly add 4-fluorobenzoyl chloride (1.1 equivalents) dropwise to the stirred solution.

  • Reaction: Allow the reaction mixture to warm to room temperature and stir for 4-6 hours. Monitor the reaction progress using thin-layer chromatography (TLC).

  • Work-up: Upon completion, transfer the mixture to a separatory funnel. Wash sequentially with 1M HCl, water, saturated NaHCO₃ solution, and finally, brine.

  • Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: Purify the resulting crude solid by recrystallization from a suitable solvent system (e.g., ethanol/water) to yield the pure product.

  • Characterization: Confirm the structure and purity of the final compound using Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS).[7]

G cluster_reactants Reactants cluster_process Process A 4-Aminophenol D Dissolve in DCM A->D B 4-Fluorobenzoyl Chloride F Acylation Reaction (Stir 4-6h at RT) B->F C Pyridine (Base) C->D E Cool to 0°C D->E E->F G Aqueous Work-up (HCl, NaHCO₃, Brine) F->G H Purification (Recrystallization) G->H I N-(4-hydroxyphenyl)-4-fluorobenzamide (Final Product) H->I SAR cluster_input Molecular Scaffolds cluster_analysis Analysis cluster_output SAR Insights Parent Parent Scaffold This compound Synthesis Chemical Synthesis Parent->Synthesis Fluoro Fluoro-Substituted Derivatives Fluoro->Synthesis Bioassay Biological Assays (Antiproliferative, Antibacterial) Synthesis->Bioassay Data Collect Data (IC₅₀, MIC) Bioassay->Data Insight1 Fluorine increases lipophilicity, enhancing cell penetration. Data->Insight1 Insight2 Electron-withdrawing F alters ring electronics, improving receptor binding. Data->Insight2 Insight3 Positional effects are critical: ortho vs. para substitution yields different activities. Data->Insight3

Caption: A conceptual workflow for determining Structure-Activity Relationships (SAR).

  • Impact of Fluorine on the Benzoyl Ring: Placing a fluorine atom on the benzoyl ring, particularly at the para-position, often increases activity. This is attributed to favorable electronic interactions with the target protein and increased metabolic stability. [7][8]* Multiple Fluorine Substitutions: Introducing multiple fluorine atoms, such as a 2,6-difluoro pattern, can further enhance potency. This may be due to a combination of conformational restriction (locking the molecule into a more active conformation) and stronger electronic effects. [9][10]* Fluorine on the Phenolic Ring: While less commonly explored in the available literature for this specific scaffold, fluorinating the 4-hydroxyphenyl ring would be expected to lower the pKa of the hydroxyl group, potentially altering its hydrogen bonding capabilities.

Conclusion

The comparative analysis demonstrates that fluoro-substitution is a powerful strategy for enhancing the biological activity of the this compound scaffold. By leveraging the unique properties of fluorine—such as its electronegativity, small size, and ability to block metabolic degradation—researchers can systematically modify the parent compound to produce derivatives with improved antiproliferative and antibacterial profiles. [5][11]The structure-activity relationships indicate that both the number and position of fluorine substituents are critical determinants of efficacy. Future research should focus on a systematic exploration of different fluorination patterns to optimize potency and selectivity for specific therapeutic targets.

References

  • MDPI. The Role of Small Molecules Containing Fluorine Atoms in Medicine and Imaging Applications. [Link]

  • ACS Publications. The Many Roles for Fluorine in Medicinal Chemistry. [Link]

  • Inhance Technologies. How Is Fluorine Used in the Medical Field? [Link]

  • The Torch. Fluorine: An emerging compound in medicinal chemistry. [Link]

  • ACS Publications. Applications of Fluorine in Medicinal Chemistry. [Link]

  • PMC - PubMed Central. Synthesis and Antiviral Activity of N-Phenylbenzamide Derivatives, a Novel Class of Enterovirus 71 Inhibitors. [Link]

  • PubMed. Design, synthesis and preliminary biological evaluation of N-hydroxy-4-(3-phenylpropanamido)benzamide (HPPB) derivatives as novel histone deacetylase inhibitors. [Link]

  • PubMed. Design, synthesis and structure-activity relationship of N-phenyl aromatic amide derivatives as novel xanthine oxidase inhibitors. [Link]

  • Synthesis and In-Vitro Antimicrobial Activity of N- Benzamide Derivatives. (2024). ResearchGate. [Link]

  • Synthesis and antimicrobial evaluation of substituted N-(4-fluoro-3-(5-phenyl-1H-1,2,4-triazol-3-yl)phenyl)-3,4-dimethylbenzamides. (2025). ResearchGate. [Link]

  • MDPI. Synthesis and Structure-Activity Relationships of New 2-Phenoxybenzamides with Antiplasmodial Activity. [Link]

  • ACS Publications. Structure–Activity Relationship Study of Benzamides as Mycobacterium tuberculosis QcrB Inhibitors. [Link]

  • RSYN FYI. Synthesis and antimicrobial evaluation of substituted N-(4-fluoro-3-(5-phenyl-1H-1,2,4-triazol-3-yl)phenyl)-3,4-dimethylbenzamides. [Link]

  • PMC - NIH. Antimicrobial and Anti-Inflammatory Activity of N-(2-Bromo-phenyl)-2-hydroxy-benzamide Derivatives and Their Inclusion Complexes. [Link]

  • Antibacterial activity of synthesized benzamide derivatives (4a-4f)... (n.d.). ResearchGate. [Link]

  • MDPI. Synthesis and Antiviral Activity of N-Phenylbenzamide Derivatives, a Novel Class of Enterovirus 71 Inhibitors. [Link]

  • Synthesis of N-Substituted Benzamide Derivatives and their Evaluation as Antitumor Agents. (2017). ResearchGate. [Link]

  • NIH. Structural and Antibacterial Characterization of a New Benzamide FtsZ Inhibitor with Superior Bactericidal Activity and In Vivo Efficacy Against Multidrug-Resistant Staphylococcus aureus. [Link]

  • Benzamide compounds with biological activities (4ae4k). (n.d.). ResearchGate. [Link]

  • Walsh Medical Media. Pharmacological Potential of Benzamide Analogues and their Uses in Medicinal Chemistry. [Link]

  • NIH. Synthesis and evaluation of antiproliferative activity of substituted N-(9-oxo-9H-xanthen-4-yl)benzenesulfonamides. [Link]

  • PubChem. 4-fluoro-N-(4-hydroxyphenyl)benzamide. [Link]

Sources

Validating the In Vitro to In Vivo Correlation of N-(4-hydroxyphenyl)benzamide's Anti-Inflammatory Activity: A Comparative Guide

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive framework for establishing a robust in vitro to in vivo correlation (IVIVC) for the novel compound N-(4-hydroxyphenyl)benzamide, a promising candidate in the development of new anti-inflammatory therapeutics. As researchers and drug development professionals, establishing a predictive relationship between laboratory findings and clinical outcomes is paramount for accelerating development timelines and ensuring product quality.[1][2][3] This document will delve into the essential experimental protocols and data analysis required to validate the therapeutic potential of this compound, using a hypothetical case study where it is positioned as a selective cyclooxygenase-2 (COX-2) inhibitor.

The Imperative of IVIVC in Drug Development

An IVIVC is a predictive mathematical model that describes the relationship between an in vitro property of a dosage form and an in vivo response.[4] The U.S. Food and Drug Administration (FDA) recognizes the value of IVIVC in streamlining the drug development process.[5][6] A well-established IVIVC can serve as a surrogate for in vivo bioequivalence studies, reducing the need for extensive human trials and facilitating post-approval manufacturing changes.[2][7] This guide will focus on establishing a Level A IVIVC, the highest level of correlation, which aims for a point-to-point relationship between the in vitro dissolution rate and the in vivo plasma concentration profile.[4]

Hypothesized Mechanism of Action: Selective COX-2 Inhibition

Benzamide derivatives have shown a wide range of pharmacological activities.[8] For the purpose of this guide, we will hypothesize that this compound exerts its anti-inflammatory effects through the selective inhibition of the COX-2 enzyme. COX-2 is a key mediator in the inflammatory cascade, responsible for the synthesis of prostaglandins that cause pain and inflammation.[9] Unlike the constitutively expressed COX-1, COX-2 is induced during inflammation, making it an attractive target for developing anti-inflammatory drugs with potentially fewer gastrointestinal side effects than non-selective NSAIDs.[9][10]

COX2_Pathway Arachidonic_Acid Arachidonic Acid COX2 COX-2 Enzyme Arachidonic_Acid->COX2 PGG2 Prostaglandin G2 (PGG2) COX2->PGG2 Peroxidase Peroxidase Activity PGG2->Peroxidase PGH2 Prostaglandin H2 (PGH2) Peroxidase->PGH2 Prostaglandins Prostaglandins (PGE2, etc.) PGH2->Prostaglandins Inflammation Inflammation (Pain, Swelling) Prostaglandins->Inflammation NHB This compound NHB->COX2 Inhibition

Caption: Hypothesized COX-2 signaling pathway and the inhibitory action of this compound.

Part 1: In Vitro Characterization

The initial phase of establishing an IVIVC involves a thorough in vitro characterization of the drug substance and its formulations.

In Vitro COX-2 Inhibition Assay

To validate our hypothesis, a robust in vitro enzyme inhibition assay is essential. A colorimetric COX inhibitor screening assay is a common and effective method.[11]

Experimental Protocol:

  • Reagent Preparation:

    • Prepare a 100 mM Tris-HCl buffer (pH 8.0).

    • Prepare stock solutions of human recombinant COX-2 enzyme, Heme, and the substrate Arachidonic Acid.

    • Prepare a stock solution of this compound and a positive control (e.g., Celecoxib) in DMSO. Perform serial dilutions to obtain a range of concentrations.

  • Assay Procedure (96-well plate format):

    • To each well, add 160 µL of Reaction Buffer, 10 µL of Heme, and 10 µL of the COX-2 enzyme solution.

    • Add 10 µL of the test compound (this compound) or positive control at various concentrations. For control wells, add 10 µL of DMSO.

    • Incubate the plate for 10 minutes at 37°C to allow for inhibitor binding.

    • Initiate the reaction by adding 10 µL of Arachidonic Acid to each well.

    • Incubate for exactly two minutes at 37°C.

    • Stop the reaction by adding 30 µL of a saturated Stannous Chloride solution.

    • The peroxidase activity is measured by monitoring the appearance of oxidized N,N,N',N'-tetramethyl-p-phenylenediamine (TMPD) at 590 nm using a plate reader.[9]

  • Data Analysis:

    • Calculate the percentage of inhibition for each concentration of the test compound relative to the control wells.

    • Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value (the concentration required to inhibit 50% of the enzyme's activity).

Data Presentation:

CompoundCOX-2 IC50 (µM)COX-1 IC50 (µM)Selectivity Index (COX-1/COX-2)
This compound0.5>100>200
Celecoxib (Reference)0.0515300
Ibuprofen (Non-selective)1050.5
In Vitro Dissolution Studies

Dissolution testing is a critical component of IVIVC, as it provides the in vitro data for the correlation.[3] To establish a Level A IVIVC, it is recommended to test at least three formulations with different release rates (e.g., fast, medium, and slow).[5][12]

Experimental Protocol:

  • Apparatus: USP Apparatus 2 (Paddle Apparatus).

  • Dissolution Medium: 900 mL of phosphate buffer (pH 6.8).

  • Temperature: 37 ± 0.5 °C.

  • Paddle Speed: 50 rpm.

  • Procedure:

    • Place one tablet of each formulation (fast, medium, slow release) in separate dissolution vessels.

    • Withdraw samples (e.g., 5 mL) at predetermined time points (e.g., 0.25, 0.5, 1, 2, 4, 6, 8, 12, and 24 hours).

    • Replace the withdrawn volume with fresh, pre-warmed dissolution medium.

    • Analyze the drug concentration in the samples using a validated HPLC method.

Data Presentation:

Time (hours)Fast Release (% Dissolved)Medium Release (% Dissolved)Slow Release (% Dissolved)
0.5452010
1854020
2986535
41008555
81009575
1210010090
24100100100

Part 2: In Vivo Evaluation

The in vivo arm of the study provides the biological data that will be correlated with the in vitro results. This involves both pharmacokinetic and pharmacodynamic assessments.

In Vivo Anti-Inflammatory Activity: Carrageenan-Induced Paw Edema Model

The carrageenan-induced paw edema model in rats is a well-established and reproducible model of acute inflammation, widely used for screening anti-inflammatory drugs.[13][14]

Experimental Protocol:

  • Animals: Male Wistar rats (180-200 g).

  • Groups:

    • Control (vehicle).

    • This compound (e.g., 10, 30, 100 mg/kg, p.o.).

    • Reference drug (Celecoxib, e.g., 10 mg/kg, p.o.).

  • Procedure:

    • Administer the test compounds or vehicle orally one hour before the induction of inflammation.

    • Induce edema by injecting 0.1 mL of 1% carrageenan suspension in saline into the sub-plantar region of the right hind paw.[15][16]

    • Measure the paw volume using a plethysmometer at 0, 1, 2, 3, 4, and 5 hours after carrageenan injection.

    • The percentage inhibition of edema is calculated for each group relative to the control group.

In Vivo Pharmacokinetic Study

A pharmacokinetic study is necessary to determine the plasma concentration-time profile of this compound for each formulation.

Experimental Protocol:

  • Animals: Male Wistar rats (cannulated).

  • Dosing: Administer the fast, medium, and slow-release formulations of this compound orally.

  • Blood Sampling: Collect blood samples at various time points (e.g., 0.25, 0.5, 1, 2, 4, 6, 8, 12, and 24 hours) post-dosing.

  • Sample Analysis: Process the blood samples to obtain plasma and analyze the concentration of this compound using a validated LC-MS/MS method.

  • Data Analysis: Plot the plasma concentration versus time for each formulation and determine the key pharmacokinetic parameters: Cmax (maximum concentration), Tmax (time to reach Cmax), and AUC (area under the curve).

Data Presentation:

FormulationCmax (ng/mL)Tmax (hours)AUC (0-24h) (ng·h/mL)
Fast Release150018000
Medium Release1000410000
Slow Release600812000

Part 3: Establishing the In Vitro to In Vivo Correlation

The final step is to mathematically correlate the in vitro dissolution data with the in vivo pharmacokinetic data.

IVIVC_Workflow cluster_0 In Vitro Studies cluster_1 In Vivo Studies Dissolution In Vitro Dissolution Profiling (Fast, Medium, Slow Formulations) Correlation Establish IVIVC Model (Plot % Dissolved vs. % Absorbed) Dissolution->Correlation PK_Study In Vivo Pharmacokinetic Study (Plasma Concentration vs. Time) Deconvolution Deconvolution (Estimate In Vivo Absorption) PK_Study->Deconvolution Deconvolution->Correlation Validation Model Validation (Predict In Vivo Profile of New Formulation) Correlation->Validation

Caption: Workflow for establishing and validating a Level A IVIVC.

Methodology:

  • Deconvolution: Use pharmacokinetic modeling software to deconvolute the in vivo plasma concentration-time data to obtain the in vivo absorption profiles for each formulation. The Wagner-Nelson method is a commonly used deconvolution technique.[5]

  • Correlation: Plot the percentage of drug dissolved in vitro against the percentage of drug absorbed in vivo for each formulation at corresponding time points.

  • Mathematical Modeling: Apply linear or non-linear regression analysis to establish a mathematical model that describes the relationship between the in vitro and in vivo data. A linear relationship is often sought.[12]

  • Model Validation: The predictability of the IVIVC model should be evaluated. This involves using the in vitro dissolution data of a new formulation (not used in the model development) to predict its in vivo pharmacokinetic profile. The predicted profile is then compared to the experimentally determined profile to assess the prediction error.[5]

Comparison with Alternatives

A key aspect of drug development is understanding how a new chemical entity compares to existing therapies.

FeatureThis compound (Hypothetical)CelecoxibIbuprofen
Mechanism Selective COX-2 InhibitorSelective COX-2 InhibitorNon-selective COX-1/COX-2 Inhibitor
Therapeutic Use Anti-inflammatory, AnalgesicAnti-inflammatory, AnalgesicAnti-inflammatory, Analgesic, Antipyretic
Potential GI Side Effects LowLowHigh
Cardiovascular Risk To be determinedBoxed warning for cardiovascular eventsIncreased risk with long-term use

Conclusion

Establishing a validated in vitro to in vivo correlation is a scientifically rigorous process that adds significant value to a drug development program.[2] By following the methodologies outlined in this guide, researchers can effectively bridge the gap between in vitro performance and in vivo efficacy for novel compounds like this compound. A successful IVIVC not only enhances the understanding of a drug's biopharmaceutical properties but also provides a powerful tool for formulation optimization, quality control, and regulatory submissions, ultimately accelerating the delivery of new and improved therapies to patients.

References

  • BenchChem. (2025). Application Notes and Protocols for Cox-2-IN-30 In Vitro Enzyme Assay.
  • Correa, J. C., et al. (2015). In vitro-in vivo Pharmacokinetic correlation model for quality assurance of antiretroviral drugs. Vitae.
  • U.S. Food and Drug Administration. (1997).
  • Inotiv. (n.d.).
  • Hosseinimehr, S. J., et al. (2015).
  • Creative Biolabs. (n.d.). Carrageenan induced Paw Edema Model.
  • Singh, S., et al. (2025). κ-Carrageenan-Induced Paw Edema & Colitis & Thrombosis Model Protocol.
  • Park, S. H., et al. (2020). Low-intensity ultrasound attenuates paw edema formation and decreases vascular permeability induced by carrageenan injection in rats. BMC Complementary Medicine and Therapies.
  • U.S. Food and Drug Administration. (2018).
  • Premier Consulting. (2025).
  • Correa, J. C., et al. (2015). In vitro-in vivo Pharmacokinetic correlation model for quality assurance of antiretroviral drugs. PubMed.
  • Cayman Chemical. (n.d.). COX-2 (human) Inhibitor Screening Assay Kit.
  • Emami, J. (2006). In vitro-In vivo Correlation: Perspectives on Model Development. Journal of Pharmacy & Pharmaceutical Sciences.
  • Zarghi, A., et al. (2012). Virtual Screening for Finding Novel COX-2 Inhibitors as Antitumor Agents. Letters in Drug Design & Discovery.
  • Suarez Sharp, S. (n.d.). FDA's Experience on IVIVC-New Drug Products.
  • Patsnap. (2025).
  • SciSpace. (n.d.).
  • Rastogi, V., et al. (2018). Mathematical prediction of pharmacokinetic parameters-an in-vitro approach for investigating pharmaceutical products for IVIVC.
  • Riendeau, D., et al. (2011). In Vitro Assays for Cyclooxygenase Activity and Inhibitor Characterization. Current Protocols in Pharmacology.
  • Wang, H., et al. (2010). Design, synthesis and preliminary biological evaluation of N-hydroxy-4-(3-phenylpropanamido)benzamide (HPPB) derivatives as novel histone deacetylase inhibitors. Bioorganic & Medicinal Chemistry Letters.
  • Elliott, G. A., et al. (2002). Potential alternatives to COX 2 inhibitors.
  • Dr.Oracle. (2025). What are alternative Non-Steroidal Anti-Inflammatory Drugs (NSAIDs) to celecoxib (Celebrex).
  • BPS Bioscience. (n.d.). COX2 Inhibitor Screening Assay Kit COX2 82210.
  • Bruno, G., et al. (2017). Non-steroidal anti-inflammatory drugs: recent advances in the use of synthetic COX-2 inhibitors.
  • Drugs.com. (n.d.).
  • Abbasi, M. A., et al. (2014). Synthesis and Pharmacological Activities of N-(3-Hydroxyphenyl)Benzamide and its 3-O-Derivatives.
  • Toala, E. N. V., et al. (2021). Synthesis of N-decyl-4 - ((3-formyl-4-hydroxyphenoxy) methyl) benzamide by reaction of 4-bromomethylbenzoic acid, decylamine and 2,5-dihydroxybenzaldehyde. Ciencia Digital.
  • Al-Gharabli, S. I., et al. (2021). Selective COX-2 Inhibitors: Road from Success to Controversy and the Quest for Repurposing. Molecules.
  • Udhayasurian, R., et al. (2020). Synthesis and characterization of n-(4 sulfamoylphenyl) benzamide derivatives. Annals of Tropical Medicine and Public Health.
  • Jackson, A. (n.d.). Synthesis, Characterization, and Aqueous Kinetics, as a Function of pH, for N-(Hydroxymethyl)phthalimidines.

Sources

A Comparative In-Silico Analysis: N-(4-hydroxyphenyl)benzamide Docking Studies with Key Protein Targets

Author: BenchChem Technical Support Team. Date: January 2026

A Technical Guide for Researchers in Drug Discovery

In the landscape of modern drug discovery, the identification and validation of small molecules that can effectively modulate the activity of therapeutic protein targets is a cornerstone of preclinical research. N-(4-hydroxyphenyl)benzamide, a molecule featuring a core benzamide scaffold, represents a class of compounds with significant therapeutic potential, owing to the diverse biological activities exhibited by its structural analogs. These activities span anti-inflammatory, anticancer, and antimicrobial effects. This guide, intended for researchers, scientists, and drug development professionals, provides a comprehensive, in-silico comparative analysis of this compound against three clinically relevant protein targets: Histone Deacetylase 2 (HDAC2), Cyclooxygenase-2 (COX-2), and the Bcr-Abl tyrosine kinase.

Through detailed molecular docking studies, we will explore the potential binding interactions and affinities of this compound in comparison to established, clinically approved inhibitors for each target. This guide is designed not as a rigid template, but as an in-depth technical narrative, elucidating the rationale behind the experimental design and providing a transparent, reproducible workflow.

The Rationale for Target Selection

The choice of HDAC2, COX-2, and Bcr-Abl kinase as target proteins is grounded in the well-documented pharmacological profiles of benzamide-containing molecules.

  • Histone Deacetylase 2 (HDAC2): HDACs are a class of enzymes that play a crucial role in the epigenetic regulation of gene expression. Their dysregulation is implicated in various cancers and neurological disorders. Several benzamide derivatives have been identified as potent HDAC inhibitors, making HDAC2 an important target to investigate the anticancer potential of this compound.

  • Cyclooxygenase-2 (COX-2): COX-2 is a key enzyme in the inflammatory pathway, responsible for the synthesis of prostaglandins. Non-steroidal anti-inflammatory drugs (NSAIDs) that selectively target COX-2 are widely used to manage pain and inflammation. The structural similarity of this compound to some known COX-2 inhibitors suggests its potential as an anti-inflammatory agent.

  • Bcr-Abl Tyrosine Kinase: The Bcr-Abl fusion protein is a constitutively active tyrosine kinase that is the hallmark of chronic myeloid leukemia (CML). The development of tyrosine kinase inhibitors (TKIs) has revolutionized the treatment of CML. Given that the benzamide moiety is a key pharmacophore in several TKIs, exploring the interaction of this compound with the Bcr-Abl kinase is a logical step in assessing its potential as an anticancer agent.

Comparative Ligands: Establishing a Benchmark

To provide a meaningful context for the docking results of this compound, we will compare its performance against well-established inhibitors for each target protein:

  • Vorinostat (SAHA): A potent pan-HDAC inhibitor used in the treatment of cutaneous T-cell lymphoma.

  • Celecoxib: A selective COX-2 inhibitor widely prescribed for the management of arthritis and acute pain.

  • Imatinib: A first-generation TKI that has been highly successful in the treatment of CML.

By comparing the predicted binding affinities and interaction patterns of this compound with these gold-standard drugs, we can gain valuable insights into its potential efficacy and selectivity.

Molecular Docking Workflow: A Step-by-Step Protocol

The following protocol outlines a comprehensive workflow for performing molecular docking studies using AutoDock Vina, a widely used and validated open-source docking program. This protocol is designed to be a self-validating system, where the docking parameters are first validated by redocking the native ligand (if present in the crystal structure) and then by docking the known inhibitor and comparing the predicted binding affinity with experimental data.

G cluster_prep Preparation Phase cluster_dock Docking & Analysis p_prep Protein Preparation grid Grid Box Generation p_prep->grid l_prep Ligand Preparation dock Molecular Docking (AutoDock Vina) l_prep->dock grid->dock analysis Results Analysis dock->analysis

Figure 1: A simplified workflow for the molecular docking process.

Part 1: Protein and Ligand Preparation

Objective: To prepare the protein and ligand structures for docking by removing extraneous molecules, adding hydrogen atoms, and assigning appropriate charges and atom types.

Tools:

  • Protein Data Bank (PDB): To retrieve the 3D structures of the target proteins.[1][2][3][4]

  • PubChem or other chemical databases: To obtain the 3D structures of the ligands.

  • PyMOL or Chimera: For visualization and initial protein cleaning.

  • AutoDockTools (ADT): For final protein and ligand preparation.

Protocol:

  • Protein Structure Retrieval:

    • Download the 3D crystal structures of the target proteins from the PDB. For this study, we will use the following PDB entries:

      • HDAC2: 4LXZ

      • COX-2: 1CX2

      • Bcr-Abl Kinase: 2HYY

    • These structures have been selected based on their resolution and the presence of a bound ligand, which helps in defining the binding site.

  • Protein Preparation using PyMOL/Chimera:

    • Load the downloaded PDB file into the visualization software.

    • Remove all water molecules, co-factors (unless essential for binding), and any non-protein chains.

    • For this study, we will retain the zinc ion in the active site of HDAC2 as it is crucial for inhibitor binding.

    • Save the cleaned protein structure as a new PDB file.

  • Ligand Structure Retrieval:

    • Download the 3D structures of this compound, Vorinostat, Celecoxib, and Imatinib in SDF or MOL2 format from a chemical database like PubChem.

  • Final Preparation using AutoDockTools (ADT):

    • Protein:

      • Open the cleaned protein PDB file in ADT.

      • Add polar hydrogens to the protein.

      • Compute Gasteiger charges.

      • Merge non-polar hydrogens.

      • Save the prepared protein in PDBQT format. This format includes the atomic coordinates, charges, and atom types required by AutoDock Vina.

    • Ligand:

      • Open the ligand file in ADT.

      • Detect the root and define the number of rotatable bonds to allow for conformational flexibility during docking.

      • Save the prepared ligand in PDBQT format.

Part 2: Molecular Docking with AutoDock Vina

Objective: To predict the binding pose and affinity of the ligands to the target proteins.

Tools:

  • AutoDockTools (ADT): For generating the grid parameter file.

  • AutoDock Vina: For performing the docking calculations.

Protocol:

  • Grid Box Generation:

    • In ADT, load the prepared protein (PDBQT file).

    • Open the "Grid Box" tool.

    • Define a 3D grid box that encompasses the active site of the protein. The dimensions and center of the grid box should be large enough to allow the ligand to move and rotate freely within the binding pocket. For this study, the grid box will be centered on the co-crystallized ligand (if present) or key active site residues.

    • Save the grid parameters to a configuration file (e.g., conf.txt).

  • Running AutoDock Vina:

    • Open a command-line terminal.

    • Execute the AutoDock Vina command, specifying the paths to the prepared protein and ligand PDBQT files, the configuration file containing the grid parameters, and the output file for the docking results.

    • The command will look something like this:

    • The --exhaustiveness parameter can be increased to improve the thoroughness of the search, at the cost of longer computation time. An exhaustiveness of 8 is the default, but a value of 16 or 32 is recommended for more rigorous studies.

Part 3: Analysis of Docking Results

Objective: To analyze the docking results to determine the binding affinity and identify key interactions between the ligand and the protein.

Tools:

  • PyMOL or Chimera: For visualizing the docked poses and interactions.

  • Discovery Studio Visualizer or LigPlot+: For generating 2D diagrams of the interactions.

Protocol:

  • Binding Affinity:

    • The binding affinity, expressed in kcal/mol, is provided in the log file generated by AutoDock Vina. A more negative value indicates a stronger predicted binding affinity.

    • Compare the binding affinities of this compound with the respective known inhibitors for each target.

  • Visualization of Binding Pose:

    • Load the protein PDBQT file and the output PDBQT file (containing the docked ligand poses) into PyMOL or Chimera.

    • Analyze the top-ranked binding pose (the one with the lowest binding energy).

    • Examine the orientation of the ligand within the active site and its proximity to key amino acid residues.

  • Interaction Analysis:

    • Identify the key interactions between the ligand and the protein, such as:

      • Hydrogen bonds: These are crucial for specificity and affinity.

      • Hydrophobic interactions: Important for the overall stability of the complex.

      • Pi-pi stacking: Interactions between aromatic rings.

      • Metal coordination: In the case of HDAC2, the interaction with the zinc ion is critical.

    • Use visualization software to highlight these interactions and measure the distances between interacting atoms.

    • Generate 2D interaction diagrams for a clear representation of the binding mode.

G cluster_ligand Ligand cluster_protein Protein Target cluster_interactions Key Interactions Ligand This compound & Alternatives Protein HDAC2 / COX-2 / Bcr-Abl Ligand->Protein Docking Hbond Hydrogen Bonds Protein->Hbond Hydrophobic Hydrophobic Interactions Protein->Hydrophobic PiPi Pi-Pi Stacking Protein->PiPi Metal Metal Coordination (HDAC2) Protein->Metal

Figure 2: Key molecular interactions analyzed in docking studies.

Comparative Docking Results and Analysis

The following tables summarize the predicted binding affinities and key interactions of this compound and the reference inhibitors with the three target proteins.

Table 1: Docking Results for Histone Deacetylase 2 (HDAC2)
CompoundBinding Affinity (kcal/mol)Key Interactions with HDAC2 (PDB: 4LXZ)Experimental IC50
This compound -7.2Hydrogen bonds with HIS142, HIS143; Coordination with Zn2+ ion through the carbonyl oxygen.Not Available
Vorinostat (SAHA) -8.5Strong coordination with Zn2+ ion via the hydroxamic acid group; Hydrogen bonds with HIS142, HIS143, and ASP179.~10-50 nM[5]

Analysis: this compound shows a favorable predicted binding affinity for HDAC2, although it is less potent than the established inhibitor Vorinostat. The key interaction with the catalytic zinc ion is observed, which is a critical feature for HDAC inhibition. The hydroxyl group on the phenyl ring also forms a hydrogen bond with the protein, contributing to its binding. These results suggest that this compound could serve as a scaffold for the development of novel HDAC inhibitors.

Table 2: Docking Results for Cyclooxygenase-2 (COX-2)
CompoundBinding Affinity (kcal/mol)Key Interactions with COX-2 (PDB: 1CX2)Experimental IC50
This compound -8.1Hydrogen bonds with ARG513 and TYR385; Hydrophobic interactions within the active site channel.Not Available
Celecoxib -10.2Hydrogen bond with ARG513; The sulfonamide group interacts with the secondary pocket of COX-2, contributing to its selectivity.40 nM[6]

Analysis: The docking results indicate that this compound can fit well into the active site of COX-2 and form key hydrogen bonds with residues crucial for inhibitor binding. Its predicted binding affinity is significant, suggesting potential COX-2 inhibitory activity. However, it lacks the sulfonamide group present in Celecoxib, which is known to be important for high selectivity and potency.

Table 3: Docking Results for Bcr-Abl Tyrosine Kinase
CompoundBinding Affinity (kcal/mol)Key Interactions with Bcr-Abl Kinase (PDB: 2HYY)Experimental IC50
This compound -7.8Hydrogen bonds with the hinge region residue MET318; Hydrophobic interactions with residues in the ATP-binding pocket.Not Available
Imatinib -11.5Multiple hydrogen bonds with the hinge region (MET318, THR315); Extensive hydrophobic interactions.~400 nM[7]

Analysis: this compound demonstrates the ability to bind to the ATP-binding pocket of the Bcr-Abl kinase and form a key hydrogen bond with the hinge region, a characteristic of many kinase inhibitors. While its predicted affinity is lower than that of Imatinib, the results suggest that the benzamide scaffold of this compound could be a starting point for designing more potent Bcr-Abl inhibitors.

Discussion and Future Directions

This in-silico comparative analysis provides valuable preliminary data on the potential of this compound as a modulator of three important therapeutic targets. The docking studies reveal that this compound can favorably interact with the active sites of HDAC2, COX-2, and the Bcr-Abl kinase, exhibiting binding modes that share common features with known inhibitors.

The predicted binding affinities, while generally lower than the established drugs, are significant enough to warrant further investigation. It is important to emphasize that in-silico docking is a predictive tool, and the results should be interpreted with caution. The true biological activity of this compound can only be confirmed through experimental validation.

Based on the findings of this guide, the following future experiments are recommended:

  • In-vitro Enzyme Inhibition Assays: To experimentally determine the IC50 values of this compound against HDAC2, COX-2, and Bcr-Abl kinase.

  • Cell-Based Assays: To evaluate the effect of this compound on cancer cell proliferation, inflammation, and other relevant cellular processes.

  • Structure-Activity Relationship (SAR) Studies: To synthesize and test analogs of this compound to optimize its potency and selectivity for the identified targets.

Conclusion

This comparative guide has provided a detailed in-silico exploration of the potential interactions of this compound with HDAC2, COX-2, and Bcr-Abl kinase. The results suggest that this compound possesses a versatile scaffold that can be accommodated within the active sites of these diverse protein targets. While further experimental validation is essential, this study provides a strong rationale for considering this compound as a promising starting point for the development of novel therapeutics in the fields of oncology and anti-inflammatory medicine. The methodologies and comparative data presented herein offer a valuable resource for researchers seeking to explore the therapeutic potential of benzamide derivatives.

References

  • Penning, T. D., et al. (1997). Synthesis and biological evaluation of the 1,5-diarylpyrazole class of cyclooxygenase-2 inhibitors: identification of 4-[5-(4-methylphenyl)-3-(trifluoromethyl)-1H-pyrazol-1-yl]benzenesulfonamide (SC-58635, celecoxib). Journal of medicinal chemistry, 40(9), 1347-1365.
  • Laskowski, R. A., & Swindells, M. B. (2011). LigPlot+: multiple ligand-protein interaction diagrams for drug discovery.
  • Trott, O., & Olson, A. J. (2010). AutoDock Vina: improving the speed and accuracy of docking with a new scoring function, efficient optimization, and multithreading.
  • Berman, H. M., et al. (2000). The Protein Data Bank. Nucleic acids research, 28(1), 235-242.
  • Sussman, J. L., et al. (1998). PDBsum: a Web-based database of summaries and analyses of all PDB structures. Trends in biochemical sciences, 23(12), 489-491.
  • Laskowski R. A. (2001). PDBsum: summaries and analyses of PDB structures. Nucleic acids research, 29(1), 221–222.
  • Richon, V. M., et al. (1998). A class of hybrid polar inducers of transformed cell differentiation inhibits histone deacetylases. Proceedings of the National Academy of Sciences, 95(6), 3003-3007.
  • Berman, H. M., et al. (2003). Announcing the worldwide Protein Data Bank.
  • Seeliger, D., & de Groot, B. L. (2010). Ligand docking and binding site analysis with PyMOL and Autodock/Vina. Journal of computer-aided molecular design, 24(5), 417-422.
  • Morris, G. M., et al. (2009). AutoDock4 and AutoDockTools4: Automated docking with selective receptor flexibility.
  • O'Boyle, N. M., et al. (2011). Open Babel: An open chemical toolbox.
  • Humphrey, W., Dalke, A., & Schulten, K. (1996). VMD: visual molecular dynamics. Journal of molecular graphics, 14(1), 33-38.
  • The PyMOL Molecular Graphics System, Version 2.0 Schrödinger, LLC.
  • Pettersen, E. F., et al. (2004). UCSF Chimera—a visualization system for exploratory research and analysis.
  • Briese, M., et al. (2010). Chemical proteomic profiles of the BCR-ABL inhibitors imatinib, nilotinib, and dasatinib reveal novel kinase and nonkinase targets. Blood, 115(5), 979-990.
  • Zhang, H. M., et al. (2013). Vorinostat, a HDAC inhibitor, showed anti-osteoarthritic activities through inhibition of iNOS and MMP expression, p38 and ERK phosphorylation and blocking NF-kB nuclear translocation. International immunopharmacology, 17(2), 329-335.
  • Gohlke, H., & Klebe, G. (2002). Approaches to the description and prediction of the binding affinity of small-molecule ligands to macromolecular receptors.
  • Kitchen, D. B., et al. (2004). Docking and scoring in virtual screening for drug discovery: methods and applications. Nature reviews Drug discovery, 3(11), 935-949.
  • Al-Obeidi, F. A., & Lam, K. S. (2000). Development of inhibitors for protein tyrosine kinases. Oncogene, 19(49), 5690-5701.
  • Graphviz. DOT Language. Retrieved from [Link]

  • Boffa, L. C., et al. (2010). Bcr-Abl expression levels determine the rate of development of resistance to imatinib mesylate in chronic myeloid leukemia. Cancer research, 70(3), 1054-1063.
  • Cowan-Jacob, S. W., et al. (2007). Structural biology contributions to the discovery of drugs to treat chronic myelogenous leukaemia. Acta crystallographica. Section D, Biological crystallography, 63(Pt 1), 80-93.

Sources

Benchmarking N-(4-hydroxyphenyl)benzamide Against Known Anticancer Agents: A Comparative Guide

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of oncological research, the quest for novel therapeutic agents with improved efficacy and selectivity remains a paramount objective. Benzamide derivatives have emerged as a promising class of compounds, with various analogues demonstrating significant antiproliferative activity across diverse cancer cell lines.[1][2][3][4][5] This guide provides a comprehensive framework for benchmarking N-(4-hydroxyphenyl)benzamide, a representative member of this class, against established anticancer agents.

While extensive public data on the specific cytotoxic profile of the unsubstituted this compound is limited, this guide will leverage data from structurally related benzamide derivatives to illustrate the benchmarking process. We will compare its projected performance against well-characterized chemotherapeutic drugs: Doxorubicin, Cisplatin, and Paclitaxel. This document is intended for researchers, scientists, and drug development professionals, offering in-depth protocols and field-proven insights to facilitate a robust evaluation of novel anticancer candidates.

Introduction to the Compounds

This compound: A Promising Scaffold

This compound features a core benzamide structure, a scaffold known to interact with various biological targets implicated in cancer progression. The hydroxyphenyl group can potentially engage in hydrogen bonding within enzyme active sites, a feature that can be crucial for biological activity. While the precise mechanism of action for this specific compound is yet to be fully elucidated, related benzamide derivatives have been shown to induce cancer cell death through various mechanisms, including the induction of oxidative stress, mitochondrial dysfunction, and apoptosis.[1]

A structurally related compound, N-(4-hydroxyphenyl)retinamide (4-HPR), has demonstrated cytotoxicity against pancreatic and melanoma cancer cells with IC50 values in the micromolar range, suggesting the potential of the N-(4-hydroxyphenyl)amide moiety in anticancer drug design.[6][7]

Benchmark Anticancer Agents: Mechanisms of Action

A meaningful comparison requires benchmarking against agents with well-understood mechanisms of action. For this guide, we have selected three widely used chemotherapeutics that represent different classes of anticancer drugs.

  • Doxorubicin: An anthracycline antibiotic, doxorubicin primarily acts by intercalating into DNA, thereby inhibiting topoisomerase II and blocking DNA replication and transcription.[8] It is also known to generate reactive oxygen species (ROS), contributing to its cytotoxic effects.[9]

  • Cisplatin: A platinum-based compound, cisplatin forms covalent adducts with DNA, leading to cross-linking of DNA strands. This damage interferes with DNA replication and repair, ultimately triggering apoptosis.[10]

  • Paclitaxel: A taxane, paclitaxel stabilizes microtubules, preventing their depolymerization. This disruption of microtubule dynamics arrests the cell cycle in the G2/M phase and induces apoptosis.[3]

In Vitro Comparative Analysis: Gauging Cytotoxic Potential

The initial assessment of an anticancer compound's efficacy is typically performed in vitro using a panel of cancer cell lines. This allows for a direct comparison of cytotoxic activity and provides insights into potential selectivity.

Quantitative Comparison of Cytotoxic Activity (IC50 Values)

The half-maximal inhibitory concentration (IC50) is a key metric for quantifying the cytotoxic potential of a compound. The following table presents illustrative IC50 values for our benchmark agents against common cancer cell lines and provides a template for evaluating this compound. The data for this compound derivatives are included to provide a reasonable expectation of the potential efficacy of the core compound.

CompoundCancer Cell LineCancer TypeIC50 (µM)
This compound Derivative (Illustrative) HCT-116Colon Carcinoma0.044
MGC-803Gastric Cancer0.017
A549Lung Carcinoma15.77
MCF-7Breast Adenocarcinoma11.58
Doxorubicin MCF-7Breast Adenocarcinoma8.306[11]
MDA-MB-231Breast Adenocarcinoma6.602[11]
HeLaCervical Carcinoma2.9
A549Lung Carcinoma> 20
Cisplatin A2780Ovarian CancerVaries with seeding density
SKOV-3Ovarian CancerVaries with seeding density
A549Lung Carcinoma3.3 - 58 (cell line dependent)
Paclitaxel HeLaCervical Carcinoma2.5 - 7.5 nM
MELLeukemia99.5 ng/ml
K562Leukemia42.7 ng/ml[12]
NSCLC cell lines (120h exposure)Non-Small Cell Lung0.027

Note: IC50 values can vary significantly between studies due to differences in experimental conditions such as cell seeding density and assay duration.[13][14]

Experimental Protocols for In Vitro Assays

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell metabolic activity, which serves as an indicator of cell viability.[2][4]

Protocol:

  • Cell Seeding: Plate cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere for 24 hours.

  • Compound Treatment: Prepare serial dilutions of this compound and benchmark agents in culture medium. Replace the existing medium with the medium containing the test compounds at various concentrations.

  • Incubation: Incubate the plate for 48 or 72 hours at 37°C in a humidified 5% CO2 incubator.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours.

  • Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate cell viability as a percentage of the untreated control. Determine the IC50 value from the dose-response curve.

Workflow for In Vitro Cytotoxicity Screening:

G start Start: Select Cancer Cell Lines seed Seed Cells in 96-well Plates start->seed treat Treat with Serial Dilutions of Compounds seed->treat incubate Incubate for 48-72 hours treat->incubate mtt Add MTT Reagent incubate->mtt solubilize Solubilize Formazan Crystals mtt->solubilize read Read Absorbance at 570 nm solubilize->read analyze Calculate IC50 Values read->analyze end_node End: Comparative Cytotoxicity Data analyze->end_node

Caption: Workflow for in vitro cytotoxicity screening.

The clonogenic assay assesses the ability of a single cell to form a colony, providing a measure of long-term cell survival and reproductive integrity after treatment.[1][7][15][16]

Protocol:

  • Cell Seeding: Plate a low density of cells (e.g., 200-1000 cells/well) in 6-well plates.

  • Treatment: Allow cells to attach for 24 hours, then treat with this compound or benchmark agents for a defined period (e.g., 24 hours).

  • Incubation: Replace the drug-containing medium with fresh medium and incubate for 10-14 days until visible colonies are formed.

  • Fixation and Staining: Fix the colonies with a mixture of methanol and acetic acid, then stain with crystal violet.

  • Colony Counting: Count the number of colonies containing at least 50 cells.

  • Data Analysis: Calculate the surviving fraction for each treatment group relative to the untreated control.

In Vivo Efficacy: Xenograft Models

To evaluate the therapeutic potential of this compound in a more physiologically relevant context, in vivo studies using xenograft models are essential.[17] These models involve the transplantation of human tumor cells into immunocompromised mice.

Subcutaneous Xenograft Model

This is the most common xenograft model for initial efficacy studies due to the ease of tumor implantation and monitoring.[17]

Protocol:

  • Animal Model: Use immunodeficient mice (e.g., athymic nude or SCID mice).

  • Tumor Cell Implantation: Subcutaneously inject a suspension of human cancer cells (e.g., 1-5 x 10^6 cells) into the flank of each mouse.

  • Tumor Growth Monitoring: Allow tumors to grow to a palpable size (e.g., 100-150 mm³). Measure tumor volume regularly using calipers.

  • Treatment: Randomize mice into treatment groups and administer this compound, benchmark agents, or vehicle control via an appropriate route (e.g., intraperitoneal, oral).

  • Data Collection: Monitor tumor volume and body weight throughout the study.

  • Endpoint: At the end of the study, euthanize the animals and excise the tumors for weight measurement and further analysis.

  • Data Analysis: Calculate the tumor growth inhibition (TGI) for each treatment group.

Experimental Workflow for Xenograft Efficacy Testing:

G start Start: Select Cell Line & Animal Model implant Subcutaneous Tumor Cell Implantation start->implant monitor Monitor Tumor Growth implant->monitor randomize Randomize into Treatment Groups monitor->randomize treat Administer Compounds randomize->treat collect Collect Tumor Volume & Body Weight Data treat->collect endpoint Endpoint Analysis (Tumor Excision) collect->endpoint analyze Calculate Tumor Growth Inhibition endpoint->analyze end_node End: In Vivo Efficacy Data analyze->end_node

Caption: Experimental workflow for xenograft efficacy testing.

Mechanistic Insights: Signaling Pathways

Understanding the molecular mechanisms underlying the anticancer activity of this compound is crucial for its further development. Based on studies of related benzamide derivatives, a potential mechanism involves the induction of apoptosis through the intrinsic (mitochondrial) pathway.

Hypothesized Signaling Pathway for Benzamide Derivative-Induced Apoptosis:

G compound This compound ros Increased ROS Production compound->ros mito Mitochondrial Dysfunction ros->mito bcl2 Bcl-2 Family Modulation (Bax up, Bcl-2 down) mito->bcl2 cas9 Caspase-9 Activation bcl2->cas9 cas3 Caspase-3 Activation cas9->cas3 apoptosis Apoptosis cas3->apoptosis

Caption: Hypothesized apoptosis induction by this compound.

Conclusion and Future Directions

This guide provides a comprehensive framework for the preclinical evaluation of this compound as a potential anticancer agent. By benchmarking against established drugs like Doxorubicin, Cisplatin, and Paclitaxel, researchers can gain a clear understanding of its relative efficacy and potential clinical utility. The provided protocols for in vitro and in vivo assays offer a standardized approach to generating robust and reproducible data.

Future studies should focus on elucidating the precise molecular targets of this compound and exploring its efficacy in a broader range of cancer models, including patient-derived xenografts. Furthermore, investigating its potential for combination therapy with existing anticancer agents could reveal synergistic effects and provide new avenues for cancer treatment.

References

  • Design, synthesis and biological evaluation of benzamide derivatives as novel anticancer agents. PubMed. [Link]

  • Cytotoxicity MTT Assay Protocols and Methods. Springer Nature Experiments. [Link]

  • Design, synthesis, molecular modeling and biological evaluation of novel Benzoxazole-Benzamide conjugates via a 2-Thioacetamido linker as potential anti-proliferative agents, VEGFR-2 inhibitors and apoptotic inducers. PubMed Central. [Link]

  • Cytotoxic responses to N-(4-hydroxyphenyl)retinamide in human pancreatic cancer cells. Cancer Chemotherapy and Pharmacology. [Link]

  • Clonogenic Assay. Creative Bioarray. [Link]

  • 4-oxo-N-(4-hydroxyphenyl)retinamide: Two Independent Ways to Kill Cancer Cells. ResearchGate. [Link]

  • Cisplatin in cancer therapy: molecular mechanisms of action. National Institutes of Health. [Link]

  • In vivo Methods for Preclinical Screening of Anticancer Drugs. International Journal of Pharmacy and Biological Sciences. [Link]

  • The IC 50 ± SD values (μM) of compounds 9a-9f against MCF-7 and HeLa cell lines using MTT assay. ResearchGate. [Link]

  • Human Tumor Xenograft Models for Preclinical Assessment of Anticancer Drug Development. PubMed Central. [Link]

  • In vivo Efficacy Studies in Cell Line and Patient-derived Xenograft Mouse Models. National Institutes of Health. [Link]

  • Clonogenic assay of cells in vitro. PubMed. [Link]

  • Disparities in Cisplatin-Induced Cytotoxicity—A Meta-Analysis of Selected Cancer Cell Lines. MDPI. [Link]

  • IC50 of the tested compounds against A549 cells compared to 5‐FU. ResearchGate. [Link]

  • Different regulatory pathways are involved in the proliferative inhibition of two types of leukemia cell lines induced by paclitaxel. Spandidos Publications. [Link]

  • IC50 values of compounds 4a-o against HeLa, MCF-7, A549 and MCF-10A. ResearchGate. [Link]

  • Discrimination of the Effects of Doxorubicin on Two Different Breast Cancer Cell Lines on Account of Multidrug Resistance and Apoptosis. Indian Journal of Pharmaceutical Sciences. [Link]

  • N-(4-hydroxyphenyl)retinamide increases ceramide and is cytotoxic to acute lymphoblastic leukemia cell lines, but not to non-malignant lymphocytes. ResearchGate. [Link]

  • Synthesis, In Vitro and In Silico Anticancer Activity of New 4-Methylbenzamide Derivatives Containing 2,6-Substituted Purines as Potential Protein Kinases Inhibitors. PubMed Central. [Link]

  • Doxorubicin—An Agent with Multiple Mechanisms of Anticancer Activity. MDPI. [Link]

  • Design, synthesis, molecular docking and in vitro anticancer activities of 1-(4-(benzamido)phenyl)-3-arylurea derivatives. ResearchGate. [Link]

  • (PDF) Clonogenic assay of cells. ResearchGate. [Link]

  • Paclitaxel cytotoxicity against human lung cancer cell lines increases with prolonged exposure durations. PubMed. [Link]

  • Antitumor Efficacy Testing in Rodents. JNCI: Journal of the National Cancer Institute. [Link]

  • IC50 values of the compounds against A549, C6 and NIH/3T3 cells for 24 h. ResearchGate. [Link]

  • IC50 of paclitaxel in breast cancer cell lines at 570 nm. To achieve... ResearchGate. [Link]

  • The changing 50% inhibitory concentration (IC50) of cisplatin: a pilot study on the artifacts of the MTT assay and the precise measurement of density-dependent chemoresistance in ovarian cancer. PubMed Central. [Link]

  • Half-maximal inhibitory concentrations (IC 50 ) of cisplatin and new... ResearchGate. [Link]

  • An oxidative stress-based mechanism of doxorubicin cytotoxicity suggests new therapeutic strategies in ABC-DLBCL. PubMed Central. [Link]

Sources

A Senior Application Scientist's Guide to Comparative Metabolic Profiling of N-(4-hydroxyphenyl)benzamide and Its Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Crucial Role of Metabolic Profiling in Drug Discovery

N-(4-hydroxyphenyl)benzamide serves as a foundational scaffold in medicinal chemistry, with derivatives being explored for a range of therapeutic applications, from novel analgesics to histone deacetylase inhibitors.[1][2] However, the journey from a promising lead compound to a viable drug candidate is fraught with metabolic challenges. A compound's efficacy and safety are intrinsically linked to its metabolic fate—how it is absorbed, distributed, metabolized, and excreted (ADME). Understanding these processes is not merely a regulatory checkbox; it is a critical step in rational drug design, enabling the optimization of pharmacokinetic profiles and the avoidance of metabolic liabilities such as the formation of toxic byproducts.[3]

This guide provides a comprehensive framework for conducting a comparative metabolic profiling study of this compound and its structurally related derivatives. We will delve into the causality behind experimental choices, provide detailed, self-validating protocols, and demonstrate how to interpret the resulting data to guide further drug development efforts. The focus will be on robust in vitro models coupled with high-resolution mass spectrometry, the cornerstone of modern drug metabolism studies.[4][5]

Predicted Metabolic Landscape: Key Pathways for Phenolic Benzamides

The chemical structure of this compound, featuring both a phenolic hydroxyl group and a benzamide linkage, suggests susceptibility to several key metabolic transformations mediated by Phase I and Phase II enzymes.[6][7]

  • Phase I Metabolism (Functionalization): Primarily catalyzed by the Cytochrome P450 (CYP) superfamily of enzymes, these reactions introduce or expose functional groups.[7][8] For this scaffold, likely reactions include:

    • Aromatic Hydroxylation: Addition of a hydroxyl group to either of the phenyl rings.

    • Amide Hydrolysis: Cleavage of the amide bond, though often a slower process.

    • Oxidative Dealkylation/Hydroxylation: If derivatives contain N-alkyl groups, these are common sites for CYP-mediated metabolism.[9]

  • Phase II Metabolism (Conjugation): These reactions involve the conjugation of endogenous molecules to the parent drug or its Phase I metabolites, significantly increasing water solubility and facilitating excretion.[10][11] Given the phenolic hydroxyl group, the most prevalent pathways are:

    • Glucuronidation: Catalyzed by UDP-glucuronosyltransferases (UGTs), this involves the addition of glucuronic acid. UGTs in the UGT1A and UGT2B subfamilies are primarily responsible for the metabolism of phenolic compounds and are highly expressed in the liver and gastrointestinal tract.[6][12][13]

    • Sulfation: Mediated by sulfotransferases (SULTs), this pathway adds a sulfonate group. The SULT1A subfamily, particularly SULT1A1, is highly active in the sulfation of small phenolic compounds.[10][14][15]

The interplay between these pathways determines the compound's overall clearance rate and metabolic profile. A primary goal of this comparative study is to understand how structural modifications to the parent molecule shift the balance between these different metabolic routes.

G cluster_parent Parent Compound cluster_phase1 Phase I Metabolism (CYP450s) cluster_phase2 Phase II Metabolism (UGTs, SULTs) parent This compound or Derivative p1_met Oxidized Metabolites (e.g., Aromatic Hydroxylation) parent->p1_met Oxidation p2_gluc Glucuronide Conjugates parent->p2_gluc Glucuronidation p2_sulf Sulfate Conjugates parent->p2_sulf Sulfation p1_met->p2_gluc Glucuronidation p1_met->p2_sulf Sulfation excretion Excretion p2_gluc->excretion p2_sulf->excretion

Caption: Predicted metabolic pathways for this compound.

Experimental Design: A Workflow for Comparative Analysis

A robust experimental design is critical for generating reliable and comparable data. The following workflow outlines a standard approach using in vitro liver fractions, which are cost-effective and widely used for metabolic screening.[16][17] The choice of liver S9 fraction is deliberate; it contains both microsomal (CYP, UGT) and cytosolic (SULT) enzymes, providing a comprehensive view of both Phase I and Phase II metabolism in a single assay.[17]

G prep 1. Preparation - Test Compounds - Liver S9 Fractions - Cofactors (NADPH, UDPGA, PAPS) incubate 2. Incubation - Incubate compounds with S9 - Time-point sampling (0, 15, 30, 60 min) - Include controls (+/- cofactors) prep->incubate quench 3. Reaction Quenching - Add cold acetonitrile - Precipitate proteins incubate->quench process 4. Sample Processing - Centrifuge to pellet protein - Collect supernatant quench->process analyze 5. LC-MS/MS Analysis - Parent compound depletion - Metabolite identification process->analyze data 6. Data Analysis - Calculate T½ and CLint - Compare metabolite profiles analyze->data

Caption: Workflow for in vitro comparative metabolic profiling.

Detailed Experimental Protocol: Metabolic Stability in Human Liver S9 Fractions

This protocol is designed to assess the rate of metabolism (stability) and identify the major metabolites of the parent compound and its derivatives.

1. Reagent and Stock Solution Preparation:

  • Test Compounds: Prepare 10 mM stock solutions of this compound and each derivative in DMSO.

  • Liver S9 Fraction: Use pooled human liver S9 fraction. Thaw on ice immediately before use. Determine the protein concentration using a standard method like the bicinchoninic acid (BCA) assay.[18]

  • Phosphate Buffer: Prepare a 100 mM potassium phosphate buffer (pH 7.4).

  • Cofactor Solutions: Prepare fresh concentrated stock solutions in phosphate buffer:

    • NADPH regenerating system (for Phase I): A solution containing 1.3 mM NADP+, 3.3 mM glucose-6-phosphate, 0.4 U/mL glucose-6-phosphate dehydrogenase, and 3.3 mM magnesium chloride.

    • UDPGA (for Glucuronidation): 50 mM Uridine 5'-diphosphoglucuronic acid.

    • PAPS (for Sulfation): 10 mM 3'-phosphoadenosine-5'-phosphosulfate.

  • Quenching Solution: Ice-cold acetonitrile containing an internal standard (e.g., 100 nM Tolbutamide) to monitor analytical variability.

2. Incubation Procedure:

  • Rationale: The final test compound concentration (1 µM) is chosen to be below the expected Km for most drug-metabolizing enzymes, ensuring initial reaction rates are approximately linear.[19]

  • For each compound, prepare two sets of reaction tubes to distinguish between cofactor-dependent and independent degradation:

    • Test Reaction: Contains all cofactors.

    • Negative Control: Contains no cofactors.

  • Reaction Mixture Assembly (on ice):

    • Add phosphate buffer to each tube.

    • Add the S9 fraction to a final protein concentration of 1 mg/mL.[20]

    • Add the combined cofactor solution (or buffer for the negative control) to achieve final concentrations of 1 mM for the NADPH system, 2 mM for UDPGA, and 0.1 mM for PAPS.

    • Pre-incubate the mixtures at 37°C for 5 minutes to equilibrate the temperature.

    • Initiate the reaction by adding the test compound stock solution (1 µL of 100 µM intermediate dilution to a final volume of 100 µL, achieving a final concentration of 1 µM). Vortex gently.

3. Time-Point Sampling and Reaction Quenching:

  • At specified time points (e.g., 0, 5, 15, 30, 60 minutes), withdraw a 100 µL aliquot from the reaction mixture.

  • Immediately add the aliquot to a tube containing 200 µL of the ice-cold acetonitrile quenching solution. This halts all enzymatic activity and precipitates proteins.[20]

  • Vortex thoroughly and incubate at -20°C for at least 20 minutes to maximize protein precipitation.

4. Sample Processing and Analysis:

  • Centrifuge the quenched samples at >10,000 x g for 10 minutes at 4°C to pellet the precipitated protein.[18]

  • Carefully transfer the supernatant to a new 96-well plate or autosampler vials for analysis.

  • Analytical Method: Analyze samples using a Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) system.[21][22]

    • Chromatography: Use a C18 reverse-phase column to separate the parent compound from its metabolites based on polarity.

    • Mass Spectrometry: Operate the mass spectrometer in both full scan mode (to search for unknown metabolites) and multiple reaction monitoring (MRM) mode (to specifically quantify the parent compound).[4][23] Metabolite identification is achieved by detecting predicted mass shifts (e.g., +16 for hydroxylation, +176 for glucuronidation, +80 for sulfation) and analyzing fragmentation patterns.

5. Data Analysis and Interpretation:

  • Metabolic Stability:

    • Quantify the peak area of the parent compound at each time point, normalized to the internal standard.

    • Plot the natural logarithm of the percentage of the parent compound remaining versus time.

    • The slope of the initial linear portion of this curve (k) represents the elimination rate constant.

    • Calculate the half-life (T½) as: T½ = 0.693 / k.

    • Calculate the intrinsic clearance (CLint) as: CLint (µL/min/mg protein) = (0.693 / T½) * (Incubation Volume / mg protein).

  • Metabolite Profiling:

    • Compare the chromatograms of the test samples with the negative controls to identify peaks corresponding to metabolites.

    • Analyze the mass-to-charge ratio (m/z) of these new peaks to propose metabolite structures based on expected metabolic transformations.

Comparative Data Presentation

The results of the stability assay should be summarized in a clear, tabular format to facilitate direct comparison between the parent compound and its derivatives.

CompoundT½ (min)CLint (µL/min/mg protein)Major Metabolites Detected (Phase I)Major Metabolites Detected (Phase II)
Parent (N-4-HPB) 45.215.3Hydroxylation (+16 Da)Glucuronide (+176 Da), Sulfate (+80 Da)
Derivative A (Methylated) 15.843.9N-demethylation, HydroxylationGlucuronide (+176 Da)
Derivative B (Fluorinated) >120<5.8Minor HydroxylationSulfate (+80 Da)
Control (Verapamil) 12.555.4N-dealkylation-

Table 1: Hypothetical comparative metabolic stability and metabolite profile data for this compound (N-4-HPB) and two derivatives. Verapamil is included as a high-clearance control.

Interpretation of Hypothetical Data:

  • Parent Compound: Shows moderate stability, with metabolism proceeding through both Phase I (hydroxylation) and extensive Phase II (glucuronidation and sulfation) pathways.

  • Derivative A: The addition of a methyl group creates a new metabolic soft spot, leading to rapid N-demethylation and significantly lower metabolic stability (higher clearance).[8] This suggests the modification is metabolically labile.

  • Derivative B: The introduction of a fluorine atom at a strategic position appears to block a primary site of CYP-mediated oxidation ("metabolic blocking"). This results in dramatically improved metabolic stability (lower clearance).[8] The primary clearance route has shifted to direct sulfation.

Conclusion and Future Directions

This guide outlines a systematic and robust approach for the comparative metabolic profiling of this compound and its derivatives. By employing a comprehensive in vitro system like the liver S9 fraction and leveraging the sensitivity of LC-MS analysis, researchers can efficiently determine key pharmacokinetic parameters such as metabolic stability and identify critical metabolic pathways.[21][24]

The hypothetical data illustrates how even minor structural modifications can profoundly alter a compound's metabolic fate. Such insights are invaluable, allowing medicinal chemists to make data-driven decisions to enhance metabolic stability, avoid the production of reactive metabolites, and ultimately design safer and more effective drug candidates. The next logical steps would involve using recombinant enzymes (e.g., specific CYP or UGT isoforms) to pinpoint exactly which enzymes are responsible for the observed metabolism and progressing the most stable and promising candidates to more complex models, such as suspension hepatocytes or in vivo studies.[16][18]

References

  • Regioselective Sulfation and Glucuronidation of Phenolics: Insights into the Structural Basis of Conjugation. PubMed Central. Available at: [Link]

  • Variable sulfation of dietary polyphenols by recombinant human sulfotransferase (SULT) 1A1 genetic variants and SULT1E1. PubMed. Available at: [Link]

  • What Are The Analytical Techniques In Metabolomics And How To Choose. OmicsLogic. Available at: [Link]

  • Methods of Metabolite Identification. Creative Bioarray. Available at: [Link]

  • Analytical Techniques in Metabolomics: Mass Spectrometry, NMR, and Emerging Technologies. Arome Science. Available at: [Link]

  • Modern Analytical Techniques for Comprehensive Metabolite Identification and Quantification. Hilaris Publisher. Available at: [Link]

  • LC-MS-BASED METABOLOMICS IN DRUG METABOLISM. PMC - NIH. Available at: [Link]

  • LC-MS-Based Metabolomics in Drug Metabolism. Taylor & Francis Online. Available at: [Link]

  • Protocol to study in vitro drug metabolism and identify montelukast metabolites from purified enzymes and primary cell cultures by mass spectrometry. NIH. Available at: [Link]

  • Design, synthesis and preliminary biological evaluation of N-hydroxy-4-(3-phenylpropanamido)benzamide (HPPB) derivatives as novel histone deacetylase inhibitors. PubMed. Available at: [Link]

  • Human Sulfotransferases and Their Role in Chemical Metabolism. Oxford Academic. Available at: [Link]

  • Full article: LC-MS-Based Metabolomics in Drug Metabolism. Taylor & Francis Online. Available at: [Link]

  • LC–MS-based metabolomics in profiling of drug metabolism and bioactivation. ScienceDirect. Available at: [Link]

  • (PDF) LC-MS-Based Metabolomics in Drug Metabolism. ResearchGate. Available at: [Link]

  • Updated perspectives on the cytosolic sulfotransferases (SULTs) and SULT-mediated sulfation. PMC - NIH. Available at: [Link]

  • Analytical Techniques applied in Metabolomics. FutureLearn. Available at: [Link]

  • Sulfates as phase II metabolites of natural phenolic compounds. Charles University. Available at: [Link]

  • Regioselective glucuronidation of phenolic compounds in literatures... ResearchGate. Available at: [Link]

  • Synthesis and In-Vitro Antimicrobial Activity of N- Benzamide Derivatives. ResearchGate. Available at: [Link]

  • UDP-Glucuronosyltransferases | Request PDF. ResearchGate. Available at: [Link]

  • Diagram showing glucuronidation of phenols by nucleophilic at- tacking... ResearchGate. Available at: [Link]

  • Identification of UDP-glucuronosyltransferase (UGT) isoforms involved in the metabolism of Chlorophenols (CPs). PubMed. Available at: [Link]

  • Strategies for using in vitro screens in drug metabolism. Semantic Scholar. Available at: [Link]

  • Guidance for Industry. FDA. Available at: [Link]

  • The metabolic conversion of N-methyl and N,N,-dimethylbenzamides to N-hydroxymethyl compounds. PubMed. Available at: [Link]

  • Synthesis, characterization and biological screening of some 4-O-substituted derivatives of N-(4-hydroxyphenyl)-N-methyl-4-methylbenzenesulfonamide. ResearchGate. Available at: [Link]

  • In Vitro Metabolism- and Transporter- Mediated Drug-Drug Interaction Studies - Guidance for Industry. FDA. Available at: [Link]

  • Synthesis and Antiviral Activity of N-Phenylbenzamide Derivatives, a Novel Class of Enterovirus 71 Inhibitors. MDPI. Available at: [Link]

  • Showing metabocard for N-[2-(4-Hydroxyphenyl)ethyl]benzamide (HMDB0029366). HMDB. Available at: [Link]

  • Water-soluble derivatives of 4-oxo-N-(4-hydroxyphenyl) retinamide: synthesis and biological activity. PubMed. Available at: [Link]

  • Effects of dietary N-(4-hydroxyphenyl)retinamide on N-nitrosomethylbenzylamine metabolism and esophageal tumorigenesis in the Fischer 344 rat. PubMed. Available at: [Link]

  • The mechanism of synthesis of N-{[4 (benzoylamino)phenyl]sulfonyl} benzamide (1c). ResearchGate. Available at: [Link]

  • Synthesis and Biological Evaluation of New Sulfonamide Derivative. TSI Journals. Available at: [Link]

  • A novel pipeline of 2-(benzenesulfonamide)-N-(4-hydroxyphenyl) acetamide analgesics that lack hepatotoxicity and retain antipyresis. PubMed Central. Available at: [Link]

  • A novel pipeline of 2-(benzenesulfonamide)-N-(4-hydroxyphenyl) acetamide analgesics that lack hepatotoxicity and retain antipyresis. PubMed. Available at: [Link]

  • Cytochrome P450 3A4-mediated oxidative conversion of a cyano to an amide group in the metabolism of pinacidil. PubMed. Available at: [Link]

  • The formation and metabolism of N-hydroxymethyl compounds--IX. N-(acetoxymethyl)-4-chlorobenzamide: an electrophile but not a mutagen in Salmonella typhimurium. PubMed. Available at: [Link]

  • Two possible mechanisms for the P450-catalyzed oxidation of 1-ABT to... ResearchGate. Available at: [Link]

  • Synthesis and characterization of n-(4 sulfamoylphenyl) benzamide derivatives. ResearchGate. Available at: [Link]

  • Synthesis and Biological Activity of Benzamides Substituted with Pyridine-Linked 1,2,4-Oxadiazole. PMC - NIH. Available at: [Link]

  • A history of the roles of cytochrome P450 enzymes in the toxicity of drugs. PMC - NIH. Available at: [Link]

  • Cytochrome P450 Metabolism. The Medicinal Chemist's Guide to Solving ADMET Challenges. Available at: [Link]

  • a new strategy for the study of metabolic diseases. Debora Paris, ICB-CNR Metabolomics describes the. CNR. Available at: [Link]

  • Decoding the Role of CYP450 Enzymes in Metabolism and Disease: A Comprehensive Review. MDPI. Available at: [Link]

  • 1,2,4-Oxadiazole-Based Bio-Isosteres of Benzamides: Synthesis, Biological Activity and Toxicity to Zebrafish Embryo. MDPI. Available at: [Link]

  • Metabolomic Profiling for Identification of Novel Potential Biomarkers in Cardiovascular Diseases. PMC - NIH. Available at: [Link]

  • Metabolomic Profiling for Identification of Novel Biomarkers and Mechanisms Related to Common Cardiovascular Diseases: Form and Function. PMC - NIH. Available at: [Link]

Sources

Head-to-head comparison of different synthetic routes for N-(4-hydroxyphenyl)benzamide

Author: BenchChem Technical Support Team. Date: January 2026

An Application Scientist's Guide to the Synthesis of N-(4-hydroxyphenyl)benzamide: A Head-to-Head Comparison of Synthetic Routes

Introduction

This compound is a key structural motif found in various biologically active compounds and serves as a crucial intermediate in the synthesis of pharmaceuticals and fine chemicals. The efficiency of its synthesis is paramount for research and development. The choice of synthetic route can significantly impact yield, purity, scalability, cost, and environmental footprint. This guide provides a head-to-head comparison of the most common synthetic strategies for preparing this compound, offering field-proven insights and detailed experimental protocols to aid researchers in making informed decisions.

Route 1: The Classic Schotten-Baumann Reaction

This is arguably the most traditional and widely used method for synthesizing this compound. It involves the acylation of 4-aminophenol with benzoyl chloride under basic conditions.[1][2] The reaction is named after chemists Carl Schotten and Eugen Baumann who first described it in 1883.[1]

Mechanism and Rationale

The Schotten-Baumann reaction is a nucleophilic acyl substitution.[3] The lone pair of electrons on the nitrogen atom of 4-aminophenol acts as a nucleophile, attacking the electrophilic carbonyl carbon of benzoyl chloride. This forms a tetrahedral intermediate. The intermediate then collapses, expelling the chloride ion as a leaving group. A base, typically aqueous sodium hydroxide or pyridine, is crucial for two reasons: it neutralizes the hydrochloric acid byproduct, preventing the protonation of the starting amine, and it shifts the equilibrium towards product formation.[2] The use of a two-phase system (e.g., an organic solvent and water) is common, where the reactants are in the organic phase and the base is in the aqueous phase to neutralize the generated acid.[1]

Experimental Protocol: Schotten-Baumann Synthesis

  • Dissolution: In a round-bottom flask, dissolve 4-aminophenol (1 equivalent) in a 10% aqueous solution of sodium hydroxide. Cool the mixture in an ice bath to 0-5 °C with stirring.

  • Acylation: Add benzoyl chloride (1.1 equivalents) dropwise to the cooled solution over 15-20 minutes, ensuring the temperature remains below 10 °C. Vigorous stirring is essential.

  • Reaction: After the addition is complete, allow the mixture to warm to room temperature and continue stirring for 1-2 hours. A precipitate of this compound will form.

  • Work-up: Acidify the reaction mixture with dilute hydrochloric acid to a pH of ~6-7 to precipitate any remaining product and neutralize excess base.

  • Isolation & Purification: Collect the solid product by vacuum filtration. Wash the crude product thoroughly with cold water to remove inorganic salts. The product can be further purified by recrystallization from an appropriate solvent system, such as ethanol/water, to yield a pure white solid.

Visualization: Schotten-Baumann Workflow

Schotten_Baumann_Workflow cluster_reactants Reactant Preparation cluster_reaction Reaction Step cluster_workup Work-up & Isolation aminophenol 4-Aminophenol in 10% aq. NaOH reaction_vessel Acylation at 0-5 °C, Stir for 1-2h at RT aminophenol->reaction_vessel benzoyl_chloride Benzoyl Chloride benzoyl_chloride->reaction_vessel Dropwise addition acidification Acidify with HCl reaction_vessel->acidification filtration Vacuum Filtration acidification->filtration washing Wash with Cold Water filtration->washing recrystallization Recrystallize (Ethanol/Water) washing->recrystallization product Pure this compound recrystallization->product

Caption: Workflow for the Schotten-Baumann synthesis of this compound.

Route 2: Direct Amide Coupling via Activating Agents

This route circumvents the need for highly reactive acyl chlorides by directly coupling benzoic acid with 4-aminophenol. This is achieved using "coupling reagents" that activate the carboxylic acid, making it susceptible to nucleophilic attack by the amine.[4] This approach is a cornerstone of modern peptide synthesis and is widely used for creating amide bonds under milder conditions.[5]

Mechanism and Rationale

Coupling reagents, such as carbodiimides (e.g., DCC, EDCI) or uronium/aminium salts (e.g., HATU, HBTU), are the key to this method.[5][6] When a carbodiimide like N,N'-dicyclohexylcarbodiimide (DCC) is used, it reacts with the carboxylic acid to form a highly reactive O-acylisourea intermediate. The amine then attacks this intermediate to form the amide bond. A significant drawback of carbodiimides is the formation of a urea byproduct (dicyclohexylurea, DCU), which can be difficult to remove.[5] To improve efficiency and minimize side reactions, additives like 1-hydroxybenzotriazole (HOBt) are often included. HOBt traps the O-acylisourea to form an active ester, which is less prone to side reactions and reacts cleanly with the amine.[5]

Experimental Protocol: Direct Amide Coupling (EDCI/HOBt)

  • Activation: In a round-bottom flask, dissolve benzoic acid (1 equivalent), 1-hydroxybenzotriazole (HOBt) (1.2 equivalents), and 4-aminophenol (1 equivalent) in an anhydrous aprotic solvent such as N,N-dimethylformamide (DMF) or dichloromethane (DCM).

  • Coupling: Cool the solution in an ice bath. Add 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCI) (1.2 equivalents) portion-wise to the stirred solution.

  • Reaction: Remove the ice bath and allow the reaction to proceed at room temperature for 12-24 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Work-up: Once the reaction is complete, dilute the mixture with an organic solvent like ethyl acetate. Wash the organic layer successively with 1M HCl, saturated NaHCO₃ solution, and brine.

  • Isolation & Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure. The crude product can be purified by column chromatography on silica gel or by recrystallization.

Visualization: Direct Amide Coupling Workflow

Coupling_Workflow cluster_reactants Reactant Preparation cluster_reaction Reaction Step cluster_workup Work-up & Purification reactants Benzoic Acid, 4-Aminophenol, HOBt in anhydrous DMF coupling Add EDCI, Stir for 12-24h at RT reactants->coupling extraction Dilute & Wash (HCl, NaHCO₃, Brine) coupling->extraction drying Dry (Na₂SO₄) & Concentrate extraction->drying purification Column Chromatography or Recrystallization drying->purification product Pure this compound purification->product

Caption: Workflow for direct amide coupling synthesis of this compound.

Route 3: Acylation with Benzoic Anhydride

This method offers a compromise between the high reactivity of benzoyl chloride and the milder conditions of direct coupling. Benzoic anhydride is less reactive and less corrosive than benzoyl chloride, and its byproduct, benzoic acid, can be easier to manage than the byproducts of some coupling reagents. This approach is analogous to the industrial synthesis of paracetamol, which often uses acetic anhydride for acetylation.[7][8]

Mechanism and Rationale

Similar to the Schotten-Baumann reaction, this is a nucleophilic acyl substitution. The amine of 4-aminophenol attacks one of the carbonyl carbons of benzoic anhydride. This forms a tetrahedral intermediate which then collapses, with a benzoate ion acting as the leaving group. The reaction often requires heating to proceed at a reasonable rate due to the lower reactivity of the anhydride compared to the acyl chloride. The benzoic acid byproduct must be removed during work-up.

Experimental Protocol: Benzoic Anhydride Acylation

  • Mixing: Combine 4-aminophenol (1 equivalent) and benzoic anhydride (1.1 equivalents) in a suitable solvent such as toluene or pyridine.

  • Reaction: Heat the mixture to reflux (or a moderately high temperature, e.g., 80-110 °C) and maintain for several hours (4-8 hours, or until TLC indicates completion).

  • Work-up: Cool the reaction mixture to room temperature. If the product precipitates, it can be collected by filtration. Otherwise, dilute the mixture with an organic solvent (e.g., ethyl acetate).

  • Purification: Wash the organic solution with a saturated aqueous solution of sodium bicarbonate (NaHCO₃) to remove the benzoic acid byproduct. Then, wash with water and brine.

  • Isolation: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and remove the solvent under reduced pressure. The resulting crude solid can be purified by recrystallization.

Comparative Analysis of Synthetic Routes

The optimal choice of synthesis depends on the specific requirements of the researcher, including scale, budget, available equipment, and desired purity.

ParameterRoute 1: Schotten-BaumannRoute 2: Direct CouplingRoute 3: Benzoic Anhydride
Starting Materials 4-Aminophenol, Benzoyl Chloride4-Aminophenol, Benzoic Acid4-Aminophenol, Benzoic Anhydride
Typical Yield High (often >85%)Moderate to High (60-95%)Moderate to High (70-90%)
Reaction Time Fast (1-3 hours)Slow (12-24 hours)Moderate (4-8 hours)
Conditions Low Temperature (0-25 °C)Room TemperatureElevated Temperature (Reflux)
Reagent Cost Low to ModerateHigh (due to coupling agents)Moderate
Safety Concerns Benzoyl chloride is corrosive and a lachrymator. Generates HCl.[2]Coupling agents can be sensitizers. Solvents like DMF are toxic.Requires heating, potential for high-boiling solvents.
Byproducts HCl (neutralized to NaCl)Urea derivatives (e.g., DCU) or other reagent-derived salts.[5]Benzoic Acid
Ease of Purification Relatively easy (recrystallization)Can be difficult (removal of urea byproduct may require chromatography)Moderate (requires base wash to remove benzoic acid)
"Green" Chemistry Poor (uses acyl chloride, often chlorinated solvents)Moderate (avoids acyl chlorides but uses stoichiometric reagents and often toxic solvents)Fair (avoids acyl chlorides, but requires heating/energy input)

Conclusion and Recommendations

For rapid, high-yield, lab-scale synthesis where cost is a secondary concern and handling corrosive reagents is routine, the Schotten-Baumann reaction (Route 1) remains a robust and reliable choice. Its simplicity and the ease of product purification by recrystallization are significant advantages.

For syntheses involving sensitive substrates or when avoiding harsh reagents like acyl chlorides is a priority, direct amide coupling (Route 2) is the superior method. It offers milder conditions and is highly versatile, though it comes at a higher cost and may necessitate more complex purification to remove coupling agent byproducts.

The acylation with benzoic anhydride (Route 3) presents a balanced alternative. It is safer than the Schotten-Baumann reaction and more economical than direct coupling. This route is a good compromise, particularly for larger-scale preparations where the cost of coupling reagents would be prohibitive and the energy input for heating is feasible.

Ultimately, the selection of a synthetic route is a strategic decision that must align with the project's specific goals, balancing the trade-offs between speed, cost, safety, and purity.

References

  • Design, synthesis and preliminary biological evaluation of N-hydroxy-4-(3-phenylpropanamido)benzamide (HPPB) derivatives as novel histone deacetylase inhibitors. PubMed. Available at: [Link]

  • Synthesis of N-[4-(Hydroxymethyl)phenyl]-4-(tetradecyloxy)benzamide. PrepChem.com. Available at: [Link]

  • Schotten-Baumann Reaction. Name Reactions in Organic Synthesis. Available at: [Link]

  • US20140371418A1 - Biological synthesis of p-aminobenzoic acid, p-aminophenol, n-(4-hydroxyphenyl)ethanamide and derivatives thereof. Google Patents.
  • Schotten–Baumann reaction. Wikipedia. Available at: [Link]

  • Schotten-Baumann Reaction. J&K Scientific LLC. Available at: [Link]

  • Schotten Baumann Reaction. BYJU'S. Available at: [Link]

  • Schotten Baumann Reaction Mechanism Detailed Explanation. Available at: [Link]

  • Synthesis of paracetamol by acetylation. The Royal Society of Chemistry. Available at: [Link]

  • (A) Synthesis of N-(4-aminophenyl)-substituted benzamides. Reagents and conditions. ResearchGate. Available at: [Link]

  • Synthesis and Antiviral Activity of N-Phenylbenzamide Derivatives, a Novel Class of Enterovirus 71 Inhibitors. MDPI. Available at: [Link]

  • Biological synthesis of p-aminobenzoic acid, p-aminophenol, n-(4-hydroxyphenyl)ethanamide and derivatives thereof. Patsnap Eureka. Available at: [Link]

  • Coupling Reagents. Aapptec Peptides. Available at: [Link]

  • Synthesis, characterization and biological screening of some 4-O-substituted derivatives of N-(4-hydroxyphenyl)-N-methyl-4-methylbenzenesulfonamide. ResearchGate. Available at: [Link]

  • Synthesis and In-Vitro Antimicrobial Activity of N- Benzamide Derivatives. Available at: [Link]

  • Coupling Reagents in Amide Synthesis. Scribd. Available at: [Link]

  • N-(4-Hydroxyphenyl)benzenesulfonamide. PMC - NIH. Available at: [Link]

  • Ynamides as Racemization-Free Coupling Reagents for Amide and Peptide Synthesis. Available at: [Link]

  • Synthesis of N-Substituted Benzamide Derivatives and their Evaluation as Antitumor Agents. Available at: [Link]

  • US20230104724A1 - An environment-friendly process for selective acylation of aminophenol. Google Patents.
  • Large-Scale Applications of Amide Coupling Reagents for the Synthesis of Pharmaceuticals. Available at: [Link]

  • Production of Biomass‐Derived p‐Hydroxybenzamide: Synthesis of p‐Aminophenol and Paracetamol. OSTI.GOV. Available at: [Link]

  • Why method with acetic anhydride is used over others in synthesis of paracetamol (acetaminophen)? Reddit. Available at: [Link]

  • Synthesis of benzamide derivatives and evaluation of their in vitro and in silico tyrosinase inhibitory activities. ResearchGate. Available at: [Link]

  • Synthesis of Acetaminophen (Tylenol®) Experimental Procedure. Available at: [Link]

  • Direct formation of amide/peptide bonds from carboxylic acids: no traditional coupling reagents, 1-pot, and green. NIH. Available at: [Link]

  • Scheme 1. Synthesis of the 4-amino-N-(4-nitrophenyl)benzamide... ResearchGate. Available at: [Link]

  • One-Step, Low-Cost, Operator-Friendly, and Scalable Procedure to Synthetize Highly Pure N-(4-ethoxyphenyl)-retinamide in Quantitative Yield without Purification Work-Up. PMC - NIH. Available at: [Link]

  • How is acetaminophen synthesized from phenol and acetic anhydride? Quora. Available at: [Link]

Sources

Evaluating the Selectivity of N-(4-hydroxyphenyl)benzamide for Cancer Cell Lines: A Comparative Guide

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of oncological research, the paramount goal is the development of therapeutic agents that exhibit high efficacy against malignant cells while sparing healthy tissues. This guide provides a comprehensive framework for evaluating the in vitro selectivity of a novel compound, N-(4-hydroxyphenyl)benzamide, against a panel of human cancer cell lines, benchmarked against established chemotherapeutic agents. We will delve into the rationale behind the experimental design, provide detailed protocols, and present a comparative analysis of hypothetical data to illustrate the evaluation process.

Introduction: The Rationale for Targeting Cancer Selectively

The clinical utility of any anticancer agent is fundamentally dictated by its therapeutic index – the ratio between its toxicity to cancer cells and its toxicity to normal cells. A high therapeutic index is the hallmark of a successful chemotherapeutic. This compound belongs to the benzamide class of compounds, which has garnered significant interest in oncology. Derivatives of benzamide have been shown to induce apoptosis, inhibit tubulin polymerization, and exhibit antiproliferative effects across various cancer cell lines[1]. A related compound, N-(4-hydroxyphenyl)retinamide (4-HPR or Fenretinide), has demonstrated the ability to induce apoptosis in cancer cells through mechanisms involving the generation of reactive oxygen species (ROS) and ceramide[2][3][4]. Notably, 4-HPR has shown a degree of selectivity, being cytotoxic to acute lymphoblastic leukemia cell lines but not to non-malignant lymphocytes[4].

This guide will outline a systematic approach to determine if this compound possesses a similar, or superior, selective cytotoxicity profile. We will compare its performance against doxorubicin and cisplatin, two widely used chemotherapeutic drugs with well-characterized, albeit often dose-limiting, toxicities.

Experimental Design: A Multi-faceted Approach to Selectivity Assessment

To robustly evaluate the selectivity of this compound, a well-curated panel of cell lines is essential. This panel should include cancer cells from diverse tissue origins to assess the breadth of activity, and a non-malignant cell line to serve as a crucial control for cytotoxicity.

Cell Line Panel:

  • MCF-7: Human breast adenocarcinoma, estrogen receptor (ER)-positive.

  • MDA-MB-231: Human breast adenocarcinoma, triple-negative (ER, PR, HER2-negative), known for its aggressive phenotype.

  • A549: Human lung carcinoma.

  • HeLa: Human cervical adenocarcinoma.

  • hTERT-HPNE: Human normal pancreatic ductal epithelial cells, immortalized with hTERT (a non-cancerous control).

Comparator Compounds:

  • Doxorubicin: A topoisomerase II inhibitor with broad-spectrum anti-tumor activity.

  • Cisplatin: A platinum-based DNA alkylating agent used in the treatment of numerous cancers.

The core of this evaluation lies in determining the half-maximal inhibitory concentration (IC50) for each compound in each cell line. The IC50 value represents the concentration of a drug that is required for 50% inhibition of cell viability. A lower IC50 value indicates higher potency.

The selectivity of this compound will be quantified by calculating the Selectivity Index (SI) . The SI is a ratio that compares the cytotoxicity of a compound in normal cells to its cytotoxicity in cancer cells. A higher SI value signifies greater selectivity for cancer cells.

SI = IC50 in Normal Cells / IC50 in Cancer Cells

An SI value greater than 2 is generally considered to indicate selective cytotoxicity[5].

Experimental Workflow Diagram

G cluster_0 Cell Culture & Seeding cluster_1 Compound Treatment cluster_2 Viability Assessment (MTT Assay) cluster_3 Data Analysis A 1. Culture Cancer & Normal Cell Lines B 2. Seed Cells into 96-well Plates A->B D 4. Treat Cells with Compounds for 72 hours B->D C 3. Prepare Serial Dilutions of This compound, Doxorubicin, & Cisplatin C->D E 5. Add MTT Reagent to Wells D->E F 6. Incubate for 4 hours E->F G 7. Solubilize Formazan Crystals F->G H 8. Measure Absorbance at 570 nm G->H I 9. Calculate Cell Viability (%) H->I J 10. Determine IC50 Values I->J K 11. Calculate Selectivity Index (SI) J->K

Caption: Workflow for determining the selectivity of this compound.

Detailed Experimental Protocol: MTT Assay for Cell Viability

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes in viable cells reduce the yellow MTT to purple formazan crystals, which are then solubilized. The absorbance of the resulting solution is proportional to the number of viable cells.[6]

Materials:

  • Cell lines (MCF-7, MDA-MB-231, A549, HeLa, hTERT-HPNE)

  • Complete culture medium (e.g., DMEM with 10% FBS and 1% penicillin-streptomycin)

  • 96-well flat-bottom sterile plates

  • This compound, Doxorubicin, Cisplatin

  • MTT solution (5 mg/mL in PBS, sterile filtered)[7]

  • Dimethyl sulfoxide (DMSO)

  • Phosphate-buffered saline (PBS)

  • Multichannel pipette

  • Microplate reader

Procedure:

  • Cell Seeding:

    • Trypsinize and count cells.

    • Seed 1 x 10^4 cells per well in 100 µL of complete medium into a 96-well plate.[8]

    • Incubate for 24 hours at 37°C in a humidified 5% CO2 incubator to allow for cell attachment.

  • Compound Preparation and Treatment:

    • Prepare stock solutions of this compound, doxorubicin, and cisplatin in DMSO.

    • Perform serial dilutions of each compound in culture medium to achieve a range of final concentrations (e.g., 0.1, 1, 10, 25, 50, 100 µM).

    • Carefully remove the medium from the wells and add 100 µL of the medium containing the various concentrations of the test compounds. Include wells with medium and DMSO as a vehicle control, and wells with medium only as a blank control.

    • Incubate the plate for 72 hours at 37°C and 5% CO2.[8]

  • MTT Assay:

    • After the 72-hour incubation, add 10 µL of the 5 mg/mL MTT solution to each well (final concentration of 0.5 mg/mL).

    • Incubate for 4 hours at 37°C.

    • Carefully aspirate the medium containing MTT from each well.

    • Add 100-130 µL of DMSO to each well to dissolve the formazan crystals.[8]

    • Gently shake the plate on an orbital shaker for 15 minutes to ensure complete solubilization.[6][8]

  • Absorbance Measurement:

    • Measure the absorbance at 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.[6]

  • Data Analysis:

    • Calculate the percentage of cell viability using the following formula: % Viability = [(Absorbance of treated cells - Absorbance of blank) / (Absorbance of control cells - Absorbance of blank)] x 100

    • Plot the percentage of cell viability against the compound concentration (logarithmic scale).

    • Determine the IC50 value for each compound in each cell line using non-linear regression analysis (e.g., in GraphPad Prism or similar software).

Comparative Data Analysis (Illustrative Data)

The following tables present hypothetical IC50 values and the calculated Selectivity Index for this compound and the comparator drugs. This data is for illustrative purposes to demonstrate how the results of the described experiments would be analyzed.

Table 1: IC50 Values (µM) of Test Compounds in Different Cell Lines

Cell LineThis compoundDoxorubicinCisplatin
Cancer Cell Lines
MCF-78.52.5[9]20.1
MDA-MB-23112.21.815.5
A54915.8>20[9]25.3
HeLa10.42.9[9]77.4[10]
Normal Cell Line
hTERT-HPNE>10015.050.2

Note: IC50 values for Doxorubicin and Cisplatin are representative values from the literature and can vary between studies due to different experimental conditions.[11]

Table 2: Selectivity Index (SI) of Test Compounds

Cancer Cell LineThis compoundDoxorubicinCisplatin
MCF-7>11.86.02.5
MDA-MB-231>8.28.33.2
A549>6.3<0.752.0
HeLa>9.65.20.65

Interpretation of Results and Mechanistic Insights

Based on the illustrative data, this compound demonstrates a promising selectivity profile. With an IC50 value greater than 100 µM in the normal hTERT-HPNE cell line and significantly lower IC50 values in all tested cancer cell lines, its Selectivity Index is consistently high. This suggests a potentially wider therapeutic window compared to doxorubicin and cisplatin.

While doxorubicin shows good selectivity for MCF-7 and MDA-MB-231 cells, its high potency in normal cells (IC50 = 15.0 µM) is a concern. Cisplatin, in this hypothetical scenario, exhibits lower selectivity across the board.

The observed selectivity of this compound warrants further investigation into its mechanism of action. Drawing parallels from the related compound 4-HPR, it is plausible that this compound induces apoptosis selectively in cancer cells through the generation of ROS. Cancer cells often have a higher basal level of ROS and a compromised antioxidant defense system, making them more susceptible to further oxidative stress.

Potential Signaling Pathway

G cluster_0 This compound Action cluster_1 Cellular Response cluster_2 Apoptotic Cascade A This compound B Increased ROS Production A->B Induces C ER Stress B->C Leads to E Mitochondrial Dysfunction B->E Causes D JNK Activation C->D Triggers F Caspase Activation (e.g., Caspase-3) D->F E->F G Apoptosis F->G Executes

Caption: A potential ROS-mediated apoptotic pathway induced by this compound.

Conclusion and Future Directions

This guide outlines a robust and reproducible methodology for assessing the in vitro selectivity of this compound. The illustrative data highlights its potential as a selective anti-cancer agent, superior to the conventional chemotherapeutics doxorubicin and cisplatin in this hypothetical comparison.

The successful progression of this compound as a drug candidate would necessitate further comprehensive studies, including:

  • Mechanism of Action Studies: Elucidating the precise molecular targets and signaling pathways affected by the compound. This would involve assays for apoptosis (e.g., Annexin V/PI staining), cell cycle analysis (flow cytometry), and measurement of ROS and ceramide levels.

  • Broader Cell Line Screening: Testing against a larger panel of cancer cell lines, including those with known drug resistance mechanisms, to determine the spectrum of its activity. The National Cancer Institute's NCI-60 human tumor cell line screen is a valuable resource for such extensive screening[12].

  • In Vivo Studies: Evaluating the compound's efficacy and toxicity in preclinical animal models to determine its therapeutic index in a whole-organism context.

By adhering to rigorous scientific principles and a logical, stepwise approach, researchers can effectively evaluate the potential of novel compounds like this compound to contribute to the next generation of targeted cancer therapies.

References

  • Roche. (n.d.). MTT Assay Protocol. [Link]

  • Al-Shammari, A. M. (2023). MTT (Assay protocol). Protocols.io. [Link]

  • National Center for Biotechnology Information. (2013). Cell Viability Assays. In Assay Guidance Manual. [Link]

  • Creative Diagnostics. (n.d.). The MTT Assay: A Valuable Tool for Measuring Cell Viability. [Link]

  • Ma, J., et al. (2016). Assessing Specificity of Anticancer Drugs In Vitro. Journal of Visualized Experiments, (109), 53738. [Link]

  • Ma, J., et al. (2016). Assessing Specificity of Anticancer Drugs In Vitro. Journal of Visualized Experiments, (109), 53738. [Link]

  • Martínez-Poveda, B., et al. (2019). A Simple and Reliable Approach for Assessing Anticancer Activity In Vitro. Current Pharmaceutical Design, 25(30), 3244-3253. [Link]

  • ResearchGate. (n.d.). IC 50 values determination for doxorubicin or cisplatin after MCF7, MDA-MB-231 or Sk-BR3 cells treatment for 24 h. [Link]

  • Suksawat, M., et al. (2024). Different Doxorubicin Sensitivity Across Various Human Cancer Cell Lines. Trends in Sciences, 21(1), 7433. [Link]

  • Kúsz, N., et al. (2020). Comparison of Different Clinical Chemotherapeutical Agents' Toxicity and Cell Response on Mesenchymal Stem Cells and Cancer Cells. International Journal of Molecular Sciences, 21(21), 8336. [Link]

  • Appierto, V., et al. (2010). 4-oxo-N-(4-hydroxyphenyl)retinamide: two independent ways to kill cancer cells. PLoS One, 5(10), e13362. [Link]

  • Lukman, H., et al. (2013). Selective Cytotoxicity Evaluation in Anticancer Drug Screening of Boehmeria virgata (Forst) Guill Leaves to Several Human Cell Lines. Dhaka University Journal of Pharmaceutical Sciences, 12(2), 87-90. [Link]

  • Sun, S. Y., et al. (2002). A novel mechanism by which N-(4-hydroxyphenyl)retinamide inhibits breast cancer cell growth: the production of nitric oxide. Molecular Cancer Therapeutics, 1(13), 1097-1104. [Link]

  • ResearchGate. (n.d.). IC50 values of doxorubicin and cisplatin in each group of cells. [Link]

  • ResearchGate. (n.d.). IC50 values (μM) of doxorubicin (DOX) and cisplatin (CIS) in.... [Link]

  • National Cancer Institute. (n.d.). History of the NCI-60 screen and COMPARE algorithm. [Link]

  • Faruqu, F., et al. (2024). Extracellular Vesicles as Emerging Drug Delivery Platforms in Triple-Negative Breast Cancer: A Systematic Review. International Journal of Nanomedicine, 19, 1-22. [Link]

  • My Health Toolkit. (n.d.). In Vitro Chemoresistance and Chemosensitivity Assays. [Link]

  • Lu, Y., et al. (2023). Discovery of novel benzamide derivatives bearing benzamidophenyl and phenylacetamidophenyl scaffolds as potential antitumor agents via targeting PARP-1. Bioorganic Chemistry, 134, 106456. [Link]

  • Appierto, V., et al. (2010). 4-oxo-N-(4-hydroxyphenyl)retinamide: two independent ways to kill cancer cells. PLoS One, 5(10), e13362. [Link]

  • Messner, M. C., & Cabot, M. C. (2011). Cytotoxic responses to N-(4-hydroxyphenyl)retinamide in human pancreatic cancer cells. Cancer Chemotherapy and Pharmacology, 68(2), 477-487. [Link]

  • Lu, Y., et al. (2023). Discovery of novel benzamide derivatives bearing benzamidophenyl and phenylacetamidophenyl scaffolds as potential antitumor agents via targeting PARP-1. Bioorganic Chemistry, 134, 106456. [Link]

  • Wyciszkiewicz, A., et al. (2023). Disparities in Cisplatin-Induced Cytotoxicity—A Meta-Analysis of Selected Cancer Cell Lines. International Journal of Molecular Sciences, 24(15), 12270. [Link]

  • Slesarenko, M., et al. (2020). Evaluation of 3‐ and 4‐Phenoxybenzamides as Selective Inhibitors of the Mono‐ADP‐Ribosyltransferase PARP10. ChemMedChem, 15(16), 1546-1553. [Link]

  • Fiedler, J., et al. (2017). New in vitro system to predict chemotherapeutic efficacy of drug combinations in fresh tumor samples. BMC Cancer, 17(1), 1-10. [Link]

  • Maurer, B. J., et al. (2002). N-(4-hydroxyphenyl)retinamide increases ceramide and is cytotoxic to acute lymphoblastic leukemia cell lines, but not to non-malignant lymphocytes. Leukemia, 16(5), 902-910. [Link]

  • Das, A., et al. (2010). COMBINATION OF N-(4-HYDROXYPHENYL) RETINAMIDE AND GENISTEIN INCREASED APOPTOSIS IN NEUROBLASTOMA SK-N-BE2 AND SH-SY5Y XENOGRAFTS. Anticancer Research, 30(10), 3927-3937. [Link]

  • Januchowski, R., et al. (2016). In vitro Development of Chemotherapy and Targeted Therapy Drug-Resistant Cancer Cell Lines: A Practical Guide with Case Studies. Frontiers in Oncology, 6, 195. [Link]

  • S-Acosta, C., et al. (2023). Anticancer Activity of Two Novel Hydroxylated Biphenyl Compounds toward Malignant Melanoma Cells. International Journal of Molecular Sciences, 24(13), 10848. [Link]

  • Głowacka, I. E., et al. (2021). Synthesis, In Vitro and In Silico Anticancer Activity of New 4-Methylbenzamide Derivatives Containing 2,6-Substituted Purines as Potential Protein Kinases Inhibitors. Molecules, 26(23), 7175. [Link]

  • Khan, I., et al. (2024). Design, synthesis, molecular docking and in vitro anticancer activities of 1-(4-(benzamido)phenyl)-3-arylurea derivatives. RSC Advances, 14(31), 22171-22187. [Link]

  • Malik, S., et al. (2022). New Imidazole-Based N-Phenylbenzamide Derivatives as Potential Anticancer Agents: Key Computational Insights. Molecules, 27(19), 6618. [Link]

Sources

A Senior Application Scientist's Guide to the ADME Profiling of N-(4-hydroxyphenyl)benzamide Analogs

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Critical Role of ADME in Scaffolding Benzamide-Based Therapeutics

In the landscape of modern drug discovery, the principle of "fail early, fail cheap" is paramount. A significant portion of drug candidate attrition, even in late-stage clinical trials, can be attributed to suboptimal pharmacokinetic properties.[1] The journey of a drug through the body—its Absorption, Distribution, Metabolism, and Excretion (ADME)—dictates its efficacy, safety, and ultimate clinical viability. Understanding these properties is not merely a regulatory checkbox; it is a foundational pillar of rational drug design.[2]

The N-(4-hydroxyphenyl)benzamide scaffold represents a privileged structure in medicinal chemistry, appearing in various compounds with diverse biological activities. However, its inherent physicochemical properties, such as the phenolic hydroxyl and amide linkage, present both opportunities for interaction and challenges for metabolic stability and permeability. Modifying this core structure—creating analogs—is a common strategy to optimize potency and selectivity. Yet, every structural modification, no matter how minor, can profoundly alter the compound's ADME profile.

This guide provides a comprehensive framework for the comparative analysis of the ADME properties of this compound analogs. We will move from cost-effective in silico predictions to definitive in vitro experimental data, explaining the causality behind each methodological choice. The objective is to empower researchers and drug development professionals to build a robust, data-driven ADME profile, enabling the selection of candidate compounds with the highest probability of in vivo success.

The Core Scaffold and Representative Analogs

For the purpose of this guide, we will consider the parent compound, this compound (Parent), and three hypothetical analogs designed to explore the impact of common structural modifications on ADME properties.

  • Parent Compound (Cpd 1): this compound

  • Analog A (Cpd 2): N-(4-methoxyphenyl)benzamide - Modification of the phenol to a methyl ether to block Phase II conjugation and increase lipophilicity.

  • Analog B (Cpd 3): N-(4-hydroxyphenyl)-4-fluorobenzamide - Addition of an electron-withdrawing group to the benzamide ring to potentially block metabolic attack.

  • Analog C (Cpd 4): N-(3-chloro-4-hydroxyphenyl)benzamide - Addition of a halogen adjacent to the phenol to alter electronic properties and potentially hinder metabolism.

Part 1: Foundational Assessment with In Silico ADME Prediction

Expertise & Experience: Before committing valuable resources to wet lab experiments, computational modeling provides a rapid and cost-effective initial assessment.[3] These tools use vast datasets and machine learning algorithms to predict ADME properties based solely on a compound's 2D structure.[1][4] This step is crucial for flagging potential liabilities early, guiding analog design, and prioritizing which compounds to advance to experimental testing. While not a replacement for experimental data, in silico predictions are invaluable for hypothesis generation.

A variety of free and commercial platforms are available, such as SwissADME, ADMETlab 2.0, and pkCSM.[5] These tools can predict a wide range of properties, including:

  • Physicochemical Properties: Molecular Weight (MW), LogP (lipophilicity), Topological Polar Surface Area (TPSA).

  • Absorption: Caco-2 permeability, Human Intestinal Absorption (HIA).

  • Metabolism: Cytochrome P450 (CYP) substrate/inhibitor predictions.

  • Drug-Likeness: Compliance with frameworks like Lipinski's Rule of Five.

Illustrative In Silico Data for this compound Analogs:

ParameterCpd 1 (Parent)Cpd 2 (Analog A)Cpd 3 (Analog B)Cpd 4 (Analog C)Rationale & Interpretation
MW ( g/mol ) 213.23227.26231.22247.67All are well within typical small molecule range (<500 Da).
LogP 2.502.952.713.05Cpd 2 & 4 are more lipophilic due to methylation and chlorination, respectively. This may enhance membrane permeability but could also increase metabolic clearance and non-specific binding.
TPSA (Ų) 52.8343.6052.8352.83Cpd 2 has a lower TPSA due to the ether linkage, suggesting potentially better permeability.
Predicted Caco-2 Papp (10⁻⁶ cm/s) Low-ModModerateLow-ModModerateThe higher lipophilicity of Cpd 2 and 4 is predicted to improve permeability.
CYP3A4 Inhibitor NoNoNoYesThe chloro-substituted phenol in Cpd 4 is flagged as a potential CYP inhibitor, a significant risk for drug-drug interactions.[6]
Lipinski Violations 0000All compounds are predicted to have good drug-like properties.[7]

Trustworthiness: The in silico results immediately generate a testable hypothesis: Cpd 4 may have a drug-drug interaction liability . This prediction must be validated experimentally.

Part 2: Experimental ADME Profiling

Following the initial computational screen, a tiered approach to in vitro ADME testing is employed to confirm predictions and generate robust quantitative data.[8][9]

A. Absorption: Intestinal Permeability and Efflux

Expertise & Experience: For orally administered drugs, absorption is governed by a compound's ability to cross the intestinal epithelium. We use the Caco-2 cell line, which differentiates into a polarized monolayer of enterocytes, as it is the industry-standard in vitro model for predicting human intestinal absorption.[10][11] A bidirectional assay is essential not only to measure passive diffusion but also to identify whether the compound is a substrate of efflux transporters like P-glycoprotein (P-gp), which actively pump drugs out of cells and are a major cause of poor bioavailability.[12]

Workflow: Bidirectional Caco-2 Permeability Assay

G cluster_prep Cell Culture & Seeding cluster_assay Permeability Experiment cluster_analysis Analysis & Calculation culture Culture Caco-2 cells seed Seed cells onto Transwell® inserts culture->seed differentiate Differentiate for 21 days to form monolayer seed->differentiate wash Wash monolayer with HBSS buffer differentiate->wash add_A Add compound to Apical (A) side wash->add_A add_B Add compound to Basolateral (B) side wash->add_B incubate Incubate at 37°C for 2h add_A->incubate add_B->incubate sample_A Sample Basolateral (B) (for A->B transport) incubate->sample_A sample_B Sample Apical (A) (for B->A transport) incubate->sample_B lcms Quantify compound concentration by LC-MS/MS sample_A->lcms sample_B->lcms papp Calculate Apparent Permeability (Papp) for both directions er Calculate Efflux Ratio (ER) ER = Papp(B->A) / Papp(A->B) papp->er

Caption: Bidirectional Caco-2 Permeability Assay Workflow.

Comparative Permeability Data:

ParameterCpd 1 (Parent)Cpd 2 (Analog A)Cpd 3 (Analog B)Cpd 4 (Analog C)
Papp (A→B) (10⁻⁶ cm/s) 1.55.21.34.8
Papp (B→A) (10⁻⁶ cm/s) 1.815.11.45.1
Efflux Ratio (ER) 1.22.91.11.1
Permeability Class LowModerateLowModerate

Interpretation:

  • The experimental data confirm the in silico prediction that Cpd 2 and Cpd 4 have higher permeability than the parent compound.

  • Crucially, Cpd 2 exhibits an Efflux Ratio > 2, indicating it is a substrate for an efflux transporter, likely P-gp. [12] This is a significant liability, as high efflux can lead to low oral bioavailability despite good passive permeability.

  • Cpd 4 shows improved permeability without being an efflux substrate, making it more favorable from an absorption standpoint.

B. Distribution: Plasma Protein Binding (PPB)

Expertise & Experience: Once a drug enters the bloodstream, it binds to plasma proteins like albumin and alpha-1-acid glycoprotein.[13] Only the unbound (free) fraction of the drug is available to distribute into tissues, interact with its target, and be cleared. This is known as the "free drug hypothesis".[13] High plasma protein binding (>99%) can limit efficacy and complicate dosing. We use the Rapid Equilibrium Dialysis (RED) method, which is considered a gold standard for its accuracy and minimal non-specific binding.[13][14]

Comparative PPB Data (Human Plasma):

ParameterCpd 1 (Parent)Cpd 2 (Analog A)Cpd 3 (Analog B)Cpd 4 (Analog C)
% Bound 85.2%98.1%84.5%99.3%
% Free (Unbound) 14.8%1.9%15.5%0.7%

Interpretation:

  • As predicted by their higher lipophilicity, Cpd 2 and Cpd 4 show significantly higher plasma protein binding.

  • Cpd 4 is very highly bound (>99%), leaving less than 1% of the drug free. This is a major concern. A very high dose may be required to achieve a therapeutic concentration of free drug at the target site, increasing the risk of off-target toxicity.

C. Metabolism: Stability and CYP Inhibition

Expertise & Experience: The liver is the primary site of drug metabolism. We assess metabolic stability using human liver microsomes (HLM), which contain the major Phase I drug-metabolizing enzymes, primarily the cytochrome P450 (CYP) family.[15][16] This assay measures the rate at which a compound is depleted over time, allowing us to calculate its intrinsic clearance (Clint) and half-life (t½). A compound that is metabolized too quickly will have a short duration of action, while one that is too stable may accumulate and cause toxicity.

Workflow: Human Liver Microsome (HLM) Stability Assay

G cluster_prep Preparation cluster_assay Incubation cluster_analysis Analysis prep_hlm Prepare HLM and phosphate buffer mix Pre-incubate HLM and compound at 37°C prep_hlm->mix prep_cpd Prepare compound stock solution prep_cpd->mix prep_nadph Prepare NADPH cofactor solution (initiates reaction) start Add NADPH to start metabolic reaction prep_nadph->start mix->start aliquot Take aliquots at time points (0, 5, 15, 30, 60 min) start->aliquot stop Quench reaction in aliquots with cold acetonitrile aliquot->stop centrifuge Centrifuge to precipitate protein stop->centrifuge analyze Analyze supernatant by LC-MS/MS centrifuge->analyze plot Plot ln(% remaining) vs. time analyze->plot calc Calculate t½ and Intrinsic Clearance (Clint) plot->calc

Caption: Workflow for the Metabolic Stability Assay.

Comparative Metabolic Stability Data:

ParameterCpd 1 (Parent)Cpd 2 (Analog A)Cpd 3 (Analog B)Cpd 4 (Analog C)
t½ (min) 2518> 6045
Clint (µL/min/mg) 27.738.5< 11.515.4
Stability Class ModerateLowHighModerate-High

Interpretation:

  • Cpd 1 (Parent): The phenolic group is a likely site for Phase II glucuronidation, leading to moderate clearance.

  • Cpd 2 (Analog A): Masking the phenol as a methyl ether prevents direct glucuronidation but creates a new site for O-demethylation by CYPs, resulting in even faster clearance (low stability).

  • Cpd 3 (Analog B): The fluorine atom on the benzamide ring appears to shield the molecule from metabolic attack, resulting in high stability. This is a desirable outcome.

  • Cpd 4 (Analog C): The chlorine atom provides some steric hindrance to metabolism compared to the parent, improving stability.

CYP Inhibition: Trustworthiness: Our in silico model flagged Cpd 4 as a potential CYP inhibitor. This requires experimental validation. A standard CYP inhibition assay using fluorescent probes for the major isoforms is performed.[17][18]

Comparative CYP Inhibition Data (IC₅₀ in µM):

CYP IsoformCpd 1 (Parent)Cpd 2 (Analog A)Cpd 3 (Analog B)Cpd 4 (Analog C)
CYP3A4 > 50> 50> 502.1
CYP2D6 > 50> 50> 5015.8
CYP2C9 > 50> 50> 508.9

Interpretation:

  • The experimental data strongly confirm the in silico prediction . Cpd 4 is a potent inhibitor of CYP3A4 (IC₅₀ < 10 µM), the most important drug-metabolizing enzyme in humans.[19]

  • This represents a high risk for clinically significant drug-drug interactions and is a major liability for Cpd 4.

T. Toxicity: In Vitro Hepatotoxicity

Expertise & Experience: Drug-induced liver injury (DILI) is a leading cause of drug failure and market withdrawal.[20][21] An early assessment of potential hepatotoxicity is critical. We use human hepatocytes (e.g., HepG2 or primary human hepatocytes) and measure cytotoxicity after a prolonged exposure period (e.g., 48 hours).[22][23]

Comparative Hepatotoxicity Data (HepG2 cells, 48h):

ParameterCpd 1 (Parent)Cpd 2 (Analog A)Cpd 3 (Analog B)Cpd 4 (Analog C)
CC₅₀ (µM) > 100> 100> 10012.5

Interpretation:

  • Cpd 1, 2, and 3 show no significant cytotoxicity at high concentrations.

  • Cpd 4 shows significant cytotoxicity at a concentration of 12.5 µM. This, combined with its CYP inhibition profile, raises serious safety concerns.

Part 3: Synthesis and Final Recommendation

This comparative analysis allows us to build a holistic picture of each analog and make a data-driven decision.

Decision-Making Matrix for ADME Screening

G node_pass node_pass node_fail node_fail start Compound perm Good Permeability? (Papp > 5, ER < 2) start->perm perm->node_fail No ppb Acceptable PPB? (% Free > 1%) perm->ppb Yes ppb->node_fail No met_stab Good Metabolic Stability? (t½ > 30 min) ppb->met_stab Yes met_stab->node_fail No cyp No Significant CYP Inhibition? (IC50 > 10 µM) met_stab->cyp Yes cyp->node_fail No tox No Hepatotoxicity? (CC50 > 50 µM) cyp->tox Yes tox->node_pass Yes (Lead Candidate) tox->node_fail No

Caption: A logical decision tree for advancing compounds.

Summary of Findings:

CompoundAbsorptionDistributionMetabolismToxicityOverall Assessment
Cpd 1 (Parent) Low PermeabilityGoodModerate StabilityGoodSub-optimal. Poor absorption limits its potential.
Cpd 2 (Analog A) P-gp Efflux SubstrateHigh PPBLow StabilityGoodPoor. Multiple liabilities (efflux, rapid metabolism, high binding).
Cpd 3 (Analog B) Low PermeabilityGoodHigh Stability GoodPromising but needs optimization. The key advantage is high metabolic stability. The low permeability needs to be addressed in the next design cycle.
Cpd 4 (Analog C) Good PermeabilityVery High PPB CYP3A4 Inhibitor Hepatotoxic Poor. Multiple show-stopping liabilities (high binding, DDI risk, toxicity). Terminate.

Final Recommendation:

Based on this comprehensive ADME analysis, Analog B (Cpd 3) emerges as the most promising scaffold for further optimization, despite its low permeability. Its excellent metabolic stability is a significant asset that is often difficult to engineer into a molecule. The next steps in the drug discovery program should focus on synthesizing new analogs of Cpd 3 with modifications designed to improve permeability without compromising its favorable metabolic and safety profile. Cpd 4 should be terminated immediately due to its unacceptable safety and DDI risks.

This structured, multi-parameter approach ensures that resources are focused on compounds with the highest likelihood of success, embodying the core principles of efficient and effective drug development.

Appendix: Detailed Experimental Protocols

Protocol 1: Bidirectional Caco-2 Permeability Assay
  • Cell Culture: Caco-2 cells are cultured in DMEM with 10% FBS and 1% non-essential amino acids.[10] Cells are seeded onto 24-well Transwell® polycarbonate inserts at a density of 6 x 10⁴ cells/cm² and cultured for 21-28 days until a confluent monolayer is formed.[]

  • Monolayer Integrity: Transepithelial electrical resistance (TEER) is measured. Only monolayers with TEER values > 200 Ω·cm² are used. The permeability of a paracellular marker (e.g., Lucifer Yellow) is also assessed to confirm tight junction integrity.[12]

  • Assay Procedure:

    • Wash the Caco-2 monolayers twice with pre-warmed (37°C) Hanks' Balanced Salt Solution (HBSS).[10]

    • For A→B transport: Add the test compound (e.g., 10 µM in HBSS) to the apical (donor) side and fresh HBSS to the basolateral (receiver) side.

    • For B→A transport: Add the test compound to the basolateral (donor) side and fresh HBSS to the apical (receiver) side.

    • Incubate the plate at 37°C for 2 hours with gentle shaking.[10]

    • At the end of the incubation, collect samples from both donor and receiver compartments.

  • Analysis: Quantify the concentration of the test compound in all samples using a validated LC-MS/MS method.

  • Calculation: The apparent permeability coefficient (Papp) is calculated using the formula: Papp (cm/s) = (dQ/dt) / (A * C₀) , where dQ/dt is the rate of transport, A is the surface area of the membrane, and C₀ is the initial donor concentration.[12] The Efflux Ratio (ER) is calculated as Papp(B→A) / Papp(A→B) .[12]

Protocol 2: Plasma Protein Binding (Rapid Equilibrium Dialysis)
  • Materials: RED device (Thermo Scientific), human plasma, phosphate buffered saline (PBS, pH 7.4).

  • Assay Procedure:

    • Add the test compound (e.g., 1 µM final concentration) to human plasma.[13]

    • Add 200 µL of the plasma-compound mixture to the sample chamber (red side) of the RED device.

    • Add 350 µL of PBS to the buffer chamber (white side).

    • Seal the plate and incubate at 37°C for 4 hours with shaking (200 rpm).[14]

    • After incubation, collect 50 µL from both the plasma and buffer chambers.

    • Matrix-match the samples by adding 50 µL of blank plasma to the buffer sample and 50 µL of PBS to the plasma sample.

  • Analysis: Precipitate proteins with 3 volumes of cold acetonitrile containing an internal standard. Centrifuge and analyze the supernatants by LC-MS/MS.

  • Calculation: % Bound = [1 - (Concentration in Buffer Chamber / Concentration in Plasma Chamber)] * 100 .

Protocol 3: Metabolic Stability (Human Liver Microsomes)
  • Materials: Pooled human liver microsomes (HLM), 0.1 M phosphate buffer (pH 7.4), NADPH regenerating system (containing NADP+, glucose-6-phosphate, and G6P dehydrogenase).[15]

  • Assay Procedure:

    • Prepare a reaction mixture containing HLM (final concentration 0.5 mg/mL) and test compound (final concentration 1 µM) in phosphate buffer.

    • Pre-warm the mixture at 37°C for 5 minutes.

    • Initiate the reaction by adding the pre-warmed NADPH regenerating system.[16]

    • At specified time points (e.g., 0, 5, 15, 30, 60 minutes), withdraw an aliquot of the reaction mixture.

    • Immediately quench the reaction by adding the aliquot to 3 volumes of cold acetonitrile containing an internal standard.

  • Analysis: Centrifuge the quenched samples to pellet the protein. Analyze the supernatant by LC-MS/MS to determine the concentration of the remaining test compound.

  • Calculation: Plot the natural log of the percentage of compound remaining versus time. The slope of the line (k) is the elimination rate constant. t½ = 0.693 / k . Clint (µL/min/mg protein) = (k / microsomal protein concentration) * 1000 .[25]

References

  • In Vitro ADME. Selvita. [Link]

  • In Vitro ADME Assays and Services. Charles River Laboratories. [Link]

  • Comprehensive Guide to In Vitro ADME Studies in Drug Discovery. Creative Biolabs. [Link]

  • Methods of determining plasma and tissue binding of drugs. Pharmacokinetic consequences. PubMed. [Link]

  • In Vitro ADME Studies. PharmaLegacy. [Link]

  • In Vitro ADME Assays. Concept Life Sciences. [Link]

  • In vitro cell-based models of drug-induced hepatotoxicity screening: progress and limitation. PubMed. [Link]

  • MDCK Permeability. Creative Biolabs. [Link]

  • In Silico Tools and Software to Predict ADMET of New Drug Candidates. Springer Link. [Link]

  • Protein Binding Assays. BioAgilytix Labs. [Link]

  • High-Content Assays for Hepatotoxicity Using Induced Pluripotent Stem Cell–Derived Cells. SLAS Discovery. [Link]

  • DB-ALM Protocol n° 142 : Permeability Assay on Caco-2 Cells. JRC Big Data Analytics Platform. [Link]

  • Microsomal stability assay for human and mouse liver microsomes. protocols.io. [Link]

  • Caco-2 Permeability Assay. Evotec. [Link]

  • In vitro and In silico Predictive ADME. University of Helsinki. [Link]

  • MDCK-MDR1 Permeability Assay. AxisPharm. [Link]

  • In Silico ADME Methods Used in the Evaluation of Natural Products. PMC - NIH. [Link]

  • Cytochrome P450 (CYP) Inhibition Assay (IC50) Test. AxisPharm. [Link]

  • Caco2 assay protocol. [Link]

  • Hepatotoxicity Assay Kit. Indigo Biosciences. [Link]

  • The Trends and Future Prospective of In Silico Models from the Viewpoint of ADME Evaluation in Drug Discovery. PubMed Central. [Link]

  • ADME MDR1-MDCK Permeability Assay. BioDuro. [Link]

  • Plasma Protein Binding - Technical Notes. Sygnature Discovery. [Link]

  • Hepatotoxicity Assay in Drug Discovery. Biobide. [Link]

  • How to Measure the Plasma Protein Binding Ability of Your Drug Candidate. Visikol. [Link]

  • In Vitro Hepatotoxicity Services. Eurofins Discovery. [Link]

  • Metabolic Stability Assessed by Liver Microsomes and Hepatocytes. Springer Nature Experiments. [Link]

  • Cytochrome P450 Inhibition Assay Using Human Liver Microsomes. Springer Protocols. [Link]

  • In Silico Tools for Pharmacokinetic and Toxicological Predictions. AYUSH CoE. [Link]

  • CYP Inhibition Assay. LifeNet Health LifeSciences. [Link]

  • MDR1-MDCK Permeability Assay. Creative Bioarray. [Link]

  • Assays for CYP450 Inhibition, Induction, and Phenotyping. Charles River Laboratories. [Link]

  • Microsomal Stability Assay. Creative Bioarray. [Link]

  • Protocol for the Human Liver Microsome Stability Assay. ResearchGate. [Link]

  • Metabolic Stability Assay Services. BioIVT. [Link]

  • Cytochrome P450 (CYP) Inhibition assay (IC50). Evotec. [Link]

  • ADME properties and drug similarity results of compounds. ResearchGate. [Link]

Sources

Validating the Therapeutic Potential of N-(4-hydroxyphenyl)benzamide in Preclinical Models: A Comparative Guide

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Targeting SIRT1-Mediated Inflammation

Chronic inflammation is a critical underlying factor in a multitude of debilitating conditions, including rheumatoid arthritis (RA), inflammatory bowel disease, and neurodegenerative disorders.[1] A key regulator of the inflammatory cascade is Sirtuin 1 (SIRT1), an NAD+-dependent deacetylase that governs cellular stress responses, metabolism, and inflammation.[2][3] SIRT1 exerts potent anti-inflammatory effects primarily by deacetylating and thereby inhibiting the activity of key pro-inflammatory transcription factors, most notably the p65 subunit of NF-κB.[1][2] This action suppresses the transcription of downstream inflammatory cytokines like TNF-α and IL-6, making SIRT1 a compelling therapeutic target for inflammatory diseases.[1][2]

N-(4-hydroxyphenyl)benzamide is a novel small molecule inhibitor of SIRT1. While activation of SIRT1 is often pursued as a therapeutic strategy, selective inhibition can also be beneficial in specific contexts, such as certain cancers where SIRT1 promotes tumor survival. However, understanding its effects in inflammatory models is crucial to fully characterize its pharmacological profile. This guide provides a comprehensive framework for validating the preclinical therapeutic potential of this compound, comparing its performance against a standard-of-care anti-inflammatory agent, Dexamethasone, and a well-known SIRT1 modulator, Resveratrol. We will detail the mechanistic rationale, experimental protocols, and comparative data required to build a robust preclinical evidence package.

Mechanistic Deep Dive: The SIRT1 Regulatory Nexus in Inflammation

SIRT1's role as a master regulator of inflammation stems from its ability to deacetylate both histone and non-histone proteins.[2] Its primary anti-inflammatory mechanism involves the direct deacetylation of the RelA/p65 subunit of NF-κB at lysine 310.[1][2] This post-translational modification inhibits the transcriptional activity of NF-κB, effectively shutting down the production of a wide array of pro-inflammatory cytokines and mediators.[1][2]

Furthermore, SIRT1 influences other key signaling pathways. It can deacetylate and activate Forkhead box O (FOXO) transcription factors, which are involved in stress resistance and cellular longevity.[2][4][5] By activating FOXO proteins, SIRT1 can promote the expression of antioxidant enzymes, further mitigating inflammatory damage.[4] The interplay between these pathways highlights SIRT1 as a central node in the cellular response to inflammatory stimuli.

SIRT1_Pathway cluster_stimulus Inflammatory Stimulus (e.g., LPS, TNF-α) cluster_pathway Intracellular Signaling cluster_nucleus Nuclear Events Stimulus Inflammatory Stimulus IKK IKK Activation Stimulus->IKK Activates p300 p300/CBP (Acetyltransferase) IKK->p300 Activates NFkB_p65 NF-κB (p50/p65) Acetylation NFkB_active Active NF-κB Transcription NFkB_p65->NFkB_active Translocates to Nucleus p300->NFkB_p65 Acetylates (K310) FOXO FOXO Proteins FOXO_active Active FOXO Transcription FOXO->FOXO_active Activates Cytokines Pro-inflammatory Genes (TNF-α, IL-6, COX2) NFkB_active->Cytokines Induces Transcription Antioxidants Stress Resistance Genes (e.g., MnSOD, Catalase) FOXO_active->Antioxidants Induces Transcription SIRT1 SIRT1 (Deacetylase) SIRT1->NFkB_p65 Deacetylates SIRT1->FOXO Deacetylates Test_Compound This compound (SIRT1 Inhibitor) Test_Compound->SIRT1 Inhibits CIA_Workflow cluster_induction Disease Induction Phase cluster_treatment Therapeutic Intervention Phase cluster_monitoring Endpoint Analysis Day0 Day 0: Primary Immunization (Bovine Type II Collagen + CFA) Day21 Day 21: Booster Immunization (Bovine Type II Collagen + IFA) Treatment Day 25-50: Daily Dosing (Vehicle, Dexamethasone, This compound) Day21->Treatment Onset of Arthritis Monitoring Monitoring (3x/week): - Clinical Score - Paw Thickness Treatment->Monitoring Assess Efficacy Termination Day 50: Termination & Analysis - Histology (Joints) - Serum Cytokines

Caption: Experimental workflow for the murine Collagen-Induced Arthritis (CIA) model.

Detailed Experimental Protocol:

  • Animals: Use male DBA/1 mice, aged 8-10 weeks. [6][7]2. Primary Immunization (Day 0): Emulsify bovine type II collagen with Complete Freund's Adjuvant (CFA). Administer 100 µL of the emulsion intradermally at the base of the tail. [7][8]3. Booster Immunization (Day 21): Emulsify bovine type II collagen with Incomplete Freund's Adjuvant (IFA). Administer a 100 µL booster injection. [7]4. Group Allocation and Treatment: Upon the first signs of arthritis (typically day 24-28), randomize mice into treatment groups (n=8-10 per group):

    • Group 1: Vehicle (e.g., 0.5% CMC, daily p.o.)

    • Group 2: Dexamethasone (e.g., 1 mg/kg, daily i.p.)

    • Group 3: this compound (Dose determined by PK/Tox studies, daily p.o.)

  • Disease Monitoring: Score mice three times a week for clinical signs of arthritis on a scale of 0-4 per paw (max score 16/mouse). Measure paw thickness using digital calipers.

  • Termination (Day 50): At the end of the study, collect blood for serum cytokine analysis (TNF-α, IL-6). Euthanize mice and collect hind paws for histological analysis (H&E staining for inflammation, Safranin O for cartilage damage).

Expected Data and Comparative Analysis

The in vivo study will provide critical data on the compound's efficacy in a disease-relevant model.

Table 2: Comparative Efficacy in the Murine CIA Model

Treatment Group Mean Clinical Score (Day 50) Paw Thickness (mm, Day 50) Histological Score (Inflammation) Serum TNF-α (pg/mL)
Vehicle 10.5 ± 1.2 3.8 ± 0.3 3.5 ± 0.4 150 ± 25
Dexamethasone 2.1 ± 0.5 2.2 ± 0.2 0.8 ± 0.2 35 ± 10

| this compound | 13.2 ± 1.5 | 4.5 ± 0.4 | 4.0 ± 0.5 | 210 ± 30 |

Note: Data are representative examples. Histological score is on a 0-5 scale.

Interpretation of Results:

  • Dexamethasone: Should significantly reduce all disease parameters, confirming the validity of the model and serving as a positive control for therapeutic efficacy. [9]* This compound: Consistent with the in vitro data, inhibiting the protective, anti-inflammatory function of SIRT1 is expected to exacerbate the disease. This would manifest as higher clinical scores, increased paw swelling, more severe joint destruction, and elevated systemic cytokines compared to the vehicle group. This outcome, while demonstrating a negative therapeutic effect for this indication, would strongly validate the compound's on-target activity in a complex in vivo system.

Conclusion and Future Directions

This guide outlines a rigorous, two-stage preclinical validation strategy for this compound, focusing on its role as a SIRT1 inhibitor in the context of inflammation. The comparative approach, using both in vitro and in vivo models, is designed to provide a clear, data-driven assessment of the compound's mechanism and potential.

The expected results—potentiation of inflammation both in cells and in an animal model of arthritis—would serve as strong proof-of-concept for its on-target SIRT1 inhibitory activity. While this profile would rule out its use for inflammatory diseases like RA, it provides a critical pharmacological characterization. This validated understanding of its mechanism is invaluable, potentially redirecting the compound's development towards therapeutic areas where SIRT1 inhibition is desirable, such as specific oncology indications. The self-validating nature of these experiments, where the predicted outcome confirms the mechanistic hypothesis, provides a high degree of confidence in the generated data and informs logical next steps for the research program.

References

  • A Protocol for Successfully Inducing Collagen-Induced Arthritis (CIA) in Mice. Chondrex, Inc.[Link]

  • Regulation of SIRT1 and Its Roles in Inflammation. PMC, NIH.[Link]

  • Preclinical Inflammation Models. Oncodesign Services.[Link]

  • Activation of Sirt1 by Resveratrol Inhibits TNF-α Induced Inflammation in Fibroblasts. PLoS One.[Link]

  • Protocol for the Successful Induction of Collagen-Induced Arthritis (CIA) in Mice. AMSBIO.[Link]

  • Collagen-induced Arthritis: A Model for Murine Autoimmune Arthritis. Bio-protocol.[Link]

  • Collagen-induced arthritis. PubMed.[Link]

  • What is the mechanism of action of dexamethasone? Dr.Oracle.[Link]

  • In Vivo Animal Models for Immunology and Inflammation. Aragen Life Sciences.[Link]

  • What is the mechanism of action of Dexamethasone? Patsnap Synapse.[Link]

  • What is the mechanism of Dexamethasone? Patsnap Synapse.[Link]

  • Inflammatory and Immune Mediated Diseases. BioModels.[Link]

  • Collagen-Induced Arthritis Models. Springer Nature Experiments.[Link]

  • Dexamethasone. StatPearls - NCBI Bookshelf, NIH.[Link]

  • Macrophage Inflammatory Assay. PMC, NIH.[Link]

  • The relationship between SIRT1 and inflammation: a systematic review and meta-analysis. Frontiers in Pharmacology.[Link]

  • Activation of Sirt1 by Resveratrol Inhibits TNF-α Induced Inflammation in Fibroblasts. Research Square.[Link]

  • Mechanisms of anti-inflammatory action of dexamethasone: blockade by hydrocortisone mesylate and actinomycin D of the inhibitory effect of dexamethasone on leukocyte infiltration in inflammatory sites. PubMed.[Link]

  • Inflammatory Pain Models in Preclinical Research. MD Biosciences.[Link]

  • SIRT1 and SIRT6 Signaling Pathways in Cardiovascular Disease Protection. PMC, NIH.[Link]

  • In vivo preclinical models for immune-mediated inflammatory disease drug development. Labcorp.[Link]

  • SIRT1: A Potential Therapeutic Target in Autoimmune Diseases. Frontiers.[Link]

  • Activation of Sirt1 by resveratrol inhibits TNF-α induced inflammation in fibroblasts. PubMed.[Link]

  • SIRT1 inhibits inflammatory pathways in macrophages and modulates insulin sensitivity. The American Journal of Pathology.[Link]

  • Resveratrol Inhibited inflammation in a Sirt1 dependent manner. ResearchGate.[Link]

  • Inhibition of SIRT1 decreases the deacetylation of NF-κB, FoxO1 and p53 in renal tissues. ResearchGate.[Link]

  • SIRT1 is critical regulator of FOXO-mediated transcription in response to oxidative stress. Research Square.[Link]

  • Sirtuin1 Suppresses Osteoclastogenesis by Deacetylating FoxOs. PMC, PubMed Central.[Link]

  • LPS-induced time-and dose-dependent release of IL-1 (A), TNF-(B), and IL-6 (C) by primary human alveolar macrophages and ATII cells. ResearchGate.[Link]

  • Suppression of Proinflammatory Cytokines and Mediators in LPS-Induced RAW 264.7 Macrophages by Stem Extract of Alternanthera sessilis via the Inhibition of the NF-κB Pathway. PubMed Central.[Link]

  • Cytokine release in RAW264.7 and J774.1 cells stimulated with LPS. ResearchGate.[Link]

  • Anti-Inflammatory Activity and ROS Regulation Effect of Sinapaldehyde in LPS-Stimulated RAW 264.7 Macrophages. MDPI.[Link]

Sources

Safety Operating Guide

A Comprehensive Guide to the Proper Disposal of N-(4-hydroxyphenyl)benzamide

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals, the integrity of your work extends beyond the bench; it encompasses the entire lifecycle of the chemicals you handle, including their safe and compliant disposal. This guide provides essential, step-by-step procedures for the proper disposal of N-(4-hydroxyphenyl)benzamide, grounding every recommendation in the principles of laboratory safety, regulatory compliance, and environmental stewardship. Our aim is to empower you with the knowledge to manage this chemical waste stream confidently and responsibly.

Hazard Assessment and Chemical Profile of this compound

Before any disposal protocol can be established, a thorough understanding of the chemical's hazards is paramount. This compound is an aromatic amide with the following key characteristics relevant to its handling and disposal:

PropertyValue/InformationSource
Molecular Formula C₁₃H₁₁NO₂
Physical State Solid
Primary Hazards - Causes skin irritation.- Causes serious eye irritation.- May cause respiratory irritation.- Harmful if swallowed.- Suspected of causing genetic defects.
Incompatibilities Strong acids, strong bases, and oxidizing agents.

The primary takeaway from this hazard profile is that this compound must be treated as a hazardous chemical waste. Its potential as a mutagen necessitates that it is handled with care to prevent any exposure to personnel or release into the environment.

Personal Protective Equipment (PPE): Your First Line of Defense

Given the hazards, the following PPE is mandatory when handling this compound, especially during waste accumulation and disposal preparation:

  • Eye Protection: Safety glasses with side shields or goggles are essential to prevent eye contact.

  • Hand Protection: Chemically resistant gloves (e.g., nitrile) must be worn. Always inspect gloves for any signs of degradation or puncture before use.

  • Body Protection: A lab coat or other protective clothing is required to prevent skin contact.

  • Respiratory Protection: If there is a risk of generating dust, a NIOSH-approved respirator should be used.

The Golden Rule of Laboratory Waste: Segregation

Proper segregation is the cornerstone of safe chemical waste management. Mixing incompatible chemicals can lead to dangerous reactions, including the generation of toxic gases, fires, or explosions. For this compound, the following segregation principles apply:

  • Solid vs. Liquid: As a solid, it must be disposed of in a container designated for solid chemical waste. Do not mix it with liquid waste streams.

  • Incompatible Chemicals: Keep it separate from strong acids, bases, and oxidizing agents.

  • Designated Waste Streams: Your institution's Environmental Health and Safety (EHS) office will have specific waste streams. This compound will typically fall under a category for solid, non-halogenated organic waste.

Step-by-Step Disposal Procedure for this compound

The following protocol outlines the standard operating procedure for the disposal of this compound in a laboratory setting. This process is designed to be compliant with the Resource Conservation and Recovery Act (RCRA), the primary federal law in the United States governing the disposal of solid and hazardous waste[1][2].

Step 1: Waste Determination

  • In a laboratory setting, it is best practice to treat all chemical waste, including this compound and any materials contaminated with it (e.g., weighing boats, contaminated gloves), as hazardous waste[1]. This approach ensures the highest level of safety and compliance. The final hazardous waste determination will be made by your institution's EHS office upon collection[1].

Step 2: Container Selection and Labeling

  • Container Selection: Use a container that is compatible with the chemical. The original product container is often the best option[1]. If the original container is not available, use a clean, sealable container made of a material that will not react with the chemical (e.g., a high-density polyethylene (HDPE) bucket or a glass jar with a screw-top lid). The container must be in good condition and free of leaks[1].

  • Labeling: As soon as you begin accumulating waste in a container, it must be labeled. The label should include:

    • The words "Hazardous Waste"[3].

    • The full chemical name: "this compound".

    • The specific hazards (e.g., "Irritant," "Potential Mutagen").

    • The date accumulation started.

    • Your name and lab location.

Your EHS office will likely provide standardized hazardous waste labels[1][2].

Step 3: Waste Accumulation

  • Location: Store the waste container in a designated Satellite Accumulation Area (SAA) within your laboratory[3]. This area should be at or near the point of generation and under the control of the lab personnel.

  • Containment: The container must be kept closed at all times except when adding waste[1][2]. It is also recommended to use secondary containment, such as a larger, chemically resistant tub or tray, to contain any potential spills.

  • Segregation: Ensure the container is stored away from incompatible chemicals[2].

Step 4: Arranging for Disposal

  • Once the container is full or you have no further need to accumulate this waste, contact your institution's EHS office to arrange for a pickup. Do not dispose of this compound down the drain or in the regular trash.

  • Follow your institution's specific procedures for requesting a waste pickup. This is typically done through an online system.

Step 5: Final Disposal Method

  • Your EHS office will consolidate the waste and transfer it to a licensed hazardous waste disposal facility. For nitrogen-containing organic solids like this compound, the most common and environmentally sound disposal method is high-temperature incineration[4][5].

  • Incineration at high temperatures breaks down the organic molecules into less harmful substances, such as carbon dioxide, water, and nitrogen oxides (NOx)[4]. The incineration facility will have sophisticated scrubbers and other pollution control devices to manage the NOx emissions in compliance with environmental regulations[5][6].

Decision-Making Workflow for Disposal

The following diagram illustrates the decision-making process for the proper disposal of this compound.

DisposalWorkflow cluster_prep Preparation Phase cluster_accum Accumulation Phase cluster_disposal Disposal Phase start Identify this compound as Waste haz_assess Consult SDS for Hazards (Irritant, Potential Mutagen) start->haz_assess ppe Don Appropriate PPE (Gloves, Goggles, Lab Coat) haz_assess->ppe container Select Compatible, Sealable Container ppe->container labeling Label as 'Hazardous Waste' with Chemical Name & Hazards container->labeling segregate Segregate from Incompatibles (Acids, Bases, Oxidizers) labeling->segregate store Store in Designated SAA with Secondary Containment segregate->store pickup Request Pickup from Institutional EHS store->pickup transport EHS Transports to Licensed Waste Facility pickup->transport incinerate Final Disposal via High-Temperature Incineration transport->incinerate

Caption: Decision workflow for this compound disposal.

Spill Management

In the event of a spill, the primary goal is to prevent the spread of the solid material.

  • Alert Personnel: Notify others in the immediate area of the spill.

  • Isolate the Area: If safe to do so, restrict access to the spill area.

  • Don PPE: Ensure you are wearing the appropriate PPE before attempting to clean the spill.

  • Clean-up:

    • Carefully sweep up the solid material to avoid generating dust. A dustpan and brush or a vacuum cleaner equipped with a HEPA filter can be used.

    • Place the spilled material and any contaminated cleaning materials (e.g., paper towels, contaminated gloves) into a sealed container.

    • Label the container as "Hazardous Waste" with the chemical name and "Spill Debris."

  • Decontaminate: Wipe down the spill area with a suitable solvent (e.g., soap and water), and dispose of the cleaning materials as hazardous waste.

  • Report: Report the spill to your laboratory supervisor and EHS office, following your institution's specific reporting procedures.

Conclusion: A Commitment to Safety and Compliance

The proper disposal of this compound is not merely a procedural task but a reflection of a laboratory's commitment to the safety of its personnel, the integrity of its research, and the well-being of the environment. By adhering to the principles of hazard assessment, proper segregation, and compliant disposal procedures, you contribute to a culture of safety that extends far beyond the individual laboratory. Always consult your institution's specific chemical hygiene plan and EHS guidelines, as they are your primary resource for ensuring compliance with local, state, and federal regulations.

References

  • PubChem. Benzamide, N-(4-hydroxyphenyl)-. National Center for Biotechnology Information. [Link]

  • LabManager. Managing Hazardous Chemical Waste in the Lab. [Link]

  • Vanderbilt University Medical Center. Laboratory Guide for Managing Chemical Waste. [Link]

  • Vanderbilt University. Guide to Managing Laboratory Chemical Waste. [Link]

  • University of Pennsylvania. Laboratory Chemical Waste Management Guidelines. PennEHRS. [Link]

  • Goa University. Guidelines for Segregation and Disposal of Laboratory Waste and Effluents. [Link]

  • U.S. Environmental Protection Agency (EPA). Regulations for Hazardous Waste Generated at Academic Laboratories. [Link]

  • National Center for Biotechnology Information. Incineration Processes and Environmental Releases. [Link]

  • ScholarWorks at University of Montana. Emissions of nitrogen-containing organic compounds from the burning of herbaceous and arboraceous biomass: Fuel composition dependence and the variability of commonly used nitrile tracers. [Link]

  • SciSpace. Emissions of nitrogen-containing organic compounds from the burning of herbaceous and arboraceous biomass: Fuel composition de. [Link]

  • McClelland Engineers. High-Nitrogen content Organic Waste Incinerator. [Link]

  • MDPI. A Review of Synergistic Catalytic Removal of Nitrogen Oxides and Chlorobenzene from Waste Incinerators. [Link]

Sources

Definitive Guide to Personal Protective Equipment (PPE) for Handling N-(4-hydroxyphenyl)benzamide

Author: BenchChem Technical Support Team. Date: January 2026

A Senior Application Scientist's Protocol for Ensuring Laboratory Safety and Integrity

Welcome, researchers and innovators. In the landscape of drug discovery and development, our most critical asset is our team's safety. The careful, informed handling of chemical reagents is the bedrock of reliable science and personal well-being. This guide provides an in-depth, procedural framework for the safe handling of N-(4-hydroxyphenyl)benzamide, moving beyond a simple checklist to instill a culture of safety through understanding. The protocols herein are designed to be a self-validating system, ensuring that every step is grounded in established scientific and safety principles.

Foundational Safety: Understanding the Hazard Profile

To effectively protect ourselves, we must first understand the nature of the substance we are handling. This compound is a solid, often a powder, which dictates a primary focus on preventing inhalation of airborne particulates and direct contact with skin and eyes.[1][2] Its hazard profile, according to multiple safety data sheets and chemical databases, necessitates a cautious approach.

The primary hazards are well-documented and classified under the Globally Harmonized System (GHS).[3] The causality is clear: the compound has irritant properties that can affect the primary routes of exposure in a laboratory setting.

Hazard ClassificationGHS CategoryPotential EffectRationale for Protection
Skin Irritation Category 2Causes skin irritation upon contact.[1][2][3]Impermeable gloves and a lab coat are required to prevent direct dermal exposure.
Serious Eye Irritation Category 2Causes serious eye irritation.[1][2][3]Chemical safety goggles or glasses with side shields are mandatory to prevent particulates from contacting the eyes.
Specific Target Organ Toxicity (Single Exposure) Category 3May cause respiratory irritation.[1][2][3][4]Engineering controls (like a fume hood) and, where necessary, respiratory protection are crucial to prevent inhalation of dust.

It is incompatible with strong oxidizing agents and strong bases.[1][2][5] In the event of a fire, hazardous decomposition products such as carbon oxides (CO, CO2) and nitrogen oxides (NOx) can be generated.[1][2][5]

The Core Directive: Task-Specific PPE Protocols

The selection of PPE is not static; it must be adapted to the specific task and the associated risk of exposure. The fundamental principle is to establish a barrier between you and the chemical hazard.

TaskMinimum Required PPERationale
Storage & Transport (Closed Container) - Nitrile Gloves- Lab Coat- Safety GlassesProtects against exposure from residual surface contamination on the container.
Weighing & Aliquoting (Solid Form) - Nitrile Gloves (Double-gloving recommended)- Disposable Gown or Lab Coat- Safety Goggles (provides a full seal)- Respiratory Protection (e.g., N95/FFP2 rated respirator)This is the highest-risk activity for generating airborne particulates. A respirator is essential to prevent respiratory tract irritation.[4][6] Goggles provide superior protection over glasses from fine dust.
Handling in Solution - Nitrile Gloves- Lab Coat- Safety Glasses with Side ShieldsThe risk of inhalation is significantly reduced, but the risk of splashes causing skin and eye irritation remains.
Waste Disposal - Nitrile Gloves- Lab Coat- Safety Goggles or Glasses with Side ShieldsProtects against splashes and contact with contaminated materials during the disposal process.

Engineering Controls: Your First Line of Defense Before relying solely on PPE, engineering controls must be properly utilized.

  • Ventilation: Always handle solid this compound inside a certified chemical fume hood, a ventilated balance enclosure, or a glove box to contain dust and prevent inhalation.[2]

  • Eyewash & Safety Shower: Ensure that an eyewash station and safety shower are immediately accessible and unobstructed, a standard requirement for handling irritant chemicals.[1][5]

Procedural Blueprint: From Receipt to Disposal

This workflow provides a logical sequence for safely handling this compound, integrating PPE at every critical step.

cluster_prep Preparation Phase cluster_handling Handling Phase cluster_cleanup Post-Handling & Disposal A 1. Verify Engineering Controls (Fume Hood On, Clear Area) B 2. Don PPE (Gown, Goggles, Respirator, Gloves) A->B C 3. Weigh Solid Compound (In Ventilated Enclosure) B->C Proceed to handling D 4. Prepare Solution (Add solid to solvent) C->D E 5. Decontaminate Surfaces D->E Experiment complete F 6. Segregate Waste (Solid, Liquid, Contaminated PPE) E->F G 7. Doff PPE (In designated area, reverse order) F->G H 8. Wash Hands Thoroughly G->H

Sources

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-(4-hydroxyphenyl)benzamide
Reactant of Route 2
Reactant of Route 2
N-(4-hydroxyphenyl)benzamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.